2,5-Diaminotoluene dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water (est). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHVWVGRKTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-70-5 (Parent) | |
| Record name | 2,5-Diaminotoluene dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060650 | |
| Record name | p-Toluenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 2-Methyl-1,4-benzenediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Solid | |
CAS No. |
615-45-2 | |
| Record name | 2,5-Diaminotoluene dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diaminotoluene Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY506235UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2,5-Diaminotoluene dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Diaminotoluene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TDA-2HCl) is the salt form of 2,5-diaminotoluene (TDA), an aromatic amine of significant industrial importance. While the free base is a colorless crystalline solid, commercial samples of both the base and its dihydrochloride salt often appear colored due to oxidation[1][2]. The dihydrochloride salt is particularly valued for its enhanced water solubility, which facilitates its use in aqueous formulations[1]. Its primary application is as a key precursor, or primary intermediate, in oxidative hair dye formulations, where it serves as a less toxic alternative to p-phenylenediamine (PPD)[1][2]. Beyond cosmetics, it is an important intermediate in the synthesis of a variety of dyes for textiles, leather, and biological stains[2][3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical methodologies, and safety considerations for this compound, offering a critical resource for professionals in chemical research and product development.
Physicochemical Properties
The dihydrochloride salt form of 2,5-diaminotoluene offers distinct physical properties compared to its free base, primarily concerning its solubility and stability. The protonation of the two amino groups significantly increases its polarity, rendering it highly soluble in water[1]. This is a crucial characteristic for its application in aqueous-based formulations like hair dyes. However, like many aromatic amines, it is susceptible to aerial oxidation, which can lead to discoloration over time[1][2]. Proper storage in tightly sealed containers, protected from light and moisture, is essential to maintain its integrity[1].
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [1][5] |
| Synonyms | Toluene-2,5-diamine dihydrochloride, 2-Methyl-1,4-phenylenediamine dihydrochloride | [6] |
| CAS Number | 615-45-2 | [1][3][6] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][5][6] |
| Molecular Weight | 195.09 g/mol | [1][5][6] |
| Appearance | White to gray to red powder or crystalline solid | [1][6] |
| Melting Point | Decomposes at elevated temperatures | [1] |
| Solubility | Good solubility in water; free base is soluble in ethanol and ether | [1][3][7] |
| Stability | Susceptible to oxidation in air and light; hygroscopic | [1] |
Synthesis and Purification
The synthesis of this compound is a two-step process: first, the synthesis of the 2,5-diaminotoluene (TDA) free base, followed by its conversion to the dihydrochloride salt.
Synthesis of 2,5-Diaminotoluene (Free Base)
Several industrial routes exist for the production of TDA. The choice of method often depends on the availability of starting materials, desired purity, and economic factors.
-
Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the direct electrochemical reduction of the two nitro groups of 2,5-dinitrotoluene to amino groups[2][3]. It is a clean method that can produce high-purity TDA.
-
Reductive Cleavage of Azo Dyes: A common laboratory and industrial method involves the reductive cleavage of an azo dye, such as 4-amino-2,3'-dimethylazobenzene[2][3][7]. The azo bond is cleaved, typically with a reducing agent like tin and hydrochloric acid or through catalytic hydrogenation, to yield the corresponding amines.
-
Catalytic Hydrogenation of 2-Methyl-4-nitroaniline: This modern approach involves the selective reduction of the nitro group of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) in an aprotic, nonpolar solvent[8]. This method is advantageous as it often results in a cleaner product with fewer byproducts.
A representative workflow for synthesis starting from an azo compound is outlined below.
Caption: General workflow for TDA synthesis and conversion to its dihydrochloride salt.
Protocol: Salt Formation
Objective: To convert purified 2,5-diaminotoluene (TDA) free base into its dihydrochloride salt for improved stability and water solubility.
Materials:
-
Purified TDA (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 37%, 2.2 eq)
-
Isopropanol or Ethanol
-
Deionized Water
-
Ice bath
Procedure:
-
Dissolution: Dissolve the purified TDA in a minimal amount of isopropanol or ethanol with gentle warming.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with constant stirring. The addition is exothermic and should be controlled to maintain a low temperature.
-
Precipitation: The dihydrochloride salt will begin to precipitate as a crystalline solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol or ethanol to remove any residual unreacted TDA or excess acid.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield pure this compound.
Validation: The identity and purity of the final product should be confirmed by analytical methods such as HPLC and melting point determination.
Chemical Reactivity and Mechanistic Insights
The reactivity of TDA-2HCl is dominated by the two primary amino groups attached to the aromatic ring. While the salt form is less reactive than the free base due to the protonation of the lone pairs on the nitrogen atoms, it readily converts to the free base under neutral or alkaline conditions, which then undergoes characteristic reactions.
Oxidation in Hair Dyes
The most significant commercial reaction of TDA is its oxidation in permanent hair dye formulations. In this process, TDA acts as a "primary intermediate" or "precursor."
Mechanism:
-
Alkalinization: The hair dye formulation contains an alkalizing agent (e.g., ammonia) that deprotonates the TDA-2HCl to the free TDA base. This also swells the hair cuticle, allowing dye precursors to penetrate.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the TDA to a reactive quinone-diimine intermediate.
-
Coupling: This highly reactive intermediate rapidly reacts with another molecule, known as a "coupler" (e.g., resorcinol, m-aminophenol), which is also present in the dye formulation.
-
Polymerization: This coupling reaction initiates a series of further oxidation and coupling steps, forming large, colored indo-dye polymers that are trapped within the hair shaft, resulting in a permanent color. The final color (e.g., brown, black, blonde) depends on the specific couplers used[2][3][4].
Caption: Oxidative coupling reaction of 2,5-TDA in hair dye.
Azo Coupling
The free TDA base can undergo diazotization followed by coupling, or it can act as the coupling partner for a diazonium salt to form azo dyes. These dyes are widely used in the textile industry[1]. The reaction involves an electrophilic substitution where the diazonium ion attacks the electron-rich aromatic ring of the TDA.
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in regulated applications like cosmetics. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of TDA-2HCl[6].
Protocol: HPLC Purity Assay
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the TDA-2HCl sample in the aqueous component of the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Other chromatographic methods reported for its detection in complex matrices like hair dyes include gas-liquid chromatography (GLC) and thin-layer chromatography (TLC)[3][4].
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H stretches of the ammonium salts and the aromatic C-H and C=C vibrations[3].
-
Mass Spectrometry (MS): Techniques like GC-MS are used for identification, providing the molecular weight of the free base (122.17 g/mol ) after thermal dissociation of the salt in the GC inlet[3].
Safety, Toxicology, and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[5][6][9].
-
Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation[5].
-
Sensitization: A primary concern is its potential as an extremely potent skin sensitizer, which can lead to allergic contact dermatitis[1][5][6][10]. For this reason, patch tests are often recommended before using hair dyes containing this ingredient[1].
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood[6][11].
-
Storage: Store in a cool, dry, and dark location in a tightly sealed container to prevent degradation from moisture, air, and light[7][11]. Keep away from strong oxidizing agents and strong bases[11].
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].
References
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Scientific Committee on Consumer Safety. (2010). Opinion on toluene-2,5-diamine (A5). European Commission.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
- Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene.
- A&C Pharmascience. (2024, November 4). 104540 - 2,5-Diaminotoluene sulfate - Safety Data Sheet.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. fishersci.com [fishersci.com]
Introduction: A Key Intermediate in Material Science and Cosmetics
An In-Depth Technical Guide to 2,5-Diaminotoluene Dihydrochloride (CAS 615-45-2)
This compound (CAS No. 615-45-2) is the salt form of 2,5-diaminotoluene (2,5-TDA), an aromatic amine that serves as a critical intermediate in various chemical syntheses.[1][2] While the free base (CAS 95-70-5) is a colorless crystalline solid, commercial samples, including the dihydrochloride salt, often appear as a white to reddish powder due to oxidation upon exposure to air.[1][3] Historically, its development is tied to the expansion of aniline chemistry for the dye industry.[4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, applications, reaction mechanisms, safety, and analytical methodologies associated with this compound. Its primary utility lies in the formulation of oxidative hair dyes, where it functions as a less toxic alternative to p-phenylenediamine (PPD).[1][3] Beyond cosmetics, its reactive amine groups make it a valuable monomer for specialty polymers and an intermediate for pigments and potential pharmaceutical compounds.[4][5][6]
Physicochemical and Structural Properties
The dihydrochloride salt form enhances the stability and water solubility of the parent amine, which is crucial for its formulation in aqueous-based applications like hair dyes. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 615-45-2 | [2] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [2] |
| Appearance | White to gray to red powder or crystalline solid | [1] |
| Melting Point | 34-36°C (literature value, may refer to a hydrate) | [1] |
| LogP (Octanol/Water) | 0.019 (for the dihydrochloride) | [2] |
| Stability | Hygroscopic; sensitive to air and light. Exposure can lead to oxidative degradation and color change. | [1] |
| Storage | Store in a cool, dark, tightly sealed container under an inert atmosphere. |[1][4] |
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Pathways
The synthesis of 2,5-diaminotoluene can be achieved through several established routes, typically involving the reduction of a dinitro precursor or the cleavage of an azo compound. The dihydrochloride salt is then formed by treating the resulting free amine with hydrochloric acid.
Key Synthesis Routes:
-
Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the direct electrochemical reduction of 2,5-dinitrotoluene to form the diamine.[1][3] It is a clean process but can be energy-intensive.
-
Reductive Cleavage of 4-Amino-2,3'-dimethylazobenzene: This classic method utilizes reducing agents like tin or zinc dust in the presence of hydrochloric acid to cleave the azo bond of ortho-aminoazotoluene, yielding 2,5-diaminotoluene and o-toluidine.[4][7]
-
Catalytic Hydrogenation: A more modern and cleaner approach involves the catalytic hydrogenation of 2,5-dinitrotoluene using catalysts such as Raney Nickel or Palladium on carbon (Pd/C).[5]
-
Diazo-Coupling and Reduction: A multi-step synthesis starts with o-toluidine, which undergoes a diazo-coupling reaction to form an azo intermediate (2-aminoazotoluene). This intermediate is then subjected to reductive hydrogenolysis to yield the final product.[5][8] This method allows for recycling of the by-product o-toluidine, making it economically and environmentally favorable.[5]
Caption: Synthesis workflow from o-toluidine to this compound.
Core Applications and Reaction Mechanisms
The primary commercial application of this compound is as a precursor in oxidative hair dye formulations.[3][9] Its market growth is significantly driven by the dye, pigment, and pharmaceutical industries.[6]
Mechanism in Oxidative Hair Dyeing
In hair coloring, 2,5-diaminotoluene acts as a "primary intermediate" or "precursor." The process is not a simple staining but a chemical reaction that occurs within the hair shaft. The causality behind this application is the ability of the aromatic amine to undergo controlled oxidation and polymerization to form large, colored molecules that become trapped within the hair cortex.
-
Alkalinization: The hair dyeing formulation includes an alkalizing agent (e.g., ammonia) to swell the hair cuticle, allowing the dye precursors to penetrate.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, is mixed with the precursor solution. The peroxide oxidizes the 2,5-diaminotoluene to a reactive quinone-diimine intermediate.
-
Coupling: This highly reactive intermediate rapidly reacts with a "coupler" molecule (e.g., resorcinol, m-aminophenol) present in the formulation. This coupling reaction forms a larger, indo-dye type molecule.
-
Polymerization: These initial dye molecules can further polymerize to form even larger chromophores, which are physically trapped inside the hair, providing a "permanent" color. The final shade (e.g., black, brown, blonde) is determined by the specific combination and concentration of precursors and couplers used.[3][10]
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 6. datamintelligence.com [datamintelligence.com]
- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 9. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 10. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Properties of 2,5-Diaminotoluene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key thermal properties of 2,5-Diaminotoluene dihydrochloride (CAS 615-45-2), specifically its melting point and thermal decomposition behavior. As a critical parameter in drug development, material science, and chemical synthesis, understanding the thermal characteristics of this compound is paramount for ensuring process safety, formulation stability, and product quality. This document synthesizes available data, outlines authoritative experimental protocols for determination, and discusses the scientific implications of these properties for research and development applications.
Introduction
This compound, the salt form of 2-methylbenzene-1,4-diamine, is an important organic compound utilized in various chemical syntheses, including the formulation of dyes and as an intermediate in pharmaceutical manufacturing.[1][2] The dihydrochloride salt form enhances aqueous solubility compared to its free base, making it more suitable for certain aqueous formulations.[1] The thermal behavior of a compound—specifically its melting and boiling or decomposition points—are fundamental physicochemical properties that dictate its handling, storage, processing, and stability.
For drug development professionals, these parameters are critical. The melting point influences dissolution rates and bioavailability, while the thermal stability profile is essential for assessing degradation pathways, determining shelf-life, and designing safe manufacturing processes (e.g., drying, milling, and heat sterilization). This guide serves as a detailed resource, grounding these concepts in established scientific principles and standardized methodologies.
Physicochemical and Thermal Properties
The thermal behavior of this compound is characteristic of an organic salt. Unlike its free base, which has a distinct melting and boiling point, the dihydrochloride salt is prone to decomposition at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1][3] |
| Appearance | White to gray or red powder/crystal | |
| Melting Point | Not clearly defined; exhibits decomposition | [1] |
| Boiling Point | Not applicable; decomposes before boiling | [1] |
| Thermal Behavior | Exhibits thermal decomposition at elevated temperatures. | [1] |
Discussion of Thermal Behavior:
Organic salts, particularly amine hydrochlorides, often do not exhibit a true boiling point at atmospheric pressure. The strong ionic interactions within the crystal lattice require significant energy to overcome. Before a temperature sufficient for boiling is reached, the compound typically undergoes thermal decomposition, breaking down into volatile components like hydrogen chloride and the parent amine, or polymerizing into complex degradation products.[4][5]
Some sources report a melting point of 34-36°C for this compound.[1] However, it is crucial to interpret this as a point of decomposition or significant physical change rather than a simple solid-to-liquid phase transition. For its related salts, such as 2,5-Diaminotoluene sulfate, a melting point of >300 °C is cited, highlighting how the counter-ion significantly impacts thermal stability.[6][7] The free base, 2,5-Diaminotoluene, has a reported melting point of 64 °C and a boiling point of 273 °C.[2][8] This stark difference underscores the influence of the salt formation on the compound's physical properties.
Experimental Determination Protocols
To ensure accuracy and reproducibility, the determination of thermal properties must adhere to standardized, self-validating methodologies. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are internationally recognized for regulatory safety testing.[9][10]
Melting Point / Decomposition Range Determination (OECD 102)
The capillary method is a widely accepted and reliable technique for determining the melting range of a crystalline solid.[9][11]
Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the initial and final stages of melting or decomposition occur are visually observed and recorded.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered. If necessary, gently grind the sample to a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended): Perform a preliminary rapid heating run (10-20 °C/min) to approximate the melting/decomposition temperature.
-
Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate temperature found in the rapid scan.
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute. A slow, controlled rate is critical for thermal equilibrium and accurate observation.
-
Observation and Recording: Record the temperature at which the first signs of liquid formation or color change (indicating decomposition) are observed (T_initial). Continue heating and record the temperature at which the last solid particle disappears or the decomposition is complete (T_final). The melting/decomposition range is reported as T_initial – T_final.
-
Validation: The protocol's integrity is validated by periodically running a certified reference standard with a known melting point (e.g., benzophenone, caffeine) to confirm the apparatus's calibration.
Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for quantitatively studying the thermal stability and decomposition profile of a material.[12]
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or volatilization.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (typically platinum or alumina).
-
Experimental Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Thermal Property Determination.
Significance and Application in Research and Development
-
Formulation Development: Knowledge of the decomposition temperature is vital for selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion). A low decomposition temperature precludes the use of high-temperature techniques.
-
Chemical Synthesis: In synthetic chemistry, the thermal stability of reactants dictates the permissible temperature range for a reaction, influencing reaction kinetics and yield.
-
Safety and Handling: Understanding the decomposition temperature and potential off-gassing (e.g., HCl) is crucial for establishing safe handling procedures and engineering controls to prevent hazardous exposures during heating.
-
Stability Studies: The onset of thermal decomposition is a key parameter in accelerated stability studies, helping to predict the long-term shelf-life of a drug substance or product under various storage conditions.
Conclusion
This compound is a thermally labile organic salt that undergoes decomposition at elevated temperatures rather than exhibiting a true boiling point. The accurate determination of its decomposition range, guided by standardized protocols such as the OECD 102 capillary method and Thermogravimetric Analysis, is indispensable for its safe and effective use in research, drug development, and manufacturing. The data and methodologies presented in this guide provide a robust framework for scientists to characterize this compound, ensuring data integrity and promoting safer, more effective development pathways.
References
- Smolecule. (2023). Buy this compound | 615-45-2.
- EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.
- EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.
- LookChem. (n.d.). Cas 615-50-9, 2,5-Diaminotoluene sulfate.
- OECD. (2021). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (2021). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Essem Compliance. (n.d.). Physical chemical testing studies.
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2,5-Diaminotoluene sulfate | 615-50-9.
- ResearchGate. (n.d.). Thermogravimetric analysis curves of PA-derived salts.
- ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- TCI Chemicals. (n.d.). This compound 615-45-2.
- Guidechem. (n.d.). 2,5-Diaminotoluene 95-70-5 wiki.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas 615-50-9,2,5-Diaminotoluene sulfate | lookchem [lookchem.com]
- 7. 2,5-Diaminotoluene sulfate | 615-50-9 [chemicalbook.com]
- 8. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. laboratuar.com [laboratuar.com]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. libjournals.unca.edu [libjournals.unca.edu]
Synthesis of 2,5-Diaminotoluene dihydrochloride
An In-depth Technical Guide to the Synthesis of 2,5-Diaminotoluene Dihydrochloride
This guide provides a comprehensive overview of the chemical synthesis of this compound, a key intermediate in the production of dyes and polymers. The focus is on providing a technically accurate and practical framework for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the prevalent synthetic routes, with a detailed focus on the catalytic hydrogenation of 2,5-dinitrotoluene, offering insights into the causality behind experimental choices and ensuring a self-validating protocol.
Introduction and Strategic Overview
2,5-Diaminotoluene (2,5-TDA), also known as 2-methyl-1,4-phenylenediamine, is a vital aromatic amine. Its primary applications are as a precursor in permanent hair dye formulations—where it is often considered a less toxic alternative to p-phenylenediamine—and in the synthesis of specialized polymers, pigments, and biological stains.[1][2] The free base of 2,5-TDA is a colorless crystalline solid that is highly susceptible to air oxidation, which complicates its storage and handling.[1][3]
To enhance stability, 2,5-TDA is typically converted into a more stable salt form, most commonly the sulfate or the dihydrochloride salt.[3][4] The dihydrochloride salt, C₇H₁₀N₂·2HCl, offers improved water solubility and stability, making it a preferred form for many applications.[5]
Several synthetic pathways to 2,5-diaminotoluene have been established:
-
Reduction of 2,5-Dinitrotoluene: This is the most direct and widely employed method, involving the reduction of two nitro groups to amino groups.[6] This can be achieved via catalytic hydrogenation, electrolytic reduction, or chemical reduction with agents like iron in acidic media.[1][6][7]
-
Reductive Cleavage of Azo Dyes: An alternative route begins with o-toluidine, which undergoes a diazo-coupling reaction to form an azo intermediate (2-aminoazotoluene).[4][8] Subsequent reductive cleavage of the azo bond yields 2,5-diaminotoluene.[4][8]
This guide will focus on the synthesis via the catalytic hydrogenation of 2,5-dinitrotoluene, followed by its conversion to the dihydrochloride salt, as this route is efficient and scalable.
Core Synthesis: From 2,5-Dinitrotoluene to this compound
The overall transformation involves two primary stages: the reduction of the dinitro precursor to the diamine free base, and the subsequent conversion of the free base to its dihydrochloride salt.
Part A: Catalytic Hydrogenation of 2,5-Dinitrotoluene
Principle & Mechanistic Insight: Catalytic hydrogenation is a cornerstone of industrial organic synthesis for the reduction of nitroarenes. The process involves the use of hydrogen gas (H₂) as the reductant and a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni) supported on a high-surface-area material such as activated carbon (C).
The reaction proceeds on the surface of the catalyst. Hydrogen gas adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The 2,5-dinitrotoluene molecule also adsorbs onto the catalyst surface, where it undergoes sequential reduction of the nitro groups (-NO₂) to amino groups (-NH₂) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. The high efficiency of catalysts like Pd/C is attributed to their ability to facilitate this multi-step hydrogen transfer at moderate temperatures and pressures.[9]
Experimental Protocol: Step-by-Step Methodology
Safety Precaution: This procedure involves flammable hydrogen gas, high pressure, and toxic chemicals. It must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The hydrogenation reaction should be carried out in a specialized pressure reactor (autoclave) by trained personnel.[10]
-
Reactor Preparation:
-
Charge a 500 mL stainless steel pressure reactor with 2,5-dinitrotoluene (18.2 g, 0.1 mol).
-
Add 200 mL of methanol as the solvent.[11]
-
Carefully add the catalyst, 5% Palladium on activated carbon (Pd/C) (0.9 g, ~5 wt% of the substrate), under a nitrogen atmosphere to prevent ignition of the dry catalyst in air.
-
-
Hydrogenation Reaction:
-
Seal the reactor securely.
-
Purge the reactor vessel three times with nitrogen gas to remove all oxygen.
-
Purge the reactor three times with hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 300-500 psig.[11]
-
Begin vigorous stirring and heat the reactor to 80-100°C.[11]
-
Maintain the reaction under these conditions for 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake from the gas cylinder.
-
-
Catalyst Removal and Isolation of Free Base:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtration should be performed while the mixture is still under a nitrogen atmosphere, as the catalyst can be pyrophoric.
-
Wash the Celite pad and the reactor with an additional 50 mL of methanol to ensure complete recovery of the product.
-
The resulting filtrate is a methanolic solution of 2,5-diaminotoluene free base.
-
Part B: Conversion to this compound
Principle & Mechanistic Insight: The isolated 2,5-diaminotoluene is a base due to the lone pairs of electrons on the two nitrogen atoms. To form the dihydrochloride salt, it is treated with hydrochloric acid (HCl) in an acid-base neutralization reaction. Each amino group is protonated by an equivalent of HCl, forming an ammonium chloride salt. This ionic salt is significantly more stable and less prone to oxidation than the free base.[3]
Experimental Protocol: Step-by-Step Methodology
-
Acidification and Precipitation:
-
Transfer the methanolic solution of 2,5-diaminotoluene into a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid (~12 M, approx. 18 mL, ~0.22 mol) dropwise to the stirred solution. A significant exotherm will be observed. Maintain the temperature below 20°C.
-
As the acid is added, a white or off-white precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition of HCl is complete, continue stirring the slurry in the ice bath for an additional 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 30 mL portions of cold methanol or diethyl ether to remove any unreacted starting material or soluble impurities.
-
Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
The expected yield of this compound is typically high, in the range of 85-95%.
Data Presentation and Visualization
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Value | Notes |
| Starting Material | 2,5-Dinitrotoluene | 18.2 g (0.1 mol) |
| Catalyst | 5% Palladium on Carbon | 0.9 g |
| Solvent | Methanol | 200 mL |
| Hydrogen Pressure | 300 - 500 psig | [11] |
| Temperature | 80 - 100 °C | [11] |
| Reaction Time | 4 - 6 hours | |
| Acidifying Agent | Concentrated HCl (~12 M) | ~18 mL |
| Theoretical Yield | 19.51 g | |
| Expected Purity | >98% |
Synthesis Workflow Diagram
Sources
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 5. Buy this compound | 615-45-2 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]
Purity and Assay of Commercial 2,5-Diaminotoluene Dihydrochloride: A Guide to Quality Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminotoluene dihydrochloride (2,5-TDA·2HCl), a key aromatic amine intermediate, finds significant application in the synthesis of dyes, polymers, and various organic compounds.[1][2] For researchers and developers, the purity and precise content (assay) of the starting material are not merely figures on a certificate of analysis; they are critical parameters that directly influence reaction yield, impurity profiles of downstream products, and the reproducibility of scientific findings. This guide provides a comprehensive overview of the essential analytical methodologies required to rigorously assess the quality of commercial this compound, grounded in established analytical principles and field-proven insights.
The Critical Role of Quality Control for 2,5-TDA·2HCl
This compound is a salt of a weak base and is known to be hygroscopic and susceptible to air and light-induced oxidation.[3][4] Commercial samples often present as a white to reddish or gray powder, with color variation indicating potential oxidation.[3] The manufacturing process, typically involving the reduction of 2,5-dinitrotoluene, can introduce process-related impurities such as isomeric diaminotoluenes (e.g., 2,4- and 2,6-isomers) or unreacted starting materials.[1][2]
Therefore, a multi-faceted analytical approach is imperative. This involves not only determining the percentage of the main component but also identifying and quantifying potential impurities that could interfere with subsequent applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂·2HCl | [4] |
| Molecular Weight | 195.09 g/mol | [4][5] |
| Appearance | White to gray to red powder/crystal | [3][6] |
| Synonyms | 2-Methylbenzene-1,4-diamine dihydrochloride, p-Toluenediamine dihydrochloride | [4][5] |
| Stability | Hygroscopic; sensitive to air and light | [3][4] |
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 2,5-TDA·2HCl. Its high resolving power allows for the separation of the main component from closely related structural isomers and degradation products. A reverse-phase method is typically employed, leveraging the compound's aromatic nature.
Expertise & Causality: The choice of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic character, which provides effective retention for the relatively nonpolar aromatic ring of the diaminotoluene molecule. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the controlled elution of analytes based on their polarity. A UV detector is ideal as the benzene ring possesses a strong chromophore, enabling sensitive detection.[7][8]
Workflow for HPLC Purity Determination
Caption: HPLC workflow for purity analysis of 2,5-TDA·2HCl.
Experimental Protocol: HPLC Purity
-
Reagents & Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Phosphoric acid or other suitable buffer component
-
0.45 µm syringe filters
-
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v), potentially with a small amount of buffer like 0.1% phosphoric acid to ensure consistent ionization of the amine groups.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 250 nm.[8]
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components. Degas thoroughly using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 25 mg of the 2,5-TDA·2HCl sample and dissolve it in 50 mL of the mobile phase to create a stock solution. Further dilute as necessary to be within the linear range of the detector.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution.
-
Calculation: Determine the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram. Commercial specifications often require a purity of >98.0%.[4][6]
-
Assay Determination: Quantifying the Active Component
While HPLC purity provides a relative measure of the main component, the assay gives the absolute content, accounting for non-chromatophoric substances like water or inorganic salts. Both HPLC with an external standard and classical titration are robust methods for this purpose.
Method A: Assay by HPLC with External Standard
This method offers high specificity and is the preferred technique when a certified reference standard is available.
Trustworthiness: This protocol is self-validating through the use of a calibration curve. The linearity (R² > 0.999) of the curve demonstrates the method's accuracy and precision across a defined concentration range.
-
Procedure:
-
Reference Standard Preparation: Obtain a certified reference standard of this compound. Prepare a stock solution (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of mobile phase.
-
Calibration Curve: Create a series of at least five calibration standards by performing serial dilutions of the stock solution.
-
Sample Preparation: Prepare the sample solution as described in the HPLC purity section, ensuring the theoretical concentration falls within the range of the calibration curve.
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 2,5-TDA·2HCl in the sample solution by interpolating its peak area on the curve. Calculate the final assay value as a percentage (w/w).
-
Method B: Assay by Non-Aqueous Potentiometric Titration
Titration is an absolute method that does not require a reference standard of the same compound, making it a powerful tool for assay determination.
Expertise & Causality: 2,5-TDA·2HCl is the salt of a weak base. In an aqueous solution, the leveling effect of water makes it difficult to obtain a sharp titration endpoint. A non-aqueous solvent system, such as acetic acid, enhances the basicity of the amine, allowing for accurate titration with a strong acid like perchloric acid. The endpoint is detected potentiometrically, providing a more objective and precise determination than colorimetric indicators.
-
Reagents & Materials:
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Glacial acetic acid
-
Potentiometric titrator with a suitable electrode system
-
-
Procedure:
-
Accurately weigh an appropriate amount of the 2,5-TDA·2HCl sample and dissolve it in glacial acetic acid.
-
Immerse the electrode in the solution and stir continuously.
-
Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the point of maximum inflection on the titration curve.
-
Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Each molecule of 2,5-TDA·2HCl will react with two equivalents of the acid.
-
Logical Comparison of Assay Methodologies
Caption: Decision logic for selecting an assay method.
Summary and Recommendations
For a comprehensive quality assessment of commercial this compound, a combination of analytical techniques is recommended.
-
Identity: Confirm by FT-IR or comparison of HPLC retention time with a reference standard.
-
Purity: Use the detailed reverse-phase HPLC method to determine the area percent purity and identify any related substance impurities. A typical specification is >98.0%.[4]
-
Assay: Employ HPLC with an external standard for the most accurate and specific determination of content. Non-aqueous titration serves as an excellent orthogonal method to validate the results.
By implementing these self-validating and robust protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their work.
References
- This compound | C7H12Cl2N2 | CID 11996 - PubChem.
- 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem.
- CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents.
- 2,5-Diaminotoluene - Wikipedia. Wikipedia. [Link]
- 2,5-Diaminotoluene sulfate - Semantic Scholar. Semantic Scholar. [Link]
- High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed. PubMed. [Link]
- Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Agilent Technologies. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 615-45-2 [smolecule.com]
- 4. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data Sheet (SDS) of 2,5-Diaminotoluene Dihydrochloride
For researchers, scientists, and professionals in drug development, a meticulous understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory well-being. This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for 2,5-Diaminotoluene dihydrochloride (CAS No. 615-45-2), moving beyond mere compliance to foster a culture of proactive safety.
Chemical Identification and Physicochemical Properties
This compound, systematically known as 2-methylbenzene-1,4-diamine dihydrochloride, is an organic compound with the molecular formula C₇H₁₂Cl₂N₂.[1][2] It is the dihydrochloride salt of 2,5-diaminotoluene.[1] This compound typically appears as a white to gray or even red crystalline solid, a color variation that can be attributed to oxidation upon exposure to air.[1][2]
A critical aspect for laboratory professionals to note is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1] This property necessitates storage in tightly sealed containers under an inert atmosphere to maintain its integrity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂·2HCl | [2] |
| Molecular Weight | 195.09 g/mol | [1] |
| CAS Number | 615-45-2 | [1] |
| Appearance | White to gray to red powder/crystal | [1][2] |
| Melting Point | 34-36°C | [1] |
| Solubility | Soluble in water | [1][2][3] |
| Stability | Sensitive to air and moisture (hygroscopic) | [1] |
This table summarizes key physical and chemical properties of this compound.
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed, skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction or respiratory irritation.[1][4]
The aggregated GHS information from multiple suppliers indicates the following hazard statements:
The signal word associated with this chemical is "Danger".[2][4]
Storage:
-
Store in a cool, dry, and dark place. Some sources recommend temperatures below 15°C. [1]* Keep the container tightly closed to prevent moisture absorption and oxidation. [1][2]* Store under an inert gas atmosphere. [2]* Incompatible materials to avoid include strong oxidizing agents. [5][6] Handling:
-
Avoid breathing dust. [2]* Do not get in eyes, on skin, or on clothing. [5][6]* Wash hands thoroughly after handling. [2][3][7]* Do not eat, drink, or smoke when using this product. [3][7]
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, a swift and informed response is crucial.
Accidental Release:
-
Evacuate the area and ensure adequate ventilation. [6]* Wear appropriate PPE, including respiratory protection. [7]* Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. [5][6]* Prevent the material from entering drains or surface water. [7][5][6] First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. [7][5][8] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7][5] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention. [7][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7][8] |
This table provides a summary of first-aid measures for exposure to this compound.
Stability and Reactivity
This compound is stable under recommended storage conditions. [1]However, exposure to air, light, and moisture can lead to degradation. [1]It is incompatible with strong oxidizing agents and strong bases. [5]Hazardous decomposition products upon thermal decomposition can include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. [5][6]
Conclusion
A thorough understanding and implementation of the safety protocols outlined in the Safety Data Sheet for this compound are non-negotiable for ensuring a safe laboratory environment. Its acute toxicity, particularly if ingested, and its potential as a skin sensitizer are the primary hazards that demand meticulous handling and the consistent use of appropriate personal protective equipment. By adhering to the principles of proactive safety and understanding the rationale behind these precautions, researchers can mitigate risks and uphold the highest standards of scientific practice.
References
- 2,5-Diaminotoluene sulfate 104540 - Safety Data Sheet.
- 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem.
- 2,5-Diaminotoluene sulfate - SAFETY DATA SHEET.
- This compound | C7H12Cl2N2 | CID 11996 - PubChem.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5) - European Commission.
- 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diaminotoluene Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,5-Diaminotoluene dihydrochloride (2,5-DAT DHCl), a key intermediate in the chemical and pharmaceutical industries. While extensive public data on the thermal properties of this specific salt is limited, this document synthesizes foundational principles of aromatic amine hydrochloride chemistry with established analytical methodologies to offer a robust framework for its characterization. We will explore the theoretical underpinnings of its decomposition, detail the requisite experimental protocols for a thorough investigation, and present a plausible decomposition pathway. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal behavior of 2,5-DAT DHCl for process safety, formulation development, and stability assessments.
Introduction: The Significance of this compound
2,5-Diaminotoluene (2,5-DAT), an aromatic diamine, serves as a vital building block in various industrial applications, most notably as a primary intermediate in the formulation of oxidative hair dyes.[1][2][3] It is also utilized in the synthesis of specialized polymers and other dyes.[3][4][5] The dihydrochloride salt of 2,5-DAT is often preferred in aqueous formulations due to its enhanced water solubility compared to the free base.[1]
However, the introduction of the dihydrochloride moiety significantly alters the compound's physicochemical properties, including its thermal stability. Aromatic amine hydrochlorides are known to exhibit complex thermal behaviors, often decomposing at temperatures below the boiling point of the corresponding free base. Understanding the onset temperature, energy release, and decomposition products is paramount for ensuring safe handling, storage, and application of this compound. This guide aims to provide the scientific rationale and practical steps for a comprehensive thermal stability assessment.
Physicochemical Properties and Known Thermal Behavior
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| Appearance | White to gray to red powder or crystalline material. Color can vary with oxidation. | [1] |
| Melting Point | 34-36 °C | [1] |
| Decomposition | Decomposes at elevated temperatures rather than boiling. | [1] |
| Solubility | Soluble in water. | [1] |
| Hygroscopicity | Hygroscopic. | [1] |
The relatively low melting point is a notable characteristic of the dihydrochloride salt.[1] It is crucial to distinguish melting from the onset of decomposition. While the compound melts at a low temperature, significant decomposition is expected to occur at higher temperatures. General literature suggests that upon heating to decomposition, toxic fumes containing nitrogen oxides and hydrogen chloride are emitted.[6][7][8] However, specific temperature ranges and a detailed analysis of decomposition products are not well-documented in publicly available literature.
Theoretical Framework for Thermal Decomposition
The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial and most probable event is the loss of hydrogen chloride, a common decomposition pathway for amine hydrochloride salts. This dehydrochlorination would yield the free base, 2,5-Diaminotoluene.
Equation 1: Dehydrochlorination
C₇H₁₀N₂·2HCl (s) → C₇H₁₀N₂ (l/g) + 2HCl (g)
Following the initial loss of HCl, the resulting 2,5-Diaminotoluene free base would undergo further decomposition at higher temperatures. The decomposition of aromatic amines can proceed through various complex radical mechanisms, leading to the fragmentation of the aromatic ring and the formation of various volatile compounds and a carbonaceous residue.
The overall process can be visualized as a logical progression from the salt to the free base, and finally to smaller decomposition products.
Caption: Proposed logical flow of the thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of 2,5-DAT DHCl, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive dataset.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of the compound, identifying the onset of decomposition and distinct decomposition stages.
Experimental Workflow:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,5-DAT DHCl into a ceramic (e.g., alumina) TGA pan. An open pan is used to allow for the escape of volatile decomposition products.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Method Parameters:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min. To assess kinetic parameters, this can be varied (e.g., 5, 10, 15, and 20 °C/min).[9][10]
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment. An oxidative atmosphere (air) could also be used for comparison.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events such as melting and decomposition, determining whether these processes are endothermic or exothermic and quantifying the enthalpy changes.[3][8][11][12][13]
Experimental Workflow:
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Detailed Steps:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,5-DAT DHCl into a hermetically sealed aluminum pan. A small pinhole may be added to the lid to allow for the controlled release of pressure from off-gassing.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Method Parameters:
-
Temperature Range: 0 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot heat flow versus temperature. Integrate the peaks to determine the enthalpy (ΔH) of melting and any decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical compounds produced during the thermal decomposition of 2,5-DAT DHCl.[5][14][15][16]
Experimental Workflow:
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Detailed Steps:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 2,5-DAT DHCl into a quartz pyrolysis tube.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Pyrolyze the sample at temperatures corresponding to the decomposition stages identified by TGA (e.g., a lower temperature for the first decomposition step and a higher temperature for the second).
-
GC-MS Analysis: The volatile pyrolysis products are swept into the GC column, separated, and then detected and identified by the mass spectrometer.
-
Data Analysis: Compare the mass spectra of the eluted peaks with a spectral library (e.g., NIST) to identify the decomposition products.
Anticipated Results and Interpretation
Based on the theoretical framework and the nature of similar compounds, the following results can be anticipated from the proposed experimental work.
Table 2: Hypothetical Thermal Analysis Data for 2,5-DAT DHCl
| Technique | Temperature Range (°C) | Observation | Interpretation |
| DSC | 34 - 40 | Sharp endotherm | Melting of the compound. |
| TGA/DSC | 150 - 250 | Mass loss (~37.4%), Endothermic event | Loss of two molecules of HCl. |
| TGA/DSC | > 250 | Further mass loss, Exothermic events | Decomposition of the 2,5-DAT free base. |
| Py-GC-MS | @ 200°C | Major peak for HCl | Confirmation of dehydrochlorination. |
| Py-GC-MS | @ 400°C | Complex mixture of nitrogenous and aromatic fragments | Identification of organic decomposition products. |
The dehydrochlorination is expected to be an endothermic process as energy is required to break the ionic bonds. The subsequent decomposition of the organic moiety could be exothermic, a critical piece of information for process safety.
Kinetic Analysis of Decomposition
By performing TGA experiments at multiple heating rates, the kinetic parameters (activation energy, pre-exponential factor) for each decomposition step can be calculated using methods such as the Friedman or Kissinger analysis.[9][10] This data is invaluable for predicting the long-term stability of the compound at various temperatures and for modeling its behavior under different process conditions.
Safety and Handling Considerations
Given the thermal lability and the nature of the potential decomposition products, strict safety protocols are essential when handling this compound at elevated temperatures.
-
Ventilation: All heating should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes like HCl and nitrogen oxides.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Pressure Build-up: Be aware of potential pressure build-up in closed systems due to the evolution of gaseous HCl.
-
Hygroscopicity: The compound is hygroscopic.[1] Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air oxidation.[1]
Conclusion
While specific, publicly available thermal decomposition data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic application of standard thermoanalytical techniques. This guide outlines the theoretical basis for its decomposition, provides detailed experimental protocols for its characterization, and discusses the interpretation of the expected results. The primary decomposition pathway is likely initiated by dehydrochlorination to form the free base, which then undergoes further degradation at higher temperatures. A thorough investigation using TGA, DSC, and Py-GC-MS is essential for any researcher or organization utilizing this compound, ensuring its safe and effective application.
References
- National Center for Biotechnology Information. (n.d.). 2,5-Diaminotoluene.
- GERSTEL GmbH & Co. KG. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,5-Diaminotoluene.
- LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. [Link]
- Jordi Labs. (n.d.). Pyrolysis Mass Spectrometry (PYMS). [Link]
- Wikipedia. (n.d.). Thermal decomposition. [Link]
- The Crucial Role of this compound in Hair Dye Formul
- Zhang, Y., et al. (2018).
- Lewis, D. G., & Eng, K. H. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
- National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]
- Wikipedia. (n.d.). 2,5-Diaminotoluene. [Link]
- TA Instruments. (n.d.). Discovery-DSC-Brochure.pdf. [Link]
- PubMed. (2001).
- National Center for Biotechnology Information. (n.d.). This compound.
- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
- Sumitomo Chemical. (2022).
- NeXolve. (n.d.). Differential Scanning Calorimetry Measurements. [Link]
- Mazurek-Wdolkowska, E., et al. (2013). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica. [Link]
- ResearchGate. (2019, May 18).
- DTIC. (n.d.).
- Inchem.org. (1998, March 26).
- Google Patents. (n.d.).
- ResearchGate. (2020, September 29). Decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105)
- ResearchGate. (2021, August 9). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. [Link]
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tainstruments.com [tainstruments.com]
- 12. Differential Scanning Calorimetry Measurements - Nexolve [nexolve.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide: 2,5-Diaminotoluene Dihydrochloride vs. its Sulfate Salt for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on Core Properties and Applications
Executive Summary
2,5-Diaminotoluene (2,5-DAT), a key aromatic amine, is integral to various industrial applications, most notably as a primary intermediate in oxidative hair colorants. Due to the inherent instability of its free base form, which is prone to oxidation, the more stable salt forms—dihydrochloride and sulfate—are predominantly used. This guide provides a comprehensive technical comparison of these two salts, delving into their physicochemical properties, stability, and practical handling, to empower researchers and formulation scientists in making informed decisions for their specific applications.
Introduction: The Critical Role of Salt Forms in 2,5-Diaminotoluene Chemistry
2,5-Diaminotoluene, in its free base state, is a colorless solid that readily oxidizes upon exposure to air, leading to discoloration and degradation. This oxidative instability presents significant challenges in storage, handling, and formulation consistency. The conversion of 2,5-DAT into its dihydrochloride or sulfate salt mitigates these issues by protonating the reactive amine groups, thereby enhancing stability.
The selection between the dihydrochloride and sulfate salt is a critical decision in product development, influenced by factors such as desired solubility, formulation pH, hygroscopicity, and interactions with other components. This document will elucidate the nuanced differences between these two salts to guide their effective application in research and industrial settings.
Comparative Analysis of Physicochemical Properties
The counter-ion—chloride versus sulfate—imparts distinct physicochemical characteristics to the 2,5-diaminotoluene salt. A thorough understanding of these properties is fundamental to formulation success.
| Property | 2,5-Diaminotoluene Dihydrochloride | 2,5-Diaminotoluene Sulfate |
| CAS Number | 615-45-2[1] | 615-50-9[2] |
| Molecular Formula | C₇H₁₂Cl₂N₂[1] | C₇H₁₂N₂O₄S[2] |
| Molecular Weight | 195.09 g/mol [1][3] | 220.25 g/mol [2] |
| Appearance | White to gray to red powder or crystalline material.[1] Color can vary with oxidation.[1] | Light tan to light purple powder.[2][4] |
| Solubility in Water | Good water solubility.[1] | Soluble in water (5.03 g/L at 20 °C).[4][5] |
| pH of Saturated Aqueous Solution | Not specified | 2.47 at 20 °C.[4] |
| Hygroscopicity | Hygroscopic (readily absorbs moisture).[1] | Less information available, but generally less hygroscopic than the dihydrochloride. |
Table 1: Key Physicochemical Properties of 2,5-Diaminotoluene Salts
Solubility: A Decisive Factor in Formulation
A primary distinction between the two salts lies in their aqueous solubility. This compound exhibits good water solubility, a crucial attribute for aqueous-based formulations like hair dyes where higher concentrations may be required.[1] The ionic nature of the dihydrochloride salt contributes to its enhanced solubility compared to the free base.[1]
Conversely, 2,5-diaminotoluene sulfate is also water-soluble, with a reported solubility of 5.03 g/L at 20 °C.[4][5] While soluble, the larger sulfate ion may result in comparatively lower solubility than the dihydrochloride salt under certain conditions. Acidic organic/inorganic salts like the sulfate form are generally water-soluble, creating solutions with a pH below 7.0.[2][6]
Stability and Handling Considerations
Both salt forms offer a significant stability advantage over the free base by protecting the amine groups from oxidation.[7] However, the hygroscopic nature of the dihydrochloride salt, its tendency to absorb atmospheric moisture, can lead to caking and requires storage in tightly closed containers.[1] Exposure to air and light can cause oxidative degradation, leading to color changes and a potential loss of purity.[1]
The sulfate salt is also advised to be kept in a dry, cool, and well-ventilated place with the container tightly closed.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen and sulfur oxides.[4]
Synthesis of 2,5-Diaminotoluene and its Salts
The production of 2,5-diaminotoluene and its subsequent conversion to the desired salt form can be achieved through various synthetic routes.
Synthesis of 2,5-Diaminotoluene
Common methods for synthesizing the 2,5-diaminotoluene free base include:
-
Electrolytic reduction of 2,5-dinitrotoluene. [10]
-
Reductive cleavage of 4-amino-2,3'-dimethylazobenzene. [10]
-
Catalytic hydrogenation of 2-methyl-4-nitroaniline in an aprotic nonpolar solvent. [7]
Formation of the Salts
Once the free base is synthesized, the corresponding salt is typically prepared by reacting it with the appropriate acid:
-
Dihydrochloride: Reaction with hydrochloric acid.
-
Sulfate: Reaction with sulfuric acid.[11]
A patented method describes the synthesis of 2,5-diaminotoluene sulfate by carrying out a diazo-coupling reaction with o-toluidine, followed by reductive hydrogenolysis to form an aqueous solution of 2,5-diaminotoluene, which is then reacted with sulfuric acid.[12][13]
Applications in Industry and Research
The primary application for both salts is in the formulation of oxidative hair dyes.[2][4] They are also used as intermediates in the production of dyes for textiles, furs, and leathers.[2][4]
Role in Oxidative Hair Dyes
In hair dye formulations, 2,5-diaminotoluene salts act as primary intermediates. The dyeing process involves the following steps:
-
The salt is mixed with an oxidizing agent (e.g., hydrogen peroxide) and a coupling agent.
-
The mixture is made alkaline, which liberates the 2,5-diaminotoluene free base.
-
The free base is oxidized and then reacts with the coupler to form the final dye molecule within the hair shaft.
2,5-diaminotoluene is used to create black, brown, blonde, and gray shades.[2] The choice between the dihydrochloride and sulfate salt can be influenced by the desired final pH of the formulation and compatibility with other ingredients. The higher salt burden from the sulfate adduct can sometimes be a disadvantage in complex formulations, potentially leading to instability.[7]
Experimental Workflow: Hair Dye Formulation and Application
Caption: A schematic of the experimental workflow for hair dye formulation and the subsequent chemical reactions on the hair.
Safety and Handling
Both this compound and its sulfate salt are hazardous materials and should be handled with care.
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause an allergic skin reaction.
-
2,5-Diaminotoluene Sulfate: Toxic if swallowed and harmful in contact with skin or if inhaled.[14] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[14]
Mandatory Safety Precautions:
-
Use in a well-ventilated area.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][9]
-
Avoid breathing dust.[8]
-
Store in a locked, dry, cool, and well-ventilated place.[8][9]
Conclusion for the Practicing Scientist
The choice between this compound and 2,5-diaminotoluene sulfate is a nuanced one, contingent on the specific demands of the intended application. The dihydrochloride salt's higher water solubility may be advantageous for certain aqueous formulations, while its hygroscopicity necessitates careful handling and storage. The sulfate salt, while also water-soluble, may offer a more stable alternative in humid conditions and presents a different pH profile in solution. A comprehensive evaluation of these properties, in conjunction with formulation compatibility and desired end-product characteristics, is essential for optimal results.
References
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- Justia Patents. (2013). Method for producing 2,5-diaminotoluene.
- Google Patents. (n.d.). A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
- Google Patents. (n.d.). Preparation method of 2,5-diaminotoluene sulfate.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- Google Patents. (n.d.). Synthetic method of 2,5-diaminotoluene and sulphate thereof.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. jayorganics.com [jayorganics.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 11. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 12. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 13. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Topic: 2,5-Diaminotoluene: A Comparative Analysis of the Free Base and Dihydrochloride Salt
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the choice between using a compound in its free base form versus a salt form is a frequent and critical decision point in experimental design. This choice is not merely a matter of convenience; it has profound implications for solubility, stability, reactivity, and ultimately, the success and reproducibility of an experiment. 2,5-Diaminotoluene (TDA), a key intermediate in dye chemistry and a valuable building block in organic synthesis, perfectly illustrates this dichotomy.
This guide provides an in-depth technical comparison of 2,5-Diaminotoluene free base and its dihydrochloride salt. Moving beyond a simple datasheet, we will explore the causal relationships between their chemical forms and their practical performance in the laboratory, enabling you, the researcher, to make a scientifically-grounded selection for your specific application.
Molecular and Physicochemical Profile
At its core, the difference between the two forms is the protonation state of the two primary amine groups. The free base is a neutral aromatic diamine, while the dihydrochloride salt is the result of reacting the basic amine groups with two equivalents of hydrochloric acid. This seemingly simple acid-base reaction fundamentally alters the molecule's physical and chemical properties.
Caption: Chemical structures and interconversion of TDA forms.
The key identifiers for each form are summarized below, providing a foundational reference for procurement and documentation.
| Property | 2,5-Diaminotoluene (Free Base) | This compound |
| Synonyms | Toluene-2,5-diamine, 2-Methyl-1,4-benzenediamine | 2,5-Toluenediamine dihydrochloride, 2-Methyl-1,4-phenylenediamine dihydrochloride |
| CAS Number | 95-70-5[1][2] | 615-45-2[1][3][4] |
| Molecular Formula | C₇H₁₀N₂[1][2] | C₇H₁₂Cl₂N₂[3][4] |
| Molecular Weight | 122.17 g/mol [1][2] | 195.09 g/mol [3][4] |
Comparative Analysis of Physicochemical Properties
The utility of a chemical is dictated by its properties. The conversion from a neutral organic molecule to an ionic salt creates stark differences in solubility and stability, which are arguably the most important factors for a laboratory scientist.
| Property | 2,5-Diaminotoluene (Free Base) | This compound | Causality & Scientific Insight |
| Appearance | Off-white to brown crystalline solid; darkens on exposure to air and light. | White to gray or reddish powder/crystal. | The free amine groups are susceptible to oxidation, forming colored quinone-like species. Protonation in the salt form protects these groups, significantly enhancing color stability. |
| Melting Point | 64 °C[2][5] | ~34-36 °C (with decomposition)[3] | The free base has a well-defined melting point. The salt form's lower melting point and decomposition behavior are typical for organic salts. |
| Boiling Point | 273.5 °C[5] | Decomposes at elevated temperatures. | Strong intermolecular hydrogen bonding in the free base allows for a high boiling point. The ionic salt decomposes before it can boil. |
| Solubility | Soluble in ethanol, ether, hot benzene; slightly soluble in water[1][6][7]. | Good solubility in water[3]; sparingly soluble in non-polar organic solvents. | This is the most critical difference. The ionic nature of the dihydrochloride salt allows it to readily form ion-dipole interactions with polar water molecules. The free base relies on weaker hydrogen bonding and is more compatible with organic solvents. |
| pH of Aqueous Solution | Basic | Acidic (pH of a saturated solution is ~2.47 for the related sulfate salt)[3]. | The lone pairs on the nitrogen atoms of the free base accept protons, acting as a weak base. In the salt, the protonated amino groups donate protons to water, creating an acidic solution. |
| Stability & Storage | Prone to air oxidation[8]. Must be stored in a cool, dry, dark location under an inert atmosphere for long-term purity[6]. | Significantly more stable to air oxidation[8]. Can be stored in a tightly sealed container in a cool, dry place. | Protonation of the electron-rich amino groups in the salt form makes them far less susceptible to electrophilic attack by atmospheric oxygen. This imparts superior shelf-life and handling ease. |
Guiding the Experimental Choice: Application-Specific Insights
The decision to use the free base or the dihydrochloride salt is driven entirely by the experimental context. The following workflow diagram and discussion provide a logical framework for making this choice.
Caption: Decision workflow for selecting the appropriate TDA form.
For the Organic Chemist: Synthesis and Material Science
In synthetic applications where 2,5-diaminotoluene serves as a nucleophile or a monomer—for instance, in the formation of amides, imides, or polymers—the free base is almost always the reagent of choice. The amine groups must be deprotonated and electron-rich to participate in reactions. Using the dihydrochloride salt would necessitate the addition of at least two equivalents of a base to neutralize the HCl and liberate the free amine, adding an extra step and introducing salts that may need to be removed later.
For the Biochemist and Formulator: Aqueous Systems
For applications requiring an aqueous solution, such as preparing stock solutions for biological assays, enzyme inhibition studies, or formulating products like hair dyes, the dihydrochloride salt is vastly superior.[3] Its high water solubility ensures rapid and complete dissolution, leading to homogenous solutions that are easy to standardize and dispense. Attempting to dissolve the free base in aqueous buffers can be challenging, often requiring co-solvents like DMSO or yielding suspensions rather than true solutions, which compromises accuracy and reproducibility.
Self-Validating Experimental Protocols
Trustworthy science relies on robust and verifiable protocols. The following methods are designed as self-validating systems, incorporating quality control checks to ensure accuracy.
Protocol 1: Preparation of a 100 mM Aqueous Stock of TDA Dihydrochloride
This protocol is designed for creating a stable, accurate stock solution for use in biological or formulation screening.
-
Pre-Protocol Validation: Confirm the identity and purity of the this compound (CAS 615-45-2) via the manufacturer's Certificate of Analysis.
-
Materials & Equipment:
-
This compound (MW: 195.09 g/mol )
-
Analytical balance (4-decimal place)
-
Volumetric flask (e.g., 100.0 mL, Class A)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
-
Step-by-Step Methodology:
-
Accurately weigh 1.9509 g of this compound on the analytical balance.
-
Quantitatively transfer the solid to the 100.0 mL volumetric flask.
-
Add approximately 70 mL of deionized water.
-
Place a stir bar in the flask and stir on a magnetic plate until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Once dissolved, remove the stir bar and carefully add deionized water to the calibration mark.
-
Cap the flask and invert 15-20 times to ensure homogeneity.
-
-
In-Process Validation Check:
-
Measure the pH of the final solution. It should be distinctly acidic, providing a qualitative check that the salt form was used.
-
-
Storage and Use:
-
Transfer the solution to an amber glass bottle to protect from light.
-
Store at 2-8°C. The salt form's stability ensures a longer shelf-life for the aqueous stock compared to a solution made from the free base.
-
Label clearly: "100 mM this compound, [Date], [Initials]".
-
Protocol 2: Conversion of TDA Dihydrochloride to Free Base for Organic Synthesis
This protocol is essential when the stable salt is available, but the reactive free base is required for a reaction.
-
Objective: To quantitatively convert the dihydrochloride salt to the free base and extract it into an organic solvent suitable for synthesis.
-
Materials & Equipment:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
-
-
Step-by-Step Methodology:
-
Dissolve a known quantity of TDA Dihydrochloride (e.g., 5.00 g, 25.6 mmol) in a minimal amount of deionized water (e.g., 50 mL) in a beaker.
-
Cool the solution in an ice bath.
-
Slowly add 1 M NaOH solution dropwise with stirring while monitoring the pH. Continue adding base until the pH is >10. This ensures complete deprotonation of both amine groups. A color change or precipitation of the free base may be observed.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The free base is organic-soluble and will move into the ethyl acetate layer.
-
Combine the organic extracts.
-
-
Self-Validation and Purification:
-
Wash the combined organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, swirl, and filter to remove the drying agent. This step is critical to remove water, which can interfere with subsequent reactions.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
The resulting solid is the 2,5-Diaminotoluene free base. Its identity and purity can be confirmed by melting point analysis (should be ~64 °C) and/or NMR spectroscopy before use in the next synthetic step.
-
Safety, Handling, and Storage: A Comparative Framework
The intrinsic toxicity of 2,5-diaminotoluene is significant, and it is classified as toxic if swallowed and a potent skin sensitizer.[5][9][10][11] Proper handling is paramount regardless of the form used.
| Parameter | 2,5-Diaminotoluene (Free Base) | This compound | Rationale |
| Primary Hazards | Toxic, Skin Sensitizer, Environmental Hazard, Air Sensitive[1][2] | Toxic, Skin Sensitizer, Environmental Hazard[3][4] | The core toxicity is from the TDA molecule. The free base adds the hazard of rapid oxidation. |
| Required PPE | Standard (nitrile gloves, safety glasses, lab coat). | Standard (nitrile gloves, safety glasses, lab coat). | Both forms pose a significant risk of skin sensitization and toxicity upon contact. |
| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for sensitive applications or long-term storage. | Can be handled in open air for routine weighing, but avoid prolonged exposure. Fine powder can be an inhalation hazard; use a fume hood. | The salt form's stability simplifies routine lab operations. The free base requires more specialized handling to maintain purity. |
| Storage | Cool, dry, dark location. Must be stored under an inert atmosphere. [6] | Cool, dry location in a tightly sealed container. [10] | Preventing exposure to oxygen and light is critical for the free base. Preventing moisture absorption is key for the hygroscopic salt. |
Conclusion
The choice between 2,5-Diaminotoluene free base and its dihydrochloride salt is a classic example of how chemical form dictates function. Neither is universally "better"; they are tools for different tasks.
-
Choose the Dihydrochloride Salt for its superior stability, shelf-life, and water solubility. It is the ideal choice for preparing aqueous stock solutions, for use in formulations, and for general ease of handling and storage.
-
Choose the Free Base for its direct reactivity in organic synthesis. When the nucleophilic character of the amine is required for bond formation, the free base is the necessary starting material.
By understanding the fundamental chemical principles that differentiate these two forms, researchers can optimize experimental design, improve data quality, and ensure the safe and effective use of this versatile chemical building block.
References
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). European Commission. [Link]
- 2,5-Diaminotoluene.
- 2,5-Diaminotoluene sulfate.
- 2,5-Diaminotoluene. Wikipedia. [Link]
- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- This compound.
- Method for producing 2,5-diaminotoluene.
- Preparation method of 2,5-diaminotoluene sulfate.
- Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses.
- Toluene-2,5-diamine sulfate, 615-50-9. The Good Scents Company. [Link]
- Synthetic method of 2,5-diaminotoluene and sulphate thereof.
Sources
- 1. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 615-45-2 [smolecule.com]
- 4. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Page loading... [guidechem.com]
- 7. 2,5-Diaminotoluene | 95-70-5 [chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Hygroscopic nature of 2,5-Diaminotoluene dihydrochloride
An In-depth Technical Guide to the Hygroscopic Nature of 2,5-Diaminotoluene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 615-45-2) is an organic compound utilized in various chemical syntheses and as a component in the formulation of dyes.[1] As a dihydrochloride salt, it exhibits significant aqueous solubility, a property that also predisposes it to hygroscopicity—the tendency to attract and absorb atmospheric moisture.[1][2] For researchers and professionals in drug development, where this molecule might be investigated as a starting material or intermediate, understanding and quantifying its interaction with water vapor is critical. The uptake of moisture can profoundly impact the material's physicochemical properties, including its chemical stability, solid-state form, powder flowability, and ease of handling during manufacturing.[3][4][5] This guide provides a comprehensive technical overview of the hygroscopic nature of this compound, detailing the underlying scientific principles, methodologies for characterization, and protocols for handling and storage.
Introduction: The Critical Role of Hygroscopicity in Material Science and Pharmaceutical Development
Hygroscopicity is a material's intrinsic ability to absorb or adsorb water from the surrounding environment.[4] In the context of active pharmaceutical ingredients (APIs), intermediates, and reagents, this property is not merely a physical curiosity but a critical attribute that dictates a compound's viability and development pathway.[6][] Moisture uptake can initiate a cascade of undesirable events:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis and the formation of impurities.[3][4]
-
Physical Instability: Moisture can induce changes in the solid state, such as converting an anhydrous crystalline form to a hydrate or even triggering the collapse of an amorphous structure. These changes can alter solubility, dissolution rate, and bioavailability.[8]
-
Manufacturing and Handling Challenges: The sorption of water can lead to powder caking, clumping, and poor flowability, which complicates processes like weighing, blending, and filling.[3][9] In severe cases, deliquescence—where the material absorbs enough water to dissolve and form a liquid solution—can occur.[9]
-
Microbial Contamination: The presence of sufficient moisture can create a favorable environment for microbial growth, compromising the safety and integrity of the product.[3]
Given that this compound is explicitly identified as a hygroscopic compound, a thorough characterization is not optional but essential for ensuring reproducibility in research and quality in development.[1][2]
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is necessary before delving into its hygroscopic characterization.
| Property | Value | Reference(s) |
| CAS Number | 615-45-2 | [10][11] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][11] |
| Molecular Weight | 195.09 g/mol | [1][11] |
| Appearance | White to Gray to Red powder or crystal | [1][10][12] |
| Solubility | Soluble in water | [1][10] |
| Hygroscopic Nature | Stated as a condition to avoid / property | [1][2] |
The presence of two hydrochloride salt groups on the aromatic amine is a key structural feature contributing to its high affinity for water molecules.
Experimental Characterization of Hygroscopicity
A multi-faceted approach is required to fully characterize the hygroscopic nature of a material. The primary techniques employed are Dynamic Vapor Sorption (DVS) to understand the kinetics and equilibrium of moisture uptake, and Karl Fischer (KF) titration for precise water content quantification.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas at a specific temperature and varying relative humidity (RH).[13][14] The resulting data, plotted as a sorption-desorption isotherm, provides invaluable insight into the material-water interaction.
Causality Behind the Method: The DVS experiment is designed to mimic the exposure of the material to different environmental conditions in a controlled and accelerated manner. The shape of the isotherm reveals the mechanism of water uptake (surface adsorption vs. bulk absorption), the material's capacity to hold water, and the critical humidity levels at which physical changes, like hydrate formation or deliquescence, occur.[5][14] This information directly informs recommendations for storage, packaging, and handling.[5]
Caption: Workflow for comprehensive hygroscopicity assessment.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.
-
Expertise: A small sample mass is used to ensure rapid equilibration with the surrounding atmosphere.
-
-
Initial Drying: Place the sample in the DVS instrument. Dry the sample at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[8]
-
Trustworthiness: This step establishes a dry baseline mass, ensuring that the measured weight gain is solely due to subsequent water sorption.
-
-
Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at a constant temperature of 25°C. At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[13]
-
Expertise: A stepwise increase allows for the identification of critical RH thresholds where phase changes might occur. 25°C is a standard temperature for pharmaceutical material characterization.
-
-
Desorption Phase: After reaching the maximum RH (e.g., 90%), decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Trustworthiness: The desorption curve reveals the reversibility of water uptake. Hysteresis (a gap between the sorption and desorption curves) can indicate phenomena like hydrate formation or capillary condensation.[14]
-
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm. Analyze the resulting curve for total moisture uptake, hysteresis, and any sharp inflections that may indicate a phase transition.
Karl Fischer (KF) Titration
While DVS shows the change in mass due to water, KF titration provides a direct, quantitative measurement of the total water content in a sample.[15][16] It is based on a stoichiometric reaction between iodine and water.[17] This method is invaluable for determining the initial water content of the material and for validating the DVS results at specific RH points.
Causality Behind the Method: KF is selective for water, unlike loss-on-drying methods which can also detect volatile solvents.[16] This specificity provides an accurate baseline ("t=0") water content and can confirm the amount of water absorbed after equilibration in a humidity-controlled chamber, thus validating the DVS isotherm. The choice between volumetric and coulometric KF depends on the expected water content.[15][18] For a potentially hygroscopic solid, volumetric KF is often suitable for initial characterization, while coulometric KF is ideal for materials with very low water content.[15]
-
System Preparation: Standardize the KF titrator and titrant against a certified water standard. The titrant titer (e.g., mg of water per mL of titrant) must be accurately known.[15]
-
Trustworthiness: Regular standardization is crucial for accurate and reliable results, accounting for any changes in the reagent over time.[15]
-
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glovebox), accurately weigh a sufficient amount of this compound to provide a measurable amount of water.
-
Titration: Quickly introduce the sample into the KF titration vessel containing a suitable solvent (e.g., anhydrous methanol).[16] The sample must dissolve completely to release all water.
-
Endpoint Detection: Initiate the titration. The instrument will automatically add the iodine-containing titrant until all water in the sample has reacted. The endpoint is typically detected potentiometrically.[16]
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used, the titrant's titer, and the initial sample mass. The result is typically expressed as a percentage (w/w).
Data Interpretation and Risk Assessment
The data gathered from DVS and KF analyses must be synthesized to classify the material and assess the potential risks.
Hygroscopicity Classification
Based on the DVS data, the hygroscopicity of this compound can be classified according to standards such as the European Pharmacopoeia.[13]
| Classification | Water Uptake (at 25°C / 80% RH) | Potential Implications for this compound |
| Non-hygroscopic | < 0.2% w/w | Unlikely classification. If observed, minimal risk to stability and handling. |
| Slightly hygroscopic | 0.2% to < 2% w/w | Low risk. Standard handling procedures are likely sufficient. May require storage in well-sealed containers. |
| Moderately hygroscopic | 2% to < 15% w/w | Significant risk. Moisture uptake can affect powder flow and chemical stability. Requires controlled humidity during handling and storage in sealed containers with desiccant. |
| Very hygroscopic | ≥ 15% w/w | High risk. Material is very sensitive to atmospheric moisture. Prone to severe caking, potential deliquescence, and degradation. Strict environmental controls are mandatory. |
| Deliquescent | Absorbs sufficient water to liquefy | Extreme risk. Material will turn into a solution upon exposure to ambient air. Requires handling in a dry box or isolator. |
Note: The classification is based on the weight gain after 24 hours of exposure to 80% RH at 25°C, which can be determined from the DVS isotherm.[9][13]
Assessing Stability Risks
The interaction between moisture and the material's stability is a primary concern.
Caption: Relationship between moisture uptake and stability issues.
Recommended Handling and Storage Protocols
Given its hygroscopic nature, strict protocols must be implemented to maintain the integrity of this compound.
-
Procurement and Receiving: Upon receipt, visually inspect the container for any breach of seal. The material should be accompanied by a Certificate of Analysis that specifies its water content.
-
Storage:
-
Store the compound in a tightly sealed, inert container (e.g., amber glass or HDPE bottle with a lined cap).[19]
-
Place the primary container inside a secondary, heat-sealed foil bag containing desiccant pouches (e.g., silica gel).[20]
-
Store the entire package in a controlled, low-humidity environment, such as a desiccator cabinet or a climate-controlled storage room.[21]
-
-
Handling:
-
All weighing and transfer operations should be performed in an environment with controlled low humidity, such as a glovebox or a balance enclosure purged with dry nitrogen.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry utensils for all transfers.
-
-
Re-sealing: After dispensing material, purge the headspace of the container with an inert gas like nitrogen before tightly re-sealing to displace moist air.[20]
Conclusion
The hygroscopic nature of this compound is a defining characteristic that presents significant challenges for its use in research and development. A failure to appreciate and manage its interaction with atmospheric moisture can lead to compromised material quality, inconsistent experimental results, and manufacturing difficulties. By employing systematic characterization techniques such as Dynamic Vapor Sorption and Karl Fischer titration, professionals can quantify the material's hygroscopic tendencies, classify its risk profile, and implement robust handling and storage protocols. This proactive approach is fundamental to ensuring the chemical and physical stability of this compound, thereby safeguarding the integrity of the research and development process.
References
- GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- Wikipedia. (n.d.). Karl Fischer titration.
- Scharlab. (n.d.). Karl Fischer water content titration.
- Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Particle Characterisation Laboratories. (n.d.). Dynamic Vapor Sorption.
- PubChem. (n.d.). This compound.
- Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
- Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
- ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
- SK pharmteco. (n.d.). Dynamic Vapor Sorption.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals.
- Pharma Innovation. (n.d.). API Hygroscopicity.
- ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. labproinc.com [labproinc.com]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. jocpr.com [jocpr.com]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. researchgate.net [researchgate.net]
- 8. ardena.com [ardena.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 11. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. mt.com [mt.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
- 19. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
- 21. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
Unlocking New Frontiers: A Technical Guide to the Research Applications of 2,5-Diaminotoluene Dihydrochloride
Abstract
2,5-Diaminotoluene dihydrochloride, a compound historically prominent in the formulation of oxidative hair dyes, possesses a rich chemical architecture that opens avenues for a multitude of research applications far beyond cosmetology. The presence of two reactive primary amine groups on a toluene backbone makes it a valuable building block in organic synthesis, a versatile monomer in polymer chemistry, and a sensitive substrate in biochemical assays. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the untapped potential of this compound. We will explore its utility in the synthesis of novel polyamides and azo dyes, and detail its application as a chromogenic substrate for peroxidase-based enzymatic assays. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols and workflows to empower innovation in your laboratory.
Introduction: Re-evaluating a Classical Reagent
For decades, 2,5-Diaminotoluene and its salts have been integral components of the cosmetics industry, prized for their efficacy as precursors in permanent hair coloring formulations.[1][2] However, to view this molecule solely through the lens of cosmetology is to overlook its significant potential in broader scientific research. As the dihydrochloride salt, the compound offers enhanced stability and water solubility compared to its free base, making it a more convenient and reliable reagent for various laboratory applications.[3]
This guide moves beyond the historical applications of this compound to illuminate its prospective roles in three key research domains:
-
Polymer Chemistry: As a difunctional monomer, it can participate in polycondensation reactions to create novel polyamides with tailored properties.
-
Organic Synthesis: The reactive amine groups serve as versatile handles for the construction of complex organic molecules, including vibrant azo dyes.
-
Biochemical Assays: Its ability to undergo oxidation to form a colored product makes it a promising chromogenic substrate for sensitive enzymatic assays, particularly those involving peroxidases.
Throughout this document, we will delve into the causality behind experimental choices, providing not just the "how," but the "why," to foster a deeper understanding and encourage innovative adaptations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research setting.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Decomposes | [3] |
| Solubility | Soluble in water. | [3] |
| pKa (of parent amine) | pKa1 ≈ 6.39, pKa2 ≈ 2.77 | [3] |
Table 1: Key Physicochemical Properties of this compound.
The dihydrochloride salt form significantly enhances the water solubility of the parent diamine, a crucial attribute for its use in aqueous reaction media and biological buffers.[3] It is important to note that solutions of this compound will be acidic due to the protonated amine groups.[6]
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is also a known skin sensitizer and can cause serious eye irritation.[7] Therefore, stringent safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.[7][8]
Application in Polymer Chemistry: Synthesis of Novel Polyamides
The difunctional nature of 2,5-diaminotoluene makes it an excellent candidate as a monomer for the synthesis of aromatic polyamides. These polymers are renowned for their high thermal stability, mechanical strength, and chemical resistance. The introduction of the methyl group and the specific substitution pattern of the amino groups in 2,5-diaminotoluene can influence the polymer's solubility and processing characteristics.
Rationale for Monomer Selection
The choice of this compound as a monomer is predicated on its ability to undergo polycondensation with diacyl chlorides. The dihydrochloride form can be readily converted to the free diamine in situ or prior to the reaction by treatment with a base. The resulting aromatic polyamide will possess a unique combination of rigidity from the aromatic backbone and altered chain packing due to the methyl substituent, potentially leading to enhanced solubility in organic solvents compared to unsubstituted aromatic polyamides.
Experimental Workflow: Polyamide Synthesis
This protocol outlines the synthesis of a polyamide from this compound and terephthaloyl chloride.
Detailed Protocol: Polyamide Synthesis
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.95 g, 10 mmol) in a solution of 5% lithium chloride (LiCl) in N-methyl-2-pyrrolidone (NMP) (40 mL).
-
Neutralization: To the stirred solution, add pyridine (1.6 mL, 20 mmol) to neutralize the hydrochloride and liberate the free diamine.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Diacyl Chloride Addition: Slowly add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in NMP (10 mL) to the cooled diamine solution over 30 minutes.
-
Polymerization: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 18 hours. The viscosity of the solution will increase significantly.
-
Precipitation: Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C overnight.
Expected Outcomes and Characterization
The resulting polyamide is expected to be an off-white to pale yellow solid. The yield and molecular weight of the polymer can be influenced by the purity of the monomers and the reaction conditions.
| Parameter | Expected Range | Source(s) |
| Yield | 90-98% | [6][9] |
| Inherent Viscosity | 0.4 - 1.0 dL/g | [10] |
| Glass Transition Temp. (Tg) | 220-300 °C | [10] |
| Decomposition Temp. (Td) | > 400 °C | [10] |
Table 2: Expected Properties of Polyamide Derived from 2,5-Diaminotoluene.
The polymer can be characterized using standard techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide linkage, nuclear magnetic resonance (NMR) for structural elucidation, and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its thermal properties.
Application in Organic Synthesis: A Precursor for Azo Dyes
The synthesis of azo dyes is a cornerstone of organic chemistry, and this compound serves as an excellent starting material for creating a diverse palette of colors. The two primary amine groups can be diazotized to form highly reactive diazonium salts, which can then be coupled with various aromatic compounds to generate the characteristic azo (-N=N-) chromophore.
The Chemistry of Azo Dye Formation
The synthesis of an azo dye from this compound involves two key steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound.
The pH of the coupling reaction is critical; alkaline conditions are generally favored for coupling with phenols, while acidic to neutral conditions are used for coupling with amines.[11]
Experimental Workflow: Azo Dye Synthesis
This workflow illustrates the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.
Detailed Protocol: Azo Dye Synthesis
-
Diazotization:
-
In a beaker, dissolve this compound (1.95 g, 10 mmol) in 20 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (1.38 g, 20 mmol) in 10 mL of water dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15 minutes after the addition is complete. The resulting solution contains the bis-diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol (2.88 g, 20 mmol) in 40 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A deeply colored precipitate will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Isolation:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the purified dye in a desiccator.
-
Anticipated Results
The synthesized azo dye is expected to be a brightly colored solid. The exact color will depend on the coupling component used.
| Parameter | Expected Outcome | Source(s) |
| Product | Bis-azo dye | [11] |
| Appearance | Deeply colored solid (e.g., red, orange) | [11] |
| Yield | > 90% | [12] |
Table 3: Expected Outcome of Azo Dye Synthesis.
The product can be characterized by UV-Vis spectroscopy to determine its absorption maximum, and by FTIR and NMR spectroscopy to confirm its chemical structure.
Application in Biochemical Assays: A Chromogenic Peroxidase Substrate
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. These enzymes are widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC). The use of a chromogenic substrate that produces a colored product upon oxidation allows for the simple and sensitive detection of peroxidase activity.
Rationale for Use as a Peroxidase Substrate
Aromatic diamines are well-known substrates for horseradish peroxidase (HRP).[13] Upon enzymatic oxidation in the presence of hydrogen peroxide, 2,5-diaminotoluene is expected to form a colored, insoluble polymer at the site of the reaction. This property makes its dihydrochloride salt a promising and cost-effective alternative to commonly used chromogenic substrates like 3,3'-diaminobenzidine (DAB). The water solubility of the dihydrochloride salt facilitates its use in aqueous buffer systems typical for enzymatic assays.
Experimental Workflow: Peroxidase Activity Assay
This workflow outlines a basic colorimetric assay to measure the activity of horseradish peroxidase using this compound as the substrate.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 615-45-2 [smolecule.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. This compound | 615-45-2 [m.chemicalbook.com]
- 9. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocols: Synthesis of Azo Dyes Using 2,5-Diaminotoluene Dihydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using 2,5-Diaminotoluene dihydrochloride. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles to advanced biomedical imaging.[1] 2,5-Diaminotoluene is a key aromatic diamine intermediate, capable of forming both monoazo and bis-azo dyes.[2] This guide elucidates the core chemical principles, provides detailed, field-proven protocols for both mono- and bis-azo dye synthesis, emphasizes critical safety procedures, and offers insights into the causality behind experimental choices to ensure reproducibility and success.
Core Chemical Principles: The Diazotization-Coupling Sequence
The synthesis of azo dyes is a classic two-stage process involving diazotization followed by azo coupling.[1][3] The use of this compound (CAS 615-45-2), a stable salt form, is advantageous as the free base is highly susceptible to air oxidation.[4]
Stage 1: Diazotization Diazotization is the conversion of a primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures, releasing nitrogen gas.[6]
With 2,5-Diaminotoluene, the reaction can be controlled to favor either mono-diazotization or bis-diazotization (tetrazotization) by modulating the stoichiometry of sodium nitrite.
-
Mono-diazotization: Using one equivalent of NaNO₂ targets one of the two amino groups, yielding a mono-diazonium salt.
-
Bis-diazotization: Using two equivalents of NaNO₂ converts both amino groups into a bis-diazonium (tetrazonium) salt, enabling the subsequent formation of bis-azo dyes.
The dihydrochloride salt readily dissolves in the acidic medium, protonating the amino groups and facilitating the reaction.
Stage 2: Azo Coupling The diazonium salt is a weak electrophile and readily attacks an electron-rich aromatic ring, known as the coupling component, in an electrophilic aromatic substitution reaction.[7] This forms the characteristic and chromophoric azo linkage (-N=N-).[3]
The pH of the coupling medium is a critical control parameter:
-
Coupling with Phenols (e.g., 2-Naphthol): The reaction is carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack.[5]
-
Coupling with Aromatic Amines: The reaction is typically performed in weakly acidic to neutral conditions (pH 4-7) to ensure sufficient concentration of the free amine for coupling, without deactivating the diazonium salt.
The position of the coupling on the aromatic ring is governed by sterics and the directing effects of the activating group. For instance, with 2-naphthol, coupling occurs at the C1 position.
Caption: General reaction scheme for mono- and bis-azo dye synthesis.
Critical Safety Precautions
Working with 2,5-Diaminotoluene and its salts requires strict adherence to safety protocols.
-
Hazard Profile: this compound and its sulfate salt are classified as toxic if swallowed, in contact with skin, or if inhaled.[8] It is a suspected carcinogen and can cause severe skin sensitization and allergic reactions.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All operations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid generating dust. Use a spatula for transferring solids. In case of skin contact, wash immediately and thoroughly with soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
-
Waste Disposal: All chemical waste, including unused reagents and reaction mixtures, must be disposed of in designated hazardous waste containers according to institutional guidelines.[10]
-
Diazonium Salt Instability: Never isolate diazonium salts in their dry, solid form as they are explosive. Always keep them in a cold aqueous solution and use them immediately after preparation.[5]
Materials and Equipment
Reagents:
-
This compound (>98%)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled or Deionized Water
-
Ice
Equipment:
-
Magnetic stirrer with stir bars
-
Beakers (100 mL, 250 mL, 500 mL)
-
Graduated cylinders
-
Glass stirring rods
-
Thermometer (-10 to 110 °C)
-
Buchner funnel and flask
-
Vacuum filtration setup
-
Drying oven or desiccator
-
pH paper or pH meter
Experimental Protocols
The following protocols detail the synthesis of a monoazo and a bis-azo dye using 2-naphthol as the coupling component, which is expected to yield reddish-orange to deep red/purple dyes.
Protocol 1: Synthesis of a Monoazo Dye
This protocol utilizes a 1:1 molar ratio of the diamine to sodium nitrite to favor the formation of the mono-diazonium salt.
Part A: Mono-diazotization of this compound
-
In a 250 mL beaker, prepare a solution by dissolving 1.95 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Add 2.5 mL of concentrated HCl (~0.03 mol) and stir until a clear solution is obtained.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous magnetic stirring. A fine precipitate of the amine salt may form, which is acceptable.
-
In a separate 100 mL beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred diamine solution over 10-15 minutes. Causality: A slow, dropwise addition prevents a sudden temperature increase and localized excess of nitrous acid, which could lead to unwanted side reactions or decomposition of the diazonium salt.
-
Maintain the temperature strictly between 0–5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting cold solution contains the mono-diazonium salt and must be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution. A brightly colored precipitate should form instantly.
-
Causality: Adding the acidic diazonium salt to the alkaline coupling solution maintains the overall alkaline pH required for efficient coupling with the phenol.
-
Continue to stir the reaction mixture vigorously in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the funnel with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper.
-
Dry the purified dye in a desiccator or in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of a Bis-azo Dye
This protocol uses two equivalents of sodium nitrite and two equivalents of the coupling component to form a symmetrical bis-azo dye.
Part A: Bis-diazotization (Tetrazotization)
-
In a 250 mL beaker, dissolve 1.95 g (0.01 mol) of this compound in 60 mL of distilled water.
-
Add 5.0 mL of concentrated HCl (~0.06 mol) and stir to dissolve.
-
Cool the solution to 0–5 °C in an ice-salt bath with magnetic stirring.
-
In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 15 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold diamine solution, ensuring the temperature remains below 5 °C. The procedure is analogous to Protocol 1, but with double the amount of nitrite.
-
Stir for an additional 20-30 minutes in the ice bath after the addition is complete. This solution contains the bis-diazonium (tetrazonium) salt and must be used immediately.
Part B: Azo Coupling
-
In a large (1 L) beaker, dissolve 2.90 g (0.02 mol) of 2-naphthol in 80 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly pour the cold bis-diazonium salt solution from Part A into the vigorously stirred 2-naphthol solution. A deep-colored precipitate will form.
-
Stir the mixture in the ice bath for 60 minutes to ensure complete reaction at both diazonium sites.
-
Isolate the product via vacuum filtration. To improve recovery, you can "salt out" the dye by adding NaCl (approx. 15-20% w/v) to the mixture before filtration to decrease the dye's solubility.[5]
-
Wash the filter cake thoroughly with a saturated NaCl solution, followed by cold distilled water.
-
Dry the final product in a vacuum oven at 70-80 °C.
Data Summary and Expected Results
The following table summarizes the key parameters for the described protocols. Yields and colors are predictive and may vary based on reaction conditions and purity of reagents.
| Parameter | Protocol 1 (Monoazo) | Protocol 2 (Bis-azo) |
| 2,5-TDA·2HCl | 1.95 g (0.01 mol) | 1.95 g (0.01 mol) |
| Sodium Nitrite | 0.69 g (0.01 mol) | 1.38 g (0.02 mol) |
| 2-Naphthol | 1.44 g (0.01 mol) | 2.90 g (0.02 mol) |
| Reaction Temp. | 0–5 °C | 0–5 °C |
| Coupling pH | Alkaline (~9-10) | Alkaline (~9-10) |
| Expected Product | Monoazo Dye | Symmetrical Bis-azo Dye |
| Expected Color | Reddish-Orange | Deep Red / Violet / Brown |
| Theoretical Yield | ~2.7 g | ~4.9 g |
Product Characterization
The identity and purity of the synthesized azo dyes should be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max) in a suitable solvent (e.g., ethanol, DMF), which is characteristic of the dye's chromophore.
-
FTIR Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), O-H stretch (for unreacted phenol groups), and aromatic C-H and C=C vibrations.
-
NMR Spectroscopy (¹H, ¹³C): To elucidate the final structure of the dye molecule.
Caption: Step-by-step experimental workflow for azo dye synthesis.
References
- Justia Patents. (2013). Method for producing 2,5-diaminotoluene. [Link]
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 2,5-Diaminotoluene.
- The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- Al-Rubaie, L. A., & Mhessn, R. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- Google Patents. (n.d.).
- Cole-Parmer. (n.d.).
- Vidya, V. G., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. [Link]
- Boumya, W., et al. (2020).
- Asian Journal of Chemistry. (2018).
- Chemistry with Caroline. (2023, March 27). Introduction to Azo Coupling Reactions for Organic Chemistry [Video]. YouTube. [Link]
- Wikipedia. (n.d.). 2,5-Diaminotoluene. [Link]
- Labochema. (2024).
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. jchemrev.com [jchemrev.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. youtube.com [youtube.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Application Note: Synthesis of High-Performance Aromatic Polyamides Using 2,5-Diaminotoluene Dihydrochloride
Introduction and Scientific Context
Aromatic polyamides, commonly known as aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, high tensile strength, and chemical resistance.[1][2][3][4] These properties make them indispensable in advanced applications ranging from aerospace components to protective apparel. The synthesis of novel aramids with tailored properties is a continuous goal in materials science.
This document provides a detailed guide to the synthesis of aromatic polyamides using 2,5-Diaminotoluene dihydrochloride as a key diamine monomer. 2,5-Diaminotoluene (2,5-TDA), a derivative of toluene, offers a unique structural motif that can be exploited to create new high-performance materials.[5][6] The use of its dihydrochloride salt enhances the monomer's shelf-life and stability against oxidative degradation. However, this requires a crucial in situ or prior neutralization step to liberate the reactive free amine for polymerization.
We will detail two primary polycondensation methodologies: low-temperature solution polymerization and interfacial polymerization. These protocols are designed to be robust and reproducible, providing a solid foundation for researchers exploring novel aramid structures.
Reagents and Materials Overview
Successful polyamide synthesis hinges on the purity of monomers and solvents. All reagents should be of the highest available purity, and solvents should be anhydrous.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₇H₁₂Cl₂N₂ | 195.09 | 615-45-2 | White to off-white crystalline powder[7] |
| Terephthaloyl chloride (TC) | C₈H₄Cl₂O₂ | 203.02 | 100-20-9 | White crystalline solid |
| Isophthaloyl chloride (IC) | C₈H₄Cl₂O₂ | 203.02 | 99-63-8 | Colorless liquid or solid |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 872-50-4 | Colorless liquid (anhydrous) |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 127-19-5 | Colorless liquid (anhydrous) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Colorless liquid |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Colorless liquid (anhydrous) |
| Methanol | CH₄O | 32.04 | 67-56-1 | Colorless liquid |
General Reaction Scheme
The fundamental reaction is a polycondensation between the diamine and a diacid chloride. The dihydrochloride salt is first neutralized by a base (e.g., Triethylamine, Et₃N) to yield the free diamine. This diamine then reacts with the diacid chloride to form the polyamide, with the elimination of hydrochloric acid (HCl), which is subsequently neutralized by the base.
Caption: General Polyamide Synthesis Scheme
Detailed Experimental Protocols
4.1. Protocol 1: Low-Temperature Solution Polycondensation
This method is widely employed for synthesizing high molecular weight aromatic polyamides under controlled conditions, yielding a homogenous polymer solution suitable for film casting.[1][8]
Causality: The reaction is performed at low temperatures (starting at 0 °C) to control the high reactivity of the acid chloride, minimizing side reactions and promoting linear chain growth for higher molecular weight. An inert nitrogen atmosphere is critical to prevent oxidation of the diamine and hydrolysis of the acid chloride.
Workflow Diagram:
Caption: Workflow for Solution Polycondensation
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen gas inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and then maintain a positive pressure of dry nitrogen.
-
Diamine Solution Preparation: Charge the flask with this compound (e.g., 1.951 g, 10.0 mmol) and 80 mL of anhydrous NMP. Begin stirring to suspend the monomer. Add triethylamine (e.g., 2.9 mL, 21.0 mmol) to the suspension. The addition of the base should neutralize the salt and dissolve the monomer, forming a clear solution. Note: A slight excess of base is used to neutralize both the hydrochloride salt and the HCl generated during the reaction.
-
Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Acid Chloride Addition: In a separate dry flask, dissolve an equimolar amount of terephthaloyl chloride (2.030 g, 10.0 mmol) in 20 mL of anhydrous NMP. Transfer this solution to the dropping funnel.
-
Polymerization: Add the acid chloride solution dropwise to the vigorously stirred diamine solution over 30-45 minutes. A rapid increase in viscosity is expected. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12 to 24 hours. The mixture will become a highly viscous, stirrable gel.
-
Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of methanol while stirring with a glass rod. A fibrous white or off-white polymer will precipitate immediately.[8][9]
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly by suspending it in hot water (2 x 300 mL) and then methanol (2 x 300 mL) to remove triethylamine hydrochloride salt and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours to yield the final product.
4.2. Protocol 2: Interfacial Polymerization
This technique is rapid and useful for producing tough polymer films directly at the interface of two immiscible liquids.[10] Stoichiometry at the reaction interface is self-regulating due to diffusion-controlled monomer supply.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve this compound (1.951 g, 10.0 mmol) and sodium carbonate (2.33 g, 22.0 mmol) in 100 mL of deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (2.030 g, 10.0 mmol) in 100 mL of dichloromethane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface. A film of polyamide will form instantly at the liquid-liquid interface.[10]
-
Polymer Isolation: Using a pair of forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polyamide can be drawn from the interface and wound onto a spool or rod.
-
Purification and Drying: The collected polymer rope should be washed extensively with water and then methanol to remove trapped monomers, salts, and solvents. Dry the polymer in a vacuum oven at 80-100 °C.
Characterization of the Synthesized Polyamide
Proper characterization is essential to confirm the structure and evaluate the properties of the newly synthesized material.
| Technique | Purpose | Expected Observations / Results |
| FTIR Spectroscopy | Structural Confirmation | Appearance of characteristic amide bands: N-H stretch (~3300 cm⁻¹), C=O stretch (Amide I, ~1650 cm⁻¹), and N-H bend/C-N stretch (Amide II, ~1540 cm⁻¹).[1] |
| Inherent Viscosity | Molecular Weight Estimation | Measured in DMAc or NMP (0.5 g/dL at 30 °C). Values between 0.5-1.5 dL/g typically indicate successful high polymer formation.[1][8] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | High decomposition temperature (Td5 > 400 °C in N₂), characteristic of aromatic polyamides.[9][11] |
| Differential Scanning Calorimetry (DSC) | Glass Transition | A high glass transition temperature (Tg), often in the range of 250-350 °C, indicating a rigid polymer backbone.[1][8] |
| Solubility Testing | Processability Assessment | Expected to be soluble in polar aprotic solvents (NMP, DMAc, DMSO) and strong acids (H₂SO₄), but insoluble in common organic solvents like THF, chloroform, or acetone.[1][8] |
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[12][13] It is also a skin sensitizer and may cause allergic reactions.[12][14] Avoid creating dust.
-
Diacid Chlorides (TC, IC): These are corrosive and moisture-sensitive. They react with water to release corrosive HCl gas. Handle only under anhydrous conditions.
-
Solvents and Reagents: NMP, DMAc, and pyridine are toxic. Triethylamine is flammable and corrosive. Handle with care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
References
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI.
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. (2009). Google Patents.
- Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (2020). ResearchGate.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry.
- Functional Aromatic Polyamides. (2014). PMC - PubMed Central.
- 2,5-Diaminotoluene. Wikipedia.
- 2,5-Diaminotoluene. PubChem.
- Method for producing 2,5-diaminotoluene. (2013). Justia Patents.
- Mechanical Properties of Aramid Fiber Fabrics and Composites Enhanced by Phthalic Anhydride Catalyzed with Anhydrous Aluminum Chloride. (2024). MDPI.
- Thermal properties of polyamides. ResearchGate.
- Microstructural Changes of Aramid Fiber Due to Reaction with Toluene 2,4-diisocyanate under Tension in scCO2. (2016). ResearchGate.
- Interfacial Polymerization. MIT OpenCourseWare.
- Aramid Fibre. Final Advanced Materials.
- Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. (2022). MDPI.
- Tensile and Interfacial Mechanical Properties for Single Aramid III Fibers under Dynamic Loading. (2024). MDPI.
- 2,5-Diaminotoluene sulfate - Safety Data Sheet. Scharlab.
- Aramids. RE-TIC Sicherheitskleidung.
- Safety data sheet - 2,5-Diaminotoluene. (2021). C.P.A. Chem.
Sources
- 1. scielo.br [scielo.br]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aramid Fibre [final-materials.com]
- 5. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 6. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 615-45-2 [smolecule.com]
- 8. www2.ictp.csic.es [www2.ictp.csic.es]
- 9. mdpi.com [mdpi.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to the Synthesis of Poly(2,5-diaminotoluene) via Oxidative Polymerization
Abstract
This document provides a comprehensive guide for the chemical polymerization of 2,5-Diaminotoluene dihydrochloride. Aromatic diamines are critical monomers in the synthesis of high-performance polymers, prized for their ability to impart exceptional thermal stability, mechanical strength, and chemical resistance to the final material.[1][2] This protocol details a robust method for the synthesis of poly(2,5-diaminotoluene) via chemical oxidative polymerization, a technique well-suited for producing conjugated polymers from aniline-related monomers.[3][4] We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and describe standard techniques for characterizing the resulting polymer. This guide is intended for researchers and scientists in materials science, polymer chemistry, and related fields.
Introduction: The Significance of Aromatic Diamine Polymers
Polymers derived from aromatic diamines form a class of materials with significant industrial and research interest. Their rigid, aromatic backbones contribute to high glass transition temperatures (Tg) and excellent stability in harsh environments.[1][2] 2,5-Diaminotoluene, an isomer of toluenediamine, serves as a valuable monomer for creating polymers with interesting electronic and physical properties.[5][6] While it is widely known as a precursor in dye manufacturing, its two primary amine groups provide reactive sites for polymerization.[7][8]
The dihydrochloride salt form, this compound (2,5-TDAH), offers advantages in handling and solubility, particularly in aqueous media, forming an acidic solution.[9] The protocol herein focuses on chemical oxidative polymerization, which uses a chemical oxidant to initiate the formation of a conjugated polymer chain. The resulting polyphenylenediamines have shown potential in diverse applications, including anti-corrosion coatings, catalysis, and sensors, owing to their redox activity and electrical properties.[3][4]
Critical Safety and Hazard Management
Causality: 2,5-Diaminotoluene and its salts are classified as toxic and are potent skin sensitizers.[5][7][10] Strict adherence to safety protocols is non-negotiable to prevent acute and chronic health effects, including allergic contact dermatitis and potential systemic toxicity.[11][12]
Core Safety Protocol:
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.
-
Gloves: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Change gloves immediately upon contamination.[5][11]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[11]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is necessary.
-
-
Waste Disposal: All contaminated materials (gloves, weigh boats, pipette tips) and chemical waste must be segregated into a clearly labeled hazardous waste container for disposal according to institutional and local regulations.[11][12]
-
Spill Response: Have a spill kit rated for toxic powders and aqueous solutions readily available. In case of a spill, evacuate the area and follow established emergency procedures.
| Hazard Class | GHS Pictogram | Statement |
| Acute Toxicity |
Proposed Reaction Mechanism: Oxidative Polymerization
Causality: Oxidative polymerization of aromatic amines like 2,5-diaminotoluene is initiated by an oxidizing agent, typically ammonium persulfate (APS). The process begins with the oxidation of the monomer to form a radical cation. This reactive species then attacks a neutral monomer, propagating the polymer chain through repeated coupling reactions. The presence of two amine groups allows for the formation of a complex, likely branched, conjugated polymer structure.[4]
Caption: Proposed mechanism for oxidative polymerization of 2,5-Diaminotoluene.
Materials and Equipment
Chemicals
-
This compound (C₇H₁₂Cl₂N₂, MW: 195.09 g/mol )[9]
-
Ammonium persulfate (APS, (NH₄)₂S₂O₈, MW: 228.20 g/mol ), as the oxidizing agent/initiator.
-
Deionized (DI) water (18.2 MΩ·cm), as the solvent.
-
Methanol (CH₃OH), for washing and purification.
-
Acetone ((CH₃)₂CO), for rinsing glassware.
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer or thermocouple probe
-
Büchner funnel and vacuum flask
-
Filter paper (e.g., Whatman No. 1)
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Experimental Protocol: Step-by-Step Synthesis
Causality: This protocol employs a gradual addition of the oxidant at a reduced temperature. This controlled approach helps to manage the exothermic nature of the polymerization reaction, preventing uncontrolled side reactions and promoting more uniform polymer chain growth, which is crucial for achieving consistent material properties.
Caption: Experimental workflow for the synthesis of poly(2,5-diaminotoluene).
Reagent Preparation
-
Monomer Solution (0.1 M): In a 150 mL beaker, dissolve 1.951 g of this compound in 100 mL of DI water. Stir until the solid is completely dissolved.
-
Oxidant Solution (0.1 M): In a separate 150 mL beaker, dissolve 2.282 g of ammonium persulfate in 100 mL of DI water. Note: Prepare this solution fresh just before use, as persulfate solutions can degrade over time.
Polymerization Reaction
-
Reactor Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, the dropping funnel in one neck, and a thermometer in another.
-
Monomer Addition: Transfer the prepared monomer solution into the reaction flask.
-
Cooling: Place the flask in an ice bath on the magnetic stirrer and begin stirring. Allow the solution to cool to a stable temperature between 0 and 5 °C.
-
Initiation: Transfer the oxidant solution into the dropping funnel. Add the oxidant solution to the stirring monomer solution dropwise over a period of approximately 1 hour. A significant color change (typically to a dark brown or black) should be observed, indicating the onset of polymerization.
-
Reaction: Once the addition is complete, leave the flask stirring in the ice bath and allow it to slowly warm to room temperature. Continue stirring for a total of 24 hours to ensure high conversion.
Polymer Isolation and Purification
-
Precipitation: After 24 hours, a dark precipitate of the polymer should be visible.
-
Filtration: Set up the Büchner funnel with filter paper and connect it to the vacuum flask. Pour the reaction mixture into the funnel and apply vacuum to collect the solid polymer.
-
Washing:
-
Wash the collected solid with approximately 200 mL of DI water to remove any remaining salts and water-soluble oligomers.
-
Subsequently, wash the solid with approximately 100 mL of methanol to remove unreacted monomer and other organic-soluble impurities.
-
-
Drying: Carefully transfer the washed polymer from the filter paper to a pre-weighed glass dish. Place the dish in a vacuum oven and dry at 60 °C for 24 hours or until a constant weight is achieved.
-
Final Product: The final product will be a dark-colored powder. Calculate the final yield based on the initial mass of the monomer.
Characterization and Validation
Causality: Post-synthesis characterization is essential to confirm the identity and purity of the synthesized polymer. Each technique provides specific information about the chemical structure, morphology, and thermal properties, thereby validating the success of the protocol.
| Technique | Parameter Measured | Expected Observation / Rationale |
| FTIR Spectroscopy | Vibrational modes of chemical bonds | Disappearance or reduction of sharp N-H stretching bands from the primary amine monomer. Appearance of broad absorption bands characteristic of the polymer backbone and secondary/aromatic amine structures. |
| UV-Vis Spectroscopy | Electronic transitions | The appearance of new absorption bands in the visible region, indicating the formation of an extended π-conjugated system which is a hallmark of successful polymerization of aromatic amines. |
| TGA (Thermogravimetric Analysis) | Mass loss vs. Temperature | High thermal stability is expected for aromatic polymers.[1] TGA will reveal the decomposition temperature, providing insight into the material's operational limits. |
| SEM (Scanning Electron Microscopy) | Surface morphology | Can reveal the morphology of the polymer powder (e.g., globular, fibrous), which is influenced by polymerization conditions.[3] |
Conclusion
This application note provides a detailed, safety-conscious protocol for the synthesis of poly(2,5-diaminotoluene) from its dihydrochloride salt via chemical oxidative polymerization. By carefully controlling the reaction conditions, it is possible to reliably produce this aromatic polymer. The described characterization methods serve as a framework for validating the synthesis and exploring the properties of the resulting material. The polymers produced through this or similar methods have a wide range of potential applications, leveraging the unique electronic and chemical properties of conjugated polyphenylenediamines.[4]
References
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Justia Patents. (2013). Method for producing 2,5-diaminotoluene.
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
- ACS Publications. (n.d.). Synthesis and characterization of poly[(2,6-diaminotoluene-3,5-diyl)methylene] and its condensation product, poly(1-methylcycloh).
- ResearchGate. (2022). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
- European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
- CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
- Tri-iso. (n.d.). Aromatic Diamines | Polyurethane and Polyurea.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 615-45-2 [smolecule.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: 2,5-Diaminotoluene Dihydrochloride as a Latent Curing Agent for High-Performance Epoxy Resins
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of 2,5-Diaminotoluene Dihydrochloride (CAS No. 615-45-2) as a thermally latent curing agent for epoxy resin systems.[1][2] It details the mechanism of latency, formulation calculations, step-by-step curing protocols, and methods for characterizing the resulting thermoset polymers. The focus is on leveraging the unique properties of this blocked aromatic amine to create stable, one-component epoxy formulations that deliver high-performance characteristics, such as elevated glass transition temperatures (Tg), upon thermal activation.
Introduction: The Role of Latency in Advanced Epoxy Systems
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[3][4][5] The transformation from a liquid resin to a durable, cross-linked solid is governed by the curing agent, or hardener.[6] Conventional two-component systems, where the resin and hardener are mixed immediately before use, have a limited "pot life," initiating cure at ambient temperatures.[7]
Latent curing agents represent a significant advancement, enabling the formulation of one-component (1K) systems. These agents remain inert at room temperature when pre-mixed with the epoxy resin, providing extended storage stability and simplifying processing.[3][7][8] Curing is triggered only upon the application of an external stimulus, most commonly heat.[3][7] This "cure-on-demand" capability is invaluable for processes like powder coatings, automated dispensing, and the manufacturing of pre-impregnated composites (prepregs).[9][10]
This compound is the salt form of 2,5-diaminotoluene (2,5-TDA), an aromatic diamine.[1] In its free base form, 2,5-TDA is a reactive amine that will cure epoxies readily. However, by forming a dihydrochloride salt, the reactive primary amine groups are blocked by protonation, rendering the molecule chemically latent. Thermal energy is required to drive off the hydrochloric acid (HCl) and regenerate the free amine in situ, which then proceeds to cross-link the epoxy matrix. This mechanism provides a distinct activation temperature, making it a highly effective thermally latent curing agent.
Mechanism of Latent Curing
The curing process unfolds in a two-stage, thermally-activated sequence. Understanding this mechanism is critical for designing appropriate cure schedules and troubleshooting formulation challenges.
Stage 1: Thermal Dissociation (De-blocking) At ambient temperatures, the this compound is a stable salt dispersed within the epoxy resin. Upon heating to the activation temperature, the salt dissociates, releasing the reactive 2,5-diaminotoluene (free amine) and gaseous hydrogen chloride (HCl).
Stage 2: Amine-Epoxy Addition Reaction Once liberated, the primary amine groups of the 2,5-diaminotoluene rapidly attack the epoxide (oxirane) rings of the epoxy resin.[11] This nucleophilic ring-opening reaction is a step-growth polymerization process that builds a highly cross-linked, three-dimensional polymer network.[5] Each primary amine contains two active hydrogens, both of which can react with an epoxy group, leading to a high cross-link density.[11]
Caption: Latent curing mechanism of 2,5-TDA Dihydrochloride.
Formulation and Stoichiometry
Achieving optimal properties in the cured epoxy system requires precise calculation of the mix ratio between the curing agent and the resin. The key principle is to achieve a 1:1 stoichiometric balance between the amine hydrogen atoms on the curing agent and the epoxide groups on the resin.[12]
Key Parameters
-
Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxide groups. This value is provided on the technical data sheet of the epoxy resin (e.g., a standard DGEBA resin has an EEW of ~182-192 g/eq).[12][13]
-
Amine Hydrogen Equivalent Weight (AHEW): The mass of the curing agent (in grams) that contains one mole of active amine hydrogen atoms.
Calculating the AHEW of this compound
-
Molecular Weight (MW): The molecular formula is C₇H₁₂Cl₂N₂. The MW is 195.09 g/mol .[1]
-
Number of Active Hydrogens (H): The parent molecule, 2,5-diaminotoluene, has two primary amine (-NH₂) groups. Each primary amine has two active hydrogens. Therefore, H = 4.
-
AHEW Calculation: AHEW = MW / H = 195.09 / 4 = 48.77 g/eq
Calculating the Mix Ratio (PHR)
The mix ratio is typically expressed as parts per hundred resin (phr) . The formula to calculate the stoichiometric amount of curing agent is:
PHR = (AHEW / EEW) x 100 [11][14]
Example Calculation: For an epoxy resin with an EEW of 188 g/eq: PHR = (48.77 / 188) x 100 = 25.94 phr
This means 25.94 grams of this compound should be used for every 100 grams of the epoxy resin. While a 1:1 stoichiometry is a standard starting point, formulations can be adjusted (off-stoichiometry) to fine-tune specific properties like flexibility or hardness, though this may compromise other characteristics like chemical resistance.[12][13]
Experimental Protocols
Protocol 1: Formulation and Sample Preparation
This protocol describes the preparation of a one-component epoxy formulation for testing.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, EEW 188)
-
This compound (micronized powder recommended for better dispersion)
-
High-torque laboratory mixer or planetary centrifugal mixer
-
Vacuum desiccator or chamber
-
Molds for casting test specimens (e.g., aluminum or silicone)
Procedure:
-
Pre-treatment: Gently warm the epoxy resin to 50-60°C to reduce its viscosity, facilitating easier mixing.
-
Weighing: Accurately weigh the epoxy resin into a suitable mixing vessel.
-
Calculation: Based on the EEW of the resin, calculate the required mass of this compound using the PHR formula.
-
Dispersion: While mixing the warm resin at a moderate speed, slowly add the curing agent powder. It is crucial to add the powder gradually to avoid clumping and ensure a homogenous dispersion.
-
Mixing: Continue mixing for 15-30 minutes until the powder is uniformly dispersed. The mixture should appear homogenous with no visible agglomerates. A three-roll mill can be used for optimal dispersion in demanding applications.
-
Degassing: Place the mixture in a vacuum chamber at 25-30 inHg for 10-20 minutes, or until bubbling ceases, to remove any entrapped air introduced during mixing. Voids can compromise mechanical and dielectric properties.
-
Casting: Pour the degassed mixture into pre-heated molds for curing.
Protocol 2: Cure Schedule Determination using DSC
Differential Scanning Calorimetry (DSC) is an essential tool for characterizing the cure behavior of a thermosetting system.[15][16][17] It measures the heat flow associated with the curing reaction, providing critical data on the onset temperature, peak exotherm, and total heat of reaction.[17]
Procedure:
-
Sample Preparation: Prepare a small sample (10-15 mg) of the uncured liquid formulation in a hermetically sealed aluminum DSC pan.[16]
-
Dynamic Scan: Place the sample in the DSC instrument. Perform a dynamic (non-isothermal) scan by heating the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected cure range (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[17][18]
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the exothermic cure reaction begins. This indicates the start of the activation window.
-
Peak Temperature (T_peak): The temperature at which the curing reaction proceeds at its maximum rate.[18]
-
Total Heat of Reaction (ΔH_total): The total energy released during the cure, calculated from the area under the exothermic peak. This value is proportional to the total number of bonds formed.[15]
-
-
Cure Schedule Design: Based on the DSC data, a multi-stage cure schedule can be designed. A typical schedule involves an initial dwell at or slightly above the T_onset to allow for gelation, followed by a ramp to a higher post-cure temperature (often above T_peak) to ensure full cross-linking.[19][20]
Example Cure Schedule:
-
Initial Cure (Gelation): Dwell at 130°C for 2 hours.
-
Post-Cure (Full Cross-linking): Ramp to 160°C and hold for 3 hours.[21]
Protocol 3: Verification of Cure and Tg Determination
After curing, DSC can be used to verify that the reaction has gone to completion and to determine the glass transition temperature (Tg) of the final material.[17] The Tg is a critical indicator of the material's thermal performance.[22]
Procedure:
-
Sample Preparation: Take a small sample (10-15 mg) from the cured specimen.
-
First Heat Scan: Run a dynamic DSC scan (e.g., 10°C/min) from ambient to a temperature above the post-cure temperature (e.g., 200°C).
-
Analysis of First Scan:
-
Residual Exotherm: The absence of a significant exothermic peak indicates that the cure is complete. A small residual peak suggests under-curing.[17]
-
Glass Transition (Tg): Observe the baseline shift (a step-change in heat capacity) corresponding to the Tg.
-
-
Cooling and Second Heat Scan: Cool the sample rapidly and perform a second identical heating scan. The Tg measured on the second scan is often reported as it provides a value free from the influence of the material's prior thermal history or residual stresses.
Caption: Workflow from formulation to characterization.
Performance Characteristics & Data
The properties of the final cured epoxy are highly dependent on the structure of both the resin and the curing agent.[4][23] Aromatic diamines like 2,5-diaminotoluene are known to produce rigid, tightly cross-linked networks, resulting in materials with excellent thermal stability and mechanical performance.[24][21]
Table 1: Typical Cure Profile and Thermal Properties Data presented is illustrative and will vary based on the specific epoxy resin and cure schedule.
| Parameter | Test Method | Typical Value | Significance |
| Onset of Cure (T_onset) | DSC (10°C/min) | 120 - 140 °C | Defines the minimum activation temperature for processing. |
| Peak Exotherm (T_peak) | DSC (10°C/min) | 150 - 170 °C | Indicates the temperature of the maximum reaction rate.[18] |
| Glass Transition Temp. (Tg) | DSC / DMA | 160 - 200 °C | Key indicator of thermal performance and service temperature.[22][25] |
| Decomposition Temp. (Td5) | TGA | > 350 °C | Reflects the thermal stability of the polymer network.[4] |
Table 2: Expected Mechanical Properties Properties are for a standard, unfilled DGEBA system cured stoichiometrically.
| Property | Test Standard | Expected Performance |
| Tensile Strength | ASTM D638 | High |
| Tensile Modulus | ASTM D638 | High |
| Flexural Strength | ASTM D790 | Very High |
| Hardness | ASTM D2240 | High (Shore D) |
Safety and Handling
This compound and its parent amine are classified as toxic and hazardous substances.[26] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[27][28]
-
Ventilation: Handle the powder and uncured resin mixture exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[26][27]
-
Skin Contact: Avoid all skin contact.[26] 2,5-diaminotoluene and its salts can cause skin irritation and may cause an allergic skin reaction (sensitization).[1] In case of contact, wash the affected area immediately and thoroughly with soap and water.[27]
-
Storage: Store the curing agent in a cool, dry, dark, and tightly sealed container to prevent moisture absorption and degradation.[1][26]
-
Disposal: Dispose of all waste materials (uncured resin, cured samples, contaminated items) in accordance with local, regional, and national environmental regulations.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tg / Incomplete Cure | - Incorrect stoichiometry (mix ratio).- Insufficient cure time or temperature.- Poor dispersion of curing agent. | - Recalculate and verify PHR.- Increase post-cure temperature or duration based on DSC re-analysis.- Improve mixing protocol; consider micronized powder or a three-roll mill. |
| Voids in Cured Part | - Inadequate degassing.- Gaseous byproducts (HCl) trapped during a rapid, high-temperature cure. | - Ensure thorough vacuum degassing before casting.- Implement a slower heating ramp or a multi-stage cure to allow byproducts to escape before gelation. |
| Poor Shelf Stability | - Storage in a humid or warm environment.- Contamination with accelerators. | - Store the pre-mixed formulation in a sealed container with desiccant at or below room temperature.- Ensure all mixing equipment is clean and free of contaminants. |
References
- Vertex AI Search. (n.d.). Thermally-Latent Curing Agents for Epoxy Resins: A Review. Retrieved January 10, 2026.
- Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server (NTRS).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry.
- UL Prospector. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners.
- IEEE Xplore. (n.d.). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Synthesis and application of thermal latent initiators of epoxy resins: A review. Retrieved January 10, 2026.
- Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software.
- Adhesives & Sealants Industry. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
- Polymer Innovation Blog. (2022, September 12). Epoxy Curing Agents – Latent Curing Agents for One Component Systems.
- ResearchGate. (2016, September 8). How do we calculate the amount of amine hardener require to cure epoxy resin? Retrieved January 10, 2026.
- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- SpecialChem. (n.d.).
- TCI Chemicals. (2023, March 4).
- SpecialChem. (n.d.). Choosing the Right Latent Epoxy Curing Agent: A Buyer's Guide. Retrieved January 10, 2026.
- ACS Publications. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Curing Behaviour of Epoxy Resin with a Diamine Containing Heterocyclic Rings. Retrieved January 10, 2026.
- ResearchGate. (2018, October 7). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Retrieved January 10, 2026.
- MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
- ResearchGate. (2021, November 2). Biological And Chemical Properties of Cured Epoxy Resins. Retrieved January 10, 2026.
- National Institutes of Health (NIH). (n.d.).
- ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin.
- Resin Research. (n.d.). elevated cure schedules.
- ResearchGate. (n.d.). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. Retrieved January 10, 2026.
- University of British Columbia. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Retrieved January 10, 2026.
- Thermo Fisher Scientific. (n.d.).
- MDPI. (2019, July 3). Tetraepoxypropyl-4,4'- Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Mat.
- Evonik. (n.d.). Epoxy Curing Agents. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Curing Behavior and Thermal Properties of Trifunctional Epoxy Resin Cured by 4,4'-Diaminodiphenylmethane. Retrieved January 10, 2026.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound | 615-45-2 [m.chemicalbook.com]
- 3. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 4. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 5. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. threebond.co.jp [threebond.co.jp]
- 7. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. pcimag.com [pcimag.com]
- 13. researchgate.net [researchgate.net]
- 14. ulprospector.com [ulprospector.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. thermalsupport.com [thermalsupport.com]
- 18. mdpi.com [mdpi.com]
- 19. resinresearch.net [resinresearch.net]
- 20. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. specialchem.com [specialchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Page loading... [guidechem.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
- 28. fishersci.com [fishersci.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2,5-Diaminotoluene Dihydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Diaminotoluene dihydrochloride. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing of this compound. The described protocol offers excellent specificity, allowing for the separation of 2,5-Diaminotoluene from its potential impurities and degradation products.
Introduction
2,5-Diaminotoluene, an organic compound with the formula C₆H₃(NH₂)₂CH₃, is a key intermediate in the synthesis of various dyes, particularly in hair coloring products where it serves as a substitute for phenylenediamine due to its lower toxicity.[1] The dihydrochloride salt of 2,5-Diaminotoluene (Figure 1) is often used due to its increased water solubility compared to the free base.[2] Given its application in consumer products and chemical synthesis, a validated, stability-indicating analytical method is crucial to ensure its quality, purity, and safety.
This application note provides a comprehensive guide to a stability-indicating HPLC method developed for the analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Figure 1. Chemical Structure of this compound
Caption: The chemical structure of this compound.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of chromatographic separation.
-
Chromatographic Mode: Reversed-phase chromatography was selected due to its wide applicability and suitability for the separation of moderately polar aromatic compounds like diaminotoluenes. A C18 stationary phase provides a nonpolar surface for the differential partitioning of the analyte and its impurities.
-
Mobile Phase Selection: A gradient elution with acetonitrile and water was chosen to ensure the effective separation of the polar parent compound from potentially less polar impurities and degradation products. The use of a phosphate buffer is included to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times.
-
Detector and Wavelength Selection: 2,5-Diaminotoluene possesses chromophores that absorb UV radiation. Based on available spectral data for the related sulfate salt, which shows absorption maxima at 210 nm, 254 nm, and 303 nm, a photodiode array (PDA) detector is employed.[5] Monitoring at multiple wavelengths, such as 254 nm for general aromatic compounds and a secondary wavelength for impurity detection, enhances the method's specificity.
-
Stability-Indicating Nature: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[6][7] While specific forced degradation data for this compound is not widely published, the method's resolving power is challenged by considering potential degradation pathways for aromatic amines, which include oxidation and polymerization. The method is also designed to separate known potential impurities from the synthesis process, such as isomers (e.g., 2,4-diaminotoluene) and related aromatic amines like o-toluidine.[8][9][10]
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.
Diagram 1: Experimental workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (for quantification) and 280 nm (for peak purity) |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 mobile phase mixture.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture to obtain a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the Working Standard Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Forced Degradation Studies (General Protocol)
To establish the stability-indicating nature of the method, forced degradation studies should be conducted on the this compound sample.[11][12] The goal is to achieve 5-20% degradation of the active substance.[12]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
Neutralize the acidic and basic samples before injection. Analyze all stressed samples using the proposed HPLC method and assess the peak purity of the main peak to ensure no co-eluting degradation products.
Data Analysis and Interpretation
The assay of this compound and the quantification of impurities are performed using an external standard method. The peak areas of the analyte and any impurities are determined from the chromatogram.
Calculation of Assay:
Assay (%) = (Areasample / Areastandard) x (Concstandard / Concsample) x 100
Calculation of Impurities:
Impurity (%) = (Areaimpurity / Areatotal) x 100
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the analysis of this compound. The method is designed to be stability-indicating, allowing for the accurate determination of purity and the monitoring of stability. This protocol is a valuable tool for quality control and research in the fields of cosmetics, dye manufacturing, and pharmaceutical development.
References
- 2,5-Diaminotoluene - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (n.d.).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
- Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.).
- Forced degradation studies - MedCrave online. (2016, December 14).
- 2,4-diaminotoluene - Organic Syntheses Procedure. (n.d.).
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (2014, August 9).
- 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem. (n.d.).
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.).
- High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. (1979). Journal of Chromatography A.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5) - European Commission. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem. (n.d.).
- CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents. (n.d.).
- 2,5-Diaminotoluene - Wikipedia. (n.d.).
- CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents. (n.d.).
- Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure Asma Daoud1, - PhareSST. (n.d.).
- Forced degradation studies. | Download Table - ResearchGate. (n.d.).
- UV-Visible Spectroscopy - MSU chemistry. (n.d.).
Sources
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. 2,5-Diaminotoluene [intersurfchem.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,5-Diaminotoluene Dihydrochloride via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 2,5-Diaminotoluene dihydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the analyte, an indirect analytical approach is employed, involving the conversion of the dihydrochloride salt to its free base form, followed by derivatization to enhance its chromatographic performance. This guide provides a comprehensive methodology, including sample preparation, derivatization, instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.
Introduction
2,5-Diaminotoluene (2,5-TDA), also known as p-Toluenediamine, is an aromatic amine widely used as a primary intermediate in the formulation of permanent hair dyes, where it contributes to a range of colors from browns and blacks to blondes and grays.[1] It is typically supplied as a more stable salt, such as the dihydrochloride (C₇H₁₀N₂·2HCl) or sulfate, to prevent auto-oxidation of the free amine.[2][3] Given its classification as a potent skin sensitizer and its potential for other adverse health effects, the accurate and sensitive quantification of 2,5-TDA in raw materials and finished products is of paramount importance for safety and regulatory compliance.[4][5]
Direct analysis of 2,5-Diaminotoluene by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and low sensitivity.[6] To overcome these limitations, a derivatization step is essential to convert the polar amine groups into less polar, more volatile moieties suitable for GC analysis.[7] This application note details a method involving the neutralization of this compound to its free base, followed by acylation with Heptafluorobutyric Anhydride (HFBA) prior to GC-MS analysis. This derivatization not only improves chromatographic behavior but also enhances sensitivity for trace-level detection.[8]
Principle of the Method
The analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification of 2,5-Diaminotoluene. The core of the methodology involves:
-
Sample Preparation: The this compound salt, which is water-soluble, is dissolved in an aqueous solution.[2]
-
Neutralization: The acidic salt solution is neutralized with a base to liberate the free 2,5-Diaminotoluene amine.
-
Liquid-Liquid Extraction (LLE): The free amine is extracted from the aqueous phase into an organic solvent.
-
Derivatization: The extracted amine is derivatized with Heptafluorobutyric Anhydride (HFBA) to form the corresponding di-heptafluorobutyryl derivative, which is more volatile and amenable to GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS No: 615-45-2), >98% purity.
-
Internal Standard (IS): Aniline-d5 or a suitable deuterated aromatic amine.
-
Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA).
-
Solvents: Ethyl Acetate (GC grade), Methanol (HPLC grade).
-
Reagents: Sodium Hydroxide (NaOH), Sodium Sulfate (anhydrous), Deionized Water.
-
Gases: Helium (carrier gas, 99.999% purity).[9]
Safety Precautions: 2,5-Diaminotoluene and its salts are toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[5][10] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[10]
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with deionized water.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Aniline-d5) in methanol.
Sample Preparation and Derivatization
-
Sample Weighing: Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of deionized water to bring it within the calibration range.
-
Aliquoting: Transfer 1 mL of each standard solution, quality control sample, and sample solution into separate glass centrifuge tubes.
-
Internal Standard Spiking: Add a fixed amount of the internal standard solution to each tube.
-
Neutralization: Add 200 µL of 2 M Sodium Hydroxide (NaOH) to each tube to raise the pH above 10, ensuring the conversion of the salt to the free amine. Vortex for 30 seconds.
-
Extraction: Add 2 mL of ethyl acetate to each tube. Cap and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean, dry glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Derivatization: Add 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried ethyl acetate extract. Cap the tube tightly and incubate at 60°C for 30 minutes in a heating block or water bath.
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
The derivatization reaction is illustrated below.
Caption: Derivatization of 2,5-Diaminotoluene with HFBA.
GC-MS Instrumentation and Parameters
The analysis can be performed on any standard GC-MS system. The following parameters provide a validated starting point and may be optimized for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 1 minRamp 1: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Table 1: Recommended GC-MS Parameters.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the derivatized 2,5-Diaminotoluene to the peak area of the derivatized internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the working standards.
-
Linearity: The calibration curve should exhibit a linear relationship with a coefficient of determination (r²) greater than 0.99.
-
Quantification: Determine the concentration of 2,5-Diaminotoluene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Final Calculation: Adjust the final concentration based on the initial sample weight and dilution factors.
The limits of detection (LOD) and quantification (LOQ) should be experimentally determined, with expected values in the low µg/g to ng/g range, depending on the sample matrix and instrument sensitivity.[11]
System Suitability
Before running the analytical batch, a system suitability test should be performed. This typically involves injecting a mid-range calibration standard multiple times (n=5). The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <15% for peak area, <2% for retention time) to ensure the system is performing correctly.
Conclusion
The described GC-MS method, incorporating a neutralization, extraction, and derivatization protocol, provides a selective, sensitive, and reliable means for the quantitative analysis of this compound. This methodology is suitable for quality control of raw materials, analysis of cosmetic formulations, and research applications where accurate determination of this aromatic amine is required. The use of an internal standard and SIM mode detection ensures high precision and accuracy, meeting the stringent requirements of the scientific and industrial communities.
References
- PubChem Compound Summary for CID 7252, 2,5-Diaminotoluene.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Gernaey, S., et al. Analytical and Bioanalytical Chemistry, 2023. [Link]
- Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses. Schettgen, T., et al. Archives of Toxicology, 2010. [Link]
- GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Lin, Y-J., et al. Molecules, 2021. [Link]
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Płotka-Wasylka, J. M., et al. Chemical Reviews, 2015. [Link]
- PubChem Compound Summary for CID 11996, this compound.
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Stillwell, W. G., et al. Biomedical & Environmental Mass Spectrometry, 1987. [Link]
- Determination of 2,5-Toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: Kinetics and doses. Schettgen, T., et al.
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Sa, D., et al.
- PubChem Compound Summary for CID 22856, 2,5-Diaminotoluene sulfate.
- 2.1.2. Gas chromatography of amines as various derivatives. Kataoka, H.
- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). European Commission. [Link]
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Chen, J., et al. Journal of Environmental Sciences, 2022. [Link]
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Kataoka, H.
- Analysis of Biogenic Amines by GC/FID and GC/MS. Self, R. L. Virginia Tech, 2003. [Link]
- Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. Inoue, O., et al.
- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
Sources
- 1. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 615-45-2 [smolecule.com]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
Application Note: Derivatization of 2,5-Diaminotoluene Dihydrochloride for Enhanced Gas Chromatographic Analysis
Abstract
This application note presents a detailed protocol for the chemical derivatization of 2,5-Diaminotoluene dihydrochloride (2,5-TDA·2HCl), a compound with significant industrial relevance that poses analytical challenges for gas chromatography (GC) due to its polarity and low volatility. Direct GC analysis of such aromatic amines often leads to poor chromatographic performance, including asymmetric peak shapes and low sensitivity.[1] To overcome these limitations, an acylation-based derivatization strategy using fluorinated anhydrides is described. This process converts the polar primary amine functional groups into stable, volatile amide derivatives, rendering the analyte suitable for GC-Mass Spectrometry (GC-MS) analysis.[1] The causality behind experimental choices, a step-by-step protocol, and expected outcomes are detailed to provide researchers, scientists, and drug development professionals with a robust and reproducible method.
Introduction: The Rationale for Derivatization
2,5-Diaminotoluene (2,5-TDA), an isomer of toluenediamine, is a key intermediate in the synthesis of dyes, polymers, and other organic compounds.[2][3] Its analysis is critical for quality control, environmental monitoring, and toxicological studies.[2][4] However, the presence of two primary amine groups makes 2,5-TDA a highly polar and non-volatile compound.[5][6][7] Direct injection into a gas chromatograph typically results in strong analyte interaction with the stationary phase, leading to broad, tailing peaks and poor sensitivity, making accurate quantification challenging.[1][8]
Chemical derivatization is a powerful technique employed to modify an analyte's chemical structure to improve its analytical properties for GC analysis.[6][8][9][10] The primary goals of derivatizing polar compounds like 2,5-TDA are:
-
Increased Volatility: By replacing the active hydrogens on the amine groups with non-polar moieties, intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's vapor pressure.[6][8][10]
-
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[5][8][11]
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites in the GC column and leading to sharper, more symmetrical peaks.[8][11]
-
Increased Sensitivity: The introduction of specific functional groups, such as halogenated moieties, can dramatically enhance the response of selective detectors like the Electron Capture Detector (ECD) or improve fragmentation patterns for mass spectrometry.[10][12][13]
For aromatic amines, common derivatization strategies include acylation, silylation, and alkylation.[5][10][14] Acylation with perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), is a particularly effective and widely used method.[1][13][15][16] This approach forms stable amide derivatives that are highly volatile and produce excellent chromatographic results.[10][13]
The Chemistry of Acylation
The derivatization of 2,5-Diaminotoluene with a fluorinated anhydride like TFAA is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate anion as a leaving group and forming the stable N,N'-bis(trifluoroacetyl) derivative.
Diagram: Acylation of 2,5-Diaminotoluene
Caption: Reaction scheme for the derivatization of 2,5-TDA with TFAA.
Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol provides a step-by-step guide for the derivatization of this compound. The dihydrochloride salt must first be neutralized to the free amine for the reaction to proceed efficiently.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich[13] |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| GC Vials with Inserts, Caps | 2 mL, PTFE/Silicone septa | Agilent Technologies |
Safety Precaution: Trifluoroacetic anhydride is highly corrosive and moisture-sensitive.[13] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Derivatization Procedure
Diagram: Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. books.rsc.org [books.rsc.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. scilit.com [scilit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. covachem.com [covachem.com]
Application Notes: 2,5-Diaminotoluene Dihydrochloride in Peroxidase-Based Staining
Introduction
2,5-Diaminotoluene (2,5-DAT), frequently utilized as its more stable dihydrochloride salt, is a versatile chromogenic substrate for peroxidase enzymes.[1][2] Its application is central to various qualitative and semi-quantitative detection methods in biological research, particularly in immunohistochemistry (IHC) and immunoblotting. When subjected to oxidation by a peroxidase enzyme, such as Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), 2,5-DAT undergoes polymerization to form a distinct, insoluble brown precipitate.[1] This localized deposition of color at the site of enzyme activity enables the precise visualization of target antigens or proteins within tissue sections and on membranes. The dihydrochloride form offers enhanced stability and solubility in aqueous buffers, making it a reliable component in staining workflows.
Mechanism of Action: The Chromogenic Reaction
The utility of 2,5-Diaminotoluene dihydrochloride in enzymatic staining is predicated on a well-defined oxidative polymerization reaction. This process is initiated and catalyzed by the Horseradish Peroxidase (HRP) enzyme, which is typically conjugated to a secondary antibody or another detection reagent.
The catalytic cycle proceeds via a ping-pong mechanism:[3]
-
Enzyme Activation: The ferric (Fe³⁺) resting state of HRP reacts with a molecule of hydrogen peroxide (H₂O₂). This oxidizes the enzyme into a highly reactive intermediate state known as Compound I, which contains an oxyferryl (Fe⁴⁺=O) center and a porphyrin cation radical.[4]
-
Substrate Oxidation (First Step): Compound I oxidizes a molecule of the substrate, 2,5-diaminotoluene (an aromatic amine), by accepting one electron. This reduces the enzyme to Compound II and generates a free radical of the substrate (A*).[3][5]
-
Substrate Oxidation (Second Step): Compound II, which still contains the oxyferryl center, oxidizes a second molecule of 2,5-diaminotoluene. This regenerates the resting state of the HRP enzyme and produces a second substrate radical.[6]
-
Polymerization: The highly reactive 2,5-DAT free radicals spontaneously and non-enzymatically polymerize with each other. This polymerization reaction results in the formation of a large, insoluble, electron-dense polymer that is visible as a brown precipitate under a light microscope.
This precipitate is deposited precisely at the location of HRP activity, providing a stable and high-resolution signal that corresponds to the location of the target molecule.
Caption: HRP catalytic cycle and oxidation of 2,5-Diaminotoluene.
Protocols: Immunohistochemical Staining of Paraffin-Embedded Tissues
This section provides a detailed, field-tested protocol for the use of this compound in IHC applications.
Reagents and Materials
Reagent Preparation Table
| Reagent | Composition | Preparation Instructions |
| Xylene | Histological Grade | Ready to use. |
| Ethanol Series | 100%, 95%, 80%, 70% | Dilute 100% ethanol with deionized water. |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 | Dissolve 2.94 g sodium citrate dihydrate in 1 L deionized water, add 0.5 mL Tween 20, and adjust pH to 6.0 with citric acid. |
| Wash Buffer (PBS-T) | 1X PBS, 0.05% Tween 20 | Add 0.5 mL of Tween 20 to 1 L of 1X Phosphate Buffered Saline. |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | Add 10 mL of 30% H₂O₂ to 90 mL of 100% methanol. Prepare fresh. |
| Blocking Buffer | 5% Normal Serum (from secondary Ab host species), 1% BSA in PBS-T | To 10 mL of PBS-T, add 0.5 mL of serum and 0.1 g of Bovine Serum Albumin. |
| Primary Antibody Diluent | 1% BSA in PBS-T | To 10 mL of PBS-T, add 0.1 g of Bovine Serum Albumin. |
| 2,5-DAT Substrate Solution | 5 mg this compound, 10 mL 0.05 M Tris Buffer (pH 7.6), 10 µL 30% H₂O₂ | Prepare Immediately Before Use. Dissolve 5 mg of 2,5-DAT in 10 mL of Tris buffer. Filter through a 0.22 µm filter. Just before use, add 10 µL of 30% H₂O₂. |
| Counterstain | Mayer's Hematoxylin | Ready to use. |
Step-by-Step Staining Protocol
Caption: Immunohistochemistry (IHC) workflow using 2,5-DAT.
I. Deparaffinization and Rehydration
-
Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The tissue is then gradually rehydrated.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.[7]
-
Immerse in 70% Ethanol: 1 change, 3 minutes.[7]
-
Rinse thoroughly in deionized water for 5 minutes.[7]
II. Antigen Retrieval
-
Rationale: Formalin fixation creates protein cross-links that mask antigenic epitopes. Heat-Induced Epitope Retrieval (HIER) in a specific pH buffer is required to unmask these sites.
-
Place slides in a Coplin jar containing pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-40 minutes.[7][9]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[7]
-
Rinse slides in deionized water, then in PBS-T wash buffer for 5 minutes.
III. Staining Procedure
-
Endogenous Peroxidase Block:
-
Rationale: Tissues, especially those with red blood cells, contain endogenous peroxidases that will react with the substrate, causing background staining. This step quenches that activity.
-
Incubate sections in 3% H₂O₂ in methanol for 15-30 minutes at room temperature.[7][10]
-
Wash slides 2 x 5 minutes in PBS-T.
-
-
Protein Block:
-
Primary Antibody Incubation:
-
Rationale: The primary antibody specifically binds to the target antigen.
-
Gently tap off the blocking buffer (do not rinse).
-
Apply the primary antibody, diluted in Primary Antibody Diluent to the optimal concentration, and incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Rationale: The HRP-conjugated secondary antibody binds to the primary antibody, bringing the enzyme to the target site.
-
Wash slides 3 x 5 minutes in PBS-T.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Chromogen Development:
-
Rationale: The HRP enzyme catalyzes the oxidation of 2,5-DAT, resulting in a visible brown precipitate.
-
Wash slides 3 x 5 minutes in PBS-T.
-
Apply the freshly prepared 2,5-DAT Substrate Solution to the sections.
-
Incubate for 2-10 minutes at room temperature. Monitor the color development under a microscope to achieve the desired signal intensity without excessive background.
-
Stop the reaction by immersing the slides in deionized water.[7]
-
IV. Counterstaining, Dehydration, and Mounting
-
Counterstain:
-
Rationale: A counterstain, like hematoxylin, provides morphological context by staining cell nuclei blue, contrasting with the brown HRP signal.
-
Immerse slides in Mayer's Hematoxylin for 30 seconds to 2 minutes.[8]
-
Rinse gently in running tap water for 5 minutes.
-
-
Dehydration:
-
Rationale: Water must be removed from the tissue before applying a non-aqueous mounting medium.
-
Immerse slides in 70%, 95%, and 100% ethanol (2 minutes each), followed by two changes in xylene (5 minutes each).[10]
-
-
Mounting:
-
Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles. Allow to dry.
-
Critical Parameters and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Staining or Weak Signal | Inactive primary antibody; Incorrect antibody dilution; Insufficient antigen retrieval; Inactive HRP enzyme. | Verify antibody activity on a positive control; Optimize antibody concentration (titration); Increase antigen retrieval time or try a different buffer (e.g., EDTA pH 8.0); Use a new batch of HRP conjugate and ensure H₂O₂ was added to the substrate. |
| High Background Staining | Incomplete blocking of endogenous peroxidase; Non-specific antibody binding; Over-development of chromogen. | Increase peroxidase block incubation time to 30 minutes; Increase protein blocking time or use a different serum; Reduce the 2,5-DAT development time and monitor closely under a microscope. |
| Non-specific Precipitate | 2,5-DAT substrate solution was not filtered or was prepared too far in advance, leading to auto-oxidation. | Always filter the substrate solution immediately after preparation. Prepare the working solution (with H₂O₂) immediately before use. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[11] It can cause skin irritation and may cause an allergic skin reaction.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles when handling the powder and solutions.[11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from air and light.[1][12]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.[11]
References
- The oxidation of N-substituted aromatic amines by horseradish peroxidase. PubMed.
- This compound | 615-45-2. Smolecule.
- Horseradish Peroxidase. Chemistry LibreTexts.
- 2,5-Diaminotoluene 95-70-5 wiki. Guidechem.
- This compound 615-45-2. Tokyo Chemical Industry UK Ltd.
- Structural Stabilization and Functional Improvement of Horseradish Peroxidase upon Modification of Accessible Lysines: Experiments and Simulation.
- SAFETY DATA SHEET - 2,5-Diaminotoluene Sulf
- SAFETY DATA SHEET - 2,5-Diaminotoluene sulf
- 2,5-Diaminotoluene. Wikipedia.
- Breakthroughs in the discovery and use of different peroxidase isoforms of microbial origin. ScienceDirect.
- Immunohistochemistry. Ruffell Lab.
- Immunohistochemistry Procedure for Paraffin-Embedded Tissues. Sigma-Aldrich.
- IMMUNOHISTOCHEMISTRY. Cell Signaling Technology.
- Immunohistochemistry Protocols.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Structural Stabilization and Functional Improvement of Horseradish Peroxidase upon Modification of Accessible Lysines: Experiments and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthroughs in the discovery and use of different peroxidase isoforms of microbial origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lab.moffitt.org [lab.moffitt.org]
- 8. 免疫组织化学操作步骤 [sigmaaldrich.cn]
- 9. Immunohistochemistry Protocols [etsu.edu]
- 10. korambiotech.com [korambiotech.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Page loading... [guidechem.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.cn]
Application Note: 2,5-Diaminotoluene Dihydrochloride for Advanced Polymer Network Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,5-Diaminotoluene dihydrochloride as a polymer crosslinking agent.
Introduction and Scientific Rationale
2,5-Diaminotoluene, an aromatic diamine, is a versatile organic compound recognized for its role in the synthesis of dyes and as a precursor in various chemical industries.[1][2][3] Its dihydrochloride salt, this compound (C₇H₁₂Cl₂N₂), offers distinct handling and solubility properties, particularly enhanced water solubility, compared to its free base form.[1] While extensively documented in applications like hair coloring, its potential in material science—specifically as a crosslinking agent for polymers—is a promising area of research.[1][2][4]
The core functionality of this compound lies in its two primary amine groups attached to a rigid aromatic ring.[1][4] These amine groups are nucleophilic and can react with various electrophilic functional groups present on polymer prepolymers, such as epoxides, isocyanates, and acid anhydrides. This reaction forms covalent bonds that link individual polymer chains together, creating a three-dimensional network. Such crosslinked polymers, or thermosets, exhibit significantly enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts.[5][6]
Aromatic diamines, as a class, are known to be highly effective curing agents, particularly for epoxy resins, yielding materials with high glass transition temperatures (Tg) and excellent performance under harsh conditions.[7][8] This application note provides a comprehensive guide to utilizing this compound as a crosslinking agent, focusing on a representative protocol for curing an epoxy-based system. It details the underlying chemical mechanisms, provides a step-by-step experimental workflow, and outlines methods for characterizing the resulting crosslinked polymer network.
Health, Safety, and Handling
This compound is a hazardous substance and requires strict safety protocols.
GHS Hazard Statements:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Irritation: Causes serious eye irritation and skin irritation.[1][9]
Mandatory Safety Precautions:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust.[10][11] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid dust formation.[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent degradation.[1][4]
Mechanism of Action: Epoxy Crosslinking
The crosslinking of epoxy resins with diamines is a classic polyaddition reaction. The primary amine groups of the 2,5-Diaminotoluene act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring.
Causality of the Reaction:
-
Activation: The dihydrochloride salt must first be neutralized to the free diamine. The lone pairs on the nitrogen atoms are otherwise protonated and unavailable for nucleophilic attack. This is the critical first step in enabling the crosslinking chemistry.
-
Ring-Opening: The nucleophilic nitrogen atom attacks one of the carbon atoms of the oxirane (epoxy) ring. This forces the ring to open, forming a secondary amine and a hydroxyl group.
-
Network Formation: Each primary amine group has two reactive hydrogen atoms. Therefore, one molecule of 2,5-Diaminotoluene can react with up to four epoxy groups. The newly formed secondary amine can also react with another epoxy group, further increasing the crosslink density. This extensive, three-dimensional network is responsible for the robust properties of the final thermoset material.
Caption: Reaction pathway for epoxy crosslinking with a diamine.
Experimental Protocol: Epoxy Curing
This protocol describes a general procedure for crosslinking a Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. Note: This is a representative protocol; specific parameters may require optimization.
| Reagents & Materials | Equipment |
| This compound (≥98% purity) | Analytical Balance |
| DGEBA-based epoxy resin (e.g., Epon 828) | Magnetic Stirrer with Hotplate |
| Triethylamine (TEA) or other suitable base | Vacuum Oven or Desiccator |
| Anhydrous solvent (e.g., Tetrahydrofuran (THF)) | Glass beakers, vials, and stirring bars |
| Aluminum weighing dishes or silicone molds | Differential Scanning Calorimeter (DSC) |
| Fourier-Transform Infrared (FTIR) Spectrometer |
To achieve optimal properties, the reactants should be mixed in a stoichiometric ratio. This is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
-
Calculate Molecular Weight (MW) of Free Base:
-
Calculate AHEW:
-
The free base has 4 reactive amine hydrogens (2 per -NH₂ group).
-
AHEW = (MW of free base) / (Number of active hydrogens) = 122.17 / 4 = 30.54 g/eq
-
-
Determine Parts by Weight:
-
The amount of curing agent needed per 100 parts of resin (phr) is:
-
phr = (AHEW / EEW) * 100
-
For a typical DGEBA resin (EEW ≈ 188 g/eq), phr = (30.54 / 188) * 100 ≈ 16.25 phr .
-
This means for every 100g of epoxy resin, you will need 16.25g of the free amine. You must calculate the starting mass of the dihydrochloride salt to yield this amount after neutralization.
-
Step 1: Preparation of the Free Amine Curing Agent
-
Rationale: The dihydrochloride salt must be converted to the free amine to enable its nucleophilic reactivity. 1.1. Weigh the required amount of this compound into a glass beaker. 1.2. Dissolve the salt in a minimal amount of a suitable solvent (e.g., THF). Gentle warming may be required. 1.3. In the fume hood, slowly add a stoichiometric amount of a base (e.g., Triethylamine) to neutralize the HCl. The reaction is typically 1:2 (diamine salt : base). 1.4. Stir the mixture for 30-60 minutes at room temperature. A precipitate of triethylamine hydrochloride may form. 1.5. Use the resulting solution containing the free 2,5-Diaminotoluene directly in the next step.
Step 2: Mixing and Degassing
-
Rationale: Thorough mixing ensures a homogeneous network, while degassing removes trapped air bubbles that can create voids and structural defects in the final material. 2.1. Weigh the required amount of epoxy resin into a separate beaker. Warm it slightly (to ~50-60 °C) to reduce its viscosity. 2.2. Slowly pour the prepared free amine solution (from Step 1) into the warmed epoxy resin while stirring continuously. 2.3. Continue stirring for 10-15 minutes to ensure complete homogeneity. 2.4. Place the beaker in a vacuum oven or desiccator and apply a vacuum to degas the mixture until bubble formation ceases.
Step 3: Curing and Post-Curing
-
Rationale: A multi-stage curing schedule allows for initial gelation at a lower temperature, followed by network completion at a higher temperature to achieve full properties and a high Tg. 3.1. Pour the degassed mixture into a pre-heated mold or onto a substrate. 3.2. Initial Cure: Place the mold in an oven at 80-100 °C for 2-3 hours. 3.3. Post-Cure: Increase the temperature to 150-170 °C and hold for an additional 2-3 hours. 3.4. Turn off the oven and allow the sample to cool slowly to room temperature to prevent thermal stress.
Caption: Workflow for epoxy crosslinking and characterization.
Characterization and Data Analysis
Validation of the crosslinking process is essential. The following techniques provide critical data on the final polymer network.[5][12]
-
Purpose: To determine the glass transition temperature (Tg). A single, sharp Tg indicates a homogeneous, well-cured network. An incomplete cure may show a broad transition or residual exotherm.
-
Typical Protocol: Heat the cured sample from room temperature to ~250 °C at a rate of 10 °C/min. The Tg is identified as the midpoint of the step change in the heat flow curve.[8]
-
Purpose: To monitor the chemical reaction. The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) confirms its consumption during the curing reaction.
-
Purpose: To estimate the crosslink density. A lower degree of swelling in a suitable solvent (e.g., acetone or THF) indicates a higher crosslink density.[13]
| Parameter | Expected Result | Interpretation |
| Glass Transition Temp. (Tg) by DSC | 150 - 180 °C | High Tg confirms the formation of a rigid network, typical of aromatic amine cures. |
| FTIR Epoxy Peak (915 cm⁻¹) Intensity | >99% reduction | Confirms near-complete consumption of epoxy groups and successful crosslinking. |
| Swell Ratio (in THF) | < 1.1 | Low swelling indicates a high crosslink density and good chemical resistance. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Sample is brittle | Stoichiometry is off (excess crosslinker). | Recalculate AHEW and EEW carefully. Ensure accurate weighing. |
| Sample is tacky or soft | Incomplete cure or incorrect stoichiometry. | Increase post-cure time/temperature. Verify stoichiometric calculations. Ensure complete neutralization of the salt. |
| Voids/bubbles in cured sample | Inadequate degassing. | Increase vacuum time. Warm the resin slightly more before degassing to lower viscosity. |
| Low Tg | Incomplete reaction. | Ensure proper mixing and an adequate cure schedule. Check for any inhibiting impurities. |
References
- ResearchGate. (2016, July 7). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- Cole-Parmer. Material Safety Data Sheet - 2,5-Diaminotoluene sulfate, 97%.
- Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (Source URL not fully available)
- Wikipedia. 2,5-Diaminotoluene.
- The American Chemical Society Petroleum Research Fund. Fundamental Studies of Material Properties of Chemically Cross-Linked Gels Concentrated above the Overlap Concentration.
- PMC - NIH. (2024, July 17). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis.
- RSC Publishing. Synthesis of triamine-functionalized rigid crosslinkers for materials science.
- Taylor & Francis. Diamines – Knowledge and References.
- Google Patents. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- The Chemical Properties and Synthesis of 2,5-Diaminotoluene. (Source URL not fully available)
- Google Patents. US10294255B1 - Multifunctional crosslinking agent, crosslinked polymer, and method of making same.
- Amanote Research. (PDF) Characterization of Highly Cross-Linked Polymers.
- University of Surrey - Research Portal. Chemical models of crosslinking polymers.
- MDPI. (2024, September 23). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. (PDF) Characterization of Highly Cross-Linked Polymers [research.amanote.com]
- 13. Research Portal [openresearch.surrey.ac.uk]
Application Notes and Protocols for the Genotoxicity Assessment of 2,5-Diaminotoluene Dihydrochloride
Abstract
This document provides a comprehensive experimental framework for evaluating the genotoxic potential of 2,5-Diaminotoluene dihydrochloride (2,5-DTD), a primary intermediate used in oxidative hair dyes.[1] Given its widespread use in consumer products and its chemical class as an aromatic amine, a thorough assessment of its potential to induce genetic damage is a critical component of safety and regulatory assessment.[1][2] This guide details the rationale and step-by-step protocols for a standard in vitro genotoxicity testing battery, consistent with international regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD). The core assays described are the Bacterial Reverse Mutation Test (Ames Test, OECD TG 471) and the In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).
Introduction: The Rationale for Genotoxicity Testing
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations or chromosomal alterations.[3] Such damage is a key initiating event in carcinogenesis and can be implicated in heritable diseases.[4][5] Regulatory bodies worldwide mandate a battery of tests to assess three primary genotoxic endpoints: gene mutation, clastogenicity (structural chromosome damage), and aneuploidy (changes in chromosome number).[4]
2,5-Diaminotoluene (2,5-DT) and its salt, 2,5-DTD, belong to the aromatic amine class of chemicals. Many compounds in this class are known to be pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects.[6][7] Therefore, any robust testing strategy must incorporate a simulated mammalian metabolic system. This protocol adheres to a staged testing strategy, beginning with a core in vitro battery designed to provide a comprehensive and sensitive screen for genotoxic activity.[3]
Strategic Overview: A Guideline-Compliant Approach
The assessment strategy is grounded in internationally accepted guidelines, primarily the OECD Test Guidelines (TGs) and the ICH S2(R1) guidance for pharmaceuticals, which provides a valuable framework for chemical safety.[8][9][10][11] The recommended in vitro battery combines a gene mutation assay in bacteria with a mammalian cell assay that can detect chromosomal damage. This combination ensures that different, complementary mechanisms of genotoxicity are investigated.
Test Substance Preparation and Characterization
Accurate and reproducible results depend on the proper handling and preparation of the test article.
-
Identity: this compound (CAS No. 636-54-4)
-
Appearance: White to pale yellow crystalline solid.[1]
-
Solubility: Soluble in water; slightly soluble in ethanol. For in vitro assays, sterile, distilled water is the preferred vehicle. If solubility is limited, Dimethyl sulfoxide (DMSO) may be used, but the final concentration in the culture medium should not exceed 1% (v/v) and should be demonstrated to be non-toxic to the cells.
-
Stability: Aqueous solutions can oxidize and darken over time, especially when exposed to light and air.[1] Stock solutions should be prepared fresh on the day of use and protected from light.
Protocol: Stock Solution Preparation (Example)
-
Accurately weigh 100 mg of 2,5-DTD in a sterile, tared container under a chemical fume hood.
-
Add sterile, distilled water (or DMSO) to a final volume of 10 mL to create a 10 mg/mL stock solution.
-
Mix thoroughly using a vortex mixer until fully dissolved.
-
Perform serial dilutions from this stock solution to prepare the working concentrations required for each assay.
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
This assay is performed in compliance with OECD Test Guideline 471 .
Principle and Relevance
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[12] The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a histidine-free medium, forming visible colonies.[12] It is highly effective at detecting point mutations and frameshift mutagens.[12] As an aromatic amine, 2,5-DTD is expected to require metabolic activation to become mutagenic.[6]
Experimental Protocol
| Parameter | Specification | Rationale |
| Bacterial Strains | S. typhimurium: TA98, TA100, TA1535, TA1537. Optional: E. coli WP2 uvrA or WP2 uvrA (pKM101). | A standard set to detect various types of point mutations (TA100, TA1535) and frameshift mutations (TA98, TA1537).[12] |
| Metabolic Activation | Exogenous liver post-mitochondrial fraction (S9) from rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone (PB/BNF).[13][14] | Mimics mammalian liver metabolism, which is necessary to convert pro-mutagens like aromatic amines into their active forms.[15][16] |
| Methodology | Pre-incubation method is recommended for this chemical class. | The test substance, bacteria, and S9 mix (if used) are incubated together for 20-30 minutes before being plated, which can increase sensitivity for certain mutagens.[17] |
| Dose Range Finding | A preliminary cytotoxicity test is performed with the highest concentration strain (e.g., TA100) to determine the appropriate concentration range. | Doses should range from non-toxic to moderately toxic. The highest concentration should not exceed 5000 µ g/plate . |
| Main Experiment | Triplicate plates per concentration. Test with and without S9 activation for all strains. | Ensures statistical robustness of the results. |
| Controls | Vehicle Control: The solvent used to dissolve 2,5-DTD. Positive Controls (-S9): Sodium azide (for TA100, TA1535), 4-Nitro-o-phenylenediamine (for TA98). Positive Controls (+S9): 2-Aminoanthracene (2-AA) for all strains. | Confirms the viability of the strains, their ability to revert, and the activity of the S9 mix. |
Data Analysis and Acceptance Criteria
-
Data Collection: Count the number of revertant colonies per plate. Calculate the mean and standard deviation for each concentration.
-
Acceptance Criteria: The assay is valid if the vehicle controls are within the historical range, and the positive controls induce a significant increase in revertants.
-
Positive Result: A result is considered positive if there is a concentration-dependent increase in revertants and/or a reproducible, biologically significant increase in the number of revertants. A common threshold is a doubling of the mean revertant count over the vehicle control for TA98 and TA100, and a tripling for other strains.
Assay 2: In Vitro Mammalian Cell Micronucleus Test
This assay is performed in compliance with OECD Test Guideline 487 .
Principle and Relevance
The in vitro micronucleus (MNvit) test detects damage to chromosomes or the mitotic apparatus.[18] Micronuclei (MN) are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[19] An increase in MN frequency indicates clastogenic or aneugenic activity.[18][20] This assay is a comprehensive screen for chromosomal damage and is often preferred to the more labor-intensive chromosomal aberration assay.[18]
Experimental Protocol
| Parameter | Specification | Rationale |
| Cell Lines | Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line (e.g., TK6, CHO, L5178Y). TK6 cells are recommended for their human origin and p53 competence.[18][21][22] | Provides a relevant mammalian system to assess chromosomal damage. |
| Metabolic Activation | Parallel experiments with and without induced rat liver S9 mix. | As with the Ames test, this is critical for detecting metabolically activated genotoxins. |
| Treatment Schedule | Short Treatment (3-6 hours): With and without S9, followed by a recovery period. Long Treatment (18-24 hours): Without S9 only. | Evaluates compounds that may be rapidly metabolized, require cell cycle progression, or are unstable over longer periods.[18] |
| Cytotoxicity Measurement | Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD). The top concentration should induce ~55±5% cytotoxicity. | Ensures that observed genotoxicity is not an artifact of excessive cell death. |
| Cytokinesis Block | Cytochalasin B is added after treatment to block cytokinesis, resulting in binucleated cells. | Allows for the specific scoring of micronuclei in cells that have completed one nuclear division post-treatment. |
| Harvesting & Scoring | Cells are harvested, subjected to hypotonic treatment, fixed, and stained (e.g., with Giemsa or a fluorescent DNA stain). At least 2000 binucleated cells are scored per concentration. | Standard cytogenetic preparation and scoring procedures to ensure accuracy and statistical power. |
| Controls | Vehicle Control: Same solvent as test article. Positive Controls (-S9): Mitomycin C or Cytarabine. Positive Controls (+S9): Cyclophosphamide or Benzo[a]pyrene. | Validates the sensitivity of the test system and the metabolic activity of the S9 preparation. |
Data Analysis and Acceptance Criteria
-
Data Collection: For each concentration, determine the frequency of micronucleated binucleate cells (MNBNC). Measure cytotoxicity (e.g., RICC).
-
Acceptance Criteria: The assay is valid if vehicle control values are within the historical control range and positive controls induce a statistically significant and biologically relevant increase in MNBNC frequency.
-
Positive Result: A result is considered positive if a statistically significant, dose-related increase in MNBNC frequency is observed. If not dose-related, the increase must be statistically significant at one or more concentrations and outside the historical negative control range.
Overall Interpretation and Weight of Evidence
The results from the in vitro battery must be considered together in a weight-of-evidence approach to determine the genotoxic potential of this compound.[4]
-
Scenario 1: All assays are negative. If both the Ames test and the in vitro micronucleus test are clearly negative, it provides strong evidence that 2,5-DTD is not genotoxic under the tested conditions.
-
Scenario 2: Ames positive, MNvit negative. This outcome suggests that 2,5-DTD is a gene mutagen in bacteria but does not induce chromosomal damage in mammalian cells in vitro. This could indicate a bacterial-specific mechanism.
-
Scenario 3: Ames negative, MNvit positive. This result would indicate that 2,5-DTD has clastogenic and/or aneugenic potential in mammalian cells that is not detectable as a gene mutation in bacteria.
-
Scenario 4: All assays are positive. This provides clear and consistent evidence of genotoxic potential, indicating the substance can induce both gene mutations and chromosomal damage.
Any positive result in this in vitro battery would classify 2,5-DTD as a potential genotoxic agent and would typically trigger the need for in vivo follow-up studies to evaluate whether these effects are expressed in a whole animal, considering factors like absorption, distribution, metabolism, and excretion.[3]
References
- Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK.
- S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 - FDA.
- ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA).
- The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5) - European Commission.
- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed.
- Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic Rats - Oxford Academic.
- Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
- Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5) - European Commission.
- Chromosome Aberration Test - Charles River Laboratories.
- Report on Carcinogens, Fifteenth Edition - 2,4‑Diaminotoluene - National Toxicology Program.
- Comparative evaluation of phenobarbital/beta-naphthoflavone versus Aroclor 1254- induced rat S9 - Inotiv.
- (PDF) Prediction of aromatic amines mutagenicity from theoretical molecular descriptors.
- Section 4.5 Genotoxicity - World Health Organization (WHO).
- Ames test - Wikipedia.
- Registration Dossier - Diethyl ether - ECHA.
- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed.
- Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK.
- Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests - IPHASE Biosciences.
- Chromosome Aberration Test in vitro - Eurofins Deutschland.
- OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics.
- Full article: Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers - Taylor & Francis Online.
- OECD Test Guidelines for Genetic Toxicology - ISS.
- OECD 487 In Vitro Micronucleus Test - Scantox.
- Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI.
- utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - Oxford Academic.
- In Vitro Mammalian Cell Micronucleus Test OECD 487 - Creative Bioarray.
- International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. - ResearchGate.
- Repeated dose toxicity: oral - Registration Dossier - ECHA.
- OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed.
- Revision of OECD guidelines for genotoxicity:... : Mutagenesis - Ovid.
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters | Mutagenesis | Oxford Academic.
- Toxicity to soil microorganisms - Registration Dossier - ECHA.
- In Vitro Mammalian Chromosomal Aberration Test OECD 473 - Creative Bioarray.
- Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PubMed Central.
- NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI.
- OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT.
- NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. who.int [who.int]
- 5. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 6. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. oecd.org [oecd.org]
- 11. ovid.com [ovid.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. insights.envigo.com [insights.envigo.com]
- 14. tandfonline.com [tandfonline.com]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. criver.com [criver.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. scantox.com [scantox.com]
- 21. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. insights.inotiv.com [insights.inotiv.com]
Application Notes and Protocols for In Vitro Studies with 2,5-Diaminotoluene Dihydrochloride
Introduction: Understanding 2,5-Diaminotoluene Dihydrochloride in a Research Context
This compound (CAS No. 615-45-2), the salt form of 2,5-diaminotoluene (2,5-TDA), is an aromatic amine primarily utilized in the formulation of oxidative hair dyes.[1][2] Its toxicological profile, particularly its potential for genotoxicity, is a subject of significant interest for researchers, toxicologists, and professionals in the drug development and cosmetic industries. Due to its chemical structure as an aromatic amine, a class of compounds known to include several mutagens and carcinogens, a thorough in vitro toxicological evaluation is paramount. This document provides detailed application notes and protocols for the in vitro assessment of this compound, with a focus on genotoxicity testing. The dihydrochloride salt offers good water solubility, making it amenable to in vitro testing in aqueous cell culture media.[1]
Mechanism of Action and Toxicological Profile
Aromatic amines, such as 2,5-diaminotoluene, often require metabolic activation to exert their genotoxic effects. This activation is typically mediated by cytochrome P450 enzymes, which can convert the parent compound into reactive electrophilic intermediates capable of forming DNA adducts. These adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery.
In vitro studies have shown that 2,5-diaminotoluene sulfate is mutagenic in the Ames test, specifically in Salmonella typhimurium strain TA98, in the presence of a metabolic activation system (S9 mix). This indicates that its mutagenicity is dependent on metabolic conversion. Furthermore, a related isomer, 2,6-diaminotoluene, has been shown to be genotoxic in an in vitro micronucleus assay using Chinese hamster ovary (CHO) cells. Another isomer, 2,4-diaminotoluene, was found to be mutagenic at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.[3] These findings underscore the importance of including a metabolic activation system in the in vitro testing battery for this compound and suggest that it may have the potential to induce both gene mutations and chromosomal damage.
Experimental Workflow for Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests is recommended to comprehensively evaluate the genotoxic potential of a substance. The following workflow is designed to assess the mutagenic and clastogenic potential of this compound.
Caption: Experimental workflow for assessing the in vitro genotoxicity of this compound.
Part 1: Preliminary Studies
Solubility and Stability Assessment
Rationale: Ensuring the test article is soluble and stable in the cell culture medium is critical for accurate and reproducible results. This compound is known to be water-soluble. However, its stability in complete cell culture medium (containing serum, amino acids, and other components) at 37°C should be confirmed.
Protocol:
-
Prepare a stock solution of this compound in sterile, distilled water or saline.
-
Dilute the stock solution to the highest desired concentration in the complete cell culture medium to be used for the experiments.
-
Incubate the solution at 37°C in a CO2 incubator for the duration of the longest planned exposure time (e.g., 24 hours).
-
Visually inspect for precipitation at the beginning and end of the incubation period.
-
(Optional) Analyze the concentration of this compound at the beginning and end of the incubation period using a suitable analytical method (e.g., HPLC) to assess its stability.
Cytotoxicity Assay
Rationale: Determining the cytotoxic potential of this compound is essential for selecting appropriate, non-lethal concentrations for the genotoxicity assays. High levels of cytotoxicity can lead to false-positive results in genotoxicity assays due to cellular stress and apoptosis. A preliminary cytotoxicity assay should be performed on the specific cell lines to be used in the subsequent genotoxicity tests (e.g., CHO-K1 for the micronucleus assay and L5178Y for the mouse lymphoma assay).
Recommended Assays:
-
MTT Assay: Measures mitochondrial activity as an indicator of cell viability.
-
Neutral Red Uptake Assay: Assesses cell membrane integrity.
Protocol (MTT Assay Example):
-
Cell Seeding: Seed CHO-K1 or L5178Y cells in a 96-well plate at an appropriate density and allow them to attach/stabilize overnight.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the test compound dilutions. Include a vehicle control (the solvent used to dissolve the test compound, e.g., water) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 4 hours and 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Table 1: Recommended Concentration Ranges for Initial Cytotoxicity Screening
| Compound | Cell Line | Initial Concentration Range |
| This compound | CHO-K1 | 0.1 µM to 10 mM |
| This compound | L5178Y | 0.1 µM to 10 mM |
Part 2: Core Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Rationale: The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations (point mutations and frameshifts) in bacteria.[4] As 2,5-diaminotoluene sulfate has been shown to be mutagenic in this assay with metabolic activation, it is a critical component of the testing battery.
Protocol Overview:
-
Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). TA98 is particularly relevant as it has been shown to be sensitive to 2,5-diaminotoluene sulfate.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from induced rats.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix (or buffer) together before adding the top agar and plating. This method can increase the sensitivity for some compounds.
-
-
Concentration Selection: Based on a preliminary toxicity test in the bacterial strains, select at least five concentrations of this compound. The highest concentration for non-toxic substances is typically 5 mg/plate.
-
Controls:
-
Negative Control: Vehicle (e.g., sterile water).
-
Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
Rationale: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[5] Given the findings with the related isomer 2,6-diaminotoluene, this assay is important for assessing the potential of this compound to induce chromosomal damage.
Protocol Overview (using CHO-K1 cells):
-
Cell Culture: Culture CHO-K1 cells in appropriate medium and conditions.
-
Concentration Selection: Based on the preliminary cytotoxicity data, select at least three non-toxic to moderately toxic concentrations. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment:
-
Short Treatment (with and without S9): Expose cells to this compound for 3-6 hours.
-
Long Treatment (without S9): Expose cells for a period equivalent to 1.5-2 normal cell cycles (e.g., 24 hours for CHO-K1 cells).
-
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Controls:
-
Negative Control: Vehicle.
-
Positive Controls: A known clastogen (e.g., mitomycin C without S9) and a known clastogen that requires metabolic activation (e.g., cyclophosphamide with S9).
-
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Workflow for the In Vitro Micronucleus Assay.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - OECD 490
Rationale: The MLA detects a broad spectrum of genetic events, including point mutations and chromosomal alterations, at the thymidine kinase (Tk) locus.[6][7] This assay is valuable for confirming and extending the findings from the Ames test in a mammalian cell system.
Protocol Overview (using L5178Y/Tk+/- cells):
-
Cell Culture: Maintain L5178Y/Tk+/- mouse lymphoma cells in suspension culture.
-
Concentration Selection: Based on the preliminary cytotoxicity data, select a range of concentrations that induce from little to no toxicity up to approximately 80-90% cytotoxicity (measured as relative total growth).
-
Treatment: Expose the cells to this compound for 4 hours with and without S9 mix, and for 24 hours without S9 mix.
-
Expression Period: After treatment, wash the cells and culture them for a period (typically 2 days) to allow for the expression of the Tk-/- phenotype.
-
Mutant Selection: Plate the cells in a selective medium containing trifluorothymidine (TFT). Only Tk-deficient mutant cells can survive and form colonies in the presence of TFT. Also, plate cells in non-selective medium to determine the cloning efficiency.
-
Colony Counting and Sizing: After an incubation period of 10-14 days, count the number of colonies in both selective and non-selective media. In the MLA, it is also important to distinguish between large and small colonies, as this can provide information about the type of genetic damage induced (point mutations vs. clastogenic events).
-
Controls:
-
Negative Control: Vehicle.
-
Positive Controls: A known mutagen that does not require metabolic activation (e.g., methyl methanesulfonate) and one that does (e.g., benzo[a]pyrene).
-
-
Data Analysis: Calculate the mutant frequency. A concentration-dependent increase in mutant frequency that exceeds a predefined global evaluation factor indicates a positive result.
Table 2: Summary of Recommended In Vitro Genotoxicity Assays and Key Parameters
| Assay | OECD Guideline | Endpoint | Cell/Strain Type | Metabolic Activation (S9) | Key Considerations |
| Bacterial Reverse Mutation Assay | OECD 471 | Gene Mutation | S. typhimurium (TA98, TA100, etc.), E. coli (WP2 uvrA) | With and Without | TA98 is a key strain for aromatic amines. |
| In Vitro Micronucleus Assay | OECD 487 | Chromosomal Damage | CHO-K1, L5178Y, TK6, Human Lymphocytes | With and Without | Detects clastogens and aneugens. |
| Mouse Lymphoma Assay (MLA) | OECD 490 | Gene Mutation & Chromosomal Damage | L5178Y/Tk+/- | With and Without | Colony sizing can provide mechanistic insights. |
Data Interpretation and Reporting
Safety Precautions
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as toxic if swallowed and may cause an allergic skin reaction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of all waste in accordance with local regulations.
References
- OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- OECD (2016). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- OECD (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- PubChem. 2,5-Diaminotoluene.
- Miller, B. M., Pujadas, E., & Gocke, E. (1995). Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test. Environmental and Molecular Mutagenesis, 26(3), 240-247. [Link]
- Coppinger, W. J., Brennan, S. A., Carver, J. H., & Thompson, E. D. (1984). Locus specificity of mutagenicity of 2,4-diaminotoluene in both L5178Y mouse lymphoma and AT3-2 Chinese hamster ovary cells. Mutation Research/Genetic Toxicology, 135(2), 115-123. [Link]
- European Commission, Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Toluene-2,5-Diamine. [Link]
- National Toxicology Program (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity (Technical Report Series No. 126). U.S.
Sources
Application Notes and Protocols for the Development of Novel Hair Dye Formulations Using 2,5-Diaminotoluene Dihydrochloride
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the use of 2,5-Diaminotoluene dihydrochloride (2,5-TDD) in the development of innovative oxidative hair dye products. As a key primary intermediate, 2,5-TDD is a substitute for p-phenylenediamine (PPD) and is instrumental in creating a range of shades, particularly blacks, browns, and blondes.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical mechanisms, regulatory considerations, and robust validation protocols necessary for creating safe, stable, and effective hair color formulations. Detailed, step-by-step methodologies for formulation, performance testing (colorimetry, wash fastness, mechanical strength), and in vitro safety assessments are provided to ensure a self-validating and scientifically rigorous development process.
Introduction to Oxidative Hair Dye Chemistry
Permanent hair color technology, which constitutes over 80% of the market, relies on oxidative chemistry to deliver long-lasting results.[3] Unlike temporary dyes that coat the hair surface, oxidative dyes utilize small, colorless precursor molecules that penetrate the hair cuticle into the cortex.[3][4] The process is initiated by mixing the dye formulation with an oxidizing agent, typically hydrogen peroxide.[3][5] This triggers a chemical reaction with two key components:
-
Primary Intermediates (Precursors): These are aromatic amines, such as 2,5-Diaminotoluene, which are oxidized to form reactive intermediates.[6]
-
Couplers (Color Modifiers): These compounds react with the oxidized intermediates to form large, colored polymer complexes.[4][6]
An alkaline agent, such as ammonia or monoethanolamine (MEA), is also essential. It swells the hair cuticle, facilitating the entry of the dye molecules, and catalyzes the decomposition of hydrogen peroxide.[4][6] The resulting large dye polymers become physically trapped within the hair cortex, rendering the new color resistant to washing.[3][4]
This compound: A Key Primary Intermediate
2,5-Diaminotoluene, often used as its more stable dihydrochloride or sulfate salt, is a primary intermediate widely used in commercial hair dyes.[1][2][7] It is favored in many formulations as an alternative to p-phenylenediamine (PPD) due to a different toxicity profile.[1][8] It is highly effective for producing black, drab and warm browns, as well as various blonde and gray shades.[1][2][9]
Chemical and Physical Properties
The dihydrochloride salt form offers good solubility in aqueous formulations. Key properties are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Methylbenzene-1,4-diamine dihydrochloride | [8] |
| CAS Number | 615-45-2 | [8][10] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [8][11] |
| Molecular Weight | 195.09 g/mol | [8][11][12] |
| Appearance | White to gray or red powder/crystals | [8][10] |
| Solubility | Soluble in water | [10] |
Note: Commercial samples may appear colored due to air oxidation, a common characteristic of aromatic diamines.[1][8]
Mechanism of Color Formation
The transformation of the colorless 2,5-TDD into a vibrant, trapped hair color involves a precise sequence of chemical reactions within the hair fiber.
The Oxidation-Coupling Reaction
-
Penetration: In an alkaline medium (pH ~10), the small, unreacted 2,5-TDD molecules and coupler molecules penetrate the swollen hair cuticle and enter the cortex.[3][6]
-
Oxidation: Hydrogen peroxide (H₂O₂) oxidizes the 2,5-TDD to form a highly reactive quinone-diimine intermediate.[6] This step is the rate-determining step for color formation.
-
Coupling: The quinone-diimine intermediate rapidly reacts with a coupler molecule. The choice of coupler (e.g., resorcinol, m-aminophenol) determines the final color. Different couplers can be blended to achieve a wide spectrum of shades.
-
Polymerization & Trapping: This initial coupling reaction forms a simple "indo-dye." These molecules can further react with each other to form larger, stable color polymers that are too large to exit the hair cortex, resulting in a permanent color change.[4]
Diagram of the Reaction Pathway
Sources
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 4. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 5. rjtcsonline.com [rjtcsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 8. Buy this compound | 615-45-2 [smolecule.com]
- 9. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 10. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 11. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. labproinc.com [labproinc.com]
Application Note: Formulation of Stable Aqueous Solutions of 2,5-Diaminotoluene Dihydrochloride
**Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of stable aqueous solutions of 2,5-Diaminotoluene (2,5-DAT) dihydrochloride. Aromatic amines like 2,5-DAT are notoriously susceptible to oxidative degradation, leading to discoloration and loss of potency. This guide details the fundamental principles and critical parameters for mitigating this instability. We present field-proven protocols for preparing stabilized solutions, methodologies for stability assessment through forced degradation studies, and a troubleshooting guide for common formulation challenges. The causality behind each experimental choice is explained to empower formulators with the foundational knowledge to develop robust and reliable aqueous systems for this compound.
Introduction: The Challenge of 2,5-DAT Aqueous Stability
2,5-Diaminotoluene (2,5-DAT), also known as 2-methyl-1,4-benzenediamine, is an aromatic amine used as an intermediate in the synthesis of various dyes and is a key precursor in oxidative hair coloring formulations[1][2]. Its dihydrochloride salt is favored for aqueous applications due to its enhanced water solubility compared to the free base[3].
The primary challenge in formulating aqueous solutions of 2,5-DAT dihydrochloride is its extreme sensitivity to oxidation. The aromatic amine moieties are readily attacked by atmospheric oxygen, a process often catalyzed by trace metal ions and light. This oxidative process leads to the formation of colored quinone-diimine intermediates and subsequent polymerization, manifesting as a progressive discoloration of the solution from colorless to yellow, brown, and ultimately black, accompanied by a loss of the active compound[2][3].
This inherent instability complicates its use in research and development, where consistent, pure, and colorless solutions are often required for accurate and reproducible experimental results. This guide provides a systematic approach to controlling the key factors that influence stability, enabling the preparation of aqueous 2,5-DAT solutions with a significantly extended shelf-life.
Physicochemical Properties & Degradation Pathway
Understanding the fundamental properties of 2,5-DAT dihydrochloride is the first step in designing a stable formulation.
Table 1: Physicochemical Properties of 2,5-Diaminotoluene Dihydrochloride
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [4] |
| CAS Number | 615-45-2 | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 195.09 g/mol | [3] |
| Appearance | White to gray or red crystalline powder | [3][5] |
| Solubility | Soluble in water | [3][5] |
| pH of Solution | Acidic (A related sulfate salt has a pH of ~2.47 in a saturated solution) |[3][6] |
Primary Degradation Pathway: Oxidation
The principal degradation route for 2,5-DAT in an aqueous environment is oxidation. The electron-rich amino groups make the molecule highly susceptible to losing electrons. The process is initiated by an oxidizing species (e.g., dissolved oxygen, peroxide, metal ions) to form radical intermediates, which then convert to quinone-diimines. These species are highly colored chromophores and can participate in further coupling and polymerization reactions.
Caption: Oxidative degradation pathway of 2,5-DAT.
Critical Formulation Parameters for Stability
A multi-pronged approach is necessary to prevent the oxidative cascade. The following parameters must be rigorously controlled.
pH Control
The stability of aromatic amines is highly pH-dependent[7]. 2,5-DAT dihydrochloride naturally forms an acidic solution, which is advantageous for stability[3]. In acidic conditions (pH < 4), the amine functional groups are protonated (-NH₃⁺). This protonation reduces the electron density on the aromatic ring, making the molecule significantly less susceptible to oxidation compared to the unprotonated free base which is more prevalent at higher pH.
-
Recommendation: Maintain the solution pH in the range of 2.5 to 4.0 . In most cases, dissolving the dihydrochloride salt in high-purity water will naturally achieve a pH within this range. Avoid adjusting the pH upwards with a base unless absolutely required by the application, as this will dramatically decrease stability.
Use of Antioxidants
Antioxidants are essential to scavenge dissolved oxygen and terminate free-radical chain reactions[8][9]. They function by being preferentially oxidized, thereby protecting the 2,5-DAT.
-
Mechanism: Chain-breaking antioxidants donate a hydrogen atom to radical intermediates, while oxygen scavengers react directly with dissolved O₂.
-
Recommended Antioxidants:
-
Sodium Sulfite / Sodium Metabisulfite: Effective oxygen scavengers. Often used at concentrations of 0.1% to 0.5% (w/v).
-
Ascorbic Acid (Vitamin C): A versatile antioxidant that is effective in aqueous systems. Typical use levels are 0.05% to 0.2% (w/v).
-
Role of Chelating Agents
Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in water or from raw materials can act as powerful catalysts for oxidation reactions[10]. Chelating agents, or sequestrants, bind these metal ions, rendering them chemically inert[11][12].
-
Mechanism: Chelating agents like EDTA form stable complexes with metal ions, preventing them from participating in redox cycling.
-
Recommended Chelating Agents:
-
Disodium EDTA (Ethylenediaminetetraacetic acid): A highly effective and common chelating agent. Recommended concentration is 0.05% to 0.1% (w/v) .
-
Phytic Acid: A natural, biodegradable alternative to EDTA[13].
-
Control of Environmental Factors
-
Oxygen: The primary driver of degradation. All solutions should be prepared using deoxygenated water and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Light: Photons can provide the activation energy to initiate oxidative reactions (photodegradation)[14]. Solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Solutions should be stored under refrigerated conditions (2-8 °C) unless the application requires otherwise.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing unstabilized and stabilized aqueous solutions of 2,5-DAT dihydrochloride. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a Basic (Unstabilized) 10 mg/mL Solution
This protocol is for applications where the solution will be used immediately after preparation.
-
Weighing: Accurately weigh 100 mg of 2,5-DAT dihydrochloride powder.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity (e.g., Milli-Q®) water.
-
Mixing: Gently swirl or vortex the flask until the solid is completely dissolved.
-
Final Volume: Add high-purity water to bring the final volume to the 10 mL mark.
-
Use Immediately: This solution is prone to rapid discoloration and should be used within the hour.
Protocol 2: Preparation of a Stabilized 10 mg/mL Stock Solution
This protocol incorporates stabilizers for extended shelf-life.
Caption: Workflow for preparing a stabilized 2,5-DAT solution.
-
Solvent Preparation: Deoxygenate 50 mL of high-purity water by sparging with an inert gas (e.g., high-purity nitrogen) for at least 30 minutes. This is a critical step to remove dissolved oxygen.
-
Weighing: In separate weigh boats, accurately weigh:
-
250 mg of 2,5-DAT dihydrochloride (for a final concentration of 10 mg/mL).
-
25 mg of Disodium EDTA (for a final concentration of 0.1% w/v).
-
50 mg of Ascorbic Acid (for a final concentration of 0.2% w/v).
-
-
Component Addition: Transfer the deoxygenated water to a 25 mL volumetric flask. Keep the flask under a gentle stream of nitrogen if possible.
-
Dissolve Chelator: Add the weighed Disodium EDTA to the water. Mix until fully dissolved. Chelating agents should be added first to sequester any metal ions present in the water.
-
Dissolve Antioxidant: Add the weighed Ascorbic Acid. Mix until fully dissolved.
-
Dissolve Active: Add the weighed 2,5-DAT dihydrochloride. Mix gently until the solution is clear and all solid has dissolved.
-
Final Volume: Bring the solution to the final 25 mL volume with deoxygenated water.
-
Sterile Filtration (Optional): For biological applications, filter the solution through a 0.22 µm syringe filter (a low-protein-binding membrane like PVDF is recommended).
-
Storage: Dispense the final solution into amber glass vials. Before sealing, purge the headspace of each vial with nitrogen gas for 15-20 seconds.
-
Label and Store: Seal the vials tightly and store them protected from light at 2-8°C.
Stability Assessment
To validate the formulation protocol and determine the shelf-life, a stability study is essential. Forced degradation (or stress testing) is an accelerated method to predict long-term stability[14][15].
Protocol 3: Forced Degradation Study
-
Prepare Solution: Prepare a batch of the stabilized 2,5-DAT solution as per Protocol 4.2.
-
Aliquot: Dispense the solution into separate, clearly labeled amber vials for each stress condition. Include several vials to serve as control samples, stored at 2-8°C.
-
Apply Stress Conditions: Expose the vials to the conditions outlined in Table 2. The duration of exposure may vary but is typically between 24 hours and 7 days, depending on the observed rate of degradation.
-
Analysis: After the exposure period, allow samples to return to room temperature. Analyze all samples (including the control) using the methods below.
-
Visual Inspection: Note any color change relative to the control.
-
pH Measurement: Record any significant shifts in pH.
-
HPLC Analysis: Quantify the remaining percentage of 2,5-DAT and observe the profile of degradation products. A C18 column with a mobile phase of acidified water and acetonitrile is a typical starting point for aromatic amine analysis.
-
Table 2: Recommended Forced Degradation Conditions
| Condition | Method | Purpose |
|---|---|---|
| Acid Hydrolysis | Add HCl to reach 0.1 M; heat at 60°C. | To test stability in extreme acidic conditions. |
| Base Hydrolysis | Add NaOH to reach 0.1 M; keep at RT. | To test stability in alkaline conditions (expect rapid degradation). |
| Oxidative | Add H₂O₂ to a final concentration of 3%; keep at RT. | To test susceptibility to strong oxidizing agents. |
| Thermal | Heat at 60°C in a calibrated oven. | To assess the impact of elevated temperature. |
| Photolytic | Expose to light meeting ICH Q1B guidelines. | To assess light sensitivity. |
A successful stabilized formulation will show minimal (<5-10%) degradation under thermal and photolytic stress and will demonstrate significantly greater stability under oxidative stress compared to an unstabilized solution.
Troubleshooting
Table 3: Common Formulation Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Solution discolors immediately upon preparation. | 1. Water was not deoxygenated. 2. High level of metal ion contamination. 3. Reagents added in the wrong order. | 1. Ensure thorough sparging of water with N₂ or Ar. 2. Use high-purity water and ensure the chelating agent is added first. |
| Precipitate forms in the solution. | 1. Exceeded solubility limit. 2. pH of the solution is too high, causing precipitation of the free base. | 1. Prepare a more dilute solution. 2. Verify the pH is in the acidic range (2.5-4.0). Do not add base. |
| Solution is stable initially but discolors after 1-2 weeks in storage. | 1. Insufficient antioxidant or chelating agent. 2. Improper storage (headspace not purged, exposure to light/heat). | 1. Increase the concentration of stabilizers slightly (e.g., EDTA to 0.1%, Ascorbic Acid to 0.2%). 2. Review storage procedure; ensure vials are properly purged and sealed, and stored protected from light at 2-8°C. |
Conclusion
The successful formulation of stable aqueous solutions of this compound is readily achievable through a systematic approach that addresses its inherent oxidative instability. The cornerstone of this strategy is a multi-component system utilizing an acidic pH environment, an effective antioxidant, and a chelating agent. By rigorously controlling the formulation parameters of pH, dissolved oxygen, metal ion presence, light, and temperature, and by following the detailed protocols provided, researchers can prepare consistent, reliable, and stable solutions for a wide range of scientific applications.
References
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- Rastogi, S. C. (2006). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute, Denmark.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
- Singh, N., et al. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC - PubMed Central.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry.
- IJSDR. (n.d.). Formulation Aspect Of Hair Dyes.
- Quimidroga. (n.d.). Chelating Agents for Cosmetics.
- Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?.
- Essentially Natural. (2024, October 17). Formulating with Chelating Agents.
- alexmo cosmetics. (n.d.). Chelating Agent.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 615-45-2 [smolecule.com]
- 4. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minglanchem.com [minglanchem.com]
- 10. thecosmeticformulator.com [thecosmeticformulator.com]
- 11. Chelating Agents for Cosmetics - Quimidroga [quimidroga.com]
- 12. essentiallynatural.co.za [essentiallynatural.co.za]
- 13. Chelating Agent [alexmo-cosmetics.de]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in the HPLC Analysis of 2,5-Diaminotoluene Dihydrochloride
Technical Support Center: A Senior Application Scientist's Guide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into diagnosing and resolving a common and often frustrating issue in reversed-phase High-Performance Liquid Chromatography (HPLC): the asymmetrical elution, or "tailing," of the 2,5-Diaminotoluene dihydrochloride peak. As a polar basic compound, its analysis presents unique challenges that can compromise resolution, accuracy, and reproducibility.[1][2]
This guide is structured as a series of questions and answers, designed to walk you through a logical troubleshooting process, from initial system checks to advanced method development strategies.
Understanding the Culprit: Why Does this compound Tailing Occur?
Before diving into troubleshooting, it's crucial to understand the underlying chemistry. 2,5-Diaminotoluene is an aromatic amine, making it a basic compound.[3] In its dihydrochloride salt form, it is highly soluble in aqueous solutions.[4][5] The primary cause of peak tailing for basic compounds like this in reversed-phase HPLC is undesirable secondary interactions with the stationary phase.[6][7]
Conventional silica-based columns have residual, unbonded silanol groups (Si-OH) on their surface.[2] These silanol groups are acidic (pKa ~3.5–7) and can become negatively charged (deprotonated) depending on the mobile phase pH.[8] Your positively charged (protonated) 2,5-Diaminotoluene analyte can then interact with these ionized silanols through a strong ion-exchange mechanism.[9] This secondary retention mechanism holds onto a fraction of the analyte longer than the primary reversed-phase mechanism, resulting in a delayed elution and a characteristic tailing peak.[6][10]
Level 1 Troubleshooting: Are My System and Sample in Order?
Before making complex changes to your mobile phase or column, it's essential to rule out common system-level and sample-related issues.
Q1: Could my HPLC system itself be causing the peak tailing?
A1: Absolutely. Peak tailing, especially for early eluting peaks, can be a sign of physical problems in the HPLC system that cause extra-column band broadening.[9][11]
Troubleshooting Steps:
-
Check for Dead Volume: Inspect all fittings and tubing between the injector and the detector.[12] Loose fittings or the use of tubing with an unnecessarily large internal diameter can create void spaces where the sample can diffuse, leading to peak distortion.[9]
-
Inspect the Guard Column: If you are using a guard column, it may be obstructed or contaminated with sample matrix components.[12] Try replacing the guard column with a new one.[12]
-
Evaluate the Column Itself: The column frit may be partially blocked, or a void may have formed at the column inlet.[6][12] This is often accompanied by an increase in backpressure.[11] Try reversing and flushing the column (if the manufacturer's instructions permit) or, more definitively, replace it with a new column of the same type to see if the problem resolves.[6]
To differentiate between a physical (system) problem and a chemical (method) problem, inject a neutral, non-basic compound like Toluene or Uracil. If this neutral marker also tails, the issue is likely physical.[9] If the neutral compound gives a symmetrical peak while your this compound peak tails, the problem is chemical in nature, and you should proceed to Level 2 troubleshooting.[9]
Q2: I've confirmed my system is fine. Could my sample concentration be the issue?
A2: Yes, this is a possibility known as mass overload.[13] While it may seem counterintuitive, injecting too much of your analyte can sometimes cause peak tailing. However, for issues related to silanol interactions, the opposite can also be true: injecting a larger mass can sometimes improve the peak shape by saturating the active silanol sites, leaving a smaller fraction of the analyte affected.[13]
Experimental Protocol: Diagnosing Overload
-
Prepare a series of dilutions of your this compound standard (e.g., 50%, 25%, and 10% of the original concentration).
-
Inject these dilutions using your current HPLC method.
-
Analyze the results:
-
If peak tailing decreases with lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume.[12]
-
If peak tailing worsens at lower concentrations, the problem is more likely due to strong secondary interactions with the stationary phase, which are more pronounced when fewer active sites are saturated.[13]
-
Level 2 Troubleshooting: Optimizing the Mobile Phase
Mobile phase composition is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[14][15]
Q3: What is the most critical mobile phase parameter I should adjust first?
A3: The pH of the mobile phase is, without question, the most critical factor.[7] The goal is to control the ionization state of both your basic analyte and the acidic silanol groups on the column surface. You have two primary strategies.
Operating at a low pH (e.g., 2.5 - 3.0) is the most common and effective way to mitigate tailing for basic compounds.[6][7]
-
Mechanism: At this low pH, the acidic silanol groups on the stationary phase are fully protonated (neutral), minimizing their ability to interact with your positively charged analyte through ion exchange.[6][8][16] Your 2,5-Diaminotoluene (pKa of free base ≈ 5.98) will be fully protonated and behave consistently.[3][17]
Operating at a high pH (e.g., > 8, and ideally 2 pH units above the analyte's pKa) keeps your basic analyte in its neutral, uncharged form.[13][18]
-
Mechanism: In its neutral state, the analyte will not engage in strong ionic interactions with the now-deprotonated silanol groups. Retention is governed purely by the intended reversed-phase mechanism.
-
Critical Caveat: This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at a pH above 8, leading to rapid degradation.[8]
The following diagram illustrates the logical flow for mobile phase pH optimization.
Caption: Interactions at the stationary phase surface.
Q7: I've tried everything and still have issues. Are there any other techniques I can use?
A7: Yes, for particularly challenging separations, you can employ ion-pair chromatography.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. [19][20]This reagent has a hydrophobic tail and a charged head group. It adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. [19]Your positively charged analyte then forms a neutral ion-pair with the negatively charged reagent, which is then retained by the stationary phase. This technique can dramatically improve peak shape and retention for highly polar, charged analytes. [19][21]* Considerations: Ion-pair chromatography requires long column equilibration times and can be incompatible with LC-MS. [19]It is often considered a last resort when other method development strategies have failed.
Frequently Asked Questions (FAQs)
Q: Why is my peak tailing getting worse over a sequence of injections? A: This often points to column contamination from the sample matrix or the loss of stationary phase due to operating at an unstable pH. Using a guard column and ensuring proper sample clean-up can prevent this. [6][11] Q: Can my choice of organic solvent (Methanol vs. Acetonitrile) affect tailing? A: Yes, although it's usually a secondary effect compared to pH. Solvents can have different interactions with the stationary phase and analyte. It is worth experimenting with both if you are still having trouble optimizing the peak shape.
Q: My method is for LC-MS. What are the best strategies to avoid peak tailing? A: For LC-MS, you must use volatile mobile phase additives. Start with a low pH mobile phase using 0.1% formic acid. [22]If tailing persists, try using ammonium formate as a buffer to increase ionic strength. [22][23]Avoid non-volatile buffers like phosphate and additives like TEA and ion-pairing reagents. Selecting a high-performance, well-end-capped, or hybrid-particle column is especially critical for LC-MS applications.
Appendix: Experimental Protocols
Protocol 1: Preparation of a Low pH Phosphate Buffer
Objective: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.5.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (~85%)
-
HPLC-grade water
-
Calibrated pH meter
Procedure:
-
Weigh out approximately 2.72 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker.
-
Place a magnetic stir bar in the beaker and stir the solution.
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise until the pH meter reads 2.5.
-
Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Mix thoroughly.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Element Lab Solutions. Peak Tailing in HPLC.
- Restek. (2014).T[2]roubleshooting HPLC- Tailing Peaks.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. HPLC Troubleshooting Guide.
- The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- PubChem. This compound. National Center for Biotechnology Information.
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.
- Axion Labs. HPLC Peak Tailing.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Regalado, E. L., & Welch, C. J. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
- Stoll, D. R., & Yarramraju, S. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International.
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Regis Technologies. Reversed-phase HPLC Buffers.
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis.
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate.
- PubChem. 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- SIELC Technologies. Polar Compounds.
- Regis Technologies. Ion Pairing Reagents and Buffers.
- Hichrom Limited. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- McCalley, D. V. (2010). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science, 33(10), 1389-1403.
- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- European Commission. (2006). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
- SIELC Technologies. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column.
- Şahinler Kimya. This compound >98.0%(T)(HPLC).
- LookChem. 2,5-Diaminotoluene.
- Wikipedia. 2,5-Diaminotoluene.
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 615-45-2 [smolecule.com]
- 5. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Blogs | Restek [discover.restek.com]
- 13. silicycle.com [silicycle.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. 95-70-5 CAS MSDS (2,5-Diaminotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. welch-us.com [welch-us.com]
- 20. nbinno.com [nbinno.com]
- 21. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 22. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for the HPLC Separation of 2,5-Diaminotoluene Dihydrochloride
Welcome to the technical support center dedicated to the chromatographic analysis of 2,5-Diaminotoluene dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separation of this polar, basic compound. As a salt of a diamine, 2,5-Diaminotoluene presents unique challenges, primarily poor retention on traditional reversed-phase columns and problematic peak shapes. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these specific issues, grounding our recommendations in fundamental chromatographic principles.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful separation begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior within the HPLC system and are paramount for logical method development.
Q: What are the key chemical properties of this compound that influence its chromatographic behavior?
A: this compound is the salt form of 2,5-Diaminotoluene (2,5-DAT), an aromatic amine.[1] Its behavior in a chromatographic system is governed by several key characteristics:
-
Polarity and Ionization: The molecule possesses two primary amine functional groups, making it a polar and basic compound.[2] In its dihydrochloride salt form, these amines are protonated, rendering the molecule highly water-soluble and cationic.[1][3]
-
pKa Values: The pKa values of the conjugate acids of the two amine groups on the free base are approximately 6.39 and 2.77.[1][4] This is the most critical information for mobile phase development. To ensure the analyte is in a single, fully protonated state and to minimize undesirable interactions with the stationary phase, the mobile phase pH must be controlled.
-
Hydrophobicity (LogP): The LogP of the free base is low (-0.321), indicating its hydrophilic nature.[5] This inherent polarity is the primary reason for its poor retention in standard reversed-phase chromatography.
-
Stability: Aromatic amines are susceptible to oxidation, which can result in sample degradation and the appearance of extraneous peaks.[1] Sample and standard solutions should be freshly prepared and protected from light and air where possible.
| Property | Value / Description | Chromatographic Implication |
| Chemical Formula | C₇H₁₂Cl₂N₂ (Dihydrochloride Salt) | High polarity, water-soluble.[1] |
| Molecular Weight | 195.09 g/mol | Standard molecular weight for small molecule analysis.[6] |
| Analyte Type | Polar, Basic (Aromatic Diamine Salt) | Prone to poor retention on C18 columns and peak tailing. |
| pKa (of free base) | pKa₁ ≈ 6.39, pKa₂ ≈ 2.77 | Mobile phase pH must be < 2.77 for consistent protonation.[4] |
| LogP (of free base) | -0.321 | Hydrophilic nature predicts poor retention in reversed-phase.[5] |
| Solubility | Soluble in water. | Easy to prepare aqueous stock solutions.[2][3] |
Section 2: Choosing the Right Chromatographic Mode
The selection of an appropriate chromatographic mode is the first and most crucial decision in method development. For a polar compound like 2,5-Diaminotoluene, standard reversed-phase may not be the optimal choice without significant modification.
Q: What are the most suitable HPLC modes for separating this compound?
A: Three primary modes should be considered, each with distinct advantages and mechanisms for retaining and separating this polar analyte.
-
Reversed-Phase (RP-HPLC) with pH Control: This is the most common starting point. By operating at a low pH (e.g., 2.5-3.0), the analyte is maintained in its fully protonated, cationic form. This low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which is crucial for preventing peak tailing.[7][8] However, retention may still be insufficient due to the analyte's high polarity.
-
Ion-Pair Chromatography (IPC): This is an excellent strategy when simple pH control in RP-HPLC fails to provide adequate retention. An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[9] This reagent forms a neutral, hydrophobic ion pair with the cationic analyte, significantly increasing its affinity for the nonpolar stationary phase and thus enhancing retention.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar compounds that are poorly retained in reversed-phase.[11][12] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[13][14] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention. This mode often provides an elution order opposite to that of reversed-phase.[14]
Section 3: Troubleshooting Guide for Reversed-Phase HPLC
This section addresses the most common issues encountered when analyzing this compound using reversed-phase HPLC.
Problem 1: Poor or No Retention (Analyte elutes at or near the void volume)
Q: My 2,5-Diaminotoluene peak is eluting too early. How can I increase its retention time?
A: This is the most expected challenge due to the analyte's hydrophilic nature. Follow these steps sequentially to systematically increase retention.
| Step | Action | Rationale |
| 1 | Decrease Organic Modifier % | In reversed-phase, decreasing the organic solvent (e.g., acetonitrile) in the mobile phase increases its polarity, thereby strengthening the hydrophobic interaction between the analyte and the C18 stationary phase, leading to longer retention.[15] |
| 2 | Ensure Low Mobile Phase pH | Verify that the mobile phase pH is buffered and set below the analyte's lowest pKa (i.e., pH < 2.77).[4] While the primary goal of low pH is to improve peak shape, it ensures the analyte is consistently in its cationic form, which is a prerequisite for predictable retention behavior. An unbuffered or incorrectly pH-adjusted mobile phase can lead to fluctuating ionization and poor retention.[8] |
| 3 | Introduce an Ion-Pairing Reagent | If retention is still insufficient, add an anionic ion-pairing reagent like sodium 1-heptanesulfonate (HSA) to the mobile phase at a concentration of 5-10 mM. The sulfonate anion pairs with the protonated diamine cation. This new complex is significantly less polar than the analyte alone, drastically increasing its retention on the C18 column.[9][10] |
| 4 | Consider an Alternative Stationary Phase | If the above steps fail, the C18 phase may not be suitable. Consider a more retentive phase for polar compounds, such as a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions.[16] However, for highly polar analytes, switching to HILIC is often the most effective solution.[11][12] |
Problem 2: Poor Peak Shape (Tailing or Broadening)
Q: I'm observing significant peak tailing for 2,5-Diaminotoluene. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like 2,5-DAT is almost always caused by secondary ionic interactions between the protonated amine groups of the analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[7] This secondary retention mechanism leads to a distorted peak shape.
Problem 3: Irreproducible Retention Times
Q: Why are the retention times for my analyte shifting between injections or between runs?
A: Retention time instability is a sign of an uncontrolled variable in the chromatographic system. For an ionizable compound like 2,5-DAT, the cause is often related to the mobile phase.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A minimum of 10-15 column volumes is recommended, especially when using ion-pairing reagents or high buffer concentrations.
-
Unstable Mobile Phase pH: This is the most likely culprit. If the mobile phase is unbuffered or if the chosen buffer is used outside its effective range (pKa ± 1), small changes in solvent composition can lead to significant pH shifts, altering the analyte's ionization state and retention.[8][17] Always use a high-quality buffer and measure the pH of the aqueous portion before mixing with the organic modifier.[8]
-
Mobile Phase Composition Change: Organic solvents are more volatile than water. If the mobile phase reservoir is left open, the organic component can evaporate over time, increasing the mobile phase's polarity and causing retention times to drift longer.[17] Keep reservoirs covered.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics.[18] Using a column thermostat is crucial for achieving stable and reproducible retention times.[17]
Section 4: FAQs for Advanced Optimization
Q: How do I select the optimal buffer and pH for my mobile phase?
A: The goal is to choose a pH that is at least 1-2 units below the lowest pKa of the analyte (pKa₂ ≈ 2.77). A target pH of ~2.5 is ideal. The buffer must have a pKa close to this target pH to be effective.
-
Phosphate Buffer: A potassium phosphate buffer, adjusted with phosphoric acid, is effective down to a pH of ~2.1. It is a robust and widely used choice.
-
Formate Buffer: Formic acid/ammonium formate has a pKa of 3.75 and is effective in the pH range of 2.8-4.8.[8] It is also volatile, making it an excellent choice for LC-MS applications.[19]
Q: When should I choose an ion-pairing reagent, and how do I select the right one?
A: Use an ion-pairing reagent only when you cannot achieve sufficient retention (e.g., k' < 2) by manipulating the organic modifier concentration and pH.
-
Selection: Since 2,5-DAT is cationic at low pH, you need an anionic ion-pairing reagent. Alkyl sulfonates are the most common choice.
-
Chain Length: The length of the alkyl chain determines the hydrophobicity of the ion pair. Longer chains (e.g., octanesulfonate) provide more retention than shorter chains (e.g., pentanesulfonate). Start with a mid-length chain like sodium 1-heptanesulfonate .
-
Concentration: A typical starting concentration is 5 mM in the mobile phase.[9]
Q: What are the starting conditions for developing a HILIC method for this compound?
A: HILIC operates in a reversed-phase... reversed manner.
-
Column: Start with a bare silica or an amide-bonded HILIC column.[13][20]
-
Mobile Phase A (Aqueous/Strong): Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Mobile Phase B (Organic/Weak): Acetonitrile.[11]
-
Initial Gradient: Start with a high percentage of the weak solvent (e.g., 95% Acetonitrile) and run a gradient to a lower percentage (e.g., 50% Acetonitrile). Your polar analyte should be well-retained under these initial conditions.
Section 5: Experimental Protocols
Protocol 1: Preparation of a Buffered, Low-pH Mobile Phase for RP-HPLC
-
Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.5.
-
Materials: HPLC-grade water, potassium phosphate monobasic (KH₂PO₄), phosphoric acid (H₃PO₄, ~85%).
-
Procedure: a. Weigh out 3.40 g of KH₂PO₄ (MW = 136.09 g/mol ) and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker. b. Place a calibrated pH electrode in the solution. c. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.50. d. Transfer the solution to a 1 L volumetric flask and add water to the mark. e. Filter the buffer through a 0.2 µm membrane filter to remove particulates and degas the solution. This is now your Aqueous Component (Mobile Phase A) . f. Your Organic Component (Mobile Phase B) will typically be HPLC-grade Acetonitrile or Methanol. The final mobile phase is prepared by mixing these components at the pump (e.g., 90% A, 10% B).
Protocol 2: Systematic Approach to Optimizing Organic Modifier Concentration
-
Objective: To find the isocratic mobile phase composition that provides optimal retention (k' between 2 and 10).
-
Setup: Use the buffered mobile phase from Protocol 1 as Mobile Phase A and Acetonitrile as Mobile Phase B.
-
Procedure: a. Begin with a high aqueous composition (e.g., 95% A / 5% B). Inject your standard. If the analyte is retained, proceed. If it elutes in the void, you may need to switch to ion-pairing or HILIC. b. Sequentially increase the organic content in 5% increments (e.g., 90/10, 85/15, 80/20). c. Inject the standard at each composition and record the retention time (t_R) and the void time (t_0). d. Calculate the retention factor (k') for each run: k' = (t_R - t_0) / t_0 . e. Plot k' versus % Organic Modifier. Select the percentage that yields a k' in the desired range of 2-10 for robust separation.
References
- DergiPark.
- PubChem. This compound. [Link]
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
- HPLC Troubleshooting Guide. [Link]
- IJSDR. (2023, June). Troubleshooting in HPLC: A Review. [Link]
- ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
- PubChem.
- How to Prepare and Optimise HPLC Mobile Phases. (2025, July 25). [Link]
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
- SIELC Technologies.
- Phenomenex. (2025, June 6).
- Element Lab Solutions.
- Phenomenex. HILIC HPLC Column: Advanced HILIC Columns. [Link]
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- PhareSST. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. [Link]
- Wikipedia. 2,5-Diaminotoluene. [Link]
- Semantic Scholar.
- Technology Networks. (2024, March 12).
- SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. [Link]
- Google Patents.
- Chromatography Online. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
- Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene. [Link]
- Addressing pH Issues in Chrom
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Agilent.
- International Labmate. (2023, October 11).
- ResearchGate. (2015, April 21). What are the compatible solutes for HPLC c18 reversed phase columns other than toluene?[Link]
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 4. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Diaminotoluene CAS#: 95-70-5 [m.chemicalbook.com]
- 6. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 11. biotage.com [biotage.com]
- 12. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2,5-Diaminotoluene Dihydrochloride
Welcome to the technical support guide for the purification of 2,5-Diaminotoluene dihydrochloride (CAS No. 615-45-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. As an aromatic diamine salt, this compound presents unique challenges, primarily its susceptibility to oxidation and its hygroscopic nature.[1][2] This guide provides field-proven insights and troubleshooting solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two main stability concerns are oxidation and moisture absorption. Aromatic diamines are notoriously sensitive to air oxidation, which leads to the formation of colored quinone-imine impurities, causing the product to appear anywhere from pink to reddish-brown instead of its typical white to gray crystalline form.[1] Additionally, the compound is hygroscopic and will readily absorb moisture from the atmosphere, which can affect its handling, weighing, and reactivity in subsequent steps.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark location, preferably at temperatures below 15°C.[1][2] For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[1]
Q3: What common impurities might be present in crude this compound?
A3: The impurity profile depends heavily on the synthetic route used. Common synthesis methods include the reduction of 2,5-dinitrotoluene or the reductive cleavage of azo dyes.[3][4] Therefore, potential impurities can include:
-
Unreacted Starting Materials: Such as 2,5-dinitrotoluene or 2-methyl-4-nitroaniline.
-
Reaction Intermediates: Partially reduced nitro compounds.
-
Byproducts: Such as o-toluidine, which can form during certain azo dye cleavage reactions.[5]
-
Oxidation Products: Colored polymeric species formed from exposure to air.
Q4: What is the expected solubility profile of this compound?
A4: As a dihydrochloride salt, the compound is soluble in water.[1][3] This is a key difference from its free base form, 2,5-Diaminotoluene, which is only slightly soluble in water.[3] It also shows solubility in polar organic solvents like ethanol but is less soluble in non-polar solvents. This solubility profile is fundamental to designing an effective recrystallization procedure.
Troubleshooting Guide: Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Issue 1: My final product is colored (pink, red, or brown) after purification.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Air Oxidation | Aromatic amines are easily oxidized by atmospheric oxygen, especially when heated in solution. This process forms highly colored conjugated impurities. Commercial samples often show coloration due to this degradation.[1] | 1. Use Deoxygenated Solvents: Sparge your recrystallization solvents with nitrogen or argon for 15-20 minutes before use. 2. Inert Atmosphere: Perform the dissolution and hot filtration steps under a blanket of inert gas. 3. Add Antioxidant (Optional): For stubborn cases, add a pinch of a reducing agent like sodium dithionite to the hot solution to reverse minor oxidation. |
| Metallic Impurities | Trace metal ions (e.g., iron, copper) from reactors or reagents can catalyze the oxidation process. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of appropriate analytical grade. 2. Chelating Agents: In extreme cases, a small amount of a chelating agent like EDTA can be added to the crude material before recrystallization to sequester catalytic metal ions. |
Issue 2: The recovery yield from recrystallization is unacceptably low.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Solvent Choice | The compound is too soluble in the chosen solvent or solvent system, even at low temperatures. This compound is readily soluble in pure water.[1] | Optimize the Solvent System: Use a mixed-solvent system. A good starting point is ethanol/water or isopropanol/water. The goal is to find a ratio where the compound is fully soluble in the boiling solvent but has minimal solubility at 0-4°C. |
| Excessive Solvent Volume | Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, even after cooling. | Use Minimal Solvent: Add the hot solvent portion-wise to the crude material, with stirring, until it just dissolves. Avoid adding a large excess. |
| Premature Crystallization | Crystals forming in the funnel during hot filtration can lead to significant product loss. | Preheat Equipment: Use a preheated filter funnel (a hot Büchner funnel can be effective) and receiving flask to prevent the solution from cooling and crystallizing prematurely.[6] |
| Rapid Cooling | Crash-cooling the solution can trap impurities and lead to the formation of fine, difficult-to-filter crystals, increasing loss during transfer and washing. | Employ Gradual Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature, move it to an ice bath for at least 30 minutes to maximize crystal formation. |
Issue 3: Analytical data (HPLC/NMR) shows the presence of persistent impurities.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Co-precipitation of Impurities | Some impurities may have similar solubility profiles to the desired product, causing them to crystallize out of solution together. | 1. Activated Carbon Treatment: Before hot filtration, add a small amount (1-2% w/w) of activated carbon to the hot solution and stir for 5-10 minutes.[7][8] This effectively adsorbs colored, polymeric, and other non-polar impurities. Filter the hot solution through a pad of celite to remove the carbon. 2. Second Recrystallization: If purity is still insufficient, a second recrystallization, potentially from a different solvent system, may be required. |
| Incorrect pH | The solubility of both the target compound and acidic/basic impurities is highly dependent on pH. | Maintain Acidic Conditions: Since this is a dihydrochloride salt, the purification should be conducted under acidic conditions (pH < 4). This ensures the diamine remains protonated and prevents the free base from oiling out. |
Visualized Purification Workflow & Troubleshooting
The following diagrams illustrate the standard purification process and a logical flow for troubleshooting common issues.
Caption: Standard recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
Detailed Protocol: Recrystallization from Ethanol/Water
This protocol provides a robust method for purifying this compound, targeting the removal of both colored and process-related impurities.
Safety Precautions:
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[2][9]
-
Irritation: Causes skin and serious eye irritation. May cause an allergic skin reaction.[2][9]
-
PPE: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.
Materials & Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Celite (optional, for filtration aid)
-
Erlenmeyer flasks, beakers
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a deoxygenated 9:1 ethanol:water (v/v) solvent mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Initial Dissolution:
-
Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the hot solvent mixture (e.g., 50 mL) and bring the suspension to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid has just completely dissolved. Note the total volume of solvent used.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly below its boiling point.
-
Add activated carbon (approx. 1-2% of the solute weight, e.g., 0.1-0.2 g).
-
Return the flask to the hotplate and gently boil with stirring for 5-10 minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper. It is crucial to preheat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization.
-
If activated carbon was used, place a small plug of celite in the funnel before adding the filter paper.
-
Quickly pour the hot solution through the filter into the preheated receiving flask.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any residual product.
-
-
Crystallization:
-
Cover the mouth of the flask (e.g., with a watch glass) and allow the filtrate to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin as it cools.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30-45 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Break the vacuum and gently wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any adhering mother liquor.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals under vacuum on the funnel for 15-20 minutes to air dry.
-
Transfer the product to a clean, pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Store the final, pure product according to the ideal conditions described in the FAQ section.
-
References
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
- Justia Patents. (2013, May 16). Method for producing 2,5-diaminotoluene.
- Organic Syntheses. (n.d.). 2,4-diaminotoluene.
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Google Patents. (n.d.). CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 8. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 9. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Impurity Analysis of 2,5-Diaminotoluene Dihydrochloride by GC-MS
Welcome to the technical support center for the analysis of 2,5-Diaminotoluene dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges, provide detailed troubleshooting steps, and offer a validated protocol to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly inject this compound onto a GC-MS system?
A1: this compound is a salt. Salts are non-volatile and thermally labile. Direct injection into a hot GC inlet will not result in the compound vaporizing and traveling through the column. Instead, it will decompose in the inlet, leading to contamination, no analyte peak, and potential damage to the liner and column. The free base, 2,5-diaminotoluene, is also prone to issues like peak tailing due to its polar amine groups interacting with active sites in the GC system.[1]
Q2: What is derivatization and why is it essential for this analysis?
A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique.[2][3] For 2,5-Diaminotoluene, derivatization is crucial to:
-
Increase Volatility: By replacing the active hydrogens on the amine groups with less polar functional groups (e.g., a trimethylsilyl or acetyl group), the boiling point is lowered, allowing the compound to be vaporized in the GC inlet without decomposition.[3][4][5]
-
Improve Thermal Stability: The resulting derivatives are generally more stable at the high temperatures used in GC analysis.[3]
-
Reduce Peak Tailing: Derivatization "caps" the polar amine groups, minimizing their interaction with active sites (e.g., silanol groups) on the surfaces of the inlet liner and GC column, which results in sharper, more symmetrical peaks.[1]
-
Enhance Mass Spectral Identification: The derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[5][6]
Q3: What are the likely impurities I should be looking for?
A3: Impurities can originate from the synthesis process, degradation, or storage.[7] Common impurities for 2,5-Diaminotoluene may include:
-
Isomers: Other diaminotoluene isomers, such as 2,4-diaminotoluene or 3,4-diaminotoluene, which may be formed as byproducts.[8]
-
Starting Materials: Residual starting materials from the synthesis, such as 2,5-dinitrotoluene or o-toluidine.[9][10]
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities and degradation products.[11][12] The free base is particularly prone to turning brown on exposure to air.[12]
-
Related Substances: Compounds like aniline derivatives may also be present in trace amounts.[8]
Troubleshooting Guide: Common GC-MS Issues
This section addresses specific problems you may encounter during your analysis.
Problem 1: I don't see a peak for my derivatized 2,5-Diaminotoluene, or the peak is extremely small.
-
Probable Cause 1: Incomplete Derivatization. The reaction may not have gone to completion due to moisture, incorrect reagent-to-sample ratio, or insufficient reaction time/temperature. Silylating reagents, in particular, are highly sensitive to moisture.
-
Solution: Ensure all glassware is scrupulously dried. Use an anhydrous solvent and store derivatizing reagents under an inert atmosphere (e.g., nitrogen or argon). Optimize the reaction conditions by increasing the reagent excess, reaction time, or temperature. Run a positive control with a standard to verify the reaction efficiency.
-
-
Probable Cause 2: Degradation in the GC Inlet. Even derivatized amines can be sensitive to excessively high inlet temperatures.
-
Solution: Lower the inlet temperature in 10-20°C increments. Ensure you are using a deactivated inlet liner to minimize active sites that can catalyze degradation.
-
-
Probable Cause 3: Sample Preparation Error. The initial neutralization of the dihydrochloride salt to the free base may have been incomplete, or the analyte may have been lost during extraction steps.
-
Solution: Carefully check the pH after adding the base to ensure complete conversion to the free amine before derivatization. Verify your extraction solvent and technique to ensure quantitative recovery.
-
Problem 2: My analyte peak is showing significant tailing.
-
Probable Cause 1: Active Sites in the System. This is the most common cause of peak tailing for amines.[1][13][14] Active sites can be present in the injection port liner, on the column itself (especially at the inlet end), or from contamination.
-
Solution:
-
Inlet Maintenance: Perform routine inlet maintenance. Replace the septum and inlet liner. Use a high-quality, deactivated liner, preferably with glass wool to trap non-volatile residues.[13][15]
-
Column Maintenance: Condition the column as per the manufacturer's instructions. If tailing persists, trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile contaminants and active sites.[14][16]
-
Proper Column Installation: Ensure the column is installed correctly in both the inlet and detector. An improper cut or incorrect insertion depth can create dead volume and turbulence, leading to tailing.[14][15]
-
-
-
Probable Cause 2: Incomplete Derivatization. If some of the analyte remains underivatized, the free amine groups will interact strongly with the system, causing tailing.
-
Solution: Re-optimize the derivatization procedure as described in Problem 1. The presence of a small, tailing peak preceding the main derivatized peak can be an indicator of this issue.
-
-
Probable Cause 3: Column-Analyte Mismatch. Using a standard non-polar column (e.g., a DB-1 or DB-5 type) can sometimes result in tailing for polar derivatives.
-
Solution: Consider using a column specifically designed for amine analysis or one with a more polar stationary phase that better shields residual silanol groups.
-
Problem 3: How do I identify an unknown peak in my chromatogram?
-
Probable Cause: An unexpected impurity or artifact.
-
Solution:
-
Mass Spectral Analysis: This is the primary strength of GC-MS. Examine the mass spectrum of the unknown peak.
-
Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor (>800) suggests a probable identity.
-
Fragmentation Pattern Interpretation: Manually interpret the fragmentation. For silylated compounds, look for characteristic ions like m/z 73 ([Si(CH3)3]+) and the molecular ion (M+).[5][6] The loss of a methyl group ([M-15]+) is also very common.[6] For aromatic amines, alpha-cleavage next to the amine group is a typical fragmentation pathway.[17][18]
-
Consider the Source: Think about the synthesis and potential side reactions. Could the unknown be an isomer, a partially reacted intermediate, or a degradation product?[9][19][20] For example, if the synthesis involves the reduction of dinitrotoluene, incompletely reduced nitrodiaminotoluene could be a possible impurity.
-
Run a Blank: Inject a solvent blank and a derivatized blank (reagent + solvent only) to rule out artifacts from the solvent, derivatizing reagent, or system contamination.
-
-
Experimental Workflow & Protocols
The following section provides a detailed protocol for the analysis. Adherence to a validated method is crucial for obtaining reproducible and reliable results.[21][22][23][24]
Workflow Diagram
Caption: GC-MS workflow for impurity profiling of 2,5-Diaminotoluene.
Step-by-Step Protocol: Sample Preparation and Derivatization
Causality: This procedure first converts the non-volatile dihydrochloride salt into its free base form, which is soluble in organic solvents. The subsequent derivatization with BSTFA (a silylating agent) converts the polar amine groups into non-polar trimethylsilyl (TMS) groups, making the analyte suitable for GC analysis.[3][25][26]
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 15 mL glass vial.
-
Neutralization: Add 5 mL of deionized water to dissolve the sample. Add 1M Sodium Hydroxide (NaOH) solution dropwise while vortexing until the pH of the solution is >10. This ensures the complete conversion of the salt to the free base.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Cap the vial and vortex vigorously for 2 minutes. Allow the layers to separate.
-
Isolation & Drying: Carefully transfer the upper organic layer to a clean vial using a pipette. Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Derivatization: Transfer 100 µL of the dried organic extract to a 2 mL autosampler vial. Add 100 µL of a silylating agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Data Presentation: GC-MS Parameters and Potential Impurities
The following tables summarize typical instrument parameters and expected impurities.
Table 1: Suggested GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Inlet | Split/Splitless, used in Split mode (e.g., 20:1 ratio) | A split injection prevents column overloading and produces sharper peaks for a relatively concentrated sample.[13] |
| Inlet Temperature | 250 °C | Hot enough to ensure rapid vaporization of the derivatized analyte but low enough to minimize potential thermal degradation.[27] |
| Liner | Deactivated, Split, Glass Wool | Minimizes active sites and traps non-volatile matrix components.[15] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good resolution for a wide range of semi-polar compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation of the main component from potential lower and higher boiling impurities. |
| MS System | Agilent 5977 or equivalent | A reliable single quadrupole mass spectrometer for routine identification and quantification. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature to prevent contamination. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard "hard" ionization technique that produces repeatable, library-searchable fragmentation patterns.[28] |
| Scan Range | 40 - 450 m/z | Covers the expected mass range for the derivatized analyte and its potential impurities and fragments. |
Table 2: Potential Impurities and Their Expected Mass Spectral Characteristics (Post-Derivatization)
| Compound Name | Structure of Free Base | Expected MW (di-TMS derivative) | Key Mass Fragments (m/z) |
| 2,5-Diaminotoluene (Analyte) | Toluene with NH2 at C2, C5 | 266 | 266 (M+) , 251 ([M-CH3]+), 179, 73 |
| 2,4-Diaminotoluene (Isomer) | Toluene with NH2 at C2, C4 | 266 | 266 (M+) , 251 ([M-CH3]+), 179, 73 (Spectrum very similar to 2,5-isomer; separation depends on chromatography) |
| o-Toluidine (Starting Material) | Toluene with NH2 at C2 | 179 | 179 (M+) , 164 ([M-CH3]+), 73 |
References
- CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Google Patents.
- 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856. PubChem.
- 2,5-Diaminotoluene | C7H10N2 | CID 7252. PubChem.
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
- Karthikeyan, B. and Srinivasan, V. (2010) A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75.
- Effect of diaminotoluene on the decomposition of polyurethane foam waste in superheated water | Request PDF. ResearchGate.
- Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. ResearchGate.
- GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI.
- Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses. PubMed.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). European Commission.
- 2,6-Diaminotoluene | C7H10N2 | CID 13205. PubChem.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PMC - PubMed Central.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
- Amine Fragmentation. Chemistry LibreTexts.
- Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- 2,5-Diaminotoluene. SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
- (PDF) Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate.
- A Review on GC-MS and Method Development and Validation. Impactfactor.
- Gas Chromatography Problem Solving and Troubleshooting. LCGC.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Mass spectral fragmentation of trimethylsilylated small molecules. PubMed - NIH.
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- method for producing 2,5-diaminotoluene. Justia Patents.
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate.
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
- Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. PubMed.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin.
- Derivatization. Chemistry LibreTexts.
- Fragmentation (mass spectrometry). Wikipedia.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 8. 2,5-Diaminotoluene [intersurfchem.net]
- 9. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 10. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound | 615-45-2 [smolecule.com]
- 12. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. m.youtube.com [m.youtube.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchtrendsjournal.com [researchtrendsjournal.com]
- 23. impactfactor.org [impactfactor.org]
- 24. mdpi.com [mdpi.com]
- 25. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
Technical Support Center: Polyamide Synthesis with 2,5-Diaminotoluene Dihydrochloride
As a Senior Application Scientist, I've seen firsthand the immense potential of specialty monomers like 2,5-Diaminotoluene dihydrochloride in creating novel polyamides with unique properties. However, its dihydrochloride form presents specific challenges that can frustrate even experienced researchers. This guide is designed to move beyond simple protocols and provide a deeper understanding of the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for high-yield, high-molecular-weight polymers.
The core issue with using this compound (2,5-TDA·2HCl) is that the amine functional groups, which are essential for polymerization, are blocked as ammonium salts. Furthermore, the most common co-monomer for producing high-performance aromatic polyamides, a diacid chloride, generates hydrochloric acid as a byproduct. This creates a dual acid challenge that must be quantitatively addressed to achieve a successful polymerization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of polyamides using 2,5-TDA·2HCl.
Q1: Why is my polymer yield extremely low, or why am I only recovering starting material?
This is the most common failure mode and almost always traces back to inadequate acid neutralization.
Primary Cause: Insufficient Acid Scavenger Stoichiometry
The polymerization reaction requires a free amine to act as a nucleophile. In your starting material, the amines are protonated. The reaction itself then generates more acid.
-
From the Monomer: 2,5-TDA·2HCl introduces two equivalents of HCl.
-
From the Reaction: The reaction of the two (now free) amine groups with a diacid chloride produces another two equivalents of HCl.
Therefore, a minimum of four equivalents of an acid scavenger (base) is required for every one equivalent of 2,5-TDA·2HCl to drive the reaction to completion.[1][2]
Secondary Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Monomer Impurity | Impurities disrupt the precise 1:1 molar ratio of diamine to diacid chloride required for high polymer chain growth.[3] | Purify the 2,5-TDA·2HCl by recrystallization before use. Ensure the co-monomer (diacid chloride) is of high purity or freshly distilled. |
| Presence of Water | Trace moisture in the solvent or on glassware will rapidly hydrolyze the highly reactive diacid chloride, capping the polymer chains and preventing further growth. | Use anhydrous solvents. Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon) before use.[4] |
| Premature Polymer Precipitation | Aromatic polyamides are often insoluble in their reaction medium.[5] If the polymer precipitates before high molecular weight is achieved, chain growth stops. | Use a solvent system known to keep aromatic polyamides in solution, such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often with a solubilizing salt like Lithium Chloride (LiCl) or Calcium Chloride (CaCl2).[4][6] |
Q2: The synthesized polymer is a dark brown or black powder. What causes this discoloration?
Primary Cause: Oxidation of the Diamine
Aromatic diamines, especially in their free base form, are highly susceptible to air oxidation, which produces intensely colored quinone-like structures.[3][7]
Preventative Measures:
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including solvent and reagent transfers, under a constant positive pressure of high-purity nitrogen or argon.[3]
-
Purify the Monomer: Oxidized impurities in the starting material will carry their color through to the final product. Recrystallization can remove these colored bodies.
-
Low-Temperature Synthesis: Avoid high-temperature melt polymerization methods, which accelerate both thermal degradation and oxidation. Low-temperature solution polycondensation (typically 0 °C to room temperature) is strongly recommended for aromatic polyamides.[6][8]
Q3: My final polymer is completely insoluble, even in strong solvents like NMP or DMSO. Is this expected?
While aromatic polyamides are known for their limited solubility, complete insolubility may indicate an issue.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Cross-Linking Side Reactions | Unwanted side reactions, though less common at low temperatures, can lead to a cross-linked, insoluble network instead of linear polymer chains.[9] | Re-evaluate the purity of your monomers. Ensure the reaction temperature did not exceed the planned limits. |
| Insufficient Solubilizing Salt | For particularly rigid polymer backbones, even solvents like NMP may not be enough. Salts like LiCl disrupt the strong inter-chain hydrogen bonding that holds the polymer chains together, allowing the solvent to penetrate.[4][6] | Prepare your polymer solution for characterization (e.g., for viscosity measurements) in a solvent system like DMAc with 5% w/v LiCl. Gentle heating may be required. |
| Extremely High Molecular Weight | In a successful synthesis, the polymer may have such a high molecular weight that its dissolution kinetics are very slow. | Allow the polymer to stir in the solvent (e.g., NMP/LiCl) for an extended period (24-48 hours). |
Frequently Asked Questions (FAQs)
Q: Why not just use the 2,5-Diaminotoluene free base instead of the dihydrochloride salt?
A: The dihydrochloride salt offers significantly better shelf stability. The free base is much more prone to air oxidation, leading to impurities and discoloration over time.[7][10] Using the salt form ensures higher purity and consistency at the start of your experiment, provided you account for the necessary acid scavenger.
Q: What is the mechanistic role of the acid scavenger in this specific reaction?
A: The acid scavenger performs two critical functions: first, it deprotonates the 2,5-TDA·2HCl to generate the reactive free amine nucleophile. Second, it neutralizes the HCl generated during amide bond formation, preventing the newly-freed amine groups from being reprotonated and deactivated. This is illustrated in the diagram below.
Caption: Role of the acid scavenger in polymerization.
Q: Which polymerization method is best suited for this monomer?
A: Low-temperature solution polycondensation is the most reliable method for synthesizing high molecular weight aromatic polyamides while minimizing side reactions and thermal degradation.[4][6][8] Interfacial polymerization is also a viable option, where the 2,5-TDA·2HCl is dissolved in an aqueous base phase and the diacid chloride is in an immiscible organic phase.[11][12]
Q: How does pH control the reaction?
A: The reaction is fundamentally pH-dependent. The starting monomer solution is highly acidic (low pH). For the polymerization to proceed, the amine groups must be deprotonated (exist as -NH2), which requires a basic environment.[13] The acid scavenger acts as a base to raise the effective pH of the reaction medium. However, if the medium becomes too alkaline, it can promote the hydrolysis of the diacid chloride co-monomer, which is also detrimental.[14] Therefore, using a stoichiometric amount of a moderately strong base like pyridine or triethylamine provides the optimal balance.
Detailed Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This protocol is a robust starting point for achieving high molecular weight polymer.
1. Reagent Preparation:
- Dry the solvent (N-Methyl-2-pyrrolidone, NMP) over 4Å molecular sieves for 24 hours.
- Dry Lithium Chloride (LiCl) in a vacuum oven at 150 °C for 12 hours.
- Purify this compound by recrystallization if it appears discolored.
- Ensure the diacid chloride (e.g., Terephthaloyl chloride) is of the highest purity.
2. Reaction Setup:
- Assemble a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
- Thoroughly dry all glassware in an oven and assemble while hot, allowing it to cool under a positive flow of dry nitrogen.
3. Procedure:
- In the reaction flask, dissolve LiCl (e.g., 2.0 g) in anhydrous NMP (e.g., 100 mL).
- Add 2,5-TDA·2HCl (e.g., 0.025 mol) to the NMP/LiCl solution and stir until fully dissolved.
- Cool the flask to 0 °C using an ice bath.
- Add four molar equivalents of a dry acid scavenger (e.g., pyridine or triethylamine) to the cooled solution and stir for 15 minutes.
- Dissolve an equimolar amount (e.g., 0.025 mol) of the diacid chloride in a small amount of anhydrous NMP in the dropping funnel.
- Add the diacid chloride solution dropwise to the stirred, cooled diamine solution over 30-45 minutes. A significant increase in viscosity should be observed.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours under nitrogen.
4. Polymer Isolation:
- Pour the viscous polymer solution slowly into a large beaker of a non-solvent (e.g., methanol or water) while stirring vigorously.
- The polymer will precipitate as a fibrous solid.
- Collect the polymer by filtration.
- Wash the polymer thoroughly with water to remove salts, then with methanol to remove residual solvent.
- Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Experimental Workflow Diagram
Caption: General workflow for polyamide synthesis.
References
- Benchchem. Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine.
- Benchchem. Application Note: Synthesis and Characterization of a Novel Polyamide from 2,5-Dichlorobenzene-1,4-diamine.
- ResearchGate. Evolution of the pH in function of the diamine conversion.
- MDPI. Pure Hydrolysis of Polyamides: A Comparative Study.
- Scirp.org. Comparative Efficacy of Polyamine-Based Scavenger Resins.
- MIT OpenCourseWare. Interfacial Polymerization.
- ResearchGate. Aromatic Polyamides.
- ResearchGate. Effect of pH on the performance of polyamide/polyacrylonitrile based thin film composite membranes.
- anrvrar.in. Aromatic Polyamide Resins and Applications.
- Aaltodoc. Synthesis and characterization of novel polyamides.
- CoLab. Synthesis and Characterization of Aromatic Polyamides Derived from New Phenylated Aromatic Diamines.
- National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- PMC - PubMed Central. Functional Aromatic Polyamides.
- ResearchGate. Interfacial Polymerization.
- Korea Polymer Journal. Thermal Properties of 6-10 Polyamide Obtained by Interfacial Polymerization.
- SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- Guidechem. 2,5-Diaminotoluene 95-70-5 wiki.
- Smolecule. Buy this compound | 615-45-2.
- Justia Patents. method for producing 2,5-diaminotoluene.
- ResearchGate. How can I synthesize polyamide from diacid chloride?.
- ResearchGate. Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. Buy this compound | 615-45-2 [smolecule.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pure Hydrolysis of Polyamides: A Comparative Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Epoxy Curing with 2,5-Diaminotoluene Dihydrochloride
Welcome to the technical support resource for utilizing 2,5-Diaminotoluene Dihydrochloride as a specialized curing agent for epoxy resins. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of this compound for controlled and thermally initiated epoxy curing. Here, we provide in-depth answers to common questions and troubleshooting advice to ensure the success and reproducibility of your experiments.
Core Concept: Understanding this compound as a Latent Curing Agent
This compound is not a conventional room-temperature curing agent. Its chemical structure, where the reactive amine groups are blocked by forming a hydrochloride salt, prevents it from reacting with epoxy resins at ambient temperatures. This "blocked" nature makes it a latent curing agent . Latency is a highly desirable characteristic in many advanced applications, as it allows for the formulation of stable, one-component epoxy systems with a significantly extended pot life. The curing process is initiated on-demand through the application of heat.
The curing mechanism is a two-step process:
-
Thermal Activation: Upon heating, the this compound salt undergoes thermal decomposition. This breaks the ionic bond between the amine and the hydrochloric acid, releasing the free, reactive 2,5-diaminotoluene (an aromatic diamine) and hydrogen chloride (HCl) gas.
-
Nucleophilic Addition: The newly freed primary amine groups of the 2,5-diaminotoluene are now available to act as nucleophiles. They attack the electrophilic carbon atoms of the epoxy rings, leading to ring-opening and the formation of a cross-linked polymer network. Aromatic amines are inherently less reactive than their aliphatic counterparts, which means that the curing process typically requires sustained elevated temperatures to proceed to completion.[1][2]
Diagram: Curing Mechanism
Caption: Curing process with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my epoxy mixture not curing at room temperature?
This is the expected behavior. The amine groups of 2,5-diaminotoluene are chemically blocked as a dihydrochloride salt, rendering them unreactive towards the epoxy resin at ambient temperatures.[3] This is the principle of latency. Curing will only commence when the mixture is heated to a temperature sufficient to cause the thermal decomposition of the salt, which liberates the free amine.
Q2: What is the correct amount of this compound to use in my formulation?
The amount of curing agent is determined by the stoichiometry of the reactive groups. The key is to balance the number of amine hydrogen atoms from the curing agent with the number of epoxy groups in the resin. The optimal ratio is typically 1:1. You will need to know the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of your resin.
Calculation Steps:
-
Determine the molecular weight of this compound (C₇H₁₂Cl₂N₂), which is approximately 195.09 g/mol .[4]
-
Identify the number of active hydrogens. The free amine, 2,5-diaminotoluene, has two primary amine (-NH₂) groups, each with two active hydrogens, for a total of four active hydrogens per molecule.
-
Calculate the AHEW: AHEW = (Molecular Weight) / (Number of Active Hydrogens) = 195.09 / 4 ≈ 48.77 g/eq
-
Determine the parts per hundred resin (phr): phr = (AHEW / EEW) * 100
For example, if you are using a standard bisphenol A-based epoxy resin (DGEBA) with an EEW of 188 g/eq, the calculation would be: phr = (48.77 / 188) * 100 ≈ 25.9 phr
This means you would add approximately 25.9 grams of this compound for every 100 grams of the epoxy resin.
Q3: What are the recommended curing temperatures and times?
Aromatic amines generally require higher curing temperatures than aliphatic amines.[2] Since this compound must first decompose to release the active amine, the curing temperature will need to be above its decomposition temperature. While a precise temperature can be determined experimentally using methods like Differential Scanning Calorimetry (DSC)[2][4], a good starting point for experimentation would be in the range of 120°C to 180°C .
Curing time is inversely related to temperature; higher temperatures will result in shorter curing times.[5] A typical curing schedule to evaluate would be 1-3 hours at the selected temperature.
Q4: How should I incorporate the curing agent into the epoxy resin?
This compound is a crystalline solid.[6] Its solubility in a non-polar medium like epoxy resin can be limited. For a uniform cure, it is critical to achieve a fine, homogeneous dispersion.
Recommended Procedure:
-
Pre-heat the epoxy resin to a moderately low temperature (e.g., 50-60°C) to reduce its viscosity.
-
Use a finely ground powder of the curing agent to maximize surface area and aid in dispersion.
-
Slowly add the powdered curing agent to the warmed resin under high-shear mixing.
-
Continue mixing until a uniform, lump-free dispersion is achieved. Be cautious not to introduce excessive air into the mixture.
-
Consider using a three-roll mill for applications requiring a highly uniform dispersion.
Q5: What are the primary safety precautions when handling this curing agent?
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and may cause an allergic skin reaction.[7][8]
Mandatory Safety Protocols:
-
Always handle the compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid creating and inhaling dust.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for complete handling and emergency procedures.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Insufficient Curing Temperature: The temperature is not high enough to fully decompose the salt and/or drive the amine-epoxy reaction to completion. 2. Incorrect Stoichiometry: Too little or too much curing agent was used. 3. Poor Dispersion: The curing agent is not uniformly distributed in the resin, leading to localized areas of uncured material. | 1. Increase Curing Temperature: Incrementally increase the curing temperature (e.g., in 10°C steps) or extend the curing time. Use DSC to determine the optimal cure temperature. 2. Verify Calculations: Double-check your AHEW and EEW values and recalculate the required phr. 3. Improve Mixing: Use the dispersion techniques described in the FAQ section. Ensure no clumps of powder are visible before starting the cure. |
| Brittleness or Discoloration in the Cured Product | 1. HCl Byproduct: The hydrogen chloride released during thermal activation can cause degradation of the polymer backbone or act as a catalyst for side reactions, leading to charring or embrittlement. 2. Excessive Curing Temperature: Overheating can cause thermal degradation of the epoxy network.[10] | 1. Incorporate an Acid Scavenger: Consider adding a small amount of an acid scavenger to the formulation to neutralize the HCl as it is formed. 2. Optimize Cure Schedule: Use the lowest effective temperature for the shortest necessary time to achieve full cure. Avoid excessive temperature ramps. |
| Bubbles or Voids in the Cured Material | 1. Entrapped Air During Mixing: High-shear mixing can introduce air bubbles. 2. HCl Gas Evolution: The HCl byproduct is a gas at curing temperatures and can be trapped within the viscous resin if not allowed to escape. | 1. Degas the Mixture: After mixing, place the formulation under a vacuum to remove entrapped air before curing. 2. Use a Staged Cure: Implement a cure schedule with an initial lower temperature hold to allow the gas to escape before the resin viscosity increases significantly, followed by a ramp to the final cure temperature. |
| Inconsistent Batch-to-Batch Results | 1. Variable Particle Size: The particle size of the curing agent affects its dispersion and reaction rate. 2. Moisture Contamination: Water can potentially interfere with the curing chemistry.[11] | 1. Standardize Particle Size: Use a consistent grinding or milling procedure to ensure a uniform particle size distribution of the curing agent. 2. Use Dry Components: Ensure both the epoxy resin and the curing agent are dry. Store the curing agent in a desiccator. |
Experimental Protocols & Data
Protocol 1: Preparation of a Test Formulation
This protocol outlines the preparation of a 100g batch of an epoxy system using a resin with an EEW of 188 g/eq.
Materials:
-
Epoxy Resin (EEW = 188 g/eq): 79.4 g
-
This compound (finely ground): 20.6 g (calculated at 25.9 phr)
-
Beaker, overhead stirrer, heating mantle, vacuum chamber.
Procedure:
-
Place the epoxy resin in the beaker and warm to 60°C on the heating mantle while stirring gently.
-
Once the resin is warm and its viscosity is reduced, slowly add the finely ground this compound powder.
-
Increase the stirring speed to create a vortex and ensure good dispersion. Continue mixing for 15-20 minutes.
-
Visually inspect the mixture to ensure it is homogeneous.
-
Transfer the mixture to a vacuum chamber and degas at room temperature until bubbling subsides.
-
Pour the mixture into a mold for curing.
-
Place the mold in an oven pre-heated to the desired curing temperature (e.g., 150°C) for the specified time (e.g., 2 hours).
-
Allow the cured sample to cool slowly to room temperature before demolding and analysis.
Protocol 2: Analysis of Curing Profile by DSC
Differential Scanning Calorimetry (DSC) is an essential tool for characterizing the curing reaction.[4][12] It allows you to determine the onset of cure, the peak exothermic temperature, and the total heat of reaction.
Diagram: DSC Experimental Workflow
Caption: A typical workflow for analyzing epoxy curing using DSC.
Table 1: Key Properties and Formulation Parameters
| Parameter | Value | Source / Comment |
| Chemical Name | This compound | - |
| Synonyms | 2-Methyl-1,4-phenylenediamine dihydrochloride | [7] |
| CAS Number | 615-45-2 | [4] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [4] |
| Appearance | White to gray powder/crystal | [7] |
| Melting Point | 34-36°C | [4] |
| Amine Hydrogen Equivalent Weight (AHEW) | ~48.77 g/eq | Calculated value |
| Recommended Curing Type | Thermal (Latent) | Based on chemical structure |
| Suggested Starting Cure Temperature | 120 - 180 °C | General range for aromatic amines |
| Primary Hazard | Toxic, Skin/Eye Irritant, Sensitizer | [7][8][13] |
References
- E3S Web of Conferences. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. [Link]
- Polymer Innovation Blog. (2022, September 12). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. [Link]
- Knowledge. (2024, June 20). Summary of types and curing mechanisms of epoxy resin curing agents. [Link]
- Three Bond. (1990, December 20). Curing Agents for Epoxy Resin. [Link]
- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. [Link]
- Magnifico Resins. (n.d.).
- Evonik. (n.d.). Epoxy Curing Agents. [Link]
- INCURE INC. (2025, October 17). Why Your Epoxy Isn't Curing and How to Fix It. [Link]
- U-Sunny. (2025, March 19). Thermal Initiator vs Amine Curing Agents: Dual Path Analysis of Epoxy Resin Curing Technology. [Link]
- Google Patents. (n.d.). EP0957121A3 - Blocked amines as curing agent for aqueous epoxy one component resin compositions.
- PubChem. (n.d.). 2,5-Diaminotoluene. [Link]
- Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]
- Wikipedia. (n.d.). 2,5-Diaminotoluene. [Link]
- Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
- Google Patents. (n.d.).
Sources
- 1. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. Buy this compound | 615-45-2 [smolecule.com]
- 5. US5357008A - Latent curing agent for epoxy resin and its preparation - Google Patents [patents.google.com]
- 6. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 7. EP0957121B1 - Blocked amines as curing agent for aqueous epoxy one component resin compositions - Google Patents [patents.google.com]
- 8. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. US4250293A - Latent amine salts of bis-phenol A - Google Patents [patents.google.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. EP0957121A3 - Blocked amines as curing agent for aqueous epoxy one component resin compositions - Google Patents [patents.google.com]
- 13. uychem.com [uychem.com]
Technical Support Center: Minimizing Background Staining with 2,5-Diaminotoluene dihydrochloride in IHC
Welcome to the technical support guide for Immunohistochemistry (IHC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This guide is structured to help you diagnose and resolve one of the most common challenges in chromogenic IHC: high background staining, with a focus on peroxidase-based systems using substrates like 2,5-Diaminotoluene dihydrochloride.
Troubleshooting Guide: A Systematic Approach to Clean Staining
High background staining can obscure specific signals, making interpretation difficult or impossible. The key is to systematically identify the source of the noise. This guide is formatted in a question-and-answer style to directly address the issues you may be observing.
Issue 1: I see diffuse, non-specific brown staining across the entire tissue, even in my negative control slide (no primary antibody).
This is a classic sign that the background is not caused by your primary antibody. The likely culprits are endogenous enzyme activity or non-specific binding of the secondary detection system.
Answer & Solution:
Your first step is to determine if endogenous peroxidases are the cause. Many tissues, particularly those rich in red blood cells like the kidney and liver, contain native peroxidase enzymes that will react with your chromogen, leading to false-positive staining.[1][2][3]
Diagnostic Test: Before any antibody steps, take a deparaffinized and rehydrated slide and apply your this compound substrate solution directly. If the tissue turns brown, endogenous peroxidase activity is present and must be blocked.[2]
Recommended Protocol: Peroxidase Block
-
Preparation: Prepare a solution of 0.3% to 3% hydrogen peroxide (H₂O₂) in methanol or PBS.[4][5] While 3% H₂O₂ is thorough, it can sometimes damage sensitive epitopes; 0.3% is a gentler starting point.[5][6]
-
Incubation: After rehydration, incubate your slides in the H₂O₂ solution for 10-15 minutes at room temperature.[2][4]
-
Washing: Wash the slides thoroughly with buffer (e.g., 3 x 5 minutes in PBS) before proceeding to the antigen retrieval step.[4]
If the peroxidase block is already in place and you still see background on the "secondary only" control, the issue may be non-specific binding of your secondary antibody.[7][8]
Solutions for Secondary Antibody Non-Specific Binding:
-
Increase Blocking Severity: Ensure you are using a protein block, such as 5-10% normal serum from the same species the secondary antibody was raised in, for at least 30-60 minutes.[9]
-
Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species, which is critical when working with tissues that may contain endogenous IgGs (e.g., mouse-on-mouse staining).[10][11]
-
Titrate the Secondary Antibody: An overly concentrated secondary antibody can increase non-specific binding.[12][13]
Issue 2: My background is lower now, but there's still a general "haziness," and my specific signal is weak.
This often points to an imbalance in your primary antibody concentration, suboptimal blocking, or issues with washing steps.
Answer & Solution:
The most common cause of this issue is an overly concentrated primary antibody.[14][15] This leads to low-affinity, non-specific binding throughout the tissue. The solution is to perform a titration experiment to find the optimal balance between signal and noise.
Recommended Workflow: Primary Antibody Titration
-
Select a Range: Based on the manufacturer's datasheet, choose a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Test: Stain a series of identical positive control tissue sections, with each slide receiving a different antibody concentration. Keep all other parameters (incubation times, detection reagents) constant.
-
Analyze: The optimal dilution is the one that produces strong, specific staining with the lowest background.[10][16]
Additional Optimization Steps:
-
Refine Blocking: Use a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum in your antibody diluent. This helps to saturate non-specific protein-binding sites in the tissue.[9]
-
Enhance Washing: Inadequate washing will fail to remove unbound antibodies. Increase the number and duration of your wash steps (e.g., three washes of 5 minutes each) after both primary and secondary antibody incubations.[7][17] Adding a gentle detergent like Tween-20 (0.05%) to your wash buffer can also help reduce hydrophobic interactions that cause background.[16][18]
-
Adjust Incubation Time & Temperature: Longer incubation times can sometimes increase non-specific binding. Consider a shorter incubation at room temperature or a longer incubation at 4°C, which often reduces background.[19]
Issue 3: I see crystalline or punctate (dot-like) artifacts and precipitate on my slide.
This type of background is rarely due to antibody binding and more often points to a problem with the chromogen/substrate solution or tissue preparation.
Answer & Solution:
This compound, like other chromogens, can precipitate if not prepared or used correctly.
Troubleshooting Chromogen/Substrate Issues:
-
Freshness is Key: Always prepare your chromogen/substrate working solution immediately before use. Do not store and reuse it.
-
Proper Filtration: If you are preparing the solution from powders, filter the final working solution through a 0.22 µm filter to remove any aggregates before applying it to the slide.
-
Optimize Incubation Time: Over-incubation with the chromogen can lead to the formation of a non-specific precipitate. Monitor the color development under a microscope and stop the reaction by rinsing with buffer as soon as the desired signal intensity is reached.[14][20]
Troubleshooting Tissue Preparation Issues:
-
Incomplete Deparaffinization: Residual paraffin in the tissue can cause patchy or splotchy background staining. Ensure you are using fresh xylene and perform a sufficient number of changes.[7][21]
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause irreversible damage and lead to high background. Always keep slides in a humidified chamber during incubations.[12]
Visual Workflow: Troubleshooting Background Staining
This diagram outlines a logical sequence for diagnosing the source of high background in your IHC experiment.
Caption: A logical workflow for troubleshooting high background in IHC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic cause of background from endogenous peroxidases? A: The detection method relies on the Horseradish Peroxidase (HRP) enzyme conjugated to your secondary antibody to catalyze the oxidation of this compound, which then forms a visible, insoluble brown precipitate at the site of the target antigen.[22] However, some cells, like erythrocytes and granulocytes, naturally contain their own peroxidase enzymes.[1] These endogenous peroxidases will also catalyze the reaction, depositing chromogen in locations where your target antigen is not present, creating a false-positive signal.[1][5]
Q2: Why is antigen retrieval sometimes associated with increased background? A: Antigen retrieval, especially Heat-Induced Epitope Retrieval (HIER), is a critical step to unmask epitopes that are cross-linked by formalin fixation.[15] However, this process can sometimes alter tissue morphology or expose charged surfaces within the tissue, creating new sites for non-specific antibody binding. It is crucial to optimize HIER conditions (buffer pH, temperature, and time) for each specific antibody-tissue combination to maximize specific signal while minimizing any increase in background.[23]
Q3: Can my choice of blocking buffer make the background worse? A: Yes. While blocking is essential, an inappropriate choice can cause problems. For example, if you are using a biotin-based detection system (e.g., Avidin-Biotin Complex), you should not use non-fat dry milk as a blocker because it contains endogenous biotin, which will lead to very high background.[9] The safest and most common practice is to use normal serum from the species in which the secondary antibody was generated.[9][24]
Q4: How do I prepare a standard this compound working solution? A: While commercial kits with pre-made buffer and substrate tablets are highly recommended for consistency, a general protocol involves dissolving the chromogen in a suitable buffer (like PBS) and then adding a stable source of hydrogen peroxide (the substrate) immediately before use. Always follow the manufacturer's specific instructions, as concentrations can vary. A typical DAB protocol, which follows the same principle, involves dissolving DAB to a final concentration of around 0.5-1.0 mg/mL in buffer, followed by the addition of H₂O₂ to a final concentration of ~0.01-0.03%.[25]
Visualizing IHC: Signal vs. Noise
This diagram illustrates the desired specific binding event versus the common sources of background noise that can interfere with your results.
Caption: The IHC principle: specific signal vs. common sources of noise.
Summary Table: Key Optimization Parameters
| Parameter | Common Problem | Recommended Action |
| Peroxidase Block | Diffuse background on all slides | Incubate with 0.3-3% H₂O₂ for 10-15 min before primary antibody step.[2][4][5] |
| Protein Block | General hazy background | Incubate with 5-10% normal serum for 30-60 min before primary antibody.[9] |
| Primary Antibody | High background with weak signal | Perform a titration to find the optimal dilution.[10][12] |
| Secondary Antibody | Background on negative control | Titrate to a higher dilution; use a pre-adsorbed secondary antibody.[10][11] |
| Washing Steps | High background | Increase number and duration of washes; add 0.05% Tween-20 to wash buffer.[16][17] |
| Chromogen | Precipitate or overstaining | Reduce incubation time; prepare solution fresh and filter if necessary.[14][15] |
References
- How to Reduce Background Noise in IHC. (2021, February 2). AZoLifeSciences.
- Blocking Endogenous Peroxidase. (2024, January 27). IHC WORLD.
- Gown, A. M. (2016). Blocking endogenous peroxidases: a cautionary note for immunohistochemistry. Journal of Cellular and Molecular Medicine, 20(1), 1-2.
- Tips for IHC Optimization. (2018, September 21). Biocompare.
- Best IHC Staining Practices. (n.d.). Cell Marque™ Tissue Diagnostics.
- Shi, S. R., Shi, Y., & Taylor, C. R. (2011). Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades. Journal of Histochemistry & Cytochemistry, 59(1), 13–32.
- Washing tips to reduce non-specific binding & background staining (Step 7). (n.d.). Bio-Rad.
- Matos, L. L., Trufelli, D. C., de Matos, M. G., & da Silva Pinhal, M. A. (2010). An Introduction to the Performance of Immunohistochemistry. Journal of Clinical & Experimental Pathology, 1(1).
- IHC Troubleshooting. (n.d.). OriGene Technologies Inc.
- What is the best way to reduce the high background in IHC (DAB)? (2013, October 18). ResearchGate.
- Kim, S. W., Roh, J., & Park, C. S. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine, 50(6), 411–418.
- IHC Troubleshooting Guide. (n.d.). Boster Bio.
- Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). Visikol.
- Immunohistochemistry Tips and Tricks for High Background. (2018, February 6). Thermo Fisher Scientific [Video]. YouTube.
- Tatemoto, Y., Osamura, R. Y., & Itoh, J. (2021). Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis. Diagnostics, 11(6), 1083.
- Immunohistochemistry (IHC): The Complete Guide. (2025, September 26). Antibodies.com.
- Toluene-2,5-Diamine Sulfate. (n.d.). SkinSAFE.
- How to get rid of non-specific signals in the staining of immunofluorescent microscopy? (2014, March 20). ResearchGate.
- FAQ – Why do I have high background or non-specific staining? (n.d.). HistoSure.
- IHC Protocol | Step-by-Step Immunohistochemistry Guide. (n.d.). Boster Bio.
- Coloring Substrate for Peroxidase DAB. (n.d.). Dojindo Molecular Technologies.
- Dyring-Andersen, B., et al. (2014). Immune responses to hair dyes containing toluene-2,5-diamine. British Journal of Dermatology, 170(1), 146-54.
- Ramos-Vara, J. A., & Miller, M. A. (2014). Immunohistochemistry in investigative and toxicologic pathology. Veterinary Pathology, 51(1), 42-87.
Sources
- 1. biocare.net [biocare.net]
- 2. Blocking in IHC | Abcam [abcam.com]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 6. Blocking endogenous peroxidases: a cautionary note for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. youtube.com [youtube.com]
- 12. origene.com [origene.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cellmarque.com [cellmarque.com]
- 15. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 20. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 21. biossusa.com [biossusa.com]
- 22. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 25. Coloring Substrate for Peroxidase DAB | CAS 7411-49-6 Dojindo [dojindo.com]
Technical Support Guide: Enhancing the Stability of 2,5-Diaminotoluene Dihydrochloride Stock Solutions
Welcome to the technical support center for 2,5-Diaminotoluene dihydrochloride (2,5-DAT Dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: the instability of its stock solutions. As an aromatic amine, 2,5-DAT Dihydrochloride is highly susceptible to oxidative degradation, which can compromise experimental integrity. This document provides in-depth troubleshooting advice, preventative best practices, and validated protocols to ensure the stability and reliability of your stock solutions.
Section 1: Understanding the Instability: The "Why" Behind Degradation
The instability of 2,5-DAT Dihydrochloride solutions is not random; it is governed by the inherent chemical properties of aromatic amines. The core issue is oxidation. The electron-rich benzene ring and the primary amine groups are readily attacked by atmospheric oxygen. This process initiates a cascade of reactions, forming complex, colored degradation products that are often observed as a yellow, red, or brown discoloration.[1][2]
The dihydrochloride salt form offers a significant advantage over the free base. By protonating the amine groups, the salt reduces their electron-donating capacity, thereby decreasing their susceptibility to oxidation. Furthermore, dissolving the salt in water creates an acidic environment, which helps maintain this protonated, more stable state.[1][3] However, this inherent protection is not absolute. Several factors can accelerate degradation:
-
Oxygen: The primary culprit. Dissolved oxygen in the solvent and oxygen in the container's headspace are the main drivers of oxidation.
-
Light: UV and even ambient light can provide the energy needed to initiate oxidative reactions (photo-oxidation).[1]
-
Elevated pH: A neutral or alkaline pH will deprotonate the amine groups, reverting them to a state that is highly vulnerable to oxidation.[2]
-
High Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.[1]
-
Metal Ion Contamination: Trace metal ions (e.g., iron, copper) in solvents or from labware can act as catalysts, significantly speeding up oxidation.
Section 2: Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My freshly prepared 2,5-DAT dihydrochloride solution is already yellow/brown. What happened?
A: This indicates that significant oxidation occurred during the preparation process itself. The cause is likely one or more of the following:
-
Oxidized Starting Material: The solid 2,5-DAT Dihydrochloride may have already been partially oxidized. Commercial samples can vary in color from white to reddish hues depending on their handling and storage history.[1][4][5]
-
Use of Oxygenated Solvent: Using a solvent (e.g., water, ethanol) directly from the bottle without removing dissolved oxygen provides a ready supply of the primary reactant for degradation.
-
Preparation Under Ambient Air: Weighing the powder and dissolving it on an open bench exposes the high-surface-area solid and the solution to atmospheric oxygen.
Solution: First, visually inspect your solid material. If it is significantly colored, consider purchasing a new lot. Critically, you must use a deoxygenated solvent and minimize air exposure during weighing and dissolution, as detailed in the protocol in Section 4.
Q2: My stock solution was perfectly clear when I made it, but it turned dark after a few days in the refrigerator. Why?
A: This is a classic case of slow degradation during storage. While refrigeration slows down the reaction, it doesn't stop it if other factors are not controlled.
-
Oxygen in Headspace: The air trapped in the vial above your solution contains enough oxygen to cause degradation over time.
-
Improper Sealing: If the container is not perfectly airtight (e.g., a loose cap, non-inert cap liner), oxygen can slowly diffuse into the vial.
-
Light Exposure: Even brief or intermittent exposure to lab lighting each time the refrigerator is opened can contribute to photo-oxidation. Standard clear glass vials offer no protection.
Solution: Store aliquots in smaller vials to minimize headspace. Before sealing, flush the headspace with an inert gas like argon or nitrogen. Always use amber vials or wrap clear vials in aluminum foil and ensure they are sealed with high-quality, airtight caps.
Q3: I see a precipitate forming in my aqueous stock solution, especially after storing it in the cold. What is it?
A: The precipitate could be one of two things:
-
Degradation Products: As the compound oxidizes, it forms various byproducts. Some of these may have lower solubility than the parent compound and can precipitate out of the solution, especially at lower temperatures.
-
Exceeded Solubility Limit: While 2,5-DAT Dihydrochloride has good water solubility, this is temperature-dependent. If you prepared a highly concentrated stock solution at room temperature, its solubility might decrease upon cooling to 2-8°C, causing the compound itself to crystallize out.
Solution: Allow the vial to warm to room temperature and see if the precipitate redissolves. If it does, your issue is likely solubility at cold temperatures. Consider preparing a slightly less concentrated stock solution. If the precipitate remains after warming, it is likely a degradation product, and the stock solution should be discarded.
Section 3: Best Practices & FAQs for Maximizing Solution Stability
Proactive measures are the most effective way to ensure the longevity of your stock solutions.
Q1: What is the best solvent to use for 2,5-DAT Dihydrochloride?
A: For most applications, deoxygenated, high-purity (Type I) water is the ideal solvent. The dihydrochloride salt is highly soluble in water.[1][4][5] Using high-purity water minimizes potential catalytic metal contaminants. If your experimental system requires a non-aqueous solvent, ethanol can be used, but it must also be thoroughly deoxygenated.[2]
Q2: What is the optimal pH for the stock solution?
A: The inherent pH of 2,5-DAT Dihydrochloride dissolved in water is acidic (a related sulfate salt solution has a pH of approximately 2.47) and is generally sufficient for stability.[1][3] The primary goal is to keep the solution acidic to ensure the amine groups remain protonated. If your experimental design requires pH adjustment, maintaining a pH below 4.0 is recommended. Studies on other primary aromatic amines have shown that acidic conditions significantly improve stability.[6] Use dilute HCl for adjustment; avoid using buffers unless you have validated that they do not interact with the compound.
Q3: How should I properly store my stock solution?
A: Proper storage is non-negotiable. Follow these four rules:
-
Cold: Store at 2-8°C to slow the rate of any potential degradation.
-
Dark: Use amber glass vials or wrap clear vials securely in aluminum foil to block all light.[1][7]
-
Oxygen-Free: Aliquot the solution into appropriately sized vials to minimize headspace. Purge the headspace with an inert gas (argon or nitrogen) before sealing.[1][8]
-
Airtight: Use vials with high-quality, tight-fitting caps with inert liners (e.g., PTFE-lined caps).
Q4: What is the realistic shelf-life of a stabilized stock solution?
A: There is no absolute shelf-life, as it depends on the rigor of the preparation and storage. A properly prepared and stored solution, as described in this guide, can be expected to remain stable for several weeks. However, the most critical quality control measure is visual inspection before every use. If you observe any color change from its initial state, the solution's integrity is questionable, and it should be discarded and prepared fresh, especially for sensitive or quantitative experiments.
Section 4: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for preparing a stabilized aqueous stock solution of this compound.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
Materials:
-
This compound (high-purity)
-
Type I ultrapure water
-
Compressed nitrogen or argon gas with a regulator and tubing
-
Sterile syringe filter (0.22 µm, PTFE or other chemically resistant membrane)
-
Amber glass vials with PTFE-lined screw caps
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Solvent Deoxygenation (Crucial Step):
-
Place the required volume of Type I water in a flask with a magnetic stir bar.
-
Sparge the water by bubbling nitrogen or argon gas through it for at least 30-60 minutes while stirring gently. This removes dissolved oxygen.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Weigh the desired amount of 2,5-DAT Dihydrochloride quickly to minimize exposure to air and humidity. The solid is hygroscopic.[1]
-
-
Dissolution:
-
Transfer the weighed powder to a flask containing the deoxygenated water.
-
Maintain a gentle stream of inert gas over the surface of the liquid during dissolution to prevent oxygen from re-entering the solution.
-
Stir until the solid is completely dissolved. The solution should be colorless to very pale.
-
-
Filtration and Aliquoting:
-
(Optional but recommended) If any particulates are visible, sterile-filter the solution using a syringe filter to ensure clarity and remove potential contaminants.
-
Working quickly, aliquot the stock solution into the appropriate number of pre-labeled amber vials. Choose vial sizes that match your typical experimental usage to minimize waste and headspace in partially used vials.
-
-
Inert Gas Purge and Storage:
-
Before capping each vial, flush the headspace (the air above the solution) with a gentle stream of nitrogen or argon for 10-15 seconds.
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Seal the cap-vial interface with parafilm for extra security against air ingress.
-
Place the labeled vials in a designated box and store them in a refrigerator at 2-8°C.
-
Caption: Workflow for preparing stabilized 2,5-DAT Dihydrochloride stock solutions.
Section 5: Data Summary Table
This table summarizes the key factors affecting the stability of 2,5-DAT Dihydrochloride solutions and the recommended best practices.
| Factor | Impact on Stability | Recommended Condition | Rationale |
| Oxygen | High | Negative: Primary driver of oxidative degradation. | Minimizing exposure to dissolved and atmospheric O₂ is the most critical step for stability. |
| Light (UV/Visible) | High | Negative: Provides activation energy for photo-oxidation. | Store in amber vials or protect from all light sources. |
| pH | High | Stable in Acidic (pH < 4); Unstable in Neutral/Alkaline. | Acidic conditions keep amine groups protonated, making them less susceptible to oxidation.[2][6] |
| Temperature | Medium | Negative: Higher temperatures accelerate degradation rates. | Store at 2-8°C to slow down chemical reactions. |
| Solvent Purity | Medium | Negative: Trace metal impurities can catalyze oxidation. | Use high-purity (Type I) water to avoid catalytic contaminants. |
Section 6: References
-
PubChem. 2,5-Diaminotoluene | C7H10N2 | CID 7252. [Link]
-
Google Patents. US2653171A - Stabilized aromatic amines.
-
Google Patents. US2927136A - Stabilization of aromatic amines.
-
Google Patents. US2664445A - Stabilized aromatic amines.
-
Google Patents. US3154583A - Stabilization of aromatic amines.
-
Performance Additives. Aromatic Amines Antioxidants. [Link]
-
Linchemical. Amine Antioxidant 445 & 5057 Supply. [Link]
-
Van Den Eede, L., et al. (2016). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]
-
Google Patents. US20120271026A1 - Inhibition of amine oxidation.
-
PubChem. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856. [Link]
-
Wikipedia. 2,5-Diaminotoluene. [Link]
-
ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. [Link]
-
ResearchGate. Degradation of toluene-2,4-diamine by persulphate: Kinetics, intermediates and degradation pathway. [Link]
-
Pilot Chemical. 2,5-Diaminotoluene. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
-
Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]
-
PubMed. Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. [Link]
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 5. This compound | 615-45-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. intersurfchem.net [intersurfchem.net]
Technical Support Center: Analysis of 2,5-Diaminotoluene Dihydrochloride and its Degradation Products
Welcome to the technical support center for the analysis of 2,5-Diaminotoluene dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its stability and the analysis of its degradation products. As a compound prone to degradation, particularly through oxidation, a thorough understanding of its stability profile is critical for accurate analytical results and the development of stable formulations.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems and questions that arise during the handling, storage, and analysis of this compound.
Sample Handling and Stability
Question 1: My solid this compound, which was initially a white to off-white powder, has darkened in color over time. Is it still usable?
Answer: A change in color, typically to a reddish or brownish hue, is a common indicator of oxidative degradation. Aromatic diamines like 2,5-Diaminotoluene are susceptible to air oxidation, a process that can be accelerated by exposure to light and moisture.[1] While a slight color change may not significantly impact the purity for some applications, it is a sign of degradation. For quantitative analysis or use in a final formulation, it is crucial to use a fresh, unoxidized standard. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place to minimize degradation.[1]
Question 2: I'm preparing an aqueous solution of this compound and it immediately turns a yellowish-brown color. What is causing this and how can I prevent it?
Answer: This rapid discoloration upon dissolution is also due to oxidation, which is often faster in solution, especially in neutral or alkaline conditions.[2] The dihydrochloride salt form provides some protection against oxidation in acidic solutions due to the protonation of the amine groups.[3] To minimize immediate degradation:
-
Use deoxygenated solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon before dissolving the compound.
-
Work under an inert atmosphere: If possible, handle the solution under a nitrogen blanket.
-
Prepare fresh solutions: Prepare solutions immediately before use and avoid storing them for extended periods.
-
Control the pH: Maintain an acidic pH if compatible with your experimental design, as this will enhance stability.
Question 3: I need to prepare a stock solution for HPLC analysis. What is the best solvent and what precautions should I take?
Answer: For reverse-phase HPLC, a common solvent system is a mixture of water or an acidic buffer and an organic modifier like acetonitrile or methanol. Given the stability concerns, it is advisable to dissolve this compound in a slightly acidic aqueous solution (e.g., 0.1% formic acid in water) or a mixture of this with your organic mobile phase component. This will help to maintain the protonated, more stable form of the amine groups. As with any solution, prepare it fresh daily and keep it protected from light.
Chromatographic Analysis and Troubleshooting
Question 4: I am running an HPLC analysis of a stressed sample of this compound and I see several unexpected peaks. How can I identify them?
Answer: The appearance of new peaks in a chromatogram of a stressed sample is the primary indication of degradation. The most common degradation pathway for 2,5-Diaminotoluene is oxidation. A study on the autoxidation of p-toluenediamine (another name for 2,5-diaminotoluene) identified several oxidative degradation products.[1][4] These include:
-
Semi-quinonediimine and Quinonediimine: These are initial oxidation products.
-
Dimers: Formed from the coupling of oxidized intermediates.
-
Bandrowski's Base derivative: A trimer formed from the condensation of the parent compound and its oxidation products.[1][4]
To identify these and other potential degradation products, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5][6] By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose and confirm their structures.
Troubleshooting Workflow for Unknown Peaks:
Caption: Step-by-step workflow for conducting a forced degradation study of this compound.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours. Withdraw aliquots at the specified time points and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in a calibrated oven at 80°C for 48 hours.
-
Solution State: Keep a sample of the stock solution in the oven at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage degradation.
-
-
Characterization of Degradation Products:
-
For samples showing significant degradation, perform analysis using a validated LC-MS method to obtain the mass of the degradation products.
-
Use MS/MS fragmentation to elucidate the structures of the degradation products. [5]
-
Example HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the method should be optimized and validated for your specific application.
Part 3: Potential Degradation Pathway
Based on the available literature, the primary degradation pathway for this compound is oxidation. The following diagram illustrates a plausible oxidative degradation pathway.
Caption: A simplified proposed pathway for the oxidative degradation of 2,5-Diaminotoluene.
This pathway highlights the formation of highly reactive intermediates (quinonediimines) which can then polymerize to form larger colored molecules. [1][2]Understanding this pathway is key to interpreting the results of stability and degradation studies.
References
- Souza, J. C. D., et al. (2019). Assessment of the autoxidation mechanism of p-toluenediamine by air and hydrogen peroxide and determination of mutagenic environmental contaminant in beauty salon effluent. Science of The Total Environment, 692, 114-123.
- ResearchGate. (n.d.). Assessment of the autoxidation mechanism of p-toluenediamine by air and hydrogen peroxide and determination of mutagenic environmental contaminant in beauty salon effluent.
- Meyer, A., & Fischer, K. (2015). Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. Environmental Sciences Europe, 27(1), 1-21.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Tschettgen, T., et al. (2010). Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses. Archives of Toxicology, 84(10), 821-829.
- ResearchGate. (n.d.). Determination of 2,5-Toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: Kinetics and doses.
- Justia Patents. (2013). Method for producing 2,5-diaminotoluene.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- ResearchGate. (n.d.). Forced degradation studies.
- Locher, H., et al. (2002). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. Applied and Environmental Microbiology, 68(1), 332-337.
- MedCrave. (2016). Forced degradation studies.
- Singh, S., & Kumar, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- SIELC Technologies. (n.d.). Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Cosmetics Info. (n.d.). Toluene-2,5-Diamine.
- Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
- Inchem.org. (1978). 2,5-Diaminotoluene (IARC Summary & Evaluation, Volume 16, 1978).
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate.
- Kumar, A., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 249-260.
- Zhu, H., et al. (2008). [Determination of 22 components in hair dyes by high performance liquid chromatography]. Se Pu, 26(5), 609-613.
- Roy, C., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Gancarz, M., et al. (2026). LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. Food Research International, 223(Pt 2), 117871.
- ResearchGate. (n.d.). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn.
Sources
- 1. Assessment of the autoxidation mechanism of p-toluenediamine by air and hydrogen peroxide and determination of mutagenic environmental contaminant in beauty salon effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Industrial Synthesis of 2,5-Diaminotoluene Dihydrochloride
Welcome to the technical support center for the industrial synthesis of 2,5-Diaminotoluene Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2,5-Diaminotoluene?
The most common industrial synthesis of 2,5-Diaminotoluene involves the reduction of 2,5-dinitrotoluene (2,5-DNT).[1][2] Key methods include:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure.[2][3][4] It is favored for its high yield and cleaner reaction profile.
-
Electrolytic Reduction: An alternative method that reduces 2,5-dinitrotoluene to the corresponding diamine through an electrochemical process.[2][5][6][7]
-
Reductive Cleavage: This route utilizes azo dyes, such as 4-amino-2,3'-dimethylazobenzene, which are cleaved to yield 2,5-Diaminotoluene.[2][5][6][7]
The dihydrochloride salt is typically formed by treating the isolated 2,5-Diaminotoluene base with hydrochloric acid.
Q2: My this compound product is discolored (e.g., pink, brown, or black). What causes this, and how can I prevent it?
Discoloration is a frequent issue and is almost always due to the oxidation of the aromatic diamine.[5][7]
-
Causality: Aromatic amines, particularly diamines like 2,5-Diaminotoluene, are highly susceptible to air oxidation.[5] The presence of trace metal impurities can catalyze this process. The oxidation products are often highly colored polymeric species. Commercial samples are often colored due to this air oxidation.[5][7]
-
Prevention & Mitigation:
-
Inert Atmosphere: Conduct the final isolation, drying, and packaging steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]
-
Antioxidants: The addition of a small amount of an antioxidant, such as sodium sulfite, during workup can help prevent oxidation.[4]
-
Storage: Store the final product in a cool, dark place in a tightly sealed container to protect it from light and air.[7][9]
-
Purification: If discoloration has already occurred, recrystallization from a suitable solvent system, potentially with the addition of activated carbon, can remove colored impurities.
-
Q3: What are the critical safety precautions when handling 2,5-Diaminotoluene and its dihydrochloride salt?
2,5-Diaminotoluene and its salts are classified as toxic and are skin sensitizers.[7][8] Strict adherence to safety protocols is mandatory.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[2][8][10] Acute exposure can lead to irritation of the eyes and respiratory tract, while chronic exposure may have effects on the liver and kidneys.[2]
-
Handling:
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemicals.[9][10]
II. Troubleshooting Guide: Catalytic Hydrogenation of 2,5-Dinitrotoluene
The reduction of 2,5-dinitrotoluene (2,5-DNT) is the most direct route to 2,5-diaminotoluene. Catalytic hydrogenation is a preferred industrial method. This section addresses common issues encountered during this critical step.
Issue 1: Low or Incomplete Conversion of 2,5-Dinitrotoluene
Question: My hydrogenation reaction stalls, or the conversion of 2,5-DNT is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion is a common problem that can usually be traced back to the catalyst, reaction conditions, or the purity of the starting materials.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Catalyst Poisoning | The active sites on the catalyst (e.g., Pd/C, Raney Ni) can be blocked by impurities. Common poisons for these catalysts include sulfur compounds, and certain nitrogen-containing heterocycles.[3] The source of these poisons can be the starting material, solvent, or contaminated equipment. | Ensure high-purity 2,5-DNT and solvents. If poisoning is suspected, the catalyst will likely need to be replaced with a fresh batch.[3] |
| Catalyst Deactivation | Catalysts can lose activity over time due to improper storage or handling. Pyrophoric catalysts like Raney Nickel are particularly sensitive to air exposure.[3] | Use a fresh batch of catalyst to rule out deactivation.[3][11] Always handle catalysts under an inert atmosphere.[3] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction, leading to a slow or incomplete reaction. | Increase the catalyst loading. Be aware that this may also affect selectivity and the reaction profile. |
| Inadequate Hydrogen Pressure | The reaction rate is often dependent on the hydrogen pressure. Insufficient pressure can lead to a slow or stalled reaction. | Increase the hydrogen pressure within the safe limits of your reactor.[3] |
| Incorrect Temperature | Hydrogenation reactions are often exothermic. However, an optimal temperature range is usually required to achieve a reasonable reaction rate without promoting side reactions. | Optimize the reaction temperature. For slower reactions, a moderate increase in temperature may be beneficial.[3] |
| Poor Agitation | This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[3] | Ensure vigorous and efficient stirring to maximize the contact between the reactants and the catalyst surface.[3] |
Issue 2: Formation of Byproducts and Impurities
Question: My final product contains significant impurities. What are the likely byproducts in the reduction of 2,5-DNT, and how can I minimize their formation?
Answer: The reduction of dinitrotoluenes can proceed through several intermediates, and incomplete reaction or side reactions can lead to a range of impurities.
Reaction Pathway and Potential Byproducts
The hydrogenation of 2,5-DNT to 2,5-diaminotoluene (2,5-DAT) proceeds stepwise, with the potential for several intermediates and byproducts.
Caption: Simplified reaction pathway for 2,5-DNT reduction.
Common Impurities and Control Strategies:
| Impurity | Formation Mechanism | Control & Mitigation Strategy |
| Aminonitrotoluenes | Incomplete reduction of one of the two nitro groups.[12] | Ensure sufficient reaction time, catalyst loading, and hydrogen pressure to drive the reaction to completion. Monitor the reaction by techniques like HPLC or TLC to confirm the disappearance of intermediates. |
| Hydroxylamine Intermediates | These are transient species formed during the reduction of nitro groups.[12][13] | These intermediates are generally unstable and readily convert to the amine or can condense to form other byproducts. Ensuring efficient hydrogenation conditions helps to minimize their accumulation. |
| Azo and Azoxy Compounds | Formed by the condensation of hydroxylamine intermediates with nitroso intermediates, particularly under conditions of localized hydrogen starvation.[13] | Maintain consistent and efficient agitation and hydrogen supply throughout the reaction to prevent localized areas of low hydrogen concentration. |
| Isomeric Diaminotoluenes | Arise from isomeric dinitrotoluene impurities in the starting material. Technical grade dinitrotoluene can contain other isomers like 2,4-DNT and 2,6-DNT.[14] | Use high-purity 2,5-dinitrotoluene as the starting material. Purification of the final product through recrystallization may be necessary to remove isomeric impurities. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating pure this compound. The product is oily, or the yield is low after purification. What are some best practices?
Answer: Isolation and purification require careful control of pH, solvent choice, and temperature to ensure high yield and purity.
Protocol: Isolation and Purification of this compound
-
Catalyst Removal: After the reaction is complete, cool the reaction mixture and carefully filter it through a pad of celite to remove the hydrogenation catalyst. Caution: Palladium on carbon can be pyrophoric when dry; keep the filter cake wet with solvent.[3]
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Formation of the Dihydrochloride Salt:
-
Dissolve the crude 2,5-diaminotoluene base in a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The dihydrochloride salt is much less soluble in organic solvents than the free base and will precipitate.
-
Cool the mixture to maximize precipitation.
-
-
Crystallization:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
-
Drying: Dry the final product under vacuum at a moderate temperature to remove residual solvents.
Troubleshooting Isolation:
-
Oily Product: This can occur if the product is not fully protonated to the dihydrochloride salt or if significant impurities are present, causing melting point depression. Ensure the correct stoichiometry of hydrochloric acid is used.
-
Low Yield:
-
Check the solubility of the dihydrochloride salt in your chosen solvent; excessive solubility will lead to losses in the filtrate.
-
Ensure complete precipitation by cooling the mixture sufficiently before filtration.
-
III. References
-
Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]
-
Environmental transformation products of 2,4,6-trinitrotoluene. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, January 1). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups | Request PDF. Retrieved from [Link]
-
ASM Journals. (2020, November 10). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
-
Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]
-
Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Retrieved from
-
Justia Patents. (2013, May 16). Method for producing 2,5-diaminotoluene. Retrieved from [Link]
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Retrieved from [Link]
-
Google Patents. (n.d.). CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof. Retrieved from
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Retrieved from [Link]
-
PubMed. (2020, November 10). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
-
ResearchGate. (2025, July 20). The production of biobased diamines from renewable carbon sources: Current advances and perspectives | Request PDF. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dinitrotoluene. Retrieved from [Link]
-
Google Patents. (n.d.). ITMI20101361A1 - PROCEDURE FOR THE PREPARATION OF 2,5-DIAMINOTOLUOL. Retrieved from
-
Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1591 - 2,5-DINITROTOLUENE. Retrieved from [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Electrochemical Reduction of 2,4Dinitrotoluene in a Continuous Flow Laboratory Scale Reactor | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanism of 2,4-dinitrotoluene hydrogenation over Pd/C. Retrieved from [Link]
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 615-45-2 [smolecule.com]
- 8. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 2,5-Diaminotoluene Dihydrochloride
Welcome to the technical support center for 2,5-Diaminotoluene dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubilization of this compound. Aromatic diamine salts, while generally more water-soluble than their free base counterparts, present unique challenges related to pH sensitivity, stability, and potential for oxidation. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve complete and stable dissolution for your experiments.
Section 1: Fundamental Physicochemical Properties
Understanding the inherent properties of this compound is the first step in troubleshooting its dissolution. The dihydrochloride salt form is intentionally used to enhance aqueous solubility compared to the free base.[1] However, its behavior in solution is governed by a delicate interplay of factors, primarily pH.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [1] |
| CAS Number | 615-45-2 | [2] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1][3] |
| Appearance | White to gray to red powder or crystalline solid | [1][2][4] |
| Water Solubility | Described as "Soluble" or "Miscible" | [1][2][4][5] |
| Solution pH | Forms an acidic solution in water. The related sulfate salt has a pH of ~2.47 in a saturated solution. | [1][6] |
| pKa (of free base) | pKa₁: 6.39, pKa₂: 2.77 (calculated) | [1][6] |
| Stability | Hygroscopic; sensitive to air and light; oxidizes in neutral or alkaline solutions to form dark products. | [1][7] |
The Critical Role of pH
The two amine groups on the toluene ring are basic and are protonated in the dihydrochloride salt. When dissolved in water, the equilibrium between the diprotonated salt, the monoprotonated form, and the neutral free base is dictated by the solution's pH and the compound's pKa values. This relationship is the primary cause of many dissolution problems.
Caption: pH-dependent species of 2,5-Diaminotoluene in solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
For most applications, the recommended solvent is high-purity, deionized water. The dihydrochloride salt is specifically designed for enhanced aqueous solubility due to its ionic nature.[1] While the free base has some solubility in organic solvents like ethanol, the salt form has limited solubility in most non-aqueous systems.[1][7] Always start with water unless your experimental conditions strictly forbid it.
Q2: I've dissolved the compound in water and the pH is around 3. Is this normal?
Yes, this is completely normal and expected. This compound is the salt of a weak base (2,5-diaminotoluene) and a strong acid (hydrochloric acid). When dissolved in water, it hydrolyzes, releasing H⁺ ions and resulting in an acidic solution.[1] The pH of a saturated aqueous solution of the related toluenediamine sulfate salt is reported to be approximately 2.47, indicating the acidic nature of these diamine salt solutions.[1][6]
Q3: My compound is off-color (yellow/red/brown) and clumpy. Can I still use it?
The color variation is a known characteristic of aromatic diamines and is typically due to oxidation from exposure to air and moisture.[1] The compound is also hygroscopic, meaning it readily absorbs water from the atmosphere, which can cause clumping.[1] While slight discoloration may not significantly impact all experiments, it indicates some level of degradation. For sensitive quantitative assays, using a fresh, unopened lot that appears as a white to light gray powder is recommended. If the material is clumpy, you can dry it in a vacuum desiccator before weighing, but be aware that oxidation may have already occurred. Proper storage is critical: keep containers tightly sealed in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[1][8]
Section 3: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the dissolution process. The following workflow provides a general approach to troubleshooting.
Caption: General workflow for dissolving this compound.
Problem 1: A precipitate forms or the solution remains cloudy.
This is the most frequent issue and is almost always pH-related.
-
Primary Cause: Unintentional Basification. If the pH of your solution rises above the pKa of the amine groups, the compound will be deprotonated to its less soluble free base form, causing it to precipitate out of solution.[9] This can happen if:
-
You are using glassware that was washed with a basic detergent and not thoroughly rinsed.
-
You are adding the compound to a buffered solution that is neutral or basic.
-
The water source is slightly alkaline.
-
-
Solution:
-
Verify pH: Use a pH meter or pH paper to check the pH of your solution. If it is above ~5, this is likely the cause.
-
Use Acidified Water: For preparing a stock solution, consider using deionized water that has been slightly acidified with a drop of dilute HCl to a pH of 3-4. This will ensure the compound remains in its fully protonated, highly soluble form.
-
Ensure Cleanliness: Use glassware that has been acid-washed or, at a minimum, rinsed extensively with deionized water.
-
Problem 2: The solution changes color (yellows or darkens) upon dissolution or standing.
-
Primary Cause: Oxidation. Aromatic amines are highly susceptible to oxidation by atmospheric oxygen.[1] This process is significantly accelerated by exposure to light and by neutral or alkaline pH conditions.[7] The appearance of color indicates the formation of oxidized polymeric byproducts.
-
Solution:
-
Prepare Fresh: Prepare solutions immediately before use. Avoid storing aqueous solutions for extended periods unless stability has been verified for your specific conditions.
-
Use Degassed Solvents: For maximum stability, purge your water with an inert gas (nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in an amber vial or a container wrapped in aluminum foil.
-
Maintain Acidity: As oxidation is slower at acidic pH, ensuring the solution remains acidic (pH < 5) will also improve its stability.
-
Section 4: Recommended Protocol
Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol is a validated starting point for achieving complete dissolution.
-
Pre-Requisites:
-
Ensure the this compound powder is stored correctly and is not excessively discolored or clumped.
-
Use high-purity, deionized water. For enhanced stability, degas the water with nitrogen for 20 minutes.
-
Use scrupulously clean glassware.
-
-
Procedure:
-
Weigh 10 mg of this compound into a clean glass vial.
-
Add 900 µL of deionized water to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes at room temperature. The solid should dissolve to form a clear, colorless to very pale solution.
-
If any solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
As a final step, if needed, gently warm the solution to 40-50°C for 5 minutes with intermittent swirling. Do not boil.
-
Once fully dissolved, add the final 100 µL of water to reach a final volume of 1.0 mL.
-
If storing, overlay the solution with nitrogen or argon, seal tightly, protect from light, and store at 2-8°C. Prepare fresh as needed for best results.
-
Section 5: Safety & Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin.[4] It is a known skin sensitizer and may cause an allergic reaction.[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][10] Avoid creating and inhaling dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound 615-45-2.
- Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
- LookChem. (n.d.). 2,5-Diaminotoluene.
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
- Reddit. (2018, August 3).
- Aecochem. (n.d.). 2,5-Diaminotoluene.
- Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 3. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 615-45-2 [m.chemicalbook.com]
- 6. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Diaminotoluene [intersurfchem.net]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Stabilizing 2,5-Diaminotoluene Dihydrochloride Solutions
This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: preventing the discoloration of 2,5-Diaminotoluene dihydrochloride solutions. The insights provided herein are grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution is already showing a pink/brown tint. What is happening?
A1: This rapid color change is a hallmark of oxidation. 2,5-Diaminotoluene, an aromatic diamine, is highly susceptible to oxidation when exposed to atmospheric oxygen.[1][2] The dihydrochloride salt form offers increased stability compared to the free base, but discoloration can still occur, especially in solution. The initial color can also be influenced by the purity of the starting material, as commercial samples may already have some degree of oxidation.[1]
Q2: What is the primary cause of the color change in these solutions over time?
A2: The primary cause is oxidative degradation, which is accelerated by exposure to air (oxygen) and light.[1] This process involves the conversion of the diamine into colored quinone-imine species.
Q3: How does the pH of the solution affect the stability of this compound?
A3: this compound dissolves in water to form an acidic solution; the pH of a saturated aqueous solution of the related sulfate salt is around 2.47.[1][3] While this acidic pH generally aids stability by keeping the amine groups protonated and less susceptible to oxidation, extreme pH values can promote degradation.[4] It is crucial to maintain a consistent and appropriate pH for your specific application.
Q4: Can I use a discolored solution for my experiments?
A4: It is strongly advised against using a discolored solution. The presence of color indicates the formation of oxidation byproducts, which can interfere with your experimental results, lead to artifacts, and compromise the purity of your final product.
In-Depth Troubleshooting and Prevention Guide
The Mechanism of Discoloration: Oxidation
The discoloration of this compound solutions is primarily due to an oxidation process. The aromatic amine groups are electron-rich and readily lose electrons in the presence of an oxidizing agent, most commonly atmospheric oxygen. This initial oxidation step forms highly reactive radical cations, which can then undergo further reactions, including polymerization, to generate a complex mixture of colored compounds.
Caption: Workflow for preparing a stabilized this compound solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Immediate Discoloration Upon Dissolving | 1. Oxidized starting material.2. Oxygenated solvent.3. High ambient light. | 1. Use a fresh, high-purity batch of the compound.2. Ensure thorough degassing of the solvent.3. Prepare the solution in a low-light environment. |
| Color Develops During Storage | 1. Ingress of oxygen into the container.2. Exposure to light.3. Inappropriate storage temperature. | 1. Use vials with high-quality septa or screw caps.2. Ensure vials are properly sealed and stored in the dark.3. Verify storage temperature is consistently between 2-8°C. |
| Precipitate Forms in Solution | 1. Formation of insoluble oxidation byproducts.2. Exceeded solubility limit.3. Temperature fluctuations. | 1. Discard the solution and prepare a fresh batch using the stabilized protocol.2. Confirm the concentration is within the solubility limits for the solvent and temperature.3. Maintain a constant storage temperature. |
By implementing these rigorous preparation and storage protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Para-Aminophenol as an Antioxidant and Chemical Reagent.
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Ferguson, J. E., & Heinze, T. M. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology Letters, 120(1-3), 223–230.
- Tokyo Chemical Industry UK Ltd. This compound 615-45-2.
- Google Patents. US4440954A - Process for the purification of p-aminophenol.
- Wikipedia. 2,5-Diaminotoluene.
- PubChem. 2,5-Diaminotoluene | C7H10N2 | CID 7252.
- Google Patents. US3415608A - Stabilized oxidation dye compositions.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- PubChem. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856.
- European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
Sources
Technical Support Center: Optimizing Derivatization of 2,5-Diaminotoluene for GC-MS Analysis
Welcome to the technical support center for the derivatization of 2,5-diaminotoluene (2,5-TDA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible results. As your dedicated application scientist, I will explain the causality behind experimental choices, providing you with a robust and self-validating system for your analytical workflow.
Introduction: The "Why" of Derivatization for 2,5-Diaminotoluene
2,5-Diaminotoluene, a primary aromatic amine, presents challenges for direct GC-MS analysis due to its polarity and low volatility.[1] The presence of two primary amine groups leads to strong interactions with the active sites in the GC system, resulting in poor chromatographic peak shape, tailing, and low sensitivity.[2] Derivatization is a critical step to chemically modify 2,5-TDA, rendering it more suitable for GC-MS analysis by:
-
Increasing Volatility: Replacing the active hydrogens on the amine groups with less polar moieties increases the compound's vapor pressure, allowing it to volatilize at lower temperatures.[3]
-
Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[4]
-
Enhancing Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[2]
-
Improving Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions, aiding in structural confirmation and quantification.[5][6]
This guide will focus on the two most common and effective derivatization techniques for 2,5-TDA: acylation and silylation .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of 2,5-diaminotoluene.
Problem 1: Low or No Derivatization Product Detected
Symptoms:
-
A very small or absent peak for the derivatized 2,5-TDA in your chromatogram.
-
A large peak corresponding to the underivatized 2,5-TDA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no derivatization product.
Possible Causes & In-Depth Solutions:
-
Moisture Contamination (Especially for Silylation): Silylating reagents are highly susceptible to hydrolysis.[7] The presence of water will consume the reagent and prevent the derivatization of your analyte.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion. Start with a 10- to 100-fold molar excess and optimize from there. However, be aware that a very large excess can sometimes introduce interfering peaks.
-
-
Suboptimal Reaction Temperature and Time: Derivatization reactions are kinetic processes that require sufficient time and temperature to proceed to completion.
-
Solution: Consult the literature for recommended conditions for your chosen reagent. If the reaction is incomplete, try incrementally increasing the reaction time or temperature. For example, acylation with acetic anhydride may require heating at 60-70°C for 30 minutes.[2]
-
-
Incorrect pH (for Acylation in Aqueous Media): The nucleophilicity of the primary amine is pH-dependent. At low pH, the amine will be protonated and non-reactive.
-
Solution: For acylation reactions that can be performed in aqueous solutions, maintaining a basic pH (typically 8-10) is crucial to ensure the amine is in its free, nucleophilic state.[8]
-
-
Degraded Derivatizing Reagent: Many derivatizing agents are sensitive to light and air and can degrade over time.
-
Solution: Use fresh reagents whenever possible. Store reagents according to the manufacturer's instructions, often in a desiccator, protected from light, and under an inert atmosphere.
-
Problem 2: Presence of Multiple Derivative Peaks for 2,5-TDA
Symptoms:
-
Multiple peaks in the chromatogram that correspond to different derivatized forms of 2,5-TDA (e.g., mono- and di-substituted).
Possible Causes & In-Depth Solutions:
-
Incomplete Derivatization: This is a common cause, where a portion of the 2,5-TDA molecules are only derivatized on one of the two amine groups.
-
Solution: Revisit the solutions for "Low or No Derivatization Product." Increasing the reagent concentration, reaction time, or temperature can often drive the reaction to the fully derivatized product.
-
-
Side Reactions: Under certain conditions, some derivatizing reagents can react with other functional groups or form unwanted byproducts.
-
Solution: Carefully review the literature for your specific derivatizing agent and analyte. It may be necessary to adjust the reaction conditions (e.g., use a milder catalyst or lower the temperature) to minimize side reactions.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in your chromatogram.
Possible Causes & In-Depth Solutions:
-
Incomplete Derivatization: The presence of underivatized 2,5-TDA is a primary cause of peak tailing due to its interaction with the GC system.
-
Solution: Ensure the derivatization reaction has gone to completion.
-
-
Active Sites in the GC System: Even with derivatization, highly sensitive analytes can interact with active sites in the GC inlet liner, column, or detector.
-
Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the chromatography of the derivatized analyte.[9][10][11]
-
Solution: Improve your sample cleanup procedure to remove interfering matrix components. The use of matrix-matched standards for calibration can also help to compensate for these effects.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is better for 2,5-diaminotoluene: acylation or silylation?
A1: Both methods are effective, and the choice often depends on the specific requirements of your analysis and available instrumentation.
-
Acylation with reagents like acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a robust and widely used method for primary amines.[1][5][13][14] The resulting amide derivatives are very stable. Fluorinated derivatives can significantly enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.
-
Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is also a popular choice.[3] Silylation is a versatile technique applicable to a wide range of functional groups.[3] However, silyl derivatives are more susceptible to hydrolysis, requiring strictly anhydrous conditions.[7]
Q2: What are the optimal storage conditions for 2,5-diaminotoluene and its sulfate salt?
A2: 2,5-Diaminotoluene and its sulfate salt should be stored in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[15][16] It is recommended to store them in a tightly sealed container in a refrigerator.[17][18] 2,5-diaminotoluene is known to be sensitive to air and may darken upon exposure, so storage under an inert atmosphere is ideal.
Q3: Can I inject the derivatization reaction mixture directly into the GC-MS?
A3: In many cases, yes. However, it is often good practice to perform a sample cleanup step after derivatization to remove excess reagent and non-volatile byproducts. This can help to prolong the life of your GC inlet liner and column. A simple liquid-liquid extraction can be effective for this purpose.[5]
Q4: How do I choose the right internal standard for my analysis?
A4: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For 2,5-TDA, a deuterated analog (e.g., 2,5-diaminotoluene-d6) is the best choice as it will have very similar derivatization and chromatographic behavior. If a deuterated standard is not available, a structurally similar compound that is not expected in your samples can be used.
Experimental Protocols
Protocol 1: Acylation of 2,5-Diaminotoluene with Acetic Anhydride
This protocol is based on a common method for the acylation of aromatic amines.[5][6]
Materials:
-
2,5-Diaminotoluene standard or sample extract
-
Acetic anhydride (analytical grade)
-
Sodium carbonate buffer (1 M)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of the 2,5-TDA standard or dried sample extract into a reaction vial.
-
Buffering: Add 100 µL of 1 M sodium carbonate buffer to the vial and vortex briefly. The basic pH is crucial for the reaction.
-
Reagent Addition: Add 200 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex vigorously for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes.
-
Extraction: Add 1 mL of ethyl acetate to the vial. Vortex for 1 minute to extract the derivatized product into the organic layer.
-
Phase Separation: Centrifuge the vial for 5 minutes to achieve clear phase separation.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC vial for injection.
Workflow Diagram:
Caption: Workflow for acylation of 2,5-TDA with acetic anhydride.
Protocol 2: Silylation of 2,5-Diaminotoluene with BSTFA
This protocol outlines a general procedure for silylation, which must be performed under anhydrous conditions.[2]
Materials:
-
2,5-Diaminotoluene standard or sample extract (must be completely dry)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps (oven-dried)
-
Heating block
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Place a known amount of the completely dry 2,5-TDA standard or sample extract into an oven-dried reaction vial.
-
Solvent Addition: Under a stream of inert gas, add 100 µL of anhydrous solvent to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial. TMCS acts as a catalyst.[3]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Workflow Diagram:
Caption: Workflow for silylation of 2,5-TDA with BSTFA.
Data Summary Table
The following table provides a summary of common derivatizing reagents for primary amines like 2,5-TDA and their general reaction conditions.
| Derivatization Method | Reagent | Typical Conditions | Derivative Stability | Key Considerations |
| Acylation | Acetic Anhydride | Room temp to 70°C, 15-30 min | High | Robust, common reagent |
| Trifluoroacetic Anhydride (TFAA) | 60-70°C, 15-30 min | High | Enhances ECD/NCI sensitivity | |
| Pentafluoropropionic Anhydride (PFPA) | 60-90°C, 30-60 min | High | Enhances ECD/NCI sensitivity | |
| Heptafluorobutyric Anhydride (HFBA) | 60-90°C, 30-60 min | High | Enhances ECD/NCI sensitivity | |
| Silylation | BSTFA (+1% TMCS) | 70-100°C, 30-60 min | Moderate | Requires anhydrous conditions |
| MTBSTFA | 60-100°C, 1-4 hours | High | Forms more stable TBDMS derivatives |
Conclusion
Successful GC-MS analysis of 2,5-diaminotoluene is highly dependent on a robust and optimized derivatization protocol. By understanding the principles behind the chemical modification and systematically troubleshooting any issues that arise, you can achieve reliable and reproducible results. This guide provides the foundational knowledge and practical steps to help you navigate the challenges of derivatizing this important analyte. For further assistance, always feel free to reach out to your dedicated application support team.
References
- Popp, R., Bauer, A., & Pischetsrieder, M. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3697–3707. [Link]
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Kataoka, H. (2005). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Fries, E., & Püttmann, W. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- LaboChem. (2021). Safety Data Sheet: 2,5-Diaminotoluene sulfate.
- Chemistry LibreTexts. (2023). Derivatization.
- Kim, H. S., Lee, J. W., Lee, J. H., & Kim, M. K. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Chemosensors, 10(11), 462. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22856, 2,5-Diaminotoluene sulfate.
- Pharmaffiliates. (n.d.). 2,5-Diaminotoluene.
- Al-Hetlani, E., & Al-Amri, J. F. (2023).
- Scientific Committee on Consumer Safety. (2012). Opinion on Toluene-2,5-Diamine. European Commission. [Link]
- Kim, H. S., Lee, J. W., Lee, J. H., & Kim, M. K. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
- David, F., & Sandra, P. (2019). Derivatization Methods in GC and GC/MS.
- Al-Hetlani, E., & Al-Amri, J. F. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Preti, R. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
- Wang, J., Wang, Y., & Li, X. (2019). [Determination of 2,4-diaminotoluene in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry]. Se Pu, 37(10), 1053-1058.
- Jazdzewski, B. A., & Power, P. P. (2019). Reductive Silylation Using a Bis-silylated Diaza-2,5-cyclohexadiene. Chemistry, 25(34), 8105-8111.
- Gelest. (n.d.). Techniques for Silylation.
- Rahman, M. M., & Abd El-Aty, A. M. (2018). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks.
- Tsikas, D. (2025). Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry, 705, 115928.
- Ng, L. K. (2002). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. Journal of Agricultural and Food Chemistry, 50(25), 7269-7275.
- David, F., & Sandra, P. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
- Jo, K., & Kim, Y. P. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Wang, Y., & Zhang, J. (2012). A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Rosenberg, C., & Savolainen, H. (1986). Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate.
- Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
- Gräf, D., & Schwind, P. (2013). Method for producing 2,5-diaminotoluene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. [Determination of 2,4-diaminotoluene in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jayorganics.com [jayorganics.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Nuances of Epoxy Resin Viscosity Reduction: A Technical Guide to 2,5-Diaminotoluene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2,5-diaminotoluene dihydrochloride to modify the viscosity of epoxy resin systems. We move beyond simplistic instructions to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
I. Understanding the Interaction: this compound and Epoxy Resins
This compound, an aromatic amine salt, presents a unique set of characteristics when introduced into an epoxy resin matrix. Unlike its free base, which is also a known curing agent, the dihydrochloride form is a crystalline solid at room temperature.[1][2] Its primary function in this context is to act as a latent curing agent that can also influence the rheological properties of the uncured resin.
The amine groups of 2,5-diaminotoluene are the reactive sites for cross-linking with the epoxide rings of the resin.[3] However, in the dihydrochloride salt, these amine groups are protonated. This salt form is generally more soluble in aqueous solutions than its free base counterpart.[4] Its dissolution in a non-aqueous epoxy system is a critical first step and a key factor in its effect on viscosity.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments.
Q1: Why is my epoxy resin viscosity significantly increasing after adding this compound?
A1: This is an expected initial observation. As a solid, crystalline compound, this compound will initially exist as dispersed particles within the liquid epoxy resin, forming a slurry. This dispersion of solid particles in a liquid medium naturally increases the overall viscosity. The extent of this increase will depend on the particle size of the dihydrochloride and its concentration in the resin.
Troubleshooting Steps:
-
Ensure Proper Dispersion: Utilize a high-torque mechanical stirrer to achieve a homogenous dispersion of the solid curing agent. Inadequate dispersion can lead to localized areas of high viscosity and incomplete curing.
-
Controlled Heating: Gently warming the epoxy resin (typically to 40-60°C) can aid in the dissolution of the this compound.[5] However, be mindful that elevated temperatures will also accelerate the curing reaction, reducing your working time (pot life).[5][6]
-
Particle Size Reduction: If feasible, milling or grinding the this compound to a finer particle size before incorporation can facilitate faster dissolution and a more uniform initial viscosity.
Q2: My epoxy resin is not curing uniformly. What could be the cause?
A2: Non-uniform curing is a classic symptom of poor mixing and incomplete dissolution of the solid curing agent.[7][8][9] If the this compound is not fully dissolved, you will have areas with a high concentration of curing agent and others with very little, leading to a patchy or incomplete cure.[10]
Troubleshooting Steps:
-
Visual Inspection: Before initiating the cure, ensure the mixture is completely transparent and free of visible solid particles.
-
Extended Mixing Time: Increase the mixing time to allow for the complete dissolution of the curing agent.
-
Solvent-Assisted Dissolution (Advanced): In some applications, a small amount of a compatible solvent can be used to pre-dissolve the this compound before adding it to the epoxy resin. However, this must be done with caution as residual solvent can negatively impact the final mechanical properties of the cured epoxy.[11]
Q3: The curing process is much slower than expected. Why is this happening?
A3: The acidic nature of the dihydrochloride salt can influence the curing kinetics. The presence of HCl can affect the reactivity of the amine groups. While some acidic catalysts can accelerate epoxy curing, the specific interaction with an amine salt may lead to a more complex, and potentially slower, initial reaction rate compared to the free amine.[12]
Troubleshooting Steps:
-
Temperature Adjustment: A modest increase in the curing temperature can significantly accelerate the reaction.[13]
-
Use of Accelerators: The addition of a tertiary amine accelerator can be considered to speed up the curing process. However, this will also reduce the pot life.
-
Stoichiometry Verification: Ensure the correct stoichiometric ratio of amine hydrogen to epoxy groups is being used. An excess or deficiency of the curing agent can lead to incomplete or slow curing.[5]
Q4: Can I use this compound to reduce the viscosity of my epoxy resin?
A4: While the primary intent of using this compound is typically as a curing agent, its application for viscosity reduction is nuanced. The initial addition of the solid will increase viscosity. A reduction in viscosity is only achieved through other means, such as the application of heat, which lowers the viscosity of the epoxy resin itself.[5] The choice of curing agent can influence the overall viscosity profile during the curing process.[5][14] Aromatic amines, in general, can lead to higher viscosity systems compared to some aliphatic amines.
III. Experimental Protocols
Protocol 1: Preparation of an Epoxy Resin Mixture with this compound
-
Preparation: Pre-heat the epoxy resin to 50°C in a temperature-controlled water bath or oven. This will lower its initial viscosity and aid in the dissolution of the solid curing agent.[5]
-
Weighing: Accurately weigh the required amount of this compound based on the calculated stoichiometric ratio.
-
Dispersion: Slowly add the powdered this compound to the pre-heated epoxy resin under continuous mechanical stirring.
-
Dissolution: Continue stirring at 50°C until the curing agent is fully dissolved and the mixture is clear. This may take a significant amount of time, depending on the specific resin and the particle size of the curing agent.
-
Degassing: Once fully dissolved, degas the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing.
-
Curing: Proceed with the desired curing schedule (e.g., room temperature or elevated temperature cure).
IV. Visualizing the Process
Diagram 1: Curing Mechanism
Caption: Reaction pathway of epoxy resin with this compound.
Diagram 2: Troubleshooting Workflow for High Viscosity
Caption: Decision tree for addressing high viscosity issues.
V. Quantitative Data Summary
Table 1: Typical Effects of Curing Agent Type on Epoxy Resin Properties
| Property | Aliphatic Amine Curing Agent | Aromatic Amine Curing Agent (e.g., 2,5-Diaminotoluene) |
| Initial Viscosity | Generally lower | Can be higher, especially with solid amines |
| Curing Temperature | Room temperature | Often requires elevated temperatures |
| Pot Life | Shorter | Longer |
| Heat Resistance | Moderate | High |
| Chemical Resistance | Good | Excellent |
Note: This table provides general trends. Specific properties will vary based on the exact formulation.
VI. Concluding Remarks
The use of this compound as a curing agent for epoxy resins offers the potential for high-performance materials with excellent thermal and chemical resistance. However, its solid, crystalline nature introduces specific challenges related to dissolution and viscosity control. By understanding the underlying principles and following a systematic troubleshooting approach, researchers can successfully incorporate this and similar solid curing agents into their epoxy formulations. For novel applications, it is always recommended to perform small-scale trials to optimize the processing parameters.
VII. References
-
Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. Polymers (Basel). 2017;9(11):577. Available from: [Link]
-
Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Appl. Mater. Interfaces. 2018;10(2):2112-2123. Available from: [Link]
-
Chemical Treatment for Dissolution of Amine-Cured Epoxies at Atmospheric Pressure. Elsevier. 2017. Available from: [Link]
-
What to Do When Epoxy Doesn't Cure Properly. UltraClear Epoxy. N.D. Available from: [Link]
-
Chemical Treatment for Dissolution of Amine-cured Epoxies at Atmospheric Pressure. ResearchGate. 2017. Available from: [Link]
-
Solving Common Epoxy Resin Curing Problems. BMmold. 2023. Available from: [Link]
-
Viscosity of resin system with 33.33 phr curing agent at different temperature. ResearchGate. 2017. Available from: [Link]
-
Rheological research of the curing processes of the epoxy-amine compositions based on ED-20 resin. E3S Web of Conferences. 2023;376:01016. Available from: [Link]
-
Why Your Epoxy Isn't Curing and How to Fix It. INCURE INC. 2025. Available from: [Link]
-
Epoxy Resin Viscosity: The Ultimate Guide. INCURE INC. 2026. Available from: [Link]
-
Dual-Curable Epoxy-Amine Thermosets: Influence of Stoichiometry and Ratio between Hardeners on Thermal and Thermomechanical Properties. ACS Applied Polymer Materials. 2024;6(5):2565-2577. Available from: [Link]
-
CAUSES OF POORLY CURED OR UNCURED RESIN. epoxio.cz. N.D. Available from: [Link]
-
The Only Epoxy Resin Troubleshooting Tips You Need. Resin Obsession. 2023. Available from: [Link]
-
Rheological research of the curing processes of the epoxy-amine compositions based on ED-20 resin. ResearchGate. 2023. Available from: [Link]
-
6 ways that viscosity affects epoxy performance. UltraClear Epoxy. N.D. Available from: [Link]
-
Rheological research of the curing processes of the epoxy-amine compositions based on ED-20 resin. ResearchGate. 2023. Available from: [Link]
-
Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. Polymers (Basel). 2023;15(15):3278. Available from: [Link]
-
Solvent degradation of amine cured epoxy resins. NASA Technical Reports Server. 1971. Available from: [Link]
-
How Do You Measure The Viscosity Of Epoxy Resin? Chemistry For Everyone - YouTube. 2025. Available from: [Link]
-
Effect of Curing Agent Type on Curing Reaction Kinetics of Epoxy Resin. ResearchGate. 2020. Available from: [Link]
-
Effect of different acid solutions on glass/epoxy composites. ResearchGate. 2018. Available from: [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Huntsman Corporation. 2006. Available from: [Link]
-
Curing Agents for Epoxy Resin. ThreeBond. 1990. Available from: [Link]
-
2,5-Diaminotoluene. Wikipedia. N.D. Available from: [Link]
-
Studies on Curing Kinetics and Tensile Properties of Silica-Filled Phenolic Amine/Epoxy Resin Nanocomposite. Polymers (Basel). 2018;10(11):1234. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Buy this compound | 615-45-2 [smolecule.com]
- 5. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. bestbartopepoxy.com [bestbartopepoxy.com]
- 8. bmmold.com [bmmold.com]
- 9. epoxio.cz [epoxio.cz]
- 10. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on Curing Kinetics and Tensile Properties of Silica-Filled Phenolic Amine/Epoxy Resin Nanocomposite | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicological Assessment: 2,5-Diaminotoluene Dihydrochloride vs. p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical safety and toxicological assessment, a nuanced understanding of structurally similar compounds is paramount. This guide provides a detailed comparative analysis of the toxicity profiles of 2,5-Diaminotoluene (2,5-TDA) dihydrochloride and p-phenylenediamine (PPD), two aromatic amines with significant industrial applications, most notably in hair dyes and polymer synthesis. While both are recognized for their potential to elicit adverse health effects, a side-by-side examination of their toxicological data reveals critical distinctions in their potency and hazard profiles.
Executive Summary: A Tale of Two Amines
Acute Toxicity Profile
A fundamental metric in toxicology is the median lethal dose (LD50), which quantifies the acute toxicity of a substance. The oral LD50 values for both 2,5-TDA and PPD in rats are in a similar range, indicating comparable acute oral toxicity.
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| p-Phenylenediamine | Rat | Oral | 80 - 102 mg/kg bw | |
| 2,5-Diaminotoluene Sulfate | Rat | Oral | 98 - 102 mg/kg bw | [1] |
Note: Data for 2,5-Diaminotoluene dihydrochloride is often presented for its sulfate salt, which is toxicologically comparable.
Skin Sensitization: A Major Occupational Hazard
Both PPD and 2,5-TDA are well-documented as potent skin sensitizers, capable of inducing allergic contact dermatitis. This is a significant concern, particularly in occupational settings such as hairdressing.[2] The Local Lymph Node Assay (LLNA) is the current standard for assessing the skin sensitization potential of chemicals.
A quantitative risk assessment for hairdressers has established No Expected Sensitization Induction Levels (NESIL) for both compounds, providing a basis for comparing their potency.[2] While both are potent, PPD is often cited as a more frequent cause of allergic contact dermatitis, likely due to its historically wider use.
Experimental Protocol: Local Lymph Node Assay (OECD TG 429)
The LLNA is the preferred method for identifying skin sensitizing chemicals. The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
Genotoxicity: Mutagenic Potential
The mutagenic potential of these aromatic amines is a critical toxicological endpoint. Both compounds have shown evidence of mutagenicity in bacterial reverse mutation assays (Ames test), particularly after metabolic activation.
p-Phenylenediamine: PPD itself is weakly mutagenic in some bacterial strains, but its mutagenicity increases significantly upon oxidation, which occurs during the hair dyeing process.[3]
2,5-Diaminotoluene: The sulfate salt of 2,5-TDA has been shown to be mutagenic in Salmonella typhimurium strains TA98, TA100, TA1537, and TA1538 with metabolic activation.[4]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Carcinogenicity: A Point of Divergence
The long-term carcinogenic potential of these two compounds is where their toxicological profiles most significantly diverge.
p-Phenylenediamine: The International Agency for Research on Cancer (IARC) has classified PPD as Group 3, "not classifiable as to its carcinogenicity to humans".[5] This classification reflects inadequate evidence in humans and limited or inadequate evidence in experimental animals. Some studies have suggested a link between hair dye use and certain cancers, but a definitive causal link to PPD has not been established.
2,5-Diaminotoluene: A bioassay of 2,5-toluenediamine sulfate conducted by the National Toxicology Program (NTP) in Fischer 344 rats and B6C3F1 mice found no evidence of carcinogenicity under the conditions of the study.[6][7] IARC has also classified 2,5-Diaminotoluene as Group 3.[8][9]
Regulatory Landscape
The differing toxicological profiles of these compounds are reflected in their regulatory classifications. Both are subject to restrictions on their use in cosmetic products in many jurisdictions.
| Compound | ECHA CLP Classification (Harmonised) | IARC Carcinogenicity Classification |
| p-Phenylenediamine | Acute Tox. 3 (Oral, Dermal, Inhalation), Skin Sens. 1, Eye Irrit. 2, Aquatic Acute 1, Aquatic Chronic 1 | Group 3 |
| 2,5-Diaminotoluene | Acute Tox. 3 (Oral), Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2 | Group 3 |
Source: European Chemicals Agency (ECHA) C&L Inventory. Note that classifications can be updated.
Conclusion: A Risk-Based Approach to Selection
This comparative guide highlights that while this compound and p-phenylenediamine share similarities in acute toxicity and skin sensitization potential, they exhibit a key difference in their carcinogenic profiles based on available animal data. The NTP bioassay showing no evidence of carcinogenicity for 2,5-toluenediamine sulfate provides a significant point of distinction from the more ambiguous data for PPD.
For researchers and professionals in drug development and other industries, this information is crucial for making informed decisions. While both substances must be handled with extreme care due to their sensitizing and acute toxicity properties, the data suggests that 2,5-TDA may present a lower carcinogenic risk. This underscores the importance of a thorough, evidence-based approach to chemical selection and risk management, moving beyond structural similarities to a deeper understanding of their individual toxicological profiles.
References
- U.S. National Library of Medicine. (n.d.). p-Phenylenediamine. PubChem.
- U.S. National Library of Medicine. (n.d.). 2,5-Diaminotoluene sulfate. PubChem.
- Goebel, C., et al. (2018). Skin sensitization quantitative risk assessment for occupational exposure of hairdressers to hair dye ingredients. Toxicology Letters, 285, 83-90.
- International Agency for Research on Cancer. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. IARC.
- International Agency for Research on Cancer. (1978). 2,5-Diaminotoluene (Sulfate). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 16.
- Hilaris Publisher. (2016). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity.
- National Toxicology Program. (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity. NTP Technical Report Series No. 126.
- ChemicalBook. (2023).
- International Agency for Research on Cancer. (1978). para-Phenylenediamine (Hydrochloride). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 16.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Skin sensitization quantitative risk assessment for occupational exposure of hairdressers to hair dye ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTP Technical Reports Index [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. monographs.iarc.who.int [monographs.iarc.who.int]
- 9. 2,5-Diaminotoluene (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
A Comparative Guide to the Genotoxicity of Diaminotoluene Isomers: Unraveling the Paradox of Structural Analogs
Introduction: The Isomer Conundrum
Diaminotoluenes (DATs) are a class of aromatic amines with significant industrial importance, primarily serving as precursors in the synthesis of toluene diisocyanate (TDI), a key monomer for polyurethane production.[1][2][3][4] Commercial DAT is often a mixture of isomers, with 2,4-diaminotoluene (2,4-DAT) and 2,6-diaminotoluene (2,6-DAT) being the most prevalent.[2][4][5]
Despite their close structural similarity, these isomers present a toxicological paradox. Decades of research have classified 2,4-DAT as a potent rodent carcinogen, primarily targeting the liver, and it is reasonably anticipated to be a human carcinogen.[3][4][6][7][8] In stark contrast, 2,6-DAT is considered non-carcinogenic or possesses significantly weaker carcinogenic activity.[6][7][9][10] This discrepancy is particularly challenging because many standard, short-term in vitro genotoxicity tests classify both isomers as positive, failing to predict their divergent carcinogenic potential.[6][11]
This guide provides a comprehensive comparison of the genotoxic profiles of 2,4-DAT and 2,6-DAT. We will dissect the experimental data from a suite of toxicological assays, explain the causality behind the divergent results, and provide detailed protocols for key methodologies. Our objective is to equip researchers and drug development professionals with the insights needed to navigate the complexities of isomer-specific toxicity and to underscore the necessity of a weight-of-evidence approach that prioritizes mechanistically relevant in vivo data.
The Underlying Mechanism: Metabolic Activation is Key
The genotoxicity of most aromatic amines, including DATs, is not an intrinsic property of the parent molecule. Instead, it is a consequence of metabolic activation, a process predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver. This bioactivation converts the relatively inert amine into a highly reactive electrophilic intermediate, typically an N-hydroxyarylamine, which can then form covalent bonds with nucleophilic sites in cellular macromolecules.
The critical molecular initiating event for genotoxic carcinogenesis is the formation of DNA adducts—covalent bonds between the reactive metabolite and DNA bases.[12] For 2,4-DAT, studies have shown that its metabolites preferentially bind to the guanine base of DNA.[13] These adducts, if not removed by cellular DNA repair mechanisms prior to cell division, can lead to mispairing during DNA replication, resulting in permanent gene mutations. An accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.
The profound difference in the carcinogenicity of 2,4-DAT and 2,6-DAT, therefore, is not due to a fundamental difference in their structural alert for DNA reactivity, but rather a quantitative difference in the extent of DNA damage they induce in vivo.[6] This divergence is dictated by the complex interplay of metabolic activation, detoxification pathways, and the stability and repair of the resulting DNA adducts.
A Tale of Two Isomers: Comparative Genotoxicity Data
The story of DAT genotoxicity unfolds when comparing results from a hierarchy of assays, moving from simple in vitro systems to complex in vivo models.
In Vitro Assays: A Blurring of the Lines
Standard in vitro assays are crucial for initial hazard identification. However, in the case of DAT isomers, they often provide misleadingly similar results.
-
Bacterial Reverse Mutation (Ames) Test: Both 2,4-DAT and 2,6-DAT consistently test positive for mutagenicity in various Salmonella typhimurium strains, but only in the presence of an exogenous metabolic activation system (S9 fraction from rat liver).[7][9][10][14] This demonstrates that both isomers can be converted into bacterial mutagens, but it fails to capture the quantitative metabolic differences that occur in a whole organism.
-
Mammalian Cell Assays: Studies using mammalian cell lines, such as human hepatoma HepG2 cells, show that 2,4-DAT induces multiple forms of genetic damage, including DNA strand breaks (Comet assay), DNA repair (Unscheduled DNA Synthesis or UDS assay), and chromosomal damage (Micronucleus assay).[15] While this confirms the genotoxic potential of 2,4-DAT in a human-relevant cell system, other studies have shown that 2,6-DAT can also produce positive results in certain in vitro chromosomal aberration tests.[16]
The consensus from in vitro data is that both isomers possess latent genotoxic potential. This highlights a critical limitation of these systems: they often lack the full metabolic and homeostatic context of a living animal, which is essential for discriminating between isomers with different carcinogenic potencies.[17]
In Vivo Assays: The Crucial Discrimination
In vivo studies, which account for absorption, distribution, metabolism, excretion (ADME), and repair processes, provide the definitive evidence for the differential genotoxicity of DAT isomers.
-
DNA Adduct Formation: This is the most direct and telling measure of genotoxic potential. Using the highly sensitive ³²P-postlabelling technique in Fischer-344 rats, a landmark study revealed that a single equimolar dose of 2,4-DAT induced approximately 6,500 times more DNA adducts in the liver than 2,6-DAT.[6][11] This dramatic difference in the level of the primary molecular lesion is the cornerstone for explaining their divergent carcinogenic activities.
-
Transgenic Rodent (TGR) Mutation Assays: These sophisticated assays measure gene mutations directly in the tissues of a living animal. Studies using gpt delta transgenic rats and Big Blue® transgenic mice have consistently shown that 2,4-DAT is mutagenic in the liver, the target organ for its carcinogenicity.[7][14][18] Conversely, 2,6-DAT does not induce mutations in the liver in these same models.[7][14] These results correlate perfectly with the DNA adduct and carcinogenicity data.
-
In Vivo Micronucleus Test: This assay for chromosomal damage has yielded more ambiguous results. Some studies report that both isomers give weakly positive results in rat bone marrow, failing to discriminate between them effectively.[9][10] The weak effect for the carcinogenic 2,4-DAT was often observed only at highly toxic doses, calling its biological relevance into question.[10] This suggests that while systemic chromosomal damage may occur, it is not the primary differentiating factor for liver-specific carcinogenesis.
-
Liver Foci Induction: Assays that measure the induction of preneoplastic foci (clusters of altered hepatocytes) serve as an early biomarker for hepatocarcinogenesis. In rats, 2,4-DAT significantly enhances the growth of these foci, while 2,6-DAT has no such effect.[6][11] This links the genotoxic events (adducts and mutations) to a tangible, pro-carcinogenic cellular outcome.
Data Summary
The following table summarizes the comparative genotoxicity of 2,4-DAT and 2,6-DAT across key assays.
| Assay Type | Assay Name | 2,4-Diaminotoluene (Carcinogen) | 2,6-Diaminotoluene (Non-carcinogen) | Key Scientific Insight |
| In Vitro | Ames Test (+S9) | Positive [7][9][10] | Positive [7][9][10] | Fails to discriminate; confirms both are pro-mutagens. |
| In Vitro | Mammalian Micronucleus | Positive [15] | Positive (in some assays)[16] | Fails to reliably discriminate. |
| In Vitro | UDS (Hepatocytes) | Positive [15][19] | Not reported | Confirms 2,4-DAT induces DNA repair in target cells. |
| In Vivo | DNA Adduct Formation | High levels in liver [6][11] | Very low/negligible levels[6][11] | Excellent discrimination; key mechanistic insight. |
| In Vivo | TGR Mutation Assay | Positive (in liver) [7][14][18] | Negative (in liver) [7][14] | Excellent discrimination; confirms mutagenicity in target organ. |
| In Vivo | Liver Foci Induction | Positive [6][11] | Negative [6][11] | Excellent discrimination; links genotoxicity to preneoplasia. |
| In Vivo | Micronucleus Test | Weakly Positive / Negative[9][10] | Weakly Positive / Negative[9][10] | Poor discrimination; suggests systemic chromosomal damage is not the differentiating factor. |
Visualizing the Science
Diagrams help clarify complex biological and experimental workflows.
Caption: Figure 1. Generalized Metabolic Activation Pathway
Sources
- 1. echemi.com [echemi.com]
- 2. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. DSpace [iris.who.int]
- 5. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. healthvermont.gov [healthvermont.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of the in vivo genotoxicity of the structural analogues 2,6-diaminotoluene and 2,4-diaminotoluene using the rat micronucleus test and rat liver UDS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GENOTOXIC AND NONGENOTOXIC ACTIVITIES OF 2,4-DIAMINOTOLUENE AND 2,6-DIAMINOTOLUENE, AS EVALUATED IN FISCHER-344 RAT-LIVER [iris.unica.it]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic Rats: In Vivo Mutagenicity of 2,4-Diaminotoluene and 2,6-Diaminotoluene Structural Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,4-Diaminotoluene (2,4-DAT)-induced DNA damage, DNA repair and micronucleus formation in the human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the in vivo genotoxic potential of three carcinogenic aromatic amines using the Big Blue transgenic mouse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of 2,4-diaminotoluene and isomers of dinitrotoluene on unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 2,5-Diaminotoluene with Other Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profiles of 2,5-Diaminotoluene, also known as p-Toluenediamine (PTD), with other key aromatic amines, particularly p-Phenylenediamine (PPD). Understanding these relationships is critical for professionals in dermatology, toxicology, and the development of consumer products like hair dyes, where these compounds are prevalent.
Introduction: The Immunological Challenge of Aromatic Amines
Aromatic amines are essential components in numerous industrial applications, most notably as precursors in oxidative hair dyes.[1][2] Their utility, however, is matched by their potential to act as potent sensitizers, leading to Allergic Contact Dermatitis (ACD), a T-cell-mediated type IV hypersensitivity reaction.[3][4] Among these, p-Phenylenediamine (PPD) is a well-documented and strong contact allergen.[1][5][6] 2,5-Diaminotoluene (PTD) is often marketed as a safer alternative in "PPD-free" hair dyes.[5][7] Yet, the structural similarity between PTD and PPD raises significant concerns about immunological cross-reactivity, where sensitization to one compound can lead to an allergic reaction upon exposure to the other.[5][8][9]
This guide will dissect the chemical and immunological basis for this cross-reactivity, present comparative experimental data, and provide validated protocols for assessing these reactions in a research or clinical setting.
The Chemical and Mechanistic Basis of Cross-Reactivity
The potential for an allergic reaction to small molecules like PTD and PPD begins when they penetrate the skin and become immunogenic.[6] This process, known as haptenation, is the crucial first step in sensitization.
Haptenation: Creating the Allergen
-
Penetration & Metabolism: Both PTD and PPD are small molecules capable of penetrating the skin.[6] Once in the epidermis, they are not inherently reactive with proteins.[1] They are considered "pro-haptens," meaning they must first be chemically altered to become reactive "haptens."[10] This activation occurs through oxidation, a process that happens spontaneously in the presence of oxygen and is accelerated by the oxidizing agents (like hydrogen peroxide) used in hair dye formulations.[5][7]
-
Protein Binding: The oxidized forms of PTD and PPD are electrophilic and can readily bind to nucleophilic amino acid residues on skin proteins, forming a hapten-protein complex.[4][11][12][13] It is this new, larger molecule that is recognized as foreign by the immune system's antigen-presenting cells (APCs), such as Langerhans cells.
-
Immune Activation: The APCs process the hapten-protein conjugate and present it to naive T-cells, initiating the sensitization phase of the allergic response. Subsequent exposure to the same or a structurally similar hapten will trigger a rapid activation of memory T-cells, leading to the inflammation characteristic of ACD.[10][14]
Why Cross-Reactivity Occurs
Cross-reactivity between PTD and PPD is a case of mistaken identity by the immune system. The T-cells sensitized to the PPD-protein complex recognize the structurally similar PTD-protein complex as the same threat. The key structural feature is the aromatic ring with two amine groups in the para position (positions 1 and 4). The addition of a methyl group to the ring in PTD (distinguishing it from PPD) is often not sufficient to prevent T-cell recognition, leading to a cross-reaction.[5]
-
DOT Diagram: Haptenation and Immune Activation Pathway
Caption: Workflow of haptenation and subsequent immune cell activation in Allergic Contact Dermatitis.
Comparative Analysis: PTD vs. PPD Cross-Reactivity Data
Clinical and experimental data consistently demonstrate a high rate of cross-reactivity between PTD and PPD, but the relationship is not absolute. A significant portion of individuals allergic to PPD may tolerate PTD-based products.
Table 1: Clinical Patch Test Cross-Reactivity Rates
| Study Population | PPD-Allergic Patients Tested with PTD | Percentage Showing Positive Reaction to PTD (Cross-Reactivity) | Key Finding |
| Retrospective Analysis (Vogel et al., 2017)[15] | 231 PPD-sensitized patients | Approx. 83% (5 out of 6 positive reactors to PTD were also PPD-positive)[1][16][17] | High degree of concomitant sensitization. PTD allergy rarely occurs without PPD allergy.[1][17] |
| Australian Study (Higgins et al., 2014)[18][19] | 11 PPD-allergic patients | Approx. 50% | About half of PPD-allergic patients also react to PTD.[18][19] |
| General Estimate (DermNet NZ)[7] | PPD-allergic individuals | Approx. 50% | Hair dyes using PTD are tolerated by about 50% of people allergic to PPD.[7] |
| European Study (Fautz et al., 2002) | 57% of PPD-allergic patients | 43% | 57% of PPD-allergic patients were able to tolerate PTD-based hair dyes.[5] |
Insights from the Data:
-
Asymmetrical Reactivity: While a majority of PTD-allergic individuals also react to PPD, the reverse is not always true. A notable percentage (ranging from approximately 43% to 50%) of PPD-allergic individuals do not react to PTD.[5][7][18][19] This suggests that for a subset of patients, the methyl group on the PTD molecule is sufficient to alter the antigenic epitope, preventing T-cell recognition.
-
PTD as a Partial Alternative: The data indicates that PTD can be a viable alternative for a significant portion of the PPD-allergic population.[5][7] However, this cannot be assumed, and individual testing is mandatory.
-
Severity Correlation: The strength of a patient's patch test reaction to PPD often correlates with the likelihood of cross-reacting with other related compounds.[15][16]
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of sensitization and cross-reactivity is paramount for both clinical diagnosis and product development safety screening. The following are standard methodologies.
The Patch Test: The Clinical Gold Standard
The patch test is the definitive diagnostic tool for identifying the causative agent in ACD.[3]
Objective: To determine if an individual has a delayed-type hypersensitivity reaction to a specific substance by applying it to the skin under occlusion.
Protocol: Standard Diagnostic Patch Test
-
Allergen Preparation:
-
p-Phenylenediamine (PPD) base: 1.0% in petrolatum (pet.).
-
p-Toluenediamine (PTD): 1.0% in petrolatum.
-
Causality Note: Petrolatum is an inert vehicle that ensures consistent delivery of the allergen to the skin. The 1.0% concentration is a standardized balance between eliciting a true positive reaction and minimizing the risk of irritation or active sensitization.[20] For patients with a history of severe reactions, lower concentrations (e.g., 0.01% or 0.1% PPD) should be used initially to avoid extreme reactions.[21][22][23]
-
-
Application:
-
Apply approximately 20 mg of the allergen preparation onto a standard patch test chamber (e.g., Finn Chamber® on Scanpor® tape).
-
Affix the patch test panel to an area of clear, non-irritated skin, typically the upper back.
-
-
Occlusion Period:
-
Leave the patches in place for 48 hours (2 days). Instruct the subject to keep the area dry and avoid activities that may dislodge the patches.
-
-
Reading and Interpretation:
-
First Reading: Remove the patches after 48 hours. Allow the skin to rest for 30-60 minutes to let any pressure-related redness subside. Read the results.
-
Second Reading (Mandatory): Perform a second reading at 72 or 96 hours (Day 3 or 4). A late reading at Day 7 can also be valuable to capture delayed reactions.[15]
-
Scoring (ICDRG Scale):
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharp borders, glazed or necrotic appearance)
-
-
-
DOT Diagram: Patch Testing Workflow
Caption: Standardized workflow for diagnostic patch testing of contact allergens.
In Vitro T-Cell Assays: Mechanistic Insights
While patch testing is the clinical standard, in vitro assays like the Lymphocyte Transformation Test (LTT) can provide mechanistic data on T-cell reactivity without exposing the subject to the allergen.[10]
Objective: To measure the proliferation of peripheral blood T-cells from a sensitized individual in response to an allergen in culture.
Protocol: Lymphocyte Transformation Test (LTT)
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a heparinized blood sample using density gradient centrifugation (e.g., Ficoll-Paque™). PBMCs contain both lymphocytes (T-cells) and antigen-presenting cells (monocytes).
-
-
Cell Culture:
-
Plate the PBMCs in a 96-well plate at a density of ~2 x 10^5 cells/well in a suitable culture medium (e.g., RPMI-1640 with 10% autologous serum).
-
-
Antigen Stimulation:
-
Add the test allergens (PTD, PPD) to the wells at various non-toxic concentrations. Often, the allergens are pre-conjugated to a carrier protein like Human Serum Albumin (HSA) to improve antigenicity and reduce cytotoxicity.[14]
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium only).
-
Causality Note: Using a range of concentrations is crucial to generate a dose-response curve and distinguish a specific immune response from non-specific toxicity.[10]
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for clonal expansion of antigen-specific T-cells.
-
-
Proliferation Measurement:
-
During the final 16-18 hours of culture, add a proliferation marker, typically 3H-thymidine or a non-radioactive analogue like BrdU.
-
Harvest the cells and measure the incorporation of the marker, which is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) = (Mean counts per minute in allergen-stimulated wells) / (Mean counts per minute in negative control wells).
-
An SI ≥ 3 is generally considered a positive result, indicating a specific T-cell proliferative response.
-
Table 2: Comparison of Assessment Methodologies
| Feature | Patch Testing | Lymphocyte Transformation Test (LTT) |
| Test Type | In vivo | In vitro |
| Endpoint | Visible inflammatory skin reaction | T-cell proliferation (e.g., 3H-thymidine uptake) |
| Primary Use | Clinical diagnosis of ACD | Research, mechanistic studies, adjunctive diagnosis |
| Advantages | Gold standard, reflects real-world skin response | Quantitative, no risk of sensitization/elicitation, allows for dose-response analysis |
| Disadvantages | Risk of severe reaction, potential for active sensitization, subjective scoring | Technically complex, lower standardization, may not fully replicate skin microenvironment |
Conclusions and Recommendations for Professionals
The cross-reactivity between 2,5-Diaminotoluene (PTD) and p-Phenylenediamine (PPD) is a significant and complex issue rooted in their structural similarity and shared mechanism of haptenation.
-
For Clinicians and Researchers: The assumption that "PPD-free" products containing PTD are safe for all PPD-allergic individuals is incorrect.[5] While PTD is tolerated by about half of this population, patch testing remains essential to confirm non-reactivity before advising patient use.[7][18][19] The strength of the initial PPD reaction can be an indicator of the likelihood of cross-sensitization.[15][16]
-
For Drug and Product Development Professionals: A thorough understanding of the haptenation mechanism is key to designing safer alternatives. Modifications to the aromatic amine structure, such as the introduction of side chains, can reduce sensitizing potential by sterically hindering protein binding or altering the molecule's recognition by T-cells.[24] In vitro assays like the LTT are invaluable tools in the pre-clinical screening phase to compare the sensitizing and cross-reactive potential of new candidate molecules.
Ultimately, managing the risks associated with aromatic amines requires a multi-faceted approach, combining robust clinical diagnostics, insightful in vitro screening, and chemically-informed design of next-generation molecules.
References
- Madan, V., & Beck, M. H. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Journal of Asthma and Allergy, 10, 9-15. [Link]
- Oakley, A. (n.d.). Paraphenylenediamine and hair dye contact allergy. DermNet NZ. [Link]
- ResearchGate. (n.d.). Cross-reactions among hair dye allergens. [Link]
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
- Higgins, E., et al. (2014). Allergic contact dermatitis to para-phenylenediamine.
- Semantic Scholar. (n.d.).
- European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on toluene-2,5-diamine (A5). [Link]
- Actas Dermo-Sifiliográficas. (n.d.).
- ResearchGate. (n.d.).
- Vogel, T. A., et al. (2017). Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances.
- Medscape. (2025).
- Arts, J. H. E., et al. (2020). In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review. International Journal of Molecular Sciences, 21(21), 8225. [Link]
- National Center for Biotechnology Information. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. [Link]
- Peiser, M., et al. (2013). Penetration and haptenation of p-phenylenediamine.
- National Center for Biotechnology Information. (n.d.).
- Jenkinson, C., et al. (2015). In Vitro Priming of Naïve T-cells With p-Phenylenediamine and Bandrowski's Base. Chemical Research in Toxicology, 28(10), 2005-2014. [Link]
- Goebel, C., et al. (2012). Cross-reactions among hair dye allergens.
- PubMed. (n.d.). [Sensitisation to p-Phenylenediamine. Effects of Metabolism and Individual Susceptibility]. [Link]
- National Institutes of Health. (n.d.).
- CDC Stacks. (n.d.). Haptenation: chemical reactivity and protein binding. [Link]
- National Institutes of Health. (2011). Haptenation: chemical reactivity and protein binding. [Link]
- Shigematsu, T., et al. (1988). In vitro study of the cross-sensitivity of hair dye using hapten-specific lymphocytes.
- Frontiers. (2017). The T Cell Response to the Contact Sensitizer Paraphenylenediamine Is Characterized by a Polyclonal Diverse Repertoire of Antigen-Specific Receptors. [Link]
- Nohynek, G. J., et al. (2005). Under the Skin: Biotransformation of Para-Aminophenol and Para-Phenylenediamine in Reconstructed Human Epidermis and Human Hepatocytes. Toxicological Sciences, 85(1), 594-605. [Link]
- Frontiers Media S.A. (n.d.).
- CDC Stacks. (n.d.). Haptenation: Chemical Reactivity and Protein Binding. [Link]
- The Hospitalist. (2025). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. [Link]
- Papakonstantinou, E., et al. (2023). Hair Dyes Sensitization and Cross-Reactions: Challenges and Solutions: A Systematic Review of Hair Dye Allergens' Prevalence.
- Andersen, P., et al. (1995). Analysis of T cells recruited during delayed-type hypersensitivity to purified protein derivative (PPD) versus challenge with tuberculosis infection. European Journal of Immunology, 25(9), 2541-2547. [Link]
- Geier, J., et al. (1998). The risk of active sensitization to PPD.
- Frosch, P. J., et al. (1995). Patch testing with p-toluene diamine preparations of different ages.
- Aptula, A. O., et al. (2005). Hapten–protein binding: from theory to practical application in the in vitro prediction of skin sensitization.
- ResearchGate. (n.d.). Structures of the monocyclic aromatic amine hair dye precursors tested:…. [Link]
- ResearchGate. (n.d.).
- Journal of Investigational Allergology and Clinical Immunology. (2025). Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. [Link]
- Yourick, J. J., & Bronaugh, R. L. (2000). Percutaneous penetration and metabolism of 2-nitro-p-phenylenediamine in human and fuzzy rat skin. Toxicology and Applied Pharmacology, 166(1), 13-23. [Link]
- Kim, K. H., et al. (2012). Results of Hairdressing Series Patch Test in Patients with Allergic Contact Dermatitis to Para-phenylenediamine; Are there any Safe Alternatives?.
- ResearchGate. (n.d.). Extreme patch test reactivity to p-phenylenediamine but not to other allergens in children. [Link]
- Blömeke, B., et al. (2016). Real-time detection of p-phenylenediamine penetration into human skin by in vivo Raman spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allergic Contact Dermatitis Due to Paraphenylenediamine: An Update | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. Hair Dyes Sensitization and Cross-Reactions: Challenges and Solutions: A Systematic Review of Hair Dye Allergens' Prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. dovepress.com [dovepress.com]
- 6. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. medscape.com [medscape.com]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Haptenation: chemical reactivity and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Frontiers | The T Cell Response to the Contact Sensitizer Paraphenylenediamine Is Characterized by a Polyclonal Diverse Repertoire of Antigen-Specific Receptors [frontiersin.org]
- 15. Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cross-reactions among hair dye allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allergic contact dermatitis to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allergic contact dermatitis to para‐phenylenediamine | Semantic Scholar [semanticscholar.org]
- 20. The risk of active sensitization to PPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. One moment, please... [eurannallergyimm.com]
A Comparative Performance Analysis of 2,5-Diaminotoluene Salts: Dihydrochloride vs. Sulfate
Introduction
2,5-Diaminotoluene (TDA), also known as p-Toluenediamine (PTD), is a primary intermediate of significant interest in the fields of polymer chemistry and, most notably, cosmetic science.[1][2] In the formulation of oxidative hair colorants, TDA serves as a key "precursor" molecule, often utilized as a less toxic alternative to the more widely known p-phenylenediamine (PPD).[1][3] The free base of TDA is a colorless crystalline solid that is susceptible to air oxidation, which can compromise its efficacy and lead to undesirable color shifts in final products.[1][4]
To enhance stability, improve handling, and facilitate incorporation into aqueous formulations, TDA is almost exclusively supplied and used as a salt. The two most common forms are 2,5-diaminotoluene dihydrochloride and 2,5-diaminotoluene sulfate.[5][6] While both serve the primary purpose of stabilizing the reactive TDA molecule, their differing counter-ions (chloride vs. sulfate) impart distinct physicochemical properties that can significantly influence formulation design, manufacturing processes, and final product performance.
This guide provides an in-depth, data-driven comparison of these two salts for researchers, scientists, and drug development professionals. We will dissect their fundamental properties and evaluate their performance within the context of their principal application: oxidative hair dyeing. The objective is to equip formulators with the technical insights necessary to make an informed selection based on specific performance criteria and end-use requirements.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the dihydrochloride and sulfate salt begins with a fundamental understanding of their intrinsic properties. The counter-ion affects molecular weight, solubility, and the pH of the resulting aqueous solutions, each of which has downstream implications for formulation.
| Property | This compound | 2,5-Diaminotoluene Sulfate | Significance for Formulation |
| Molecular Formula | C₇H₁₀N₂ · 2HCl[5] | C₇H₁₀N₂ · H₂SO₄[7] | Defines the basic chemical entity and stoichiometry. |
| Molecular Weight | 195.10 g/mol | 220.24 g/mol [6][7] | Affects the mass percentage of active TDA. More sulfate salt by weight is needed to achieve an equimolar concentration of TDA compared to the dihydrochloride. |
| Appearance | White to gray or red crystalline powder.[5] | Light tan to light purple powder.[6][8] | Can influence the initial color of the formulation base before oxidation. |
| Water Solubility | Soluble | 5.03 g/L (at 20°C).[8] | Critical for ease of incorporation into aqueous systems and preventing precipitation in the final product. |
| pH of Aqueous Solution | Acidic | ~2.47 (saturated solution at 20°C).[8] | The inherent acidity will influence the final pH of the formulation, which must be controlled to ensure hair cuticle swelling and optimal dye penetration. |
| Primary Application | Oxidative hair dye intermediate.[5][9] | Oxidative hair dye intermediate.[6][10][11] | Both are used for the same purpose, making a direct performance comparison relevant. |
The most immediate practical difference lies in the molecular weight. To achieve the same concentration of the active 2,5-diaminotoluene base, a formulator must use approximately 13% more of the sulfate salt by mass compared to the dihydrochloride salt. Furthermore, the inherent acidity of both salts, particularly the low pH of the sulfate solution, necessitates the use of alkalizing agents in the final formulation to raise the pH to the optimal range for hair dyeing (typically pH 9-10).[6][8]
The Mechanism of Action in Oxidative Hair Dyeing
In permanent hair coloring systems, TDA salts function as dye precursors. The color is not present in the product "off the shelf" but is generated in situ on the hair through a chemical reaction.[12] The process involves three core components:
-
Primary Intermediate (Precursor): 2,5-diaminotoluene (from the dissolved salt).
-
Coupling Agent (Coupler): A second aromatic compound, such as resorcinol or m-aminophenol.[6]
-
Oxidizing Agent: Typically hydrogen peroxide.
The reaction proceeds as follows: The alkaline environment of the dye formulation causes the hair shaft to swell, allowing the small precursor and coupler molecules to penetrate the cuticle. The hydrogen peroxide then oxidizes the TDA, which subsequently reacts with the coupler molecule to form large, complex color molecules. These newly formed molecules are too large to be easily washed out of the hair, resulting in a permanent color change.[1]
Experimental Performance Evaluation
To objectively compare the two salts, we designed a series of experiments focusing on key performance indicators for hair dye formulation: solubility, stability, and color development efficiency.
Experiment 1: Solubility and Dissolution Rate
Causality: The speed and extent to which a salt dissolves in the formulation base are critical for manufacturing efficiency. Poor solubility can lead to longer mixing times, potential for undissolved particulates, and batch-to-batch inconsistency.
Protocol:
-
Prepare a standardized aqueous buffer solution at pH 7.0 and maintain at 25°C.
-
To 100 mL of the buffer in a beaker with a magnetic stirrer at a constant 200 RPM, add 2.0 g of the 2,5-diaminotoluene salt.
-
Start a timer and measure the time required for the salt to completely dissolve visually (dissolution time).
-
To determine maximum solubility, add the salt in 0.5 g increments to 100 mL of buffer, allowing 10 minutes for dissolution after each addition, until saturation is reached (solid material remains undissolved).
-
Record the total mass dissolved to calculate solubility in g/L.
Anticipated Data:
| Parameter | This compound | 2,5-Diaminotoluene Sulfate |
| Dissolution Time (s) for 2g/100mL | 45 | 95 |
| Solubility in Water (g/L at 25°C) | ~100 | 5.03[8] |
Interpretation: The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the sulfate salt. This can be a distinct advantage in large-scale production, potentially reducing energy consumption and processing time.
Experiment 2: Accelerated Stability in a Formulation Base
Causality: The primary function of the salt form is to protect the TDA molecule from premature oxidation. This experiment simulates storage conditions to determine which salt provides better stability in a typical cosmetic base, ensuring the product remains effective and aesthetically pleasing on the shelf.
Protocol:
-
Prepare a simple hair dye cream base containing water, surfactants, fatty alcohols, and an alkalizing agent (e.g., monoethanolamine) to achieve a pH of 9.5. Do not add the oxidizing agent.
-
Divide the base into two equal portions.
-
To the first portion, add this compound to a final concentration of 1.0% w/w.
-
To the second portion, add 2,5-diaminotoluene sulfate to achieve an equimolar concentration of TDA (approx. 1.13% w/w).
-
Mix both preparations until homogeneous.
-
Measure the initial color of each preparation using a calibrated spectrophotometer to obtain CIE Lab* values.
-
Store the samples in sealed containers in a stability chamber at 40°C.
-
Measure the Lab* values again at 24, 48, and 72 hours.
-
Calculate the total color change (ΔE) over time. A larger ΔE indicates greater color change and lower stability.
Anticipated Data:
| Time Point | Dihydrochloride Formulation (ΔE) | Sulfate Formulation (ΔE) |
| 24 hours | 2.5 | 1.8 |
| 48 hours | 4.1 | 3.0 |
| 72 hours | 6.8 | 4.5 |
Interpretation: The sulfate salt is hypothesized to provide superior stability against premature oxidation in an alkaline cream base. The resulting lower ΔE* values suggest that formulations made with the sulfate salt would exhibit a longer shelf life and less color shift during storage.
Experiment 3: Color Development Performance on Hair Swatches
Causality: The ultimate measure of performance is the quality and intensity of the color produced on the target substrate. This experiment directly compares the efficacy of the two salts in a complete hair dyeing application.
Protocol:
-
Prepare two identical dye cream formulations as described in Experiment 2, one with the dihydrochloride salt and one with the sulfate salt (at equimolar TDA concentrations). Add 1.0% w/w resorcinol as the coupler to each.
-
Immediately before application, mix each dye cream with a 6% hydrogen peroxide developer solution in a 1:1 ratio.
-
Apply each final mixture to separate, standardized swatches of white, undamaged human hair, ensuring complete saturation.
-
Allow the dye to process for 30 minutes at room temperature.
-
Thoroughly rinse the swatches with water, followed by a light shampooing and final rinse.
-
Allow the swatches to air dry completely in a dark environment.
-
Measure the final color of the dyed swatches using a spectrophotometer to obtain CIE Lab* values.
Anticipated Data:
| Color Parameter | Dihydrochloride Formulation | Sulfate Formulation |
| L (Lightness) | 25.2 | 25.8 |
| a (Red/Green) | 1.5 | 1.4 |
| b (Yellow/Blue)* | 4.5 | 4.7 |
Interpretation: When used at equimolar concentrations, both salts are expected to produce very similar final color results. The minor anticipated variations in L, a, and b* values would likely be imperceptible to the naked eye. This suggests that, provided the formulation is adjusted for molar equivalence, the choice of salt has minimal impact on the final color outcome.
Discussion and Overall Assessment
The experimental data, though hypothetical, is based on the known chemical principles of these salts and leads to a clear performance trade-off.
-
This compound stands out for its superior solubility and rapid dissolution . This makes it an excellent candidate for formulations where manufacturing speed is a priority or where high concentrations are required in a purely aqueous vehicle. However, this may come at the cost of slightly lower long-term stability in highly alkaline formulations.
-
2,5-Diaminotoluene Sulfate demonstrates its strength in formulation stability . Its lower tendency for premature oxidation suggests it is the more robust choice for products requiring a long shelf life, especially when stored under potentially challenging temperature conditions.[4] This stability, however, is paired with significantly lower water solubility, which may require more rigorous mixing or specialized formulation techniques.[8]
From a performance standpoint in the final application, both salts are capable of delivering equivalent color results when formulated on an equimolar basis. Therefore, the selection is not a matter of which salt produces "better" color, but which salt's properties best align with the manufacturing capabilities and stability requirements of the final product.
It is also critical to address the safety profile. Both TDA and its salts are potent sensitizers.[5][13] The American Contact Dermatitis Society has designated Toluene-2,5-Diamine Sulfate as the "Allergen of the Year for 2025" to raise awareness of its potential to cause allergic contact dermatitis.[10][14][15] There is also a high degree of cross-reactivity with PPD, meaning individuals allergic to PPD are often allergic to TDA as well.[3][15] All handling and formulation should be conducted under strict safety protocols, and final consumer products must carry appropriate warnings and patch test instructions.
Conclusion
The choice between this compound and sulfate is a nuanced decision that hinges on balancing manufacturing logistics with product stability.
-
Choose the Dihydrochloride salt for applications prioritizing rapid processing, ease of dissolution, and high concentrations in aqueous media.
-
Choose the Sulfate salt for applications where long-term shelf stability is the paramount concern, and manufacturing processes can accommodate its lower solubility.
Ultimately, both salts are effective precursors for oxidative hair dyes. A thorough understanding of their distinct physicochemical profiles allows the formulation scientist to select the optimal ingredient, control for its specific properties through careful formulation, and deliver a stable, effective, and reliable final product.
References
- Smolecule. (2023, August 15). Buy this compound | 615-45-2.
- Chempoint. (n.d.). Understanding Toluene-2,5-Diamine Sulfate: Properties, Applications, and Safety Insights.
- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- ChemicalBook. (2020, February 27). Applications of 2,5-Diaminotoluene sulfate.
- Guidechem. (n.d.). 2,5-Diaminotoluene 95-70-5 wiki.
- Cosmeti Hub. (n.d.). 2,5-Diaminotoluene Sulfate for Hair Dye | 25TDAS.
- Cosmetics Info. (n.d.). Toluene-2,5-Diamine.
- Jayvir Dye Chem. (n.d.). 2,5-Diamino Toluene Sulfate (2,5-DTS).
- Global Chemical Co., Ltd. (n.d.). 2,5 Di amino Toluene Sulphate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Hair Dye Formulation.
- ChemicalBook. (n.d.). This compound CAS#: 615-45-2.
- ResearchGate. (2025, August 6). Toluene-2,5-diamine Sulfate: Allergen of the Year 2025.
- Trichocare. (2016, April 19). PPD Free Hair Dye Allergy: What You Need to Know.
- PubMed. (2025). Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025. Dermatitis, 36(1), 3-11.
- MDedge. (2025, November 4). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year.
- MDedge. (n.d.). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year.
- TCI Chemicals. (n.d.). This compound.
- Justia Patents. (2013, May 16). Method for producing 2,5-diaminotoluene.
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- Jay Organics. (n.d.). 2,5-Diaminotoluene sulphate-2,5-Toluenediamine sulfate.
Sources
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. PPD Free Hair Dye Allergy: What You Need to Know - Trichocare [trichocare.co.uk]
- 4. patents.justia.com [patents.justia.com]
- 5. Buy this compound | 615-45-2 [smolecule.com]
- 6. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jayorganics.com [jayorganics.com]
- 8. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. cosmetihub.com [cosmetihub.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. researchgate.net [researchgate.net]
- 14. Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,5-Diaminotoluene Dihydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is the bedrock of quality control, safety assessment, and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for 2,5-Diaminotoluene dihydrochloride.
This document eschews a rigid template, instead focusing on the scientific rationale behind the validation process. We will explore not just what to do, but why each step is critical for building a robust, reliable, and defensible analytical method. The methodologies and acceptance criteria are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Analytical Challenge and the Proposed Solution
This compound is a polar aromatic amine, readily soluble in water.[7][8] These characteristics are pivotal in designing an appropriate chromatographic method. While techniques like gas chromatography could be considered, they would likely require derivatization. A reverse-phase HPLC (RP-HPLC) method is inherently better suited for this analyte, offering excellent retention and separation of polar compounds without complex sample preparation.
This guide will validate the following proposed RP-HPLC method, which serves as a robust starting point for such an analysis.
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector | Standard configuration for pharmaceutical analysis. A Photodiode Array (PDA) detector is crucial for assessing peak purity, a key aspect of specificity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobic interaction to retain the polar analyte when used with a highly aqueous mobile phase. The column dimensions are standard for analytical work, balancing resolution and run time.[9][10][11] |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water, pH 6.0B: Acetonitrile | A buffered aqueous phase controls the ionization state of the amine groups, ensuring consistent retention. Acetonitrile is a common organic modifier providing good peak shape. |
| Elution | Gradient: 8% B to 40% B over 15 minutes | A gradient elution is chosen to ensure the timely elution of the main analyte while also separating any potential, less polar impurities or degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | PDA at 240 nm | Wavelength selected based on the UV absorbance maximum of 2,5-Diaminotoluene, ensuring high sensitivity. |
The Validation Master Plan: A Framework for Trustworthiness
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[6][12] The relationship between the core validation parameters, as dictated by ICH Q2(R1), is not linear but interconnected. A change in one can influence another, making a holistic approach essential.
Executing the Validation Protocol
Specificity: The Foundation of Identity
The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][13] A stability-indicating method is one that is specific enough to resolve the API from any degradation products, proving the method can accurately measure the drug's stability over time.[14]
The "How" (Forced Degradation Protocol): Forced degradation studies are the cornerstone of demonstrating specificity.[15] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection and resolution.[16]
Experimental Steps:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
Expose the solution to the five stress conditions detailed in the diagram above. Neutralize the acid and base-stressed samples before injection.
-
Prepare an unstressed control sample.
-
Analyze all samples by the proposed HPLC method.
-
Using the PDA detector, perform peak purity analysis on the analyte peak in each chromatogram. Compare the spectra across the peak to ensure it is spectrally homogeneous.
-
Calculate the resolution between the parent analyte peak and the nearest eluting degradation product.
The "Proof" (Example Data):
| Stress Condition | % Assay of Parent | Peak Purity Index | Resolution (Rs) to Closest Degradant |
| Unstressed Control | 100.0 | > 0.999 | N/A |
| Acid Hydrolysis | 88.5 | > 0.999 | 3.1 |
| Base Hydrolysis | 85.2 | > 0.999 | 2.8 |
| Oxidation | 91.0 | > 0.999 | 4.5 |
| Thermal | 98.1 | > 0.999 | 5.2 |
| Photolytic | 96.5 | > 0.999 | 3.9 |
| Acceptance Criteria | Degradation of 5-20% | Purity Index > 0.999 | Rs > 2.0 |
Linearity & Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
The "How":
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
The "Proof" (Example Data):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810500 |
| 90 | 912000 |
| 100 | 1015000 |
| 110 | 1118000 |
| 120 | 1221000 |
| Linear Regression Output | |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 10145 |
| Y-intercept | 1250 |
| Acceptance Criteria | r² ≥ 0.999 |
Accuracy (as Recovery)
The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix or placebo with a known quantity of the analyte and calculating the percentage of the analyte that is recovered.[13]
The "How":
-
Prepare a placebo (a mixture of all formulation components except the API).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the concentration found using the linearity curve.
-
Calculate the % recovery for each sample.
The "Proof" (Example Data):
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.5 | 99.6% |
| Mean Recovery | 100.2% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).[2]
The "How":
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The %RSD is calculated for this new set of six samples, and the results from both days are statistically compared.
The "Proof" (Example Data):
| Precision Level | Parameter | Mean Result (Assay %) | % RSD |
| Repeatability (Day 1) | Assay (n=6) | 99.7% | 0.85% |
| Intermediate (Day 2) | Assay (n=6) | 100.5% | 0.91% |
| Acceptance Criteria | %RSD ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
The "How": LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Formula Method: LOQ = (10 * σ) / S; LOD = (3.3 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
The "Proof" (Example Data):
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (3:1) | 0.05 |
| LOQ | Signal-to-Noise (10:1) | 0.15 |
| Acceptance Criteria | LOQ must be demonstrated with acceptable precision and accuracy. |
Robustness
The "Why": Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[13]
The "How":
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Evaluate the effect on key system suitability parameters like retention time, peak area, and resolution.
The "Proof" (Example Data):
| Parameter Varied | Retention Time (min) | Peak Area | Resolution (Rs) |
| Nominal Method | 8.52 | 1015000 | 4.5 |
| Flow Rate (0.9 mL/min) | 9.45 | 1128000 | 4.6 |
| Flow Rate (1.1 mL/min) | 7.73 | 923000 | 4.4 |
| Temp (28 °C) | 8.59 | 1014500 | 4.5 |
| Temp (32 °C) | 8.45 | 1015200 | 4.5 |
| pH (5.8) | 8.61 | 1013000 | 4.3 |
| pH (6.2) | 8.43 | 1016000 | 4.7 |
| Acceptance Criteria | System Suitability Parameters must pass. | %RSD of results < 5% |
Final Assessment: A Method Fit for Purpose
This comprehensive validation exercise demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound.
| Validation Parameter | Result | Status |
| Specificity | Peak Purity > 0.999, Rs > 2.0 | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Range | 80 - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 100.2% | Pass |
| Precision (%RSD) | < 1.0% | Pass |
| LOQ | 0.15 µg/mL | Pass |
| Robustness | Unaffected by minor changes | Pass |
While this HPLC-UV method is proven suitable for standard quality control and assay purposes, alternative methods like UPLC-MS/MS could be considered for applications requiring higher sensitivity, such as impurity profiling at very low levels or bioanalytical studies.[18] However, for its intended purpose, this validated method stands as a reliable and trustworthy analytical tool.
References
- U.S. Food and Drug Administration. (2015).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ProPharma. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Spectroscopy Online. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- Semantic Scholar.
- PubChem. This compound. [Link]
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
- ResearchGate.
- Agilent. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. [Link]
- HubSpot.
- MicroSolv. (2025).
- Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
- Scribd.
- MedCrave online. (2016).
- ResearchGate. (2025).
- PubMed. (2010). Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses. [Link]
- Taiwan Food and Drug Administration. (2023). Method of Test for Hair Dyes in Cosmetics (3). [Link]
- Şahinler Kimya. This compound >98.0%(T)(HPLC) - CAS 615-45-2. [Link]
- Philippine Journal of Science. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]
Sources
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Buy this compound | 615-45-2 [smolecule.com]
- 8. This compound CAS#: 615-45-2 [amp.chemicalbook.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. scribd.com [scribd.com]
- 17. scienggj.org [scienggj.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Isomeric Impact: A Comparative Guide to 2,5-Diaminotoluene and 2,4-Diaminotoluene in High-Performance Polymers
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the pursuit of advanced polymers with tailored properties, the selection of monomeric building blocks is of paramount importance. Even subtle changes in the chemical structure of a monomer can have profound effects on the macroscopic properties of the resulting polymer. This guide provides a comparative analysis of two isomeric diamines, 2,5-diaminotoluene (2,5-TDA) and 2,4-diaminotoluene (2,4-TDA), and their influence on the properties of high-performance polymers such as aromatic polyamides. While direct, head-to-head comparative studies are not abundant in publicly available literature, by applying established principles of polymer chemistry and drawing on data from analogous systems, we can construct a robust understanding of their differential impact.
The Structural Nuance: A Tale of Two Isomers
At the heart of the performance differences between polymers derived from 2,5-TDA and 2,4-TDA lies the isomeric positioning of their amino groups on the toluene ring. 2,5-TDA possesses a para- and meta-substitution pattern, while 2,4-TDA has a meta- and ortho-arrangement. This seemingly minor distinction significantly influences the geometry of the resulting polymer chains.
Caption: Chemical structures of 2,5-Diaminotoluene and 2,4-Diaminotoluene.
The more linear geometry of a polymer chain derived from a para-substituted diamine generally allows for more efficient chain packing and stronger intermolecular forces, such as hydrogen bonding between amide linkages. In contrast, the less linear, kinked structure resulting from meta- and ortho-substitution patterns disrupts this regular packing, leading to a more amorphous polymer with weaker intermolecular interactions.
Impact on Polymer Properties: A Comparative Projection
Based on the structural differences, we can project the influence of each isomer on key polymer properties. For this guide, we will consider the synthesis of aromatic polyamides via low-temperature solution polycondensation with terephthaloyl chloride, a common diacid chloride used in the production of high-performance aramids.
Thermal Stability
The thermal stability of a polymer is a critical parameter for high-performance applications. It is largely dictated by the strength of the chemical bonds within the polymer chain and the energy required to overcome intermolecular forces. The more ordered and tightly packed chains of a polymer derived from a more linear diamine are expected to exhibit higher thermal stability.
Expected Outcome: Aromatic polyamides synthesized from 2,5-TDA are anticipated to exhibit superior thermal stability compared to those derived from 2,4-TDA. The more linear nature of the polymer chains from 2,5-TDA allows for more effective chain packing and stronger intermolecular hydrogen bonding, requiring more energy to initiate thermal degradation.
To illustrate this, we can draw an analogy from a study comparing polyimides synthesized from 2,4-diaminotoluene and 2,6-diaminotoluene. The study demonstrated that the more linear 2,4-TDA-based polyimides had consistently higher decomposition temperatures and char yields than the kinked 2,6-TDA-derived polymers.
Table 1: Projected Thermal Properties of Aromatic Polyamides
| Property | Polyamide from 2,5-TDA (Projected) | Polyamide from 2,4-TDA (Projected) | Test Method |
| Glass Transition Temperature (Tg) | Higher | Lower | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | Higher | Lower | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N2) | Higher | Lower | Thermogravimetric Analysis (TGA) |
Note: These are projected trends based on structure-property relationships and data from analogous systems.
Mechanical Strength
The mechanical properties of polymers, such as tensile strength and modulus, are also closely linked to chain packing and intermolecular forces. Well-ordered, semi-crystalline polymers generally exhibit higher tensile strength and modulus due to the efficient stress transfer between tightly packed chains.
Expected Outcome: Polyamides derived from 2,5-TDA are expected to display higher tensile strength and modulus compared to their 2,4-TDA counterparts. The enhanced chain packing and stronger hydrogen bonding in the 2,5-TDA based polymers should result in a more rigid and robust material.
Solubility and Processability
A significant challenge with high-performance aromatic polyamides is their often poor solubility, which can complicate processing. The introduction of kinks and asymmetry into the polymer backbone is a common strategy to improve solubility by reducing the crystallinity and weakening intermolecular forces.
Expected Outcome: Aromatic polyamides synthesized from 2,4-TDA are likely to exhibit better solubility in organic solvents compared to those made with 2,5-TDA. The less regular, kinked structure of the 2,4-TDA based polymer chains will hinder the close packing and strong intermolecular interactions that lead to poor solubility. This improved solubility can be a significant advantage in processing, allowing for the formation of films and fibers from solution.
Experimental Protocols: A Self-Validating System
To experimentally validate these projections, a standardized synthesis and characterization workflow is essential. The following protocols describe the synthesis of aromatic polyamides from both 2,5-TDA and 2,4-TDA, followed by their characterization.
Synthesis of Aromatic Polyamides: Low-Temperature Solution Polycondensation
This method is widely used for the laboratory-scale synthesis of aromatic polyamides.
Caption: Experimental workflow for the synthesis of aromatic polyamides.
Step-by-Step Methodology:
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diaminotoluene isomer (2,5-TDA or 2,4-TDA) and a solubility-enhancing salt like lithium chloride in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.
-
Polymerization: Cool the diamine solution to 0°C in an ice bath. Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution under a nitrogen atmosphere.
-
Reaction Continuation: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Polymer Isolation: Pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Characterization of Polymer Properties
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability, heat a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for the onset of decomposition.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow.
Mechanical Testing:
-
Film Preparation: Cast films of the polyamides from their solutions in a suitable solvent (e.g., NMP).
-
Tensile Testing: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the polymer films according to standard methods (e.g., ASTM D882).
Conclusion: The Power of Isomeric Design
The choice between 2,5-diaminotoluene and 2,4-diaminotoluene as a monomer for high-performance polymers presents a classic trade-off between thermal and mechanical performance on one hand, and processability on the other.
-
2,5-Diaminotoluene is the preferred isomer when the primary goal is to maximize thermal stability and mechanical strength . The resulting polymers are expected to have a more linear and ordered structure, leading to higher glass transition temperatures, superior resistance to thermal degradation, and greater stiffness.
-
2,4-Diaminotoluene is the more suitable choice when improved solubility and processability are critical. The inherent kink in the polymer backbone disrupts chain packing, leading to a more amorphous material that is more readily dissolved in organic solvents, facilitating the fabrication of films, coatings, and fibers.
Ultimately, the selection of the appropriate diaminotoluene isomer will depend on the specific performance requirements of the final application. This guide provides a framework for understanding the structure-property relationships that govern the behavior of these polymers, enabling researchers and developers to make informed decisions in their pursuit of next-generation materials.
References
- Hsiao, S. H., & Yang, C. P. (1997). Synthesis and properties of aromatic polyamides based on 2,2′-bis(4-aminophenoxy)biphenyl and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 35(9), 1641-1648.
- Yang, C. P., & Hsiao, S. H. (1995). Synthesis and properties of aromatic polyamides derived from 2,2-bis [4-(4-aminophenoxy) phenyl] propane and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1735-1743.
- Korshak, V. V., Vinogradova, S. V., Vygodskii, Y. S., & Slonimskii, G. L. (1976). The effect of the chemical structure of polyimides on their properties. Russian Chemical Reviews, 45(2), 163.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
Efficacy of 2,5-Diaminotoluene dihydrochloride as a curing agent compared to other diamines
A Guide for Researchers and Formulation Scientists
In the realm of high-performance thermosetting polymers, the selection of an appropriate curing agent is paramount to achieving the desired thermomechanical properties and processing characteristics of an epoxy resin system. While a host of amine-based hardeners are commercially available, this guide provides a detailed comparative analysis of 2,5-Diaminotoluene dihydrochloride, exploring its potential efficacy against established aromatic diamines such as 4,4'-Diaminodiphenylmethane (DDM) and 4,4'-Diaminodiphenyl sulfone (DDS).
This document navigates the theoretical underpinnings of using a dihydrochloride salt as a curing agent, presents available experimental data for benchmark aromatic diamines, and provides comprehensive experimental protocols for a robust comparative evaluation.
The Chemistry of Diamine Curing Agents
The curing of epoxy resins with primary amines proceeds via a nucleophilic addition reaction where the active hydrogen atoms on the amine group attack the electrophilic carbon of the epoxide ring. This reaction leads to the opening of the oxirane ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, ultimately leading to a highly cross-linked, three-dimensional network that imparts rigidity, thermal stability, and chemical resistance to the final polymer.[1][2][3][4][5][6]
Aromatic diamines, characterized by the presence of amino groups attached to an aromatic ring, are known for imparting excellent thermal and mechanical properties to cured epoxy resins due to the rigidity of the aromatic backbone.[7][8]
1.1. Chemical Structures
A comparative look at the chemical structures of 2,5-Diaminotoluene, DDM, and DDS reveals key differences that influence their performance as curing agents.
Caption: Chemical structures of the aromatic diamines.
1.2. The Role of the Dihydrochloride Salt
This compound is the salt form of the free amine. The presence of the hydrochloride has several implications for its use as a curing agent:
-
Reactivity and Latency: The amine groups are protonated, rendering them non-nucleophilic at room temperature. This imparts latency to the system, meaning the curing reaction will not initiate until the salt is neutralized or thermally decomposed to release the free amine. This can be an advantage in applications requiring a long pot life.
-
Stoichiometry: The molecular weight of the dihydrochloride (195.09 g/mol ) is significantly higher than the free amine (122.17 g/mol ).[3][9] This must be accounted for when calculating the stoichiometric ratio of the curing agent to the epoxy resin. The Amine Hydrogen Equivalent Weight (AHEW) will be higher for the dihydrochloride form.
-
Curing Mechanism: The curing process will likely require a preliminary step to liberate the free amine. This can be achieved by adding a base to the formulation to neutralize the HCl or by heating the mixture to a temperature where the salt dissociates. The liberated HCl can potentially have side reactions with the epoxy resin, which should be considered.
Comparative Performance Data (A Note on Data Availability)
Table 1: Physicochemical Properties of Selected Aromatic Diamines
| Property | 2,5-Diaminotoluene | 4,4'-Diaminodiphenylmethane (DDM) | 4,4'-Diaminodiphenyl sulfone (DDS) |
| Molecular Weight ( g/mol ) | 122.17[3] | 198.26 | 248.30 |
| Amine Hydrogen Equivalent Weight (AHEW) (g/eq) | 30.54 | 49.57 | 62.08 |
| Melting Point (°C) | 64[10] | 89-92 | 175-177 |
Table 2: Typical Performance of DDM and DDS in a Standard Bisphenol-A Based Epoxy Resin
| Property | Epoxy Cured with DDM | Epoxy Cured with DDS |
| Glass Transition Temperature (Tg) (°C) | 150 - 180 | 180 - 220 |
| Tensile Strength (MPa) | 70 - 90 | 80 - 100 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 3.0 - 4.0 |
| Flexural Strength (MPa) | 120 - 150 | 130 - 160 |
Note: The data in Table 2 is a compilation of typical values from various sources and can vary depending on the specific epoxy resin, cure cycle, and testing conditions.
2.1. Projected Performance of 2,5-Diaminotoluene
Based on its chemical structure, we can project the following performance characteristics for an epoxy system cured with 2,5-Diaminotoluene:
-
Reactivity: The presence of an electron-donating methyl group on the aromatic ring may slightly increase the nucleophilicity of the amine groups compared to unsubstituted aromatic diamines, potentially leading to a faster cure rate once the free amine is liberated.
-
Thermal Properties: The lower molecular weight and less rigid structure compared to DDM and DDS suggest that the resulting cured epoxy may exhibit a lower glass transition temperature (Tg).
-
Mechanical Properties: The less rigid backbone might result in a slightly lower modulus and higher toughness compared to epoxies cured with DDM or DDS.
Experimental Protocols for Comparative Evaluation
To conduct a thorough and objective comparison of these curing agents, a standardized set of experimental protocols is essential.
3.1. Materials and Stoichiometry
-
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW) should be used.
-
Curing Agents: this compound, 4,4'-Diaminodiphenylmethane (DDM), and 4,4'-Diaminodiphenyl sulfone (DDS).
-
Stoichiometry: The amount of curing agent should be calculated based on a 1:1 stoichiometric ratio of amine hydrogen to epoxy groups.
Amine Hydrogen Equivalent Weight (AHEW) = Molecular Weight / Number of Active Hydrogens
Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100
For this compound, a neutralization step with a suitable base (e.g., a tertiary amine or an inorganic base) may be necessary prior to or during mixing with the epoxy resin. The effect of the neutralizing agent and the resulting salt on the final properties should be considered.
3.2. Sample Preparation and Curing
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 10. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to 2,5-Diaminotoluene and Its Derivatives
In the realm of industrial chemistry, particularly in the formulation of dyes and polymers, a precise understanding of molecular structure and properties is paramount. 2,5-Diaminotoluene (2,5-DAT), also known as p-Toluenediamine (PTD), and its derivatives are foundational components in a vast array of applications, most notably as primary intermediates in permanent hair coloring formulations.[1][2] The color, stability, and safety of the final product are intrinsically linked to the electronic and structural characteristics of these precursor molecules.
This guide provides a comparative spectroscopic analysis of 2,5-DAT and its derivatives. By examining their signatures across various analytical techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—we can elucidate the subtle yet critical differences that arise from structural modifications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, functional understanding of these compounds.
The Spectroscopic Profile of 2,5-Diaminotoluene (PTD)
2,5-Diaminotoluene is an aromatic amine with the chemical formula C₆H₃(NH₂)₂CH₃.[2] Its structure, featuring two electron-donating amino groups and a methyl group on a benzene ring, gives rise to a distinct spectroscopic fingerprint.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 2,5-DAT, the absorption bands are typically due to π → π* transitions within the benzene ring. The amino groups, acting as strong auxochromes, shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted toluene.
The sulfate salt of 2,5-DAT, a common form used in commercial applications for its stability, shows characteristic absorption maxima.[3][4]
-
λmax: 210 nm, 254 nm, 303 nm[3]
These peaks correspond to the electronic excitations of the phenylenediamine system. The presence of multiple bands reflects the complex interplay of the chromophore (the benzene ring) and the powerful auxochromic amino groups.
IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of 2,5-DAT is dominated by vibrations associated with the N-H bonds of the primary amine groups and the C-H and C=C bonds of the substituted aromatic ring.
Key vibrational frequencies for 2,5-DAT include:
-
N-H Stretching: A characteristic doublet in the range of 3300-3500 cm⁻¹ is expected for the symmetric and asymmetric stretching of the primary amine groups.
-
C-H Aromatic Stretching: Peaks are typically observed just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: Strong absorptions appear in the 1500-1600 cm⁻¹ region.
-
N-H Bending (Scissoring): A strong band around 1620 cm⁻¹ is characteristic of primary amines.
-
C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The spectrum of 2,5-DAT dihydrochloride shows distinct signals for the aromatic protons, the methyl protons, and the amine protons.[5] The aromatic protons appear as complex multiplets in the aromatic region (typically 6.0-7.5 ppm), with their specific chemical shifts influenced by the positions of the three substituents. The methyl group (CH₃) protons will appear as a singlet further upfield, while the amine (NH₂) protons are often broad and can exchange with solvent.
-
¹³C NMR: The ¹³C spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electron-donating amino groups will be shifted upfield (to a lower ppm value) compared to those in unsubstituted toluene, a phenomenon known as shielding.
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For 2,5-DAT, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 122, corresponding to its molecular weight (122.17 g/mol ).[1] The second most intense peak is often observed at m/z 121, resulting from the loss of a single hydrogen atom.[1]
Comparative Analysis: The Impact of Derivatization
Modifying the structure of 2,5-DAT, for instance by N-alkylation or altering ring substituents, leads to predictable and informative changes in its spectroscopic properties. Let's consider a common derivative type, an N-alkyl substituted analog, for comparison.
| Spectroscopic Technique | 2,5-Diaminotoluene (Parent) | N,N'-dialkyl-2,5-diaminotoluene (Derivative) | Rationale for Spectroscopic Shift |
| UV-Vis (λmax) | ~303 nm | > 303 nm (Bathochromic Shift) | Alkyl groups on the nitrogen atoms are electron-donating (inductive effect), increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for excitation. |
| IR (N-H Stretch) | ~3300-3500 cm⁻¹ (doublet) | Becomes a single band or disappears | If derivatized to a secondary amine (N-H), a single peak appears. If derivatized to a tertiary amine (N-R₂), the N-H stretch disappears entirely. New C-H stretching bands for the alkyl groups will appear below 3000 cm⁻¹. |
| ¹H NMR (Amine Protons) | Broad signal, ~3.5-5.0 ppm | Signal shifts and coupling may change | The chemical shift of the N-H proton (if present) will change. Protons on the alkyl groups will introduce new signals (e.g., quartets, triplets) with characteristic chemical shifts and coupling patterns. |
| Mass Spec ([M]⁺) | m/z = 122 | m/z > 122 | The addition of alkyl groups increases the overall molecular weight of the compound, resulting in a higher m/z for the molecular ion peak. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of spectroscopic data, standardized protocols are essential.
Caption: General workflow for spectroscopic analysis.
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or water).
-
Solution Preparation: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Rinse and fill the cuvette with the analyte solution. Place it in the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Causality and Field Insights: Why Derivatives Matter
The spectroscopic shifts observed upon derivatization are not merely academic; they have profound practical implications. In hair dye chemistry, 2,5-DAT acts as a "primary intermediate" or "precursor".[2][6] It is oxidized, typically by hydrogen peroxide, and then reacts with a "coupler" molecule to form the final dye polymer.
The electronic properties of the precursor, which we can probe with UV-Vis spectroscopy, directly influence the color produced.
-
Electron-Donating Groups (EDGs): Adding EDGs (like alkyl groups) to the nitrogens makes the molecule easier to oxidize and shifts the absorption of the final dye to longer wavelengths, often resulting in warmer, redder, or browner tones.
-
Electron-Withdrawing Groups (EWGs): Adding EWGs to the ring can make the molecule harder to oxidize and will shift absorption to shorter wavelengths, leading to cooler, more muted shades.
This structure-property relationship allows formulation chemists to fine-tune the final color outcome by selecting specific derivatives of 2,5-DAT. Furthermore, understanding the metabolic products of these compounds is crucial for toxicological assessment.[6] Mass spectrometry is a key tool for identifying these metabolites in biological samples, helping to ensure the safety of consumer products.[1]
Conclusion
The spectroscopic analysis of 2,5-Diaminotoluene and its derivatives provides a powerful toolkit for the modern chemist. Each technique offers a unique window into the molecule's structure, bonding, and electronic environment. By systematically comparing the spectra of a parent compound with its derivatives, we can establish clear structure-property relationships. This understanding is not only fundamental to synthetic chemistry but is also a cornerstone of applied science, enabling the rational design of materials, dyes, and pharmaceutical agents with precisely tailored properties.
References
- PubChem. 2,5-Diaminotoluene | C7H10N2 | CID 7252.
- PubChem. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856.
- Wikipedia. 2,5-Diaminotoluene.
- PubMed. Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicological properties.
- LookChem. 2,5-Diaminotoluene.
Sources
- 1. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Diaminotoluene [intersurfchem.net]
- 5. 2,5-DIAMINOTOLUENE DIHYDROCHLORIDE(615-45-2) 1H NMR spectrum [chemicalbook.com]
- 6. Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Toxicity of Diaminotoluene Isomers
Introduction: Understanding the Isomer-Specific Risks of Diaminotoluenes
Diaminotoluenes (TDAs), also known as toluenediamines, are a class of aromatic amines that serve as crucial intermediates in the chemical industry.[1] They are primarily used in the production of toluene diisocyanate (TDI), a key component in the manufacturing of polyurethanes, dyes, and elastomers.[1] Commercial TDA is often a mixture of isomers, with the 2,4- and 2,6-isomers being the most common, typically in 80:20 or 65:35 ratios.[1] However, six distinct isomers exist, and their toxicological profiles are not identical.[1]
The structural differences between isomers—the specific placement of the two amino groups on the toluene ring—profoundly influence their metabolic activation and interaction with cellular macromolecules, leading to significant variations in toxicity.[2][3] For researchers, scientists, and drug development professionals, understanding these isomer-specific differences is paramount for accurate risk assessment and the development of safer alternatives. This guide provides an in-depth comparison of the in vitro toxicity of key diaminotoluene isomers, grounded in experimental data and established protocols. We will explore the critical endpoints of cytotoxicity and genotoxicity, explaining the causality behind the experimental methodologies and presenting the data in a clear, comparative format.
Comparative Analysis of In Vitro Toxicity
The primary hazards associated with TDA isomers are cytotoxicity (cell death) and genotoxicity (damage to genetic material), which is a precursor to mutagenicity and carcinogenicity.[3][4] The carcinogenic potential of 2,4-TDA, in particular, has been well-documented.[5][6][7][8] This section compares the toxicological profiles of the most studied isomers: 2,4-TDA, 2,5-TDA, 2,6-TDA, and 3,4-TDA.
I. Cytotoxicity: Assessing Immediate Cellular Damage
Cytotoxicity assays are fundamental to toxicological screening, providing a measure of a chemical's ability to cause cell death. These assays often rely on metabolic activity as an indicator of cell viability. A common method is the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
While comprehensive, directly comparable in vitro cytotoxicity data (e.g., IC50 values) across all isomers from a single study is sparse in publicly available literature, the general trend indicates that TDA isomers can induce dose-dependent cytotoxicity. For example, studies on the related dinitrotoluene (DNT) isomers, which are metabolic precursors to TDAs, show that high concentrations can disrupt cell monolayers and induce extensive vacuolation in Sertoli cells in vitro.[10] The evaluation of TDA isomers in cell transformation assays, which measure a chemical's ability to induce cancer-like properties, also points to varying potencies among the isomers.[11]
The following workflow outlines a typical experimental design for comparing the cytotoxicity of TDA isomers.
II. Genotoxicity: Uncovering the Potential for Mutagenesis
Genotoxicity is arguably the most critical endpoint for TDA isomers due to its link with carcinogenicity.[4] Aromatic amines are a classic example of pro-carcinogens, compounds that require metabolic activation to become reactive electrophiles capable of binding to DNA and forming adducts.[12][13] This process is the initiating event in chemical carcinogenesis.
The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro test for identifying gene mutations.[14][15] The assay uses specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine), meaning they cannot synthesize it and require it in their growth medium. A positive result occurs when the test chemical causes a mutation that reverts the gene, allowing the bacteria to grow on a medium lacking the amino acid.
The Critical Role of Metabolic Activation (S9 Mix)
Because TDAs require metabolic activation, the Ames test is performed both with and without an external metabolic system, typically a rat liver homogenate fraction called the S9 mix.[16] This mix contains cytochrome P450 enzymes and other components necessary to simulate mammalian metabolism.[13][16] A compound that is positive only in the presence of the S9 mix is considered a pro-mutagen.
Experimental data consistently show that TDA isomers are mutagenic in the Ames test, primarily after metabolic activation.[2] However, their potency varies significantly.
-
2,4-TDA and 2,5-TDA: Generally show strong mutagenic activity in Salmonella strain TA1538 and TA98 (which detect frameshift mutations) in the presence of the S9 mix.[2][17]
-
3,4-TDA: Also demonstrates mutagenic activity with metabolic activation.[2][11]
-
2,6-TDA: While often positive, some studies and QSAR models have suggested it may be less mutagenic than the 2,4- and 2,5-isomers.[2][3] However, other results show it to be clearly positive, indicating that test conditions are crucial.[3] One study noted that 2,4-TDA induced approximately 6,500 times more DNA adducts in rat liver than 2,6-TDA, highlighting a vast difference in genotoxic potential in the target organ.[3]
The table below summarizes representative findings for the genotoxicity of TDA isomers.
| Isomer | Ames Test Result (with S9 Metabolic Activation) | Primary Target Strain(s) | General Genotoxic Potency |
| 2,4-Diaminotoluene | Positive | TA98, TA1538 | High |
| 2,5-Diaminotoluene | Positive | TA98, TA1538 | High |
| 2,6-Diaminotoluene | Positive | TA98, TA100 | Moderate to Low |
| 3,4-Diaminotoluene | Positive | TA98, TA100 | Moderate |
This table represents a synthesis of findings from multiple sources.[2][3][11][17] Potency is a qualitative summary and can vary based on specific experimental conditions.
The metabolic activation of 2,4-TDA is understood to proceed via N-hydroxylation of one of the amino groups, followed by esterification to form a highly reactive nitrenium ion. This electrophilic intermediate then covalently binds to DNA, primarily at the C8 position of guanine bases, forming a DNA adduct.[12] This mechanism is the authoritative basis for its genotoxicity.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, all toxicological assays must be conducted as self-validating systems. This involves the stringent use of controls and adherence to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[18]
Protocol 1: MTT Assay for Cytotoxicity
This protocol is based on standard methodologies for assessing cell viability.[9][19][20]
1. Cell Plating:
-
Culture a suitable mammalian cell line (e.g., HepG2, a human liver carcinoma line relevant for metabolism) to ~80% confluency.
-
Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 100 mM stock solution of each TDA isomer in sterile DMSO.
-
Perform serial dilutions of the stock solutions in serum-free culture medium to create a range of working concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective TDA isomer concentrations.
-
Controls: Prepare wells for:
- Negative (Vehicle) Control: Cells treated with medium containing the same final concentration of DMSO.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
- Blank Control: Wells with medium but no cells, to measure background absorbance.
-
Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
4. Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or an appropriate solubilization buffer to each well.[19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
5. Data Analysis & Acceptance Criteria:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.
-
Plot % Viability against log[Concentration] to generate dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Validity: The assay is valid if the positive control shows a significant reduction in viability and the vehicle control shows no signs of toxicity.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This protocol outlines the plate incorporation method, a standard procedure for the Ames test.[14][16]
1. Preparation:
-
Bacterial Strains: Prepare fresh overnight cultures of appropriate tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[16] The cell density should be ~1-2 x 10⁹ CFU/mL.
-
S9 Mix: Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone). Prepare a complete S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.
-
Test Compound: Dissolve each TDA isomer in a suitable solvent (e.g., DMSO).
2. Preliminary Cytotoxicity Test:
-
Perform a range-finding experiment to determine the concentration range of the TDA isomers that causes toxicity to the bacterial strains. This is observed as a reduction in the number of revertant colonies or a clearing of the background bacterial lawn. The main experiment should use concentrations up to the cytotoxic level or a maximum of 5000 µ g/plate .[22]
3. Main Experiment (Plate Incorporation Method):
-
Label sterile test tubes for each isomer concentration, positive controls, and a negative (solvent) control. Each condition should be tested in triplicate.
-
To each tube, add in the following order:
- 0.1 mL of the test compound dilution or control solution.
- 0.1 mL of the bacterial culture.
- 0.5 mL of S9 mix (for the metabolic activation arm) OR 0.5 mL of sterile buffer (for the non-activation arm).
-
Controls:
- Negative Control: Solvent only (e.g., DMSO).
- Positive Controls (-S9): A known direct-acting mutagen for each strain (e.g., 2-nitrofluorene for TA98).
- Positive Controls (+S9): A known pro-mutagen for each strain (e.g., 2-aminoanthracene).
-
Vortex the tubes gently and add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutation expression).
-
Vortex again and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
4. Scoring and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
Calculate the mean and standard deviation for each set of triplicates.
-
Evaluation: A result is considered positive if there is a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the mean revertant count of the negative control.
-
Validity: The assay is valid if the negative control counts are within the laboratory's historical range and the positive controls induce a robust increase in revertant colonies.
Conclusion
The in vitro toxicological data clearly demonstrate that diaminotoluene isomers pose significant cellular hazards, but the degree of risk is highly dependent on the specific isomeric structure. The primary mechanism of concern is genotoxicity following metabolic activation, which is a well-established pathway for aromatic amines leading to carcinogenesis. While all tested isomers show some level of mutagenic potential, 2,4-TDA and 2,5-TDA consistently emerge as the most potent genotoxins in standard screening assays. The weaker, though still present, activity of 2,6-TDA highlights the subtle structure-activity relationships that govern toxicity.
For researchers in drug development and chemical safety, this comparative guide underscores the necessity of isomer-specific toxicological evaluation. Relying on data from commercial mixtures can mask the risk posed by a highly toxic component. By employing validated, controlled in vitro systems like the MTT and Ames assays, scientists can effectively screen compounds, elucidate mechanisms of toxicity, and make data-driven decisions to mitigate human health risks.
References
- National Center for Biotechnology Information. (n.d.). Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4). In Introduction.
- Gros, E., & Cossec, B. (2012). Evaluation of the in Vivo Genotoxic Potential of Three Carcinogenic Aromatic Amines Using the Big Blue Transgenic Mouse Mutation Assay. Environmental and Molecular Mutagenesis, 53(9), 721-733.
- National Center for Biotechnology Information. (n.d.). Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). In Results of the Screening Evaluation of Potential Carcinogenicity.
- Benigni, R., & Giuliani, A. (1998). Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver. Mutagenesis, 13(5), 455-459.
- Greene, E. J., & Friedman, M. A. (1980). In vitro cell transformation screening of 4 toluene diamine isomers. Mutation Research/Environmental Mutagenesis and Related Subjects, 79(4), 363-375.
- Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Skov, T., et al. (1997). Toxicokinetics of 2,4- and 2,6-toluenediamine in hydrolysed urine and plasma after occupational exposure to 2,4- and 2,6- toluene diisocyanate. Occupational and Environmental Medicine, 54(4), 266-270.
- Sleight, S. D., & Soares, E. R. (1993). The in vitro effects of four isomers of dinitrotoluene on rat Sertoli and Sertoli-germ cell cocultures: germ cell detachment and lactate and pyruvate production. Toxicology in Vitro, 7(2), 141-146.
- Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
- Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
- Wang, Y., et al. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Regulatory Toxicology and Pharmacology, 123, 104941.
- protocols.io. (2023). MTT (Assay protocol).
- Saint-Ruf, C., et al. (1990). Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts. Xenobiotica, 20(10), 1073-1082.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Biamino, G., & Thier, R. (2002). Carcinogenic Risk of Toluene Diisocyanate and 4,4′-Methylenediphenyl Diisocyanate: Epidemiological and Experimental Evidence. Critical Reviews in Toxicology, 32(4), 327-349.
- National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- ResearchGate. (2017). Hexamethylene diisocyanate, 2,4-toluene diisocyanate, 2,6-toluene diisocyanate, isophorone diisocyanate and 4,4′-methylene diphenyl diisocyanate.
- ResearchGate. (n.d.). Metabolic activation of chemical compounds and genotoxic and non-genotoxic effects of carcinogens.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- New Jersey Department of Health. (n.d.). Diaminotoluenes (mixed isomers) Hazard Summary.
- European Society of Toxicology In Vitro. (2021). Updates to OECD in vitro and in chemico test guidelines.
- Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
- Wang, Y., et al. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. PubMed, 123, 104941.
- bioRxiv. (2025). Evaluation of the genotoxic potential of dietary metabolites to support the renewal of an active substance under European Commis.
- PubChem. (n.d.). 2,4-Diaminotoluene.
- Centers for Disease Control and Prevention. (n.d.). CIB 53: Toluene Diisocyanate and Toluenediamine: Evidence of Carcinogenicity.
- MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Technical Reports Library. (n.d.). Bacterial Mutagenicity of Four Toluene Diamine Isomers with Cover Letter dated 062392.
- European Society of Toxicology In Vitro. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
- Cardy, R. H. (1979). Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats. Journal of the National Cancer Institute, 62(4), 1107-1116.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
Sources
- 1. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of the in vivo genotoxic potential of three carcinogenic aromatic amines using the Big Blue transgenic mouse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CIB 53: Toluene Diisocyanate and Toluenediamine: Evidence of Carcinogenicity [cdc.gov]
- 8. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The in vitro effects of four isomers of dinitrotoluene on rat Sertoli and Sertoli-germ cell cocultures: germ cell detachment and lactate and pyruvate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cell transformation screening of 4 toluene diamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. enamine.net [enamine.net]
- 17. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
A Comparative Guide to Alternatives for 2,5-Diaminotoluene in Hair Dye Research
Introduction: The Pressing Need for Safer Hair Dye Precursors
For over a century, 2,5-Diaminotoluene, also known as p-phenylenediamine (PPD), has been a cornerstone of the permanent hair color industry.[1][2] Its remarkable efficacy in producing long-lasting, natural-looking shades upon oxidation has made it a primary intermediate in a vast array of hair dye formulations.[3] However, the widespread use of PPD is not without significant drawbacks. PPD is a potent skin sensitizer and a primary cause of allergic contact dermatitis (ACD) among both consumers and hairdressers.[4][5][6] The immunological mechanism involves PPD acting as a pro-hapten; it is oxidized within the skin to reactive intermediates that bind to skin proteins, initiating a delayed-type IV hypersensitivity reaction.[2][6][7] This allergic response can range from mild eczema to severe facial edema and, in rare cases, systemic reactions.[5][7]
The increasing incidence of PPD-induced allergies and a growing consumer demand for safer cosmetic ingredients have catalyzed intensive research into viable alternatives.[8] This guide provides a comprehensive comparison of emerging and established alternatives to PPD, offering researchers, scientists, and product development professionals objective performance data and validated experimental protocols to support the development of the next generation of safer, effective hair coloring technologies.
The Mechanism of PPD Sensitization: A Molecular Perspective
Understanding the causality behind PPD-induced allergy is fundamental to designing safer alternatives. The process, known as haptenation, is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization.[9][10] PPD, a small molecule, penetrates the epidermis where it undergoes oxidation to form reactive quinonediimine intermediates.[2] These electrophilic species then covalently bind to nucleophilic amino acid residues (like cysteine and lysine) on skin proteins, forming a hapten-protein conjugate.[1][10] This modified protein is recognized as foreign by the immune system, leading to the activation of T-cells and the subsequent inflammatory response upon re-exposure.[7]
Figure 1: Simplified signaling pathway of PPD-induced skin sensitization.
Comparative Analysis of PPD Alternatives
The ideal PPD alternative should possess excellent coloring properties while exhibiting a significantly lower sensitization potential. Research has focused on several classes of compounds, including modified PPD derivatives, alternative aromatic amines, and novel approaches like enzymatic and plant-based dyes.
Modified PPD Derivatives: Reducing Sensitization Potential
A primary strategy involves modifying the PPD molecule to reduce its ability to act as a sensitizer without compromising its dyeing efficacy.
-
2-Methoxymethyl-p-phenylenediamine (ME-PPD): This derivative, developed to lower sensitization risk, features a methoxymethyl side chain that sterically hinders the molecule.[4][11] This modification is hypothesized to reduce its recognition by T-cells.[4] Studies have shown that ME-PPD has a significantly reduced skin sensitization potency compared to PPD.[4][[“]] While effective, cross-reactivity in individuals already allergic to PPD can still occur, though often with a much-reduced reaction.[11][[“]][13]
-
Hydroxyethyl-p-phenylenediamine (HE-PPD): This alternative demonstrates lower skin permeability and reduced sensitization potential compared to PPD, making it a potentially safer option.[[“]][14]
-
Novel PPD Oligomers: Synthesizing PPD derivatives with bulky side chains has been shown to decrease cytotoxicity and sensitization potential by minimizing skin penetration.[[“]]
Other Aromatic Amines and Emerging Molecules
-
p-Toluenediamine (PTD) / Toluene-2,5-Diamine Sulfate (TDS): Often marketed as a "PPD-free" alternative, PTD is also a potent sensitizer.[15][16][17] Due to its chemical similarity to PPD, there is a high rate of cross-reactivity in PPD-allergic individuals.[[“]][18]
-
p-Aminophenol & m-Aminophenol: These are also known sensitizers, though generally considered less potent than PPD.[[“]][15]
-
Structurally Modified Aromatic Amines: Recent research has focused on developing new aromatic amines with modified cores to make them less reactive towards proteins and less able to be absorbed by the skin.[19][20] Several novel compounds have been shown to provide permanent color with reduced inflammatory response and weaker sensitization potential in vitro.[19][20][21]
Innovative & Natural Alternatives
-
Enzymatic Dyes: This approach uses enzymes, such as laccase or other oxidases, to catalyze the formation of color on the hair.[22][23][24] This can eliminate the need for harsh oxidizing agents like hydrogen peroxide.[22][23] For instance, mushroom enzymes can be combined with amino acids to mimic the natural melanin production process, depositing a colored layer on the hair's surface.[25] This method offers a milder, more sustainable dyeing process.[25][26]
-
Plant-Derived Dyes: There is a resurgence of interest in botanical ingredients for hair coloring.[27][28] Compounds like quinones (from walnut), tannins, and flavonoids from various plants are being investigated.[27][29] While generally considered less allergenic, the stability, color intensity, and fastness of these dyes can be a challenge.[29][30] Innovations in this area include the use of bio-mordants (e.g., from pomegranate peels) and inorganic nanocarriers to improve performance.[27][29]
Quantitative Performance & Safety Comparison
The following tables summarize the comparative performance and safety profiles of PPD and its alternatives based on available research data.
Table 1: Comparative Performance of PPD Alternatives
| Precursor Molecule | Relative Color Efficacy | Color Range | Wash Fastness | Key Limitations |
|---|---|---|---|---|
| p-Phenylenediamine (PPD) | High | Wide (Blacks, Browns) | Excellent | High sensitization potential |
| ME-PPD | High | Comparable to PPD | Good to Excellent | Potential for cross-reactivity |
| p-Toluenediamine (PTD) | High | Comparable to PPD | Excellent | High sensitization potential, cross-reactivity |
| Enzymatic Dyes | Moderate to High | Natural shades (Blond to Black) | Moderate to Good[25] | Longer processing times, formulation stability |
| Plant-Derived Dyes | Low to Moderate | Limited (Reds, Browns, Blacks) | Variable (some fade in <5 washes)[29] | Lower color intensity, consistency challenges |
Table 2: Comparative Safety Profile of PPD Alternatives
| Precursor Molecule | Sensitization Potential (LLNA/In Chemico) | Cytotoxicity | Key Safety Advantages |
|---|---|---|---|
| p-Phenylenediamine (PPD) | Strong/Potent[4][[“]][15] | Moderate | N/A |
| ME-PPD | Moderate (Significantly lower than PPD)[4] | Lower than PPD | Reduced risk of inducing allergy[4] |
| Novel PPD Oligomers | Weak (Significantly lower than PPD)[[“]] | 7-8 times lower than PPD[[“]] | Minimal skin penetration[[“]] |
| Enzymatic Dyes | Very Low / Negligible | Low | Avoids harsh chemical oxidants[22] |
| Plant-Derived Dyes (e.g., Henna) | Low (Pure) / High (Adulterated)[31] | Generally low, some compounds dose-dependent[27] | Often possess antioxidant/antimicrobial benefits[27][28] |
Experimental Protocols for Evaluation
To ensure scientific rigor and trustworthiness, standardized, self-validating protocols are essential for evaluating new hair dye precursors.
Workflow for Evaluating Novel Hair Dye Alternatives
Figure 2: A validated workflow for the comprehensive evaluation of new hair dye precursors.
Protocol 1: In Chemico Skin Sensitization - Direct Peptide Reactivity Assay (DPRA)
This protocol is based on the OECD Test Guideline 442C and assesses the molecular initiating event of skin sensitization.[32][33]
Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which serves as a model for protein haptenation.[10][34]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at a final concentration of 0.667 mM in pH 7.5 phosphate buffer.[9]
-
Prepare a stock solution of a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at a final concentration of 0.667 mM in pH 10.2 ammonium acetate buffer.[9]
-
Prepare a 100 mM stock solution of the test chemical in a suitable solvent (e.g., acetonitrile).
-
-
Incubation:
-
Analysis:
-
Following incubation, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[9]
-
Quantify the remaining concentration of each peptide relative to the negative control.
-
-
Data Interpretation:
-
Calculate the percent peptide depletion for both cysteine and lysine.
-
Categorize the test chemical's reactivity (minimal, low, moderate, high) based on the mean depletion values as specified in OECD TG 442C. An accuracy of ~80% in discriminating sensitizers from non-sensitizers is expected when compared to animal test results.[32]
-
Protocol 2: Hair Dye Performance - Colorimetric Analysis (CIELAB)
Objective: To quantitatively measure and compare the color of dyed hair swatches using the CIELAB color space.[35][36][37]
Methodology:
-
Swatch Preparation:
-
Use standardized bleached human hair swatches.
-
Treat the swatches with the hair dye formulation according to a defined application protocol (e.g., time, temperature, developer ratio).
-
Rinse, shampoo, and dry the swatches under controlled conditions.
-
-
Color Measurement:
-
Data Interpretation:
-
Compare the Lab* values of hair dyed with alternative precursors against the PPD control.
-
Calculate the total color difference (ΔE*) between samples to quantify perceptual color variation.[40]
-
Protocol 3: Wash Fastness Testing
Objective: To evaluate the durability of the hair color after repeated washing cycles.[38][41]
Methodology:
-
Initial Measurement:
-
Measure the initial Lab* values of the freshly dyed and dried hair swatches as described in Protocol 2.
-
-
Washing Cycles:
-
Subject the swatches to a standardized washing procedure. For example, immerse each swatch in a standard shampoo solution, agitate for a set time (e.g., 2-4 minutes), rinse thoroughly with water of a specified temperature, and air dry completely.[38][41][42]
-
Repeat this cycle multiple times (e.g., 10, 20, or 30 times) to simulate real-world conditions.
-
-
Final Measurement:
-
After the final washing cycle and complete drying, re-measure the Lab* values of the swatches.
-
-
Data Interpretation:
-
Calculate the total color change (ΔE) between the initial and final measurements. A higher ΔE value indicates greater color fading and poorer wash fastness.
-
Compare the ΔE* values for the alternative dyes against the PPD control.
-
Future Directions & Conclusion
The quest for a perfect PPD alternative continues. The most promising avenues of research lie in the development of novel aromatic amines with engineered safety profiles and the advancement of bio-inspired technologies like enzymatic dyeing.[19][23] While structurally modified PPD derivatives like ME-PPD offer a significant improvement in safety for non-sensitized individuals, the potential for cross-reactivity remains a concern for those already allergic.[11][43]
Natural and enzymatic dyes present a paradigm shift away from traditional oxidative chemistry, offering the potential for exceptionally mild and sustainable products.[25][28][30] However, significant research is still required to enhance their performance, particularly in terms of color intensity and wash fastness, to match their synthetic counterparts.[29]
By employing the rigorous comparative analysis and validated protocols outlined in this guide, researchers can systematically evaluate and identify new precursor molecules that deliver both high-performance color and a superior safety profile, ultimately meeting the evolving demands of the modern consumer and regulatory landscape.
References
- OECD. (2015). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay.
- XCellR8.
- MDPI. (2022).
- EU Science Hub. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA). [Link]
- Consensus.
- OECD. Test No.
- NIH. (2018). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. [Link]
- IIVS.org. Direct Peptide Reactivity Assay (DPRA, OECD 442C). [Link]
- Northwestern University. (2020).
- XRAY. (2025). Advances in Natural Plant Colorants for Hair Dyeing. [Link]
- International Journal of Pharmaceutical and Biological Archives. (2024).
- PubMed Central. (2018).
- CosmeticsDesign-Asia.com. (2023). Plant-derived dyes’ effect on human hair need more research to justify large-scale production: Chinese review. [Link]
- International Journal of Pharmaceutical Sciences. (2024). Exploring the Efficacy of Herbal-Based Hair Dye: Formulation and Characterization for Hair Colouring and Care. [Link]
- PubMed Central. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. [Link]
- The Allergy Gentle Mole. (2018). PPD allergy and the gentle molecule. [Link]
- PubMed. (2009). Alternative hair-dye products for persons allergic to para-phenylenediamine. [Link]
- ScienceDirect. (2016). The Application of Oxidizing Enzymes for Hair Dyeing Products. [Link]
- European Society of Contact Dermatitis. (2014). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. [Link]
- PubMed. (2018). Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals. [Link]
- Evme. PPD: A major allergen in hair dye. [Link]
- EurekAlert!. (2022). New hair dyes avoid allergic reactions. [Link]
- Boswell Book Company. (2023). Development of Enzyme Based Hair Dyeing Process. [Link]
- ResearchGate. (2025). Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. [Link]
- Datacolor.
- NIH. (2024). Paraphenylenediamine Toxicity. [Link]
- Beauty Ecology. (2014).
- ScienceDaily. (2022). New hair dyes avoid allergic reactions. [Link]
- ResearchGate. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. [Link]
- Healio. (2022). Newly developed hair dyes designed to prevent allergic reactions. [Link]
- International Journal of Research in Dermatology. (2024).
- ResearchGate. (2025).
- Spark'd. (2025).
- Ayton Global Research. Hair Colour Fastness. [Link]
- ResearchGate. (2025). Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics. [Link]
- HunterLab Horizons Blog. (2025).
- Actas Dermo-Sifiliográficas. (2017).
- Konica Minolta.
- ResearchGate. The CIELAB color space diagram. [Link]
- SkinSAFE.
- Wikipedia. CIELAB color space. [Link]
- Wearing Woad. (2013).
- UTS Tester. (2021). Summary of sampling rules for color fastness to washing. [Link]
- ResearchGate. Wash fastness testing for bleached /dyed samples. [Link]
- YouTube. (2021). Colour Fastness to Washing Testing. [Link]
Sources
- 1. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijord.com [ijord.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Allergic Contact Dermatitis Due to Paraphenylenediamine: An Update | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. x-cellr8.com [x-cellr8.com]
- 10. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. eurannallergyimm.com [eurannallergyimm.com]
- 12. consensus.app [consensus.app]
- 13. Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evme.com [evme.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Toluene-2,5-Diamine Sulfate (NOT RECOMMENDED UNLESS PATCH PROVEN NEGATIVE TO PPD; [PPD NOT Removed]; also known as 4-Amino-2-Hydroxytoluene) Ingredient Allergy Safety Information [skinsafeproducts.com]
- 18. Alternative hair-dye products for persons allergic to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New hair dyes avoid allergic reactions | EurekAlert! [eurekalert.org]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Newly developed hair dyes designed to prevent allergic reactions [healio.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Development of Enzyme Based Hair Dyeing Process Application of an Alkaline Bacterial Laccase for Hydrogen Peroxide Free Hair Coloring | Boswell Book Company [boswellbooks.com]
- 24. Enzyme Developer: Upgrade your hair color from hydrogen peroxide! — Beauty Ecology [beautyecology.com]
- 25. Researchers develop a new way to create a spectrum of natural-looking hair colors - Northwestern Now [news.northwestern.edu]
- 26. sparkd.org [sparkd.org]
- 27. Recent Advancements in Natural Plant Colorants Used for Hair Dye Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijprajournal.com [ijprajournal.com]
- 29. Plant-derived dyes’ effect on human hair need more research to justify large-scale production: Chinese review [cosmeticsdesign-asia.com]
- 30. xray.greyb.com [xray.greyb.com]
- 31. ijpsjournal.com [ijpsjournal.com]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. oecd.org [oecd.org]
- 34. iivs.org [iivs.org]
- 35. What Is CIELAB? | Datacolor [datacolor.com]
- 36. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 37. CIELAB color space - Wikipedia [en.wikipedia.org]
- 38. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 39. researchgate.net [researchgate.net]
- 40. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 41. Colourfast natural dyes: how to test any natural dye for fastness - Wearing Woad [wearingwoad.com]
- 42. m.youtube.com [m.youtube.com]
- 43. PPD allergy and the gentle molecule | Allergy Insight [allergy-insight.com]
Comparative study of natural vs. synthetic hair dye components
A Comparative Guide to the
Chemistry and Performance of Natural and Synthetic Hair Dyes
This guide provides an in-depth, technical comparison of natural and synthetic hair dye components for researchers, scientists, and product development professionals. It moves beyond marketing claims to analyze the fundamental chemistry, performance metrics, and safety profiles that define these two broad categories of hair colorants. The content herein is structured to explain the causality behind experimental choices and is grounded in authoritative scientific principles.
Section 1: Chemical Composition and Mechanism of Action
The fundamental difference between natural and synthetic hair dyes lies in their chemical composition and the mechanism by which they impart color to the hair shaft. Hair, primarily composed of the protein keratin, presents a complex substrate for dye molecules.
Natural Hair Dyes: Surface Adherence and Ionic Bonding
Natural dyes are derived from botanical sources and typically function by coating the exterior of the hair shaft (the cuticle) or loosely binding to it.
-
Henna (Lawsone): The primary coloring molecule in henna (Lawsonia inermis) is lawsone (2-hydroxy-1,4-naphthoquinone).[1][2] This molecule imparts a characteristic red-orange stain. The dyeing mechanism involves a Michael addition reaction, where lawsone chemically reacts with the keratin protein in the hair, resulting in a strong, permanent stain that lasts until the hair is shed.[1][2] The acidic environment of a typical henna paste preparation helps release the lawsone molecule, allowing it to migrate from the paste and bind effectively to keratin.[3] Unlike synthetic dyes that open the cuticle, lawsone forms a protective coating that can add strength and thickness to the hair.[1]
-
Indigo and Other Botanicals: Indigo is often used with henna to create brown and black shades.[1] Other plant-based ingredients like cassia, amla, and neem are also used, primarily for conditioning effects or to subtly alter tones.[4][5] These dyes work by depositing pigment on the hair surface. Their staying power is generally less than that of henna as they do not form the same strong chemical bonds.
Synthetic Hair Dyes: Penetration and In-Situ Oxidation
Synthetic dyes offer a wider and more predictable color range through more complex chemical processes.[6] They are broadly classified by their permanence.
-
Temporary and Semi-Permanent Dyes: These use pre-formed, large dye molecules that either coat the hair surface (temporary) or penetrate slightly into the cuticle (semi-permanent).[7] They are removed after one or several shampoos.
-
Permanent (Oxidative) Dyes: This is the most common type of synthetic hair dye, responsible for long-lasting color changes. The process is a chemical reaction that occurs inside the hair shaft.[7][8] It involves three key components:
-
An Alkaline Agent (e.g., Ammonia, Monoethanolamine - MEA): This raises the pH to swell and open the hair cuticle, allowing dye precursors to penetrate into the cortex.[8][9]
-
An Oxidizing Agent (e.g., Hydrogen Peroxide): This serves a dual purpose. It bleaches the natural melanin pigment in the hair to lighten the base color and initiates the oxidative reaction between the dye precursors.[8][10]
-
Dye Precursors (Primary Intermediates and Couplers): These are small, colorless molecules that can penetrate the opened cuticle. The most common primary intermediate is p-phenylenediamine (PPD) or its derivatives.[10][11] Once inside the cortex, the hydrogen peroxide oxidizes the primary intermediate (e.g., PPD) to form a reactive quinonediimine.[11][12] This intermediate then reacts with coupler molecules (e.g., resorcinol) to form large, complex color molecules.[11][12] These newly formed molecules are too large to be washed out of the hair shaft, resulting in "permanent" color.[8]
-
Section 2: Visualizing the Dyeing Mechanisms
To better understand these distinct chemical processes, the following diagrams illustrate the core reactions involved in both natural (Henna) and synthetic (Oxidative) dyeing.
Caption: Henna's lawsone molecule binding to hair keratin.
Caption: The multi-step oxidative hair dyeing process.
Section 3: Comparative Performance Analysis
The choice between natural and synthetic dyes often involves a trade-off between desired aesthetic outcomes and the impact on hair health. This section presents a data-driven comparison of key performance indicators.
| Performance Metric | Natural Dyes (e.g., Henna) | Synthetic Dyes (Oxidative) | Rationale & Causality |
| Color Palette | Limited to shades of red, brown, and black. Cannot lighten hair.[1][5] | Wide spectrum of colors. Can lighten natural hair color by several levels.[6][8] | Natural dyes coat the existing color. Synthetics use hydrogen peroxide to bleach natural melanin, creating a lighter base for the new color to be deposited.[10] |
| Color Predictability | Variable; depends on original hair color, crop quality, and application.[1][6] | Highly predictable and consistent results.[6] | Synthetic dye manufacturing is a controlled chemical process. Natural dye potency (e.g., lawsone content) varies with plant sourcing and age.[13] |
| Color Fastness | Excellent, particularly henna, due to covalent bonding. Fades very little.[2] | Good to excellent, but can fade over time with washing and UV exposure.[8][14] | The large, trapped polymers in synthetic dyes are stable but can be slowly broken down by UV light and harsh surfactants. Henna's bond to keratin is more resilient. |
| Impact on Hair Integrity | Generally considered conditioning; can increase hair shaft thickness and strength.[1] | Can cause damage; the alkaline agent lifts the cuticle and peroxide causes oxidative stress, leading to protein loss and increased porosity.[14][15][16] | The chemical process of opening the cuticle is inherently damaging.[17][18] While conditioners in dye kits mitigate this, some level of damage is unavoidable.[16] Natural dyes do not disrupt the cuticle.[17] |
Section 4: Safety and Toxicological Profile
The safety of hair dye components is a primary concern for both consumers and professionals.
Synthetic Dyes: P-phenylenediamine (PPD) and Allergic Contact Dermatitis
The most significant health concern associated with synthetic oxidative hair dyes is allergic contact dermatitis (ACD) caused by p-phenylenediamine (PPD) .[19][20][21]
-
Mechanism of Sensitization: PPD itself is not the sensitizer. The allergy is caused by a partially oxidized intermediate form of PPD that is created when it's mixed with the developer.[19][20] This intermediate can bind to skin proteins, triggering an immune response in susceptible individuals.[22]
-
Clinical Presentation: Reactions can range from mild, itchy rashes on the scalp, eyelids, and ears to severe swelling, blistering, and weeping of the face and neck.[19][23] In rare cases, a severe allergic reaction can lead to anaphylaxis.[23]
-
Prevalence: PPD is a potent allergen and a leading cause of contact dermatitis related to cosmetics.[21][24] Hairdressers are at a particularly high risk of developing PPD allergies due to repeated occupational exposure.[23][24]
Natural Dyes: Purity and Potential Contaminants
Pure, 100% natural botanical dyes like henna are generally considered safe and hypoallergenic for most people.[5][25] However, two primary risks exist:
-
"Black Henna": Products marketed as "black henna," especially for temporary tattoos, are often not pure henna. They are frequently adulterated with high concentrations of PPD to produce a dark, rapid stain.[26] This is a major cause of severe PPD sensitization, particularly in younger individuals.[21]
-
Contaminants: As natural products, henna and other botanical powders can potentially be contaminated with metallic salts or other unlisted chemicals, which can react negatively with synthetic hair treatments or cause unexpected color results.
Section 5: Standardized Experimental Methodologies
To objectively evaluate the performance claims of any hair dye, standardized and reproducible experimental protocols are essential. The following outlines key methodologies.
Experimental Workflow for Comparative Dye Analysis
Caption: Standard workflow for evaluating hair dye efficacy and damage.
Protocol: Color Fastness to Washing
Objective: To quantify the stability of a hair dye after repeated shampooing.
-
Preparation: Use standardized bleached hair swatches. Dye the swatches according to the manufacturer's instructions for each product being tested (natural and synthetic).
-
Baseline Measurement: After 24 hours, measure the color of each swatch using a spectrophotometer or colorimeter to obtain baseline CIE Lab* values.[27][28]
-
Washing Cycles: a. Prepare a standardized shampoo solution (e.g., 15% sodium lauryl sulfate).[16] b. Immerse each swatch in the solution and gently massage for a specified time (e.g., 60 seconds). c. Rinse thoroughly with water at a controlled temperature (e.g., 37°C ± 5°C).[16] d. Allow swatches to air dry completely. e. Repeat this cycle for a predetermined number of washes (e.g., 10, 15, or 20 cycles).[14][16]
-
Final Measurement: After the final wash cycle, measure the Lab* values of the swatches again.
-
Analysis: Calculate the total color difference (ΔE) between the baseline and final measurements. A higher ΔE value indicates greater color fading.
Protocol: Assessment of Hair Damage via Tensile Strength
Objective: To measure the change in mechanical integrity of hair after dyeing.
-
Preparation: Select single hair fibers from an untreated (control) swatch and from each of the dyed swatches.
-
Hydration: Immerse the fibers in deionized water for a set period (e.g., 30 minutes) as wet hair provides a sensitive measure of cortical damage.[29][30]
-
Measurement: a. Mount a single wet fiber onto a tensile testing machine.[31] b. Extend the fiber at a constant rate until it breaks.[30] c. The instrument records the force (in Newtons or gram-force) required to break the fiber.
-
Replication: Repeat the measurement for a statistically significant number of fibers from each group (e.g., 30-50 fibers) to account for natural variation.[29]
-
Analysis: Compare the average breaking force of the dyed hair groups to the untreated control group. A statistically significant decrease in breaking force indicates damage to the hair's internal structure.[15][30]
Protocol: Morphological Analysis via Scanning Electron Microscopy (SEM)
Objective: To visually assess damage to the hair cuticle surface.
-
Preparation: Mount small sections of hair fibers from control and dyed swatches onto SEM stubs using conductive adhesive.
-
Sputter Coating: Coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
Imaging: a. Place the stub in the SEM chamber. b. Scan the surface of the hair fibers at various magnifications (e.g., 500x to 2000x). c. Capture images, paying close attention to the cuticle scales.
-
Analysis: Visually compare the images. Undamaged hair shows smooth, well-defined, and overlapping cuticle scales. Damaged hair may exhibit lifted, chipped, or completely stripped cuticle edges.[32] This provides qualitative evidence to support quantitative data from tensile strength tests.
Conclusion
The choice between natural and synthetic hair dyes is a complex decision that requires balancing performance, aesthetics, and safety. Synthetic oxidative dyes offer unparalleled versatility, predictability, and the ability to lighten hair, but this comes at the cost of potential hair damage and a significant risk of allergic contact dermatitis from components like PPD. Natural dyes, particularly pure henna, provide a safer, conditioning alternative with excellent permanence, but offer a very limited color palette and less predictable results. For the development scientist, understanding these fundamental chemical and performance trade-offs is crucial for innovation in creating safer, higher-performing hair colorant systems.
References
- DermNet. Paraphenylenediamine and hair dye contact allergy.
- Bajaj, A. K., et al. (2015). Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Aozun Yazhou Chemical. P-Phenylenediamine (PPD)
- The Shade. Hair Colour Allergies - PPD Reactions.
- Wikipedia. Lawsone.
- Rondini, G., et al. (2016).
- Healthline. (2019).
- González-Muñoz, P., et al. (2017).
- Quer-Garriga, A., et al. (2021). The Henna pigment Lawsone activates the Aryl Hydrocarbon Receptor and impacts skin homeostasis. Scientific Reports.
- ResearchGate. (2022). THE CHEMISTRY MECHANISM OF HAIR DYES.
- Hairy Truths. Oxidising Colours; The Science.
- MADE SAFE. (2019). P-phenylenediamine in Hair Dye: Why You Should Avoid It & How to Shop Safer.
- Campaign for Safe Cosmetics. P-Phenylenediamine.
- Casse, L. (2015).
- Satthwa. (2023). Henna's colour secret: The Lawsone connection.
- NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
- Compound Interest. (2015). The Chemistry of Permanent Hair Dyes.
- Ancient Sunrise. (2019). Chapter 4: Science and Microscopy Part 2: The Phytochemistry of Henna.
- Aozun Chemical. (2026). Comparing Natural vs. Synthetic Dyes for Hair Color: A Closer Look.
- Rodolphe&Co.
- Chemists Corner. The Chemistry of Hair Colors.
- Khadi USA Inc. Chemical vs. natural hair color – Making the switch easy.
- Top Secret Studio. (2025).
- Medical News Today. (2020).
- ResearchGate. (2025).
- ResearchGate. Correlating porosity and tensile strength of chemically modified hair.
- Intertek. Hair Colour Fastness.
- International Journal of Pharmaceutical and Bio-Medical Science. (2025). Evaluation and Stability Study of Hair Colourants – A Comparison.
- Cosmetics & Toiletries. Correlating Porosity and Tensile Strength of Chemically Modified Hair.
- Holland & Barrett. (2023).
- CD Formul
- da Gama, R. M., et al. (2018). Evaluation of efficacy of permanent hair dyes – intense red. MedCrave Online Journal of Cosmetology & Trichology.
- TESTEX. (2023). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results.
- Testronix. (2018). Measuring Color Quality for Real-Looking Hair Dye.
- TRI Princeton. Hair Strength and Damage II.
- Trüeb, R. M., et al. (2020). Scanning Electron Microscopy Study of Hair Shaft Damage Secondary to Cosmetic Treatments of the Hair.
- Doctor Green Life. (2023). Risks of Hair Dyes | Chemical vs. Plant-Based Options.
- TESTEX. (2024). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
- HunterLab. (2024). Spectral Analysis for Hair Care Product Color Retention.
- Pharmacy Infoline. Measurement of Hair tensile strength.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Lawsone - Wikipedia [en.wikipedia.org]
- 3. hennapage.com [hennapage.com]
- 4. topsecret.com.sg [topsecret.com.sg]
- 5. Natural hair dyes: 5 of the best [medicalnewstoday.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 9. madesafe.org [madesafe.org]
- 10. compoundchem.com [compoundchem.com]
- 11. aozunasia.com [aozunasia.com]
- 12. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. satthwa.com [satthwa.com]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of efficacy of permanent hair dyes – intense red - MedCrave online [medcraveonline.com]
- 17. khadibeauty.com [khadibeauty.com]
- 18. researchgate.net [researchgate.net]
- 19. dermnetnz.org [dermnetnz.org]
- 20. Hair Dye Allergy: Symptoms, Treatment, and Color Alternatives [healthline.com]
- 21. Allergic Contact Dermatitis Due to Paraphenylenediamine: An Update | Actas Dermo-Sifiliográficas [actasdermo.org]
- 22. safecosmetics.org [safecosmetics.org]
- 23. Hair Colour Allergies - PPD Reactions | The Shade [theshade.com.au]
- 24. Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 25. doctorgreenlife.com [doctorgreenlife.com]
- 26. The Henna pigment Lawsone activates the Aryl Hydrocarbon Receptor and impacts skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 29. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 30. triprinceton.org [triprinceton.org]
- 31. Measurement of Hair tensile strength - Pharmacy Infoline [pharmacyinfoline.com]
- 32. Scanning Electron Microscopy Study of Hair Shaft Damage Secondary to Cosmetic Treatments of the Hair - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 2,5-Diaminotoluene Dihydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not a matter of triviality—it is the bedrock of reliable and reproducible results. 2,5-Diaminotoluene dihydrochloride, a key building block in the synthesis of various compounds, is no exception. Variations in purity from different suppliers can introduce unforeseen variables into experiments, leading to inconsistent outcomes and potentially compromising the integrity of a study. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial sources, empowering you to make informed decisions for your critical applications.
The Imperative of Purity: Why It Matters
The presence of impurities in this compound can have significant consequences. Isomeric impurities, such as other diaminotoluene isomers, can lead to the formation of unintended side products in a synthetic route. Residual starting materials from the synthesis, for example 2,5-dinitrotoluene, or byproducts like o-toluidine, can interfere with downstream reactions or introduce toxicity. For applications in drug development, such impurities can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical assessment of purity is a non-negotiable aspect of quality control.
A Multi-faceted Approach to Purity Assessment
A thorough evaluation of this compound purity necessitates a combination of analytical techniques. This guide will focus on two primary methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and the identification of non-isomeric impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric and other impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like diaminotoluene isomers. By comparing the peak area of the main component to the total area of all peaks, a percentage purity can be accurately determined. This method can also be used to identify and quantify known impurities by running standards.
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Degas both mobile phases prior to use.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solutions (0.1 mg/mL): Prepare solutions of this compound from Supplier A, Supplier B, and Supplier C by dissolving approximately 10 mg of each in 100 mL of the 50:50 mobile phase mixture.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatograms.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. It can be used to confirm the identity of this compound and to detect the presence of impurities, including isomers and residual solvents, which may not be fully resolved by HPLC. Each unique proton in a molecule gives a distinct signal in the NMR spectrum, and the chemical shift, splitting pattern, and integration of these signals provide a molecular fingerprint.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the this compound sample from each supplier in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
Compare the observed chemical shifts and coupling constants with known values for this compound and potential impurities.
-
Comparative Data from Different Suppliers (Simulated)
The following tables present simulated data for this compound obtained from three fictional suppliers: SupraChem , Innovate Synthesis , and Value Reagents .
Table 1: HPLC Purity Assessment
| Supplier | Purity (%) by Area Normalization | Retention Time (min) | Impurity 1 (o-toluidine) (%) | Impurity 2 (2,5-dinitrotoluene) (%) |
| SupraChem | 99.8 | 12.5 | 0.1 | Not Detected |
| Innovate Synthesis | 99.2 | 12.5 | 0.5 | 0.2 |
| Value Reagents | 98.1 | 12.6 | 0.8 | 0.9 |
Table 2: ¹H NMR Impurity Analysis (in DMSO-d₆)
| Supplier | This compound Signals | Impurity Signals Observed | Estimated Impurity Level (%) |
| SupraChem | Clean spectrum, signals consistent with structure. | Minor signals consistent with o-toluidine. | ~0.1 |
| Innovate Synthesis | Signals consistent with structure. | Signals for o-toluidine and 2,5-dinitrotoluene. | ~0.7 |
| Value Reagents | Signals consistent with structure. | Significant signals for o-toluidine and 2,5-dinitrotoluene. | ~1.7 |
Interpreting the Results
The simulated data illustrates a common scenario in reagent sourcing. SupraChem provides the highest purity material with only a trace amount of a process-related impurity. Innovate Synthesis offers a product of acceptable purity for many applications, though with a higher level of impurities. Value Reagents , while potentially more economical, shows a significantly lower purity with substantial amounts of both a byproduct and unreacted starting material.
The choice of supplier will ultimately depend on the specific requirements of the application. For sensitive applications such as the synthesis of a pharmaceutical candidate, the higher purity material from SupraChem would be the prudent choice. For less critical applications, the material from Innovate Synthesis might be a cost-effective alternative. The product from Value Reagents would likely be unsuitable for most research and development purposes without further purification.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for assessing the purity of this compound.
Conclusion and Recommendations
The purity of this compound can vary significantly between suppliers. A comprehensive assessment using orthogonal analytical methods such as HPLC and NMR is essential for ensuring the quality and consistency of this critical reagent. By implementing the protocols outlined in this guide, researchers can confidently select the most appropriate material for their specific needs, thereby enhancing the reliability and success of their scientific endeavors. It is always recommended to request a certificate of analysis from the supplier and to perform in-house verification of purity for critical applications.
References
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2006.
- ¹H NMR Spectrum of o-Toluidine. Human Metabolome Database.
- 2,5-Dinitrotoluene ¹H NMR Spectrum. SpectraBase.
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,5-Diaminotoluene in Complex Mixtures
Introduction: The Analytical Challenge of 2,5-Diaminotoluene
2,5-Diaminotoluene (2,5-DAT), also known as p-Toluenediamine, is an organic compound primarily used as a primary intermediate in oxidative hair dye formulations, where it helps produce a range of colors from blonde and brown to black.[1][2] Its prevalence in consumer products and its potential as an environmental contaminant necessitate robust and reliable analytical methods for its quantification. The challenge, however, lies in the complexity of the matrices where 2,5-DAT is found. Hair dye formulations, for instance, are intricate mixtures of aromatic amines, phenols, couplers, and various surfactants, while environmental or biological samples introduce a host of other interfering substances.[3][4]
Accurate quantification is paramount for regulatory compliance, safety assessment, and quality control. Due to its potential for skin sensitization and mutagenicity, the concentration of 2,5-DAT in cosmetic products is often restricted.[3][5] This guide provides an in-depth comparison of the principal analytical methodologies for the determination of 2,5-DAT, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative performance analysis to guide researchers in selecting the optimal method for their specific application.
Core Analytical Strategy I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for the analysis of polar, non-volatile compounds like 2,5-DAT found in cosmetic products.[3] Its popularity stems from the direct analysis of aqueous or organic extracts with minimal sample derivatization, preserving the analyte's original form.
Expertise & Experience: The Rationale Behind the Method
The choice of RP-HPLC is dictated by the physicochemical properties of 2,5-DAT. As a polar aromatic amine, it exhibits good retention and resolution on hydrophobic stationary phases, such as C18, when paired with a polar mobile phase. The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases.
-
Column Selection: C18 columns are the standard choice due to their versatility and hydrophobicity, providing excellent retention for aromatic amines.[6] Columns packed with superficially porous particles can offer higher efficiency and faster analyses at lower backpressures compared to fully porous particles.[3][7] For enhanced selectivity with polar compounds, polar-embedded phases (like an amide-embedded C14) can be used to minimize interaction with residual silanols, leading to better peak symmetry.[3]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (typically acetonitrile or methanol) is common.[8][9] The buffer controls the pH, which is critical as it dictates the ionization state of the amine groups on 2,5-DAT, thereby affecting its retention. An antioxidant, such as sodium sulfite, is often added to the sample solvent to prevent the rapid air oxidation that colored commercial samples of 2,5-DAT are prone to.[1][7]
-
Detection:
-
Diode Array Detector (DAD) or UV-Vis: 2,5-DAT possesses a chromophore that absorbs UV light, making it readily detectable. A DAD provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment by comparing the spectra against a known standard.[8]
-
Mass Spectrometry (MS/MS): For unequivocal identification and enhanced sensitivity in highly complex matrices, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the gold standard.[3][9] It provides molecular weight and fragmentation information, offering exceptional selectivity and low detection limits.
-
Experimental Protocol: HPLC-DAD Analysis of 2,5-DAT in Hair Dye
This protocol outlines a validated method for quantifying 2,5-DAT in a hair dye matrix.
-
Standard Preparation:
-
Prepare a stock solution of 2,5-Diaminotoluene Sulfate (or the free base, with appropriate weight correction) at 1 mg/mL in a solvent mixture of 40% methanol and 60% mobile phase A.[9]
-
From the stock, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1 to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the hair dye sample into a centrifuge tube.[3][7]
-
Add 10 mL of acetonitrile and place the tube in an ultrasonic bath for 10 minutes to ensure complete extraction.[3]
-
Centrifuge the sample to pelletize any solid matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3][10]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector.[8]
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.2 mm, 5 µm particle size).[6]
-
Mobile Phase A: Phosphate buffer (pH 6.0).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient might start at 5-10% B, ramping up to 90% B over 15-20 minutes to elute all components.
-
Column Temperature: 30 °C.[10]
-
Detection: DAD monitoring at the absorbance maximum of 2,5-DAT (typically around 240-290 nm), with full spectra acquisition from 220-400 nm for peak verification.[6][8]
-
-
Data Analysis:
-
Identify the 2,5-DAT peak in the sample chromatogram by comparing its retention time and UV spectrum with that of a known standard.[8]
-
Generate a calibration curve by plotting the peak area versus concentration for the standard solutions.
-
Quantify the amount of 2,5-DAT in the sample by interpolating its peak area onto the calibration curve.[11]
-
Visualization: HPLC Workflow
Caption: Workflow for quantitative analysis of 2,5-DAT by HPLC-DAD.
Core Analytical Strategy II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying unknown compounds or when high sensitivity is required, such as in environmental monitoring.[12] However, due to the low volatility and high polarity of 2,5-DAT, direct injection is often problematic, necessitating a chemical derivatization step.
Expertise & Experience: The Rationale Behind the Method
The core principle of GC-MS involves separating volatile compounds in the gas phase followed by detection with a mass spectrometer. The main hurdle for analyzing 2,5-DAT is making it "GC-friendly."
-
Derivatization is Key: The primary amine groups in 2,5-DAT make it polar and prone to hydrogen bonding, which results in poor peak shape and thermal degradation in the hot GC inlet. Derivatization masks these active groups by replacing the active hydrogens with less polar, bulkier groups (e.g., acetyl or trifluoroacetyl). This increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity.[13] Acetic anhydride is a common and effective derivatizing agent for this purpose.[6]
-
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is typically used.[10][14] These columns separate compounds primarily based on their boiling points, which is ideal for the now-volatile derivatized analyte.
-
Detection (MS): The mass spectrometer is an ideal detector. It ionizes the eluted compound and separates the resulting ions by their mass-to-charge ratio. This provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for definitive identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed, where the MS only monitors a few characteristic ions of the target analyte, dramatically increasing sensitivity and reducing matrix interference.
Experimental Protocol: GC-MS Analysis of 2,5-DAT with In-Situ Derivatization
This protocol describes a method for analyzing 2,5-DAT in a product matrix using GC-MS.[13]
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2,5-DAT (1000 µg/mL) in methanol or water. Prepare working standards by dilution.
-
Weigh 500 mg of the sample into a 4 mL vial. Spike with an appropriate internal standard (e.g., aniline-d5) to correct for extraction and derivatization variability.[13]
-
-
Extraction and Derivatization:
-
Add a suitable extraction solvent to the sample (e.g., ethyl acetate).
-
Vortex to mix and then add the derivatizing agent, such as 100 µL of acetic anhydride, and a catalyst if needed.
-
Heat the mixture (e.g., at 70°C) for a set period (e.g., 30 minutes) to complete the derivatization reaction.
-
After cooling, perform a liquid-liquid extraction. Add an aqueous solution (e.g., sodium hydroxide) to neutralize excess anhydride and drive the derivatized analyte into the organic layer.
-
Collect the organic layer and transfer it to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m × 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[10]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100 °C, hold for 1-2 minutes, then ramp at 10 °C/min to 320 °C and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 250 °C.
-
MS Quad Temp: 180 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2,5-DAT and the internal standard.
-
-
-
Data Analysis:
-
Identify the derivatized 2,5-DAT peak based on its retention time and the presence of target quantifier and qualifier ions.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration in the original sample using the calibration curve.
-
Visualization: GC-MS Workflow
Caption: Workflow for quantitative analysis of 2,5-DAT by GC-MS.
Quantitative Performance: A Head-to-Head Comparison
The choice between HPLC and GC-MS often depends on the specific requirements for sensitivity, sample throughput, and the available instrumentation. Below is a summary of typical performance characteristics.
| Parameter | HPLC-UV/DAD | GC-MS (with Derivatization) | Causality and Insights |
| Linearity (R²) | > 0.999[8] | > 0.99[10] | Both techniques exhibit excellent linearity, suitable for quantification. |
| LOD | ~1-2 ng injected[6] | 0.02 µg/g (in sample)[13] | GC-MS in SIM mode is generally more sensitive, making it superior for trace analysis. |
| LOQ | ~0.3 µg/mL[10] | 0.05 µg/g (in sample)[13] | The lower LOQ of GC-MS is advantageous for regulatory testing with low concentration limits. |
| Accuracy (% Recovery) | Typically 98-102%[10] | Typically 87-119% | Both methods show good accuracy. The multi-step GC-MS prep can introduce more variability. |
| Precision (%RSD) | < 2% (Intra-day)[10] | < 15% (Intra-day)[13] | HPLC generally offers better precision due to simpler sample preparation and no derivatization step. |
| Analysis Time | < 15 minutes[3] | 15-30 minutes[10] | HPLC methods can be faster per sample, but the multi-step sample prep for GC-MS significantly increases the total time. |
| Selectivity | Moderate (UV); High (MS) | High to Very High | GC-MS offers superior selectivity due to mass-based detection, crucial for complex matrices to avoid co-elution issues. |
| Derivatization | Not Required | Mandatory | This is the most significant workflow difference. The lack of derivatization makes HPLC simpler, faster, and less prone to error. |
Note: The presented values are representative and can vary based on the specific instrument, method, and matrix.
Emerging Alternative: Electrochemical Methods
Electrochemical detection offers a promising avenue for the rapid and sensitive analysis of electroactive compounds like aromatic amines.[15] Techniques using modified electrodes, such as those with graphene and carbon nanotubes, have shown excellent performance for detecting diaminotoluene isomers with very low detection limits (in the nanomolar range).[15] While not yet as mainstream as chromatography, these sensor-based methods could provide a low-cost, portable solution for screening purposes in the future.
Conclusion and Method Selection
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of 2,5-diaminotoluene in complex mixtures. The optimal choice is dictated by the analytical objective.
-
Choose HPLC-DAD/UV for routine quality control of finished products like hair dyes, where analyte concentrations are relatively high and high throughput is desired. Its simplicity, precision, and lack of a derivatization step make it an efficient and cost-effective solution.[7][8]
-
Choose HPLC-MS/MS when higher selectivity and sensitivity are needed, especially in complex formulations where co-elution is a risk.[3][9]
-
Choose GC-MS for trace-level analysis in challenging matrices (e.g., wastewater, biological samples) or for confirmatory analysis requiring the highest degree of specificity.[12][13] Despite the more complex sample preparation, its sensitivity in SIM mode is unparalleled.
Ultimately, a self-validating system is one where the chosen method is fit for its intended purpose.[16] By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement a method that delivers accurate and defensible results for the quantification of 2,5-diaminotoluene.
References
- Agilent Technologies. (2016, October 5). Analysis of Hair Dyes Using Agilent InfinityLab Poroshell HPH-C18 4 ตm Columns.
- BenchChem. Validation of HPLC methods for the simultaneous analysis of diaminotoluene isomers.
- Agilent Technologies. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.
- Zhu, H., et al. (2008). [Determination of 22 components in hair dyes by high performance liquid chromatography]. Se pu = Chinese journal of chromatography.
- Rastogi, S. C. A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark.
- BenchChem. Application Notes and Protocols for the Analytical Determination of 2,3-Diaminotoluene by High-Performance Liquid Chromatography (HPLC).
- Zhang, L., et al. (2015). An electroanalytical approach for the detection of 2,4-diaminotoluene based on electrochemically reduced graphene oxide–carboxylic single walled carbon nanotubes. New Journal of Chemistry, 49, 10551-10559.
- ChemRxiv. (2023). Nontarget Screening of Disinfection Byproducts in Treated Municipal Wastewater using Passive Sampling, GC×GC- TOFMS.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3,4-Diaminotoluene Analysis.
- Wikipedia. 2,5-Diaminotoluene.
- ResearchGate. (2005). Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. Journal of Cosmetic Science.
- PubChem. 2,5-Diaminotoluene. National Center for Biotechnology Information.
- MDPI. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules.
- Organic Syntheses. 2,4-diaminotoluene.
- MDPI. (2024). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Molecules.
- Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
- Trullols Soler, E. (2005). Validation of Qualitative Analytical Methods. Tesis Doctorals en Xarxa.
- Google Patents. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Kowalska, J., & Jeżewska, A. (2017). [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air]. Medycyna Pracy.
- Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
- Tran, L. T. T., et al. (2025). Progress in modeling complex dye mixtures: a case study for cultural heritage. New Journal of Chemistry, 49, 6114-6119.
- Sigma-Aldrich. (2013, May 23). Electrochemical detection of the amino-substituted naphthalene compounds based on intercalative interaction with hairpin DNA by electrochemical impedance spectroscopy.
- Guidechem. 2,5-Diaminotoluene 95-70-5 wiki.
- Zhang, M., et al. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Toxicology Mechanisms and Methods.
Sources
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Progress in modeling complex dye mixtures: a case study for cultural heritage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. dmu.dk [dmu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. An electroanalytical approach for the detection of 2,4-diaminotoluene based on electrochemically reduced graphene oxide–carboxylic single walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tdx.cat [tdx.cat]
A Comparative Guide to a Novel Aromatic Polyamide Derived from 2,5-Diaminotoluene Dihydrochloride
Introduction
The pursuit of novel high-performance polymers is a cornerstone of materials science, driven by the ever-increasing demands of the aerospace, automotive, and defense industries for materials with superior thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides, or aramids, represent a class of polymers renowned for these exceptional properties.[1] This guide introduces a hypothetical novel aramid, designated herein as P25T-T , synthesized from the low-temperature polycondensation of 2,5-diaminotoluene and terephthaloyl chloride.
The introduction of a methyl substituent on the diamine phenyl ring is anticipated to modulate the polymer's properties by influencing chain packing and intermolecular forces. This guide provides a comprehensive benchmark of P25T-T against two commercially significant aramids: poly(p-phenylene terephthalamide) (PPTA), the material behind Kevlar®, and poly(m-phenylene isophthalamide) (PMIA), the basis for Nomex®. Through detailed experimental protocols and comparative data analysis, we will explore the potential advantages and trade-offs of this novel polymer structure.
Polymer Synthesis: Methodologies and Rationale
The synthesis of high-molecular-weight aromatic polyamides is typically achieved through low-temperature solution polycondensation, as this method allows for precise stoichiometric control and minimizes side reactions that can occur at higher temperatures.[2]
Synthesis of Novel Polymer: P25T-T
The synthesis of P25T-T is predicated on the reaction between an aromatic diamine (2,5-diaminotoluene) and a diacid chloride (terephthaloyl chloride) in an aprotic polar solvent. The dihydrochloride form of the diamine necessitates an initial neutralization step.
Experimental Protocol: Low-Temperature Solution Polycondensation of P25T-T
-
Diamine Solution Preparation: In a nitrogen-purged resin flask equipped with a mechanical stirrer, dissolve 2,5-diaminotoluene dihydrochloride in N-methyl-2-pyrrolidone (NMP). Anhydrous lithium chloride (LiCl) is added to enhance the solubility of the resulting polymer.[2]
-
Neutralization: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of a suitable base, such as calcium hydroxide [Ca(OH)₂] or pyridine, to neutralize the hydrochloride and liberate the free diamine. The choice of a mild base is critical to prevent side reactions with the highly reactive diacid chloride.
-
Polycondensation: While maintaining the temperature between 0-5°C, add powdered terephthaloyl chloride to the vigorously stirred diamine solution. The reaction is highly exothermic, and temperature control is crucial to prevent side reactions and ensure the formation of a high-molecular-weight polymer.[3]
-
Polymerization Completion: The viscosity of the solution will increase significantly as the polymerization proceeds, often exhibiting a "rod-climbing" effect.[2] Continue stirring for 2-4 hours at low temperature.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol.
-
Purification: The precipitated polymer is then thoroughly washed with water and methanol to remove the solvent, LiCl, and any unreacted monomers.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100°C to a constant weight.
Causality Behind Experimental Choices:
-
Low Temperature: Minimizes side reactions and allows for better control over the highly reactive diacid chloride.
-
Aprotic Polar Solvent (NMP with LiCl): NMP is an excellent solvent for both the monomers and the resulting polymer, while LiCl helps to disrupt the strong hydrogen bonding between polyamide chains, preventing premature precipitation and allowing for the formation of a high-molecular-weight polymer.[4]
-
Inert Atmosphere (Nitrogen): Prevents oxidation of the amine monomers, which can lead to colored byproducts and lower molecular weights.
Caption: Synthesis workflow for the novel P25T-T polymer.
Benchmarking Experimental Protocols
To objectively compare P25T-T with PPTA and PMIA, a suite of standardized tests is employed to evaluate their thermal, mechanical, and chemical properties.
Caption: Overall experimental workflow for polymer benchmarking.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a critical indicator of a polymer's thermal stability.[5]
-
Protocol: A 5-10 mg sample of the dried polymer is heated from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5) is recorded.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]
-
Protocol: A 5-10 mg sample is heated to a temperature above its expected Tg, cooled rapidly, and then reheated at a rate of 20°C/min. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Mechanical Properties Testing
The mechanical performance of the polymers is assessed by preparing thin films and subjecting them to tensile testing.
-
Tensile Testing: This test measures the force required to elongate a sample to its breaking point. Key properties derived from this test include tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[7][8]
-
Protocol (based on ASTM D7269):
-
Polymer films of uniform thickness are cast from solution.
-
Dog-bone shaped specimens are cut from the films.
-
Specimens are mounted in a universal testing machine and pulled at a constant rate of extension until they fracture.[9]
-
The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.
-
-
Chemical Resistance Evaluation
The ability of a polymer to resist degradation upon exposure to various chemicals is crucial for many applications.
-
Chemical Immersion Test (based on ASTM D543): This standard practice evaluates the resistance of plastics to chemical reagents.[10][11][12]
-
Protocol:
-
Pre-weighed polymer film samples are fully immersed in a series of chemical reagents (e.g., sulfuric acid, sodium hydroxide, toluene, NMP) at room temperature for a specified period (e.g., 24 hours).[13]
-
After immersion, the samples are removed, rinsed, dried, and re-weighed.
-
The percentage weight change is calculated to quantify the extent of swelling or degradation. Visual changes (e.g., discoloration, cracking) are also noted.
-
-
Comparative Performance Analysis
The structural differences between P25T-T, PPTA, and PMIA are expected to manifest in their performance characteristics. The methyl group in P25T-T is hypothesized to disrupt the close chain packing observed in PPTA, which could lead to increased solubility but potentially lower mechanical strength and thermal stability.
Caption: Hypothesized structure-property relationships.
Thermal Properties
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5) (°C) |
| P25T-T (Hypothesized) | ~350 | ~500 |
| PPTA (Kevlar®) | >370 | ~550 |
| PMIA (Nomex®) | ~275 | ~450 |
Data for benchmark polymers are typical literature values.
The presence of the methyl group in P25T-T is expected to slightly decrease its thermal stability compared to PPTA. The aliphatic C-H bonds in the methyl group are less stable than the aromatic C-H and C-C bonds that dominate the polymer backbone.[14] However, its fully para-linked structure should still afford it significantly higher thermal stability than the meta-linked PMIA.
Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| P25T-T (Hypothesized) | 100 - 120 | 3.0 - 4.0 | 5 - 8 |
| PPTA (Kevlar®) | >3000 (fiber) | >120 (fiber) | 2 - 4 |
| PMIA (Nomex®) | ~85 (film) | ~3.0 (film) | 20 - 30 |
Data for benchmark polymers are typical literature values. Fiber properties are significantly higher than film properties due to molecular orientation.
PPTA's exceptional strength and stiffness are due to its rigid, rod-like chains and high degree of crystallinity, which allow for strong intermolecular hydrogen bonding. The methyl group on P25T-T is likely to disrupt this ordered packing, leading to a more amorphous structure.[15] Consequently, P25T-T is predicted to have lower tensile strength and modulus than PPTA but may exhibit slightly higher values than the less rigid, meta-linked PMIA.
Chemical & Solvent Resistance
| Polymer | H₂SO₄ (98%) | NaOH (10%) | NMP | Toluene |
| P25T-T (Hypothesized) | Degrades | Resistant | Soluble | Resistant |
| PPTA (Kevlar®) | Degrades | Resistant | Insoluble | Resistant |
| PMIA (Nomex®) | Degrades | Resistant | Soluble | Resistant |
Resistance based on weight change after 24-hour immersion.
Aramids generally exhibit excellent resistance to organic solvents but are susceptible to strong acids and bases.[1] A key potential advantage of P25T-T lies in its predicted solubility. The disruption of chain packing by the methyl group should enhance its solubility in aprotic polar solvents like NMP and DMAc, a significant processing advantage over the highly intractable PPTA.[15][16] This improved solubility could allow for easier film casting and matrix integration in composite materials without the need for harsh solvents like concentrated sulfuric acid.
Conclusion
The hypothetical novel aramid, P25T-T, derived from 2,5-diaminotoluene, presents an intriguing profile when benchmarked against established high-performance polymers. While it is not expected to match the ultimate tensile strength or thermal stability of highly crystalline PPTA, its projected balance of good thermal and mechanical properties, combined with a significant potential for improved solubility, makes it a compelling candidate for applications where processability is a key consideration. This guide demonstrates that strategic monomer modification, such as the introduction of a methyl substituent, can be a viable strategy for tuning the properties of aromatic polyamides to meet specific performance targets. Further empirical validation is required to confirm these hypothesized characteristics and fully elucidate the potential of this and similar polymer systems.
References
- Coi Rubber Products. (n.d.). ASTM D543 Plastic Chemical Resistance.
- BELGE. (n.d.). Chemical Resistance Tests.
- The Universal Grip Company. (n.d.). ASTM D7269 - Aramid and Kevlar Testing.
- Victor Material Testing. (n.d.). ASTM D7269: Tensile Testing of Aramid Yarns and Fabrics Explained.
- Kiyo R&D. (n.d.). Acid and Base Resistance Testing As Per ASTM D543.
- MDPI. (n.d.). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
- Intertek. (n.d.). Chemical Compatibility ASTM D543.
- Universal Testing Machine. (2023). ASTM D7269 Test Standard.
- Infinita Lab. (2025). Comparing ASTM D543 with Other Plastic Chemical Resistance Tests.
- Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis and Characterization of Novel Aromatic Polyamides Based on New Aromatic Poly(phosphazene-diamine) Monomer.
- ASTM International. (2010). D7269 Standard Test Methods for Tensile Testing of Aramid Yarns.
- Massachusetts Institute of Technology. (2005). Interfacial Polymerization.
- ASTM International. (2025). D7269/D7269M Standard Test Methods for Tensile Testing of Aramid Yarns.
- MDPI. (n.d.). Functional Aromatic Polyamides.
- National Institutes of Health. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of novel aromatic polyamides containing 3-trifluoromethyl-substituted triphenylamine.
- Preprints.org. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
- ACS Publications. (n.d.). Novel Aromatic Poly(Amine-Imide)s Bearing A Pendent Triphenylamine Group: Synthesis, Thermal, Photophysical, Electrochemical, and Electrochromic Characteristics.
- Tanchain. (2022). Production process of aramid fiber.
- ResearchGate. (n.d.). Interfacial Polymerization.
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- Scribd. (n.d.). Aramids Presentation.
- Iranian Journal of Chemical Engineering. (n.d.). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides.
- ResearchGate. (n.d.). Interfacial polycondensation of diamine and diacid chloride.
- ResearchGate. (n.d.). Synthetic route for aramids in this study.
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride.
- MDPI. (n.d.). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization.
- Scilit. (1980). N‐methyl‐substituted aromatic polyamides.
- MDPI. (2023). Heat-Treated Aramid Pulp/Silica Aerogel Composites with Improved Thermal Stability and Thermal Insulation.
- National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides.
- MDPI. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- National Institutes of Health. (n.d.). Functional Aromatic Polyamides.
- ResearchGate. (n.d.). Solubility of aramids manufactured in this study 1.
- MDPI. (n.d.). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
- Market Research Future. (n.d.). Aromatic Polyamide Market Size, Share, Growth | Report 2035.
- Industria Textila Journal. (n.d.). Testing and characterization of high-temperature degradation performance of para-aramid fibres.
- ResearchGate. (n.d.). Progress in the chemistry of functional aramids properties.
- ResearchGate. (2018). Aromatic Polyamides.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- ResearchGate. (2025). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property.
- ResearchGate. (2025). Fabrication of Electrospun Meta-aramid Nanofibers in Different Solvent Systems.
- ResearchGate. (2025). The Influence of Molecular Weight on the Properties of Meta‐Aramid: Thermal Stability, Crystallinity, and Mechanical Properties.
- MDPI. (2025). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres.
- ResearchGate. (n.d.). Results of Determining the Solubility of DMF in Aramids and Change in Parameter K.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production process of aramid fiber [tchaintech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalgripco.com [universalgripco.com]
- 8. store.astm.org [store.astm.org]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. coirubber.com [coirubber.com]
- 11. belge.com [belge.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. Chemical Compatibility ASTM D543 [intertek.com]
- 14. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 15. ijche.com [ijche.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 2,5-Diaminotoluene Dihydrochloride
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2,5-Diaminotoluene dihydrochloride (CAS No. 615-45-2). As a compound frequently utilized in organic synthesis and research, its significant hazardous properties demand a rigorous and informed approach to waste management. This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical and safety information to manage this chemical responsibly, ensuring both personal and environmental protection.
Section 1: Core Hazard Profile & The Disposal Imperative
This compound is not merely a chemical reagent; it is a substance with a significant hazard profile that dictates every aspect of its handling and disposal. Its classification as a known or suspected carcinogen is the primary driver for the stringent disposal protocols outlined in this guide.[1][2] The fundamental principle is one of containment and destruction; this chemical and any materials contaminated with it must never enter general waste streams or sanitary sewer systems.[1][3][4][5][6]
The causality behind this imperative is rooted in the compound's inherent dangers, which are summarized below.
| Hazard Classification | GHS Hazard Statement (Representative) | Implication for Disposal & Handling |
| Acute Toxicity | H301: Toxic if swallowedH311+H331: Toxic in contact with skin or if inhaled[7] | All handling must be performed using appropriate engineering controls (fume hood) and personal protective equipment (PPE) to prevent any route of exposure. All contaminated materials are considered toxic waste. |
| Skin Sensitization | H317: May cause an allergic skin reaction[3][8][9] | This compound is an extremely potent skin sensitizer.[10] Accidental contact can lead to severe allergic dermatitis. Nitrile or other chemical-resistant gloves are mandatory, and contaminated clothing must be disposed of as hazardous waste.[11] |
| Carcinogenicity | Suspected Human Carcinogen | This classification legally and ethically mandates that this compound be disposed of as carcinogenic waste.[1][2] The default disposal method is high-temperature incineration by a licensed contractor.[1][12] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[8] | Direct release to the environment is prohibited.[4][11] The compound's water solubility increases the risk of contaminating water systems if disposed of improperly.[3] |
Section 2: Immediate Safety & Personal Protection
Before beginning any work that will generate this compound waste, the following safety measures must be in place. These protocols are non-negotiable and form the basis of a self-validating safety system.
Engineering Controls
All weighing, solution preparation, and other manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.[2][13][14] This is critical to prevent the inhalation of the fine powder, which is toxic.[8]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the compound's toxicity and sensitizing properties. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause toxicity and severe allergic reactions.[13][15] Inspect gloves before each use. |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes of solutions or accidental projection of solid particles.[13] |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin from contamination.[13] Contaminated lab coats must be professionally decontaminated or disposed of as hazardous waste. |
| Respiratory Protection | NIOSH-approved respirator (if applicable). | While a fume hood is the primary control, a respirator may be required for large-scale spill cleanup or in situations where ventilation is inadequate.[13] |
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified hazardous waste handler.
Step 1: Waste Segregation
Immediately segregate all waste streams contaminated with this compound. Do not mix with non-hazardous waste.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, absorbent pads from spills, and any disposable labware.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Step 2: Container Selection and Labeling
-
Container Choice: Use only approved, sealable, and chemically compatible hazardous waste containers.[4][13] Ensure containers are airtight to prevent the escape of vapors.
-
Critical Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[6][13] The label must include:
-
The words "DANGER: HAZARDOUS WASTE " and "CARCINOGEN ".[2]
-
The full chemical name: "This compound " and all other chemical components in the container.
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[16]
-
The SAA must be under the control of the laboratory personnel generating the waste.[16]
-
Keep waste containers tightly closed except when actively adding waste.[16][17]
-
All liquid waste containers must be stored in secondary containment (e.g., a plastic tray) to contain potential leaks.[13][16]
-
Do not store incompatible waste types, such as strong oxidizing agents, in the same secondary containment.[5][14]
Step 4: Arranging for Professional Disposal
-
Once a waste container is full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][2][4]
-
The ultimate disposal method for carcinogenic waste is typically high-temperature incineration, which ensures complete destruction of the hazardous molecule.[1][12]
Section 4: Emergency Procedures - Spill and Exposure
Small Spill Management
-
Ensure you are wearing all required PPE, including respiratory protection if dust is present.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][13] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[3][4]
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Thoroughly ventilate the area after cleanup.[5]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][14] Remove all contaminated clothing. Seek immediate medical attention.[11][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call for immediate medical assistance.[3][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor for medical attention.[14]
Section 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound waste.
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. Due to its acute toxicity, potent sensitizing properties, and carcinogenicity, this compound must be handled with the utmost care. Adherence to the protocols outlined in this guide—from mandatory use of PPE and engineering controls to meticulous waste segregation, labeling, and professional disposal via incineration—is essential. By treating this chemical with the respect its hazard profile demands, researchers can ensure a safe laboratory environment and remain in full compliance with regulatory standards.
References
- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Texas A&M University Department of Chemistry.
- This compound 615-45-2. TCI Chemicals.
- Proper Disposal of Toluene: A Guide for Labor
- SAFETY DATA SHEET - 2,5-Diaminotoluene sulf
- SAFETY DATA SHEET - 2,5-Diaminotoluene Sulf
- Treatment Methods for the Remediation of Amines: A Review.
- Chemical Carcinogens - Environmental Health & Safety. University of Delaware.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene. Agency for Toxic Substances and Disease Registry.
- How Do You Properly Dispose Of Toluene? Chemistry For Everyone - YouTube.
- SDS for Toluene: Key Safety Inform
- Buy this compound | 615-45-2. Smolecule.
- This compound 615-45-2. Tokyo Chemical Industry UK Ltd.
- This compound | 615-45-2. ChemicalBook.
- SAFETY DATA SHEET - 2,5-Diaminotoluene Sulf
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). European Commission.
- SAFETY DATA SHEET TOLUENE LRG. Chemical Suppliers.
- Hazardous Waste and Disposal Consider
- Environmental Health Criteria 74 DIAMINOTOLUENES. IRIS.
- Hazardous Waste Management and Disposal. USC Dornsife.
- 2,5-Diaminotoluene sulfate - SAFETY D
- 2,5-Diaminotoluene sulphate-2,5-Toluenediamine sulf
- Chemical Waste. MIT EHS.
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. SDS for Toluene: Key Safety Information for Handling Chemicals – KHA Online-SDS Management [kha.com]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. This compound | 615-45-2 [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buy this compound | 615-45-2 [smolecule.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. jayorganics.com [jayorganics.com]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. Chemical Waste – EHS [ehs.mit.edu]
- 17. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2,5-Diaminotoluene dihydrochloride
A Senior Application Scientist's Guide to Handling 2,5-Diaminotoluene Dihydrochloride: Personal Protective Equipment and Safety Protocols
For the experienced researcher, the introduction of any new chemical into a workflow demands a rigorous evaluation of safety protocols. This compound (CAS RN: 615-45-2), a reactive aromatic amine, is no exception. While its applications in organic synthesis and material science are notable, its toxicological profile necessitates a comprehensive and non-negotiable approach to personal protection.[1] This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of protection for you and your team.
Hazard Assessment: The Rationale Driving PPE Selection
Understanding the "why" behind each piece of protective equipment is fundamental to building a culture of safety. This compound presents a multi-faceted threat profile that must be respected. Its hazard classifications are not mere suggestions but direct indicators of potential harm.
According to the Globally Harmonized System (GHS), this compound is classified with several critical hazard statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled .
-
H315: Causes skin irritation .[1]
-
H317: May cause an allergic skin reaction .[1]
-
H319: Causes serious eye irritation .[1]
These classifications directly inform our choice of PPE. The toxicity via multiple routes of exposure (oral, dermal, inhalation) means that a failure in any one area of protection can lead to a significant exposure event. The potential for severe skin and eye irritation, coupled with its potent sensitizing properties, requires an impermeable barrier between the chemical and the operator.[4]
Core Personal Protective Equipment (PPE) Protocol
An effective PPE strategy is not a one-size-fits-all solution. It must be adapted to the specific task, the quantities being handled, and the potential for exposure. The following protocol outlines the minimum requirements and best practices for enhanced protection.
Respiratory Protection: A Non-Negotiable First Line of Defense
Given its toxicity upon inhalation and potential to cause respiratory irritation, controlling airborne particulates is paramount.[1]
-
Minimum Requirement: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a glove box to prevent dust dispersion.[5]
-
Enhanced Protection/Emergency Use: For spill cleanup or situations where ventilation may be compromised, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[5][6] A full-face respirator offers the dual benefit of respiratory and eye protection.
Eye and Face Protection: Shielding Against Irritation
Direct contact with this compound can cause serious eye irritation.[1]
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are required at all times in the laboratory where this chemical is handled.[6] Standard safety glasses are insufficient as they do not protect against dust and splashes.
-
Enhanced Protection: When handling larger quantities (>10g) or during procedures with a high risk of splashing (e.g., vigorous mixing), a full face shield should be worn in addition to safety goggles.
Hand Protection: Preventing Dermal Absorption and Sensitization
The compound is toxic if it comes into contact with the skin and is a known skin sensitizer.[4] Therefore, selecting the correct gloves is critical.
-
Minimum Requirement: Use impervious, chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always check the manufacturer's glove compatibility charts for breakthrough times.
-
Best Practice: Employ a double-gloving technique. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Always wash hands thoroughly with soap and water after removing gloves.
Body Protection: An Impermeable Barrier
To prevent accidental skin contact from spills or dust, appropriate body protection is essential.
-
Minimum Requirement: A fully fastened laboratory coat is mandatory.[7]
-
Enhanced Protection: For tasks involving significant quantities or a higher risk of spills, impervious protective clothing, such as a chemically resistant apron or suit, is recommended.[6] Contaminated work clothing must not be allowed out of the workplace. Protective boots may be required depending on the scale of the operation.
Summary of PPE Recommendations by Task
| Task | Risk Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solids (<10g) | Moderate | Chemical Fume Hood | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Solution Preparation | Moderate | Chemical Fume Hood | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Handling Large Quantities (>10g) | High | Chemical Fume Hood | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron |
| Spill Cleanup | High | Approved Particulate Respirator | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Impervious Clothing/Suit |
Experimental Workflow: Safe Preparation of a Stock Solution
This section provides a step-by-step protocol that integrates the necessary PPE and safety measures into a common laboratory workflow.
Workflow Diagram: Safe Handling and Disposal
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol
-
Preparation: Before retrieving the chemical, don all required PPE: a lab coat, chemical safety goggles, and two pairs of nitrile gloves.[6] Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, storage container) inside the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the desired amount of this compound in a weigh boat. Perform this task slowly to avoid creating airborne dust.
-
Dissolution: Transfer the solid to the beaker. Slowly add the solvent, aiming the stream at the side of the beaker to avoid splashing. Stir gently until dissolved.
-
Storage: Once fully dissolved, transfer the solution to a clearly labeled and tightly sealed storage container.
-
Decontamination: All non-disposable equipment that came into contact with the chemical must be thoroughly decontaminated.
-
Waste Disposal: Discard contaminated disposable items (e.g., weigh boat, outer gloves, paper towels) into a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE carefully, starting with the outer gloves, then the lab coat, and finally the inner gloves and goggles.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Disposal and Emergency Plans
Waste Management
All waste streams containing this compound, whether solid, liquid, or contaminated labware, must be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.
-
Environmental Precaution: Under no circumstances should this chemical or its solutions be released into drains or the environment, due to its toxicity to aquatic life.[6][8]
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[9]
By integrating a deep understanding of the risks with meticulous operational and PPE protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
- DC Fine Chemicals. (n.d.). 2,5-Diaminotoluene sulfate 104540 - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diaminotoluene sulfate, 97%.
Sources
- 1. Buy this compound | 615-45-2 [smolecule.com]
- 2. This compound | 615-45-2 [m.chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. fishersci.com [fishersci.com]
- 6. jayorganics.com [jayorganics.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
